3-Chloroalanine hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-amino-3-chloropropanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6ClNO2.ClH/c4-1-2(5)3(6)7;/h2H,1,5H2,(H,6,7);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IENJPSDBNBGIEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3157-46-8, 51887-89-9, 35401-46-8 | |
| Record name | NSC166168 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166168 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC16554 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16554 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-amino-3-chloropropanoic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3-Chloroalanine hydrochloride chemical properties
An In-depth Technical Guide to 3-Chloroalanine Hydrochloride for Advanced Research
Introduction: Beyond the Canonical Amino Acids
In the landscape of biochemical research and drug development, the exploration of non-proteinogenic amino acids has opened new frontiers for modulating biological processes. 3-Chloro-L-alanine hydrochloride, a synthetic derivative of L-alanine, stands out as a pivotal tool in this arena.[1] Structurally, it is an analog of alanine where a chlorine atom replaces a hydrogen on the beta-carbon.[2] This seemingly minor modification imbues the molecule with potent and specific reactivity, establishing it as a classic example of a mechanism-based enzyme inhibitor, often referred to as a "suicide substrate."[2] Its primary utility lies in the irreversible inactivation of pyridoxal phosphate (PLP)-dependent enzymes, which are central to amino acid metabolism.[1][2] This guide offers an in-depth examination of the chemical properties, reactivity, synthesis, and applications of 3-Chloro-L-alanine hydrochloride, providing researchers, scientists, and drug development professionals with the technical insights required to effectively leverage this compound in their work.
Core Physicochemical Properties
A foundational understanding of a compound's physical and chemical properties is paramount for its successful application in experimental settings. The hydrochloride salt form enhances stability and solubility in aqueous media, which is a critical consideration for most biochemical assays.
| Property | Value | Source(s) |
| CAS Number | 51887-89-9 | [3][4] |
| Molecular Formula | C₃H₆ClNO₂·HCl (or C₃H₇Cl₂NO₂) | [5][6] |
| Molecular Weight | 159.99 - 160.00 g/mol | [3][5] |
| Appearance | White to off-white crystalline powder or solid | [1][5] |
| Melting Point | ~205 °C (with decomposition) | [4] |
| Solubility | Soluble in water (≥100 mg/mL), DMSO (100 mg/mL) | [4][5] |
| Storage | Room temperature recommended, cool and dark place (<15°C) | [5] |
| Synonyms | β-Chloro-L-alanine hydrochloride, H-Ala(3-Cl)-OH·HCl | [3][6] |
Synthesis and Stereochemical Considerations
The biological activity of 3-chloroalanine is intrinsically tied to its stereochemistry, making stereoselective synthesis crucial for its application.[2] The L- and D-isomers often exhibit different inhibitory profiles against target enzymes.
A prevalent and efficient method for synthesizing 3-Chloro-L-alanine hydrochloride involves the chlorination of L-serine, a readily available and inexpensive starting material.[7] The use of thionyl chloride (SOCl₂) is a common strategy for this transformation.
Experimental Protocol: Synthesis from L-Serine Hydrochloride
This protocol outlines a general procedure for the laboratory-scale synthesis of 3-Chloro-L-alanine hydrochloride.
Causality: The choice of L-serine as a precursor is logical due to its structural similarity to the target molecule, differing only by the substitution of a hydroxyl group for a chlorine atom. Thionyl chloride is an effective chlorinating agent for alcohols, proceeding through a nucleophilic substitution mechanism. Tetrahydrofuran (THF) is selected as the solvent due to its ability to suspend the starting material and its relative inertness under the reaction conditions.
Methodology:
-
Setup: In a fume hood, suspend L-serine hydrochloride (1 equivalent) in anhydrous tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Reagent Addition: Cool the suspension in an ice bath. Slowly add thionyl chloride (1.2 equivalents) dropwise to the suspension, ensuring the internal temperature does not exceed 50°C.[4]
-
Reaction: After the addition is complete, remove the ice bath and gradually heat the mixture to 50°C. Maintain this temperature and stir continuously for 6-8 hours.[4]
-
Workup: Cool the reaction mixture to room temperature, then further cool in an ice bath to induce crystallization.
-
Isolation: Collect the resulting solid precipitate by vacuum filtration. Wash the solid with a small amount of cold THF to remove residual impurities.
-
Drying: Dry the product under vacuum to yield 3-Chloro-L-alanine hydrochloride.
Self-Validation: The identity and purity of the synthesized product should be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to verify the structure and assess for the presence of starting material or byproducts.
Caption: General workflow for the synthesis of 3-Chloro-L-alanine HCl.
Core Reactivity: The Suicide Substrate Mechanism
The most significant chemical property of 3-chloroalanine is its function as a mechanism-based inactivator of PLP-dependent enzymes.[2] This "suicide inhibition" occurs because the enzyme itself processes the inhibitor, generating a reactive species that covalently and irreversibly modifies the enzyme's active site.
The Mechanism:
-
Binding: 3-Chloroalanine, mimicking the natural substrate (e.g., alanine), binds to the active site of a PLP-dependent enzyme.
-
Schiff Base Formation: The amino group of 3-chloroalanine forms a Schiff base with the enzyme's PLP cofactor.
-
Enzyme-Catalyzed Elimination: The enzyme's catalytic machinery facilitates a β-elimination reaction, removing the chlorine atom and a proton. This is the key step where the enzyme participates in its own inactivation.[2]
-
Intermediate Formation: This elimination generates a highly reactive electrophilic intermediate, 2-aminoacrylate, still bound to the PLP cofactor within the active site.[2]
-
Irreversible Alkylation: The reactive intermediate is perfectly positioned to be attacked by a nearby nucleophilic residue in the enzyme's active site (e.g., a cysteine or lysine).[2]
-
Inactivation: The formation of this covalent adduct results in the irreversible inactivation of the enzyme.[2]
Caption: Mechanism of enzyme inactivation by 3-Chloroalanine.
Applications in Research and Drug Development
The unique reactivity of 3-Chloro-L-alanine hydrochloride makes it a versatile tool with broad applications.
Enzyme Inhibition Studies
Its primary use is as a potent inhibitor to probe the function of PLP-dependent enzymes.
-
Alanine Racemase: This bacterial enzyme is crucial for synthesizing D-alanine, an essential component of the peptidoglycan cell wall. Inhibition of alanine racemase by 3-chloroalanine is a key mechanism for its antibacterial properties, making it an invaluable tool for studying bacterial cell wall biosynthesis and developing novel antibiotics.[1][2]
-
Alanine Aminotransferase (ALAT): ALAT is a key enzyme in amino acid metabolism. Its inhibition has been shown to suppress tumor progression in lung carcinoma models, highlighting the therapeutic potential of 3-chloroalanine derivatives in oncology.[1][4][8]
-
Other Enzymes: It also inhibits other enzymes such as threonine deaminase and aspartate aminotransferase, allowing researchers to dissect various metabolic pathways.[2][9]
Precursor in Chemical & Peptide Synthesis
The labile chlorine atom serves as a reactive handle for further chemical modifications.
-
Dehydroalanine (Dha) Formation: Under specific conditions, 3-chloroalanine residues within a peptide can undergo an elimination reaction to form dehydroalanine, a non-proteinogenic amino acid. This is used to create modified peptides that can act as potent enzyme inhibitors or probes.[2]
-
Synthesis of Unnatural Amino Acids: It serves as a starting material for the enzymatic or chemical synthesis of other useful amino acids. For example, it can be converted to D-cysteine through a β-replacement reaction catalyzed by specific enzymes.[2]
-
NMDA Receptor Antagonists: In neuropharmacology, 3-chloroalanine is a key precursor for synthesizing antagonists of the NMDA receptor, which is implicated in various neurological disorders.[1]
Caption: Key research and development applications of 3-Chloroalanine HCl.
Safety and Handling
As with any reactive chemical, proper handling of 3-Chloro-L-alanine hydrochloride is essential.
-
Hazards: It is classified as a skin irritant (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[10]
-
Personal Protective Equipment (PPE): Always handle in a well-ventilated area or fume hood.[11] Wear appropriate protective gloves, safety goggles, and a lab coat.[10]
-
Handling: Avoid creating dust.[11] Wash hands thoroughly after handling.[10]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[11]
Conclusion
3-Chloro-L-alanine hydrochloride is far more than a simple amino acid derivative; it is a sophisticated molecular probe and a versatile synthetic building block. Its ability to act as a suicide substrate for PLP-dependent enzymes provides a powerful method for studying enzyme mechanisms and has paved the way for therapeutic strategies in infectious diseases and oncology. Its utility as a precursor in the synthesis of modified peptides and other complex molecules further solidifies its importance in chemical biology and drug discovery. A thorough understanding of its chemical properties, reactivity, and handling requirements, as detailed in this guide, is the first step for any researcher aiming to unlock its full potential.
References
-
Wikipedia. (n.d.). Chloroalanine. Retrieved from [Link]
- Google Patents. (n.d.). Synthetic method of 3-chloro-L-alanine methyl ester hydrochloride.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Chlorhydrate de 3-Chloro-L-Alanine : Inhibition d'Enzymes Clés pour l'Avancement Thérapeutique. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). 3-Chloro-L-Alanine Hydrochloride: A Versatile Building Block for Pharmaceutical and Biochemical Research. Retrieved from [Link]
Sources
- 1. 3-Chloro-L-alanine Hydrochloride | Alanine Aminotransferase Inhibitor [benchchem.com]
- 2. This compound | 35401-46-8 | Benchchem [benchchem.com]
- 3. parchem.com [parchem.com]
- 4. 3-CHLORO-L-ALANINE HYDROCHLORIDE | 51887-89-9 [chemicalbook.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 3-Chloro-L-alanine Hydrochloride 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 7. Chloroalanine - Wikipedia [en.wikipedia.org]
- 8. nbinno.com [nbinno.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. 3-CHLORO-L-ALANINE HYDROCHLORIDE - Safety Data Sheet [chemicalbook.com]
- 11. chemicalbook.com [chemicalbook.com]
An In-depth Technical Guide to the Mechanism of Action of 3-Chloroalanine Hydrochloride
Introduction: Unveiling a Potent Enzymatic Inhibitor
3-Chloroalanine hydrochloride, a synthetic, non-proteinogenic amino acid derivative, has garnered significant attention within the scientific community for its potent and specific mechanism of action as an enzyme inhibitor.[1] Structurally analogous to L-alanine with a chlorine substitution at the beta-carbon, this compound serves as a powerful tool in biochemical research and a promising lead in drug development, particularly in the realm of antimicrobials.[1][2] Its efficacy lies in its ability to act as a mechanism-based inactivator, or "suicide substrate," primarily targeting pyridoxal phosphate (PLP)-dependent enzymes crucial for bacterial survival.[1][2] This guide provides a comprehensive technical overview of the core mechanism of action of 3-chloroalanine, its biological consequences, and the experimental methodologies used to investigate its effects, tailored for researchers, scientists, and drug development professionals.
Part 1: The Core Directive - Unraveling the Molecular Hijacking
The primary molecular target of 3-chloroalanine is alanine racemase (Alr) , a ubiquitous prokaryotic enzyme.[3][4][5] This PLP-dependent enzyme is of paramount importance in bacteria as it catalyzes the reversible conversion of L-alanine to D-alanine.[3][4][6] D-alanine is an essential building block for the synthesis of peptidoglycan, the rigid macromolecule that forms the bacterial cell wall.[3][6][7][8][9] The absence of alanine racemase in higher eukaryotes makes it an attractive and specific target for antibacterial drug design.[3][5]
The "Suicide Substrate" Mechanism of Action
3-Chloroalanine functions as a classic example of a mechanism-based inactivator. The enzyme itself initiates a catalytic process that transforms the inhibitor into a highly reactive species, which then irreversibly inactivates the enzyme.[2] This "suicide" event is a hallmark of this class of inhibitors.[2]
The inactivation process can be broken down into the following key steps:
-
Enzyme Recognition and Binding: 3-Chloroalanine, mimicking the natural substrate L- or D-alanine, binds to the active site of alanine racemase.
-
Enzyme-Catalyzed Elimination: The enzyme's catalytic machinery facilitates the elimination of a hydrogen chloride (HCl) molecule from the 3-chloroalanine backbone.[2] This β-elimination reaction is a critical step in the inactivation pathway.[2]
-
Formation of a Reactive Intermediate: The loss of HCl generates a highly reactive and electrophilic intermediate, 2-aminoacrylate (α-aminoacrylate), within the confines of the enzyme's active site.[2]
-
Irreversible Covalent Adduct Formation: This reactive intermediate then covalently binds to a nucleophilic residue in the active site of the enzyme, leading to its irreversible inactivation.[2][10] Studies have identified a tyrosine residue as the site of alkylation in the alanine racemase of Escherichia coli.[10] This covalent adduct formation results in the complete loss of catalytic activity.[2]
This efficient inactivation process is characterized by a high "killing efficiency," where a lethal event occurs for a small number of nonlethal turnovers.[10]
Part 2: Biological Ramifications of Enzymatic Inactivation
The irreversible inhibition of alanine racemase by 3-chloroalanine triggers a cascade of detrimental effects on bacterial physiology, primarily centered around the disruption of cell wall synthesis.
Disruption of Peptidoglycan Synthesis
By preventing the formation of D-alanine, 3-chloroalanine deprives the bacterium of a crucial precursor for the synthesis of the D-alanyl-D-alanine dipeptide.[6][9] This dipeptide is essential for the formation of the pentapeptide side chains that cross-link the glycan strands of peptidoglycan, providing structural integrity to the cell wall.[6][9] The compromised peptidoglycan synthesis leads to a weakened cell wall, rendering the bacteria susceptible to osmotic lysis and ultimately causing cell death.[8] This mechanism of action is conceptually similar to that of well-established antibiotics like penicillin, which also target the final stages of cell wall synthesis.[2]
Broader Enzymatic Inhibition Profile
While alanine racemase is a primary target, 3-chloroalanine also exhibits inhibitory activity against other PLP-dependent enzymes, broadening its biological impact. These include:
-
D-amino acid transaminase (Dat): This enzyme provides an alternative route for D-alanine synthesis in some bacteria.[6][11] 3-Chloroalanine has been shown to be a potent inhibitor of D-amino acid transaminase, further ensuring the depletion of the D-alanine pool.[12][13] The mechanism also involves an enzyme-catalyzed β-elimination, leading to the formation of a reactive intermediate that inactivates the enzyme.[13]
-
Glutamate Racemase (MurI): In some bacteria, such as Mycobacterium tuberculosis, glutamate racemase has been identified as a primary target of β-chloro-D-alanine.[14] This enzyme is also involved in the early stages of peptidoglycan biosynthesis.[14]
-
Other Transaminases: Various isomers of 3-chloroalanine have been reported to inhibit other enzymes involved in amino acid metabolism, such as threonine deaminase and branched-chain amino acid transaminase.[2][15]
The stereochemistry of 3-chloroalanine plays a crucial role in its enzymatic specificity, with D- and L-isomers often exhibiting different inhibitory profiles against various enzymes.[2][12]
Impact on Bacterial Physiology and Virulence
The consequences of 3-chloroalanine-mediated enzyme inhibition extend beyond simple cell lysis. Studies on bacteria with deleted or inhibited alanine racemase have revealed a range of physiological defects:
-
Increased Susceptibility to Antimicrobials: D-alanine deficiency leads to increased susceptibility to a variety of antibiotics, including β-lactams, D-cycloserine, and cationic antimicrobial agents.[16] This is attributed to both the compromised peptidoglycan layer and alterations in the net surface charge of the bacterial cell.[11][16]
-
Defects in Biofilm Formation: Alanine racemase has been shown to be essential for biofilm formation in some pathogenic bacteria.[7]
-
Reduced Virulence: Deletion of the alanine racemase gene has been demonstrated to attenuate the virulence of pathogenic bacteria like Brucella spp.[8]
Part 3: Visualizing the Mechanism and Pathways
To better illustrate the concepts discussed, the following diagrams provide a visual representation of the key processes.
Figure 1: Mechanism-based inactivation of Alanine Racemase by 3-Chloroalanine.
Figure 2: Disruption of the D-Alanine metabolic pathway by 3-Chloroalanine.
Part 4: Experimental Protocols for Mechanistic Investigation
The following protocols provide a framework for studying the mechanism of action of 3-chloroalanine.
Protocol 1: Alanine Racemase Inhibition Assay
Objective: To determine the inhibitory potential and kinetics of 3-chloroalanine against purified alanine racemase.
Methodology:
-
Enzyme Purification: Purify alanine racemase from a bacterial source (e.g., E. coli or Bacillus stearothermophilus) using standard chromatographic techniques.
-
Assay Principle: The assay measures the conversion of L-alanine to D-alanine. The produced D-alanine is then oxidized by D-amino acid oxidase, generating hydrogen peroxide, which is coupled to a colorimetric reaction (e.g., using horseradish peroxidase and a suitable chromogen).
-
Procedure:
-
Prepare a reaction mixture containing buffer, pyridoxal phosphate, and varying concentrations of 3-chloroalanine.
-
Pre-incubate the enzyme with the inhibitor for various time points.
-
Initiate the reaction by adding the substrate, L-alanine.
-
Stop the reaction at specific time intervals.
-
Measure the amount of D-alanine produced using the D-amino acid oxidase-coupled assay.
-
-
Data Analysis: Determine the rate of inactivation (kinact) and the inhibitor concentration at half-maximal inactivation (KI) by plotting the observed rate constants against the inhibitor concentration.
Protocol 2: Bacterial Growth Inhibition Assay (MIC Determination)
Objective: To assess the antibacterial activity of 3-chloroalanine by determining the Minimum Inhibitory Concentration (MIC).
Methodology:
-
Bacterial Strains: Use a panel of relevant bacterial strains (e.g., Gram-positive and Gram-negative).
-
Broth Microdilution Method:
-
Prepare serial two-fold dilutions of this compound in a suitable bacterial growth medium in a 96-well microtiter plate.
-
Inoculate each well with a standardized bacterial suspension.
-
Include positive (no inhibitor) and negative (no bacteria) controls.
-
Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).
-
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Protocol 3: Analysis of Peptidoglycan Composition
Objective: To demonstrate the effect of 3-chloroalanine on the incorporation of D-alanine into the bacterial cell wall.
Methodology:
-
Bacterial Culture and Treatment: Grow bacteria in the presence and absence of a sub-lethal concentration of 3-chloroalanine.
-
Peptidoglycan Isolation: Isolate the peptidoglycan from the bacterial cells.
-
Hydrolysis: Hydrolyze the purified peptidoglycan to its constituent amino acids.
-
Amino Acid Analysis: Analyze the amino acid composition of the hydrolysates using techniques such as HPLC or mass spectrometry to quantify the relative amounts of L-alanine and D-alanine.
-
Expected Outcome: A significant reduction in the D-alanine content in the peptidoglycan of bacteria treated with 3-chloroalanine would be expected.
Conclusion: A Versatile Tool with Therapeutic Potential
This compound stands as a testament to the power of mechanism-based enzyme inhibition. Its ability to specifically target and irreversibly inactivate key enzymes in bacterial cell wall synthesis has made it an invaluable tool for dissecting fundamental biochemical pathways and a compelling candidate for the development of novel antibacterial agents. The in-depth understanding of its mechanism of action, as outlined in this guide, provides a solid foundation for future research aimed at harnessing its therapeutic potential and overcoming the challenges of antibiotic resistance.
References
-
A D-Alanine auxotrophic live vaccine is effective against lethal infection caused by Staphylococcus aureus. (n.d.). ResearchGate. Retrieved from [Link]
-
Azam, M. A., & Jayaram, U. (2016). Inhibitors of alanine racemase enzyme: a review. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(4), 517-526. Retrieved from [Link]
-
Badet, B., Roise, D., & Walsh, C. T. (1991). Mechanism-based inactivation of alanine racemase by 3-halovinylglycines. Biochemistry, 30(45), 10865-10874. Retrieved from [Link]
-
Liu, S., Wei, Y., Zhou, X., Peng, X., Ren, B., Chen, V., Cheng, L., & Li, M. (2018). Function of alanine racemase in the physiological activity and cariogenicity of Streptococcus mutans. Scientific Reports, 8(1), 5984. Retrieved from [Link]
-
Li, R., & Chen, Z. (2023). The research progress of alanine racemase. Frontiers in Medical Science Research, 5(11), 51-57. Retrieved from [Link]
-
Fan, X., Liu, G., Li, J., Cui, W., & Xu, Z. (2024). Efficient biosynthesis of D/L-alanine in the recombinant Escherichia coli BL21(DE3) by biobrick approach. Frontiers in Bioengineering and Biotechnology, 12, 1368943. Retrieved from [Link]
-
Umeda, T., Baba, T., & Hiramatsu, K. (2021). D-alanine synthesis and exogenous alanine affect the antimicrobial susceptibility of Staphylococcus aureus. Antimicrobial Agents and Chemotherapy, 65(7), e0013921. Retrieved from [Link]
-
Hao, M., Wang, M., Tang, T., Zhao, D., Yin, S., Shi, Y., Liu, X., Wudong, G., Yang, Y., Zhang, M., Qi, L., Zhou, D., Liu, W., Jin, Y., & Wang, A. (2023). Regulation of the Gene for Alanine Racemase Modulates Amino Acid Metabolism with Consequent Alterations in Cell Wall Properties and Adhesive Capability in Brucella spp. International Journal of Molecular Sciences, 24(13), 10803. Retrieved from [Link]
-
Alanine racemase. (n.d.). In Wikipedia. Retrieved from [Link]
-
D-alanine-D-alanine. (n.d.). Fiveable. Retrieved from [Link]
-
Johnston, M., & Walsh, C. (1988). Inactivation of alanine racemase by beta-chloro-L-alanine released enzymatically from amino acid and peptide C10-esters of deacetylcephalothin. Biochemistry, 27(19), 7365-7371. Retrieved from [Link]
-
Umeda, T., Baba, T., & Hiramatsu, K. (2025). D-alanine synthesis and exogenous alanine affect the antimicrobial susceptibility of Staphylococcus aureus. Antimicrobial Agents and Chemotherapy, 69(7), e0193624. Retrieved from [Link]
-
3-Chloro-L-Alanine Hydrochloride: A Versatile Building Block for Pharmaceutical and Biochemical Research. (2025). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
Kahan, F. M., & Kropp, H. (1975). Inhibition of bacterial growth by beta-chloro-D-alanine. Antimicrobial Agents and Chemotherapy, 7(4), 486-493. Retrieved from [Link]
-
Prosser, G., de Carvalho, L. P. S., & Uhía, I. (2016). Glutamate Racemase Is the Primary Target of β-Chloro-d-Alanine in Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 60(11), 6561-6567. Retrieved from [Link]
-
Soper, T. S., Jones, W. M., Lerner, B., Trop, M., & Manning, J. M. (1977). Inactivation of bacterial D-amino acid transaminase by beta-chloro-D-alanine. The Journal of Biological Chemistry, 252(10), 3170-3175. Retrieved from [Link]
Sources
- 1. 3-Chloro-L-alanine Hydrochloride | Alanine Aminotransferase Inhibitor [benchchem.com]
- 2. This compound | 35401-46-8 | Benchchem [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. francis-press.com [francis-press.com]
- 5. Alanine racemase - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. fiveable.me [fiveable.me]
- 10. Mechanism-based inactivation of alanine racemase by 3-halovinylglycines [pubmed.ncbi.nlm.nih.gov]
- 11. D-alanine synthesis and exogenous alanine affect the antimicrobial susceptibility of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of bacterial growth by beta-chloro-D-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inactivation of bacterial D-amino acid transaminase by beta-chloro-D-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Glutamate Racemase Is the Primary Target of β-Chloro-d-Alanine in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. D-alanine synthesis and exogenous alanine affect the antimicrobial susceptibility of Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
3-Chloroalanine hydrochloride as an unnatural amino acid
An In-depth Technical Guide to 3-Chloroalanine Hydrochloride: A Versatile Tool in Modern Biochemical Research
Authored by a Senior Application Scientist
This guide provides an in-depth technical overview of this compound, an unnatural amino acid with significant applications in biochemical research and drug development. We will move beyond a simple recitation of facts to explore the mechanistic underpinnings of its reactivity, provide field-proven experimental protocols, and offer insights into its strategic application in the laboratory.
Introduction: The Strategic Value of an Unnatural Amino Acid
In the vast landscape of chemical biology, the twenty canonical amino acids represent only a fraction of the possible structural diversity. Unnatural amino acids, such as 3-chloroalanine, provide researchers with powerful tools to probe and manipulate biological systems.[1][2] this compound is the stable salt form of 3-chloroalanine, an analog of alanine where a chlorine atom replaces a β-hydrogen.[3] This seemingly minor modification imparts unique chemical reactivity that has positioned it as a cornerstone reagent in enzymology and a valuable precursor in synthetic chemistry.[4][5][6]
Historically, its potent inhibitory effects on bacterial growth brought it to the forefront of biochemical research.[3][7] Early investigations revealed that its efficacy is rooted in the targeted inactivation of key enzymes involved in the synthesis of the bacterial cell wall, a structure absent in mammalian cells, highlighting its potential as an antibacterial agent.[3][7]
Caption: Structural relationship between natural alanine and 3-chloroalanine.
Physicochemical Properties and Handling
A thorough understanding of a compound's properties is fundamental to its effective and safe use. This compound is a white to off-white, water-soluble solid.[4][5] Its hydrochloride salt form enhances stability and solubility in aqueous solutions, which is critical for most biochemical applications.[3][8]
Data Summary
The following table summarizes the key physicochemical properties of 3-chloroalanine and its hydrochloride salt.
| Property | Value | Source |
| 3-Chloro-L-alanine | ||
| Molecular Formula | C₃H₆ClNO₂ | [4][9] |
| Molecular Weight | 123.54 g/mol | [4][9][10] |
| Melting Point | 166–167 °C | [4] |
| CAS Number | 2731-73-9 | [4][9] |
| 3-Chloro-L-alanine HCl | ||
| Molecular Formula | C₃H₇Cl₂NO₂ | [11] |
| Molecular Weight | 160.00 g/mol | [11] |
| Appearance | White to off-white solid | [5] |
| Solubility | Soluble in water (≥100 mg/mL) | [5][11] |
| CAS Number | 51887-89-9 | [5][11] |
Safety and Handling Protocol
As with any reactive chemical, proper handling is paramount. 3-Chloroalanine is classified as an irritant.[4][10]
Protocol 1: Safe Handling and Storage
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side-shields, impervious gloves, and a lab coat.[12][13]
-
Ventilation: Handle the solid compound and concentrated solutions in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or aerosols.[12][14]
-
Skin/Eye Contact: In case of contact, immediately flush the affected area with copious amounts of water. For skin contact, wash with soap and water.[14][15] If eye irritation persists, seek medical attention.[15]
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials.[14][16] Recommended storage is at room temperature or refrigerated (<15°C).[15] Stock solutions should be stored at -20°C or -80°C for long-term stability.[11]
-
Disposal: Dispose of waste in accordance with federal, state, and local regulations.[13]
The Chemistry of Action: Mechanism-Based Enzyme Inactivation
The primary significance of 3-chloroalanine in research lies in its function as a potent, mechanism-based inhibitor, often termed a "suicide substrate".[3][5] It is particularly effective against pyridoxal phosphate (PLP)-dependent enzymes, which are crucial for amino acid metabolism.[3][5]
The causality of this inhibition is a multi-step process initiated by the enzyme's own catalytic machinery. The enzyme recognizes 3-chloroalanine as a substrate analog (e.g., of alanine).[3] The process unfolds as follows:
-
Binding: 3-chloroalanine binds to the active site of the PLP-dependent enzyme.
-
β-Elimination: The enzyme's catalytic base abstracts the α-proton, and the PLP cofactor facilitates the elimination of the β-chlorine atom as a chloride ion (HCl elimination).[3]
-
Reactive Intermediate Formation: This elimination reaction generates a highly reactive electrophilic intermediate, 2-aminoacrylate, directly within the enzyme's active site.[3]
-
Irreversible Alkylation: The 2-aminoacrylate intermediate is then attacked by a nearby nucleophilic residue in the active site (e.g., a lysine or cysteine) or the PLP cofactor itself.[3] This forms a stable, covalent adduct.
-
Inactivation: The formation of this covalent bond results in the irreversible inactivation of the enzyme.[3]
This "suicide" mechanism is incredibly specific and efficient, making 3-chloroalanine an invaluable tool for identifying and studying PLP-dependent enzymes.
Caption: Workflow of enzyme inactivation by 3-chloroalanine.
Key Enzymatic Targets
The stereochemistry of 3-chloroalanine is critical, as different isomers target different enzymes. Key targets include:
-
Alanine Racemase: This bacterial enzyme is essential for converting L-alanine to D-alanine for peptidoglycan cell wall synthesis. It is irreversibly inhibited by the D-isomer of 3-chloroalanine, making it a target for antibacterial agents.[3][7][17]
-
Alanine Aminotransferase (ALAT): Inhibition of ALAT by β-Chloro-L-alanine has been shown to suppress tumor progression in lung carcinoma models.[5][18]
-
Other PLP-dependent enzymes: Various isomers have been shown to inhibit threonine deaminase, branched-chain amino acid transaminase, and glutamate racemase.[3][17]
Synthesis and Chemical Applications
Beyond its role as an inhibitor, the reactive nature of 3-chloroalanine makes it a versatile building block for the synthesis of other unnatural amino acids.[4][19]
Synthesis from Serine
The most common and efficient synthesis route starts from the readily available amino acid serine, where the hydroxyl group is replaced by a chlorine atom.[3][4] Thionyl chloride (SOCl₂) is a frequently used chlorinating agent for this transformation.[3][18]
Protocol 2: Synthesis of 3-Chloro-L-alanine Hydrochloride from L-Serine This protocol is adapted from established chemical literature and should only be performed by trained personnel in a suitable laboratory setting.[18]
-
Reaction Setup: Suspend L-serine hydrochloride (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF).
-
Chlorination: While controlling the temperature to below 50°C, slowly add thionyl chloride (1.2 eq) dropwise to the suspension.
-
Causality Note: Thionyl chloride reacts with the hydroxyl group of serine to form a chlorosulfite ester intermediate, which then undergoes an intramolecular nucleophilic attack by the chloride ion to yield the final chlorinated product with inversion of configuration. The reaction is exothermic and dropwise addition is crucial for temperature control.
-
-
Reaction: After the addition is complete, gradually increase the temperature to 50°C and maintain the reaction with stirring for approximately 6 hours.
-
Monitoring: Monitor the reaction for the complete consumption of the starting material using Thin Layer Chromatography (TLC).
-
Quenching & Isolation: Cool the reaction mixture to room temperature (20-25°C). Quench the reaction by the slow, careful addition of water.
-
Purification: Concentrate the quenched reaction mixture to dryness under reduced pressure. Add acetone to the residue and cool to induce crystallization.
-
Final Product: Collect the resulting crystals by filtration and dry them to afford 3-chloro-L-alanine hydrochloride as an off-white solid. Reported yields for this method are high, often around 88%.[18]
Caption: Workflow for the synthesis of 3-chloro-L-alanine hydrochloride.
Experimental Application: Enzyme Inhibition Assay
To leverage 3-chloroalanine as a research tool, a robust assay is required to quantify its inhibitory effect on a target enzyme.
Protocol 3: General Protocol for Alanine Racemase Inhibition Assay
-
Reagents & Buffers:
-
Purified alanine racemase.
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 10 µM PLP).
-
Substrate: L-alanine.
-
Inhibitor: 3-Chloro-D-alanine hydrochloride stock solution.
-
Coupled Assay System: D-amino acid oxidase (DAAO), horseradish peroxidase (HRP), and a chromogenic substrate (e.g., Amplex Red).
-
-
Assay Principle: This is a coupled enzyme assay. Alanine racemase converts L-alanine to D-alanine. DAAO then oxidizes the newly formed D-alanine, producing H₂O₂. HRP uses this H₂O₂ to oxidize the chromogenic substrate, resulting in a measurable colorimetric or fluorescent signal. The rate of signal generation is proportional to the alanine racemase activity.
-
Pre-incubation (Time-dependent Inhibition):
-
In a microplate, pre-incubate the alanine racemase enzyme with varying concentrations of 3-chloro-D-alanine in the reaction buffer at a set temperature (e.g., 37°C). Include a control with no inhibitor.
-
Causality Note: Because this is a mechanism-based inhibitor, the inactivation is time-dependent. This pre-incubation step allows the suicide inactivation reaction to proceed before measuring the residual enzyme activity.
-
-
Assay Initiation:
-
After the desired pre-incubation time, initiate the reaction by adding a saturating concentration of the substrate (L-alanine) along with the coupled assay system reagents (DAAO, HRP, chromogenic substrate).
-
-
Data Acquisition:
-
Immediately begin monitoring the change in absorbance or fluorescence over time using a plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate) for each inhibitor concentration.
-
Plot the residual enzyme activity (%) against the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%). For time-dependent inhibition, plotting the pseudo-first-order rate constant of inactivation (k_obs) against inhibitor concentration can yield the inactivation rate constant (k_inact) and the inhibition constant (K_I).
-
Conclusion and Future Directions
This compound is far more than a simple amino acid analog. It is a sophisticated chemical probe that leverages an enzyme's own catalytic power to achieve highly specific and irreversible inhibition. Its utility as a suicide substrate has been instrumental in dissecting the mechanisms of numerous PLP-dependent enzymes, and its role as a synthetic precursor continues to enable the creation of novel, biologically active molecules.[3][5][6] Current research continues to explore its applications in drug development, particularly in the design of novel antibiotics and anticancer agents, ensuring that this versatile compound will remain a vital tool for researchers and drug development professionals for the foreseeable future.[3][6][8]
References
- This compound | 35401-46-8. (n.d.). Benchchem.
-
Chloroalanine. (n.d.). Wikipedia. Retrieved January 3, 2026, from [Link]
-
3-Chloro-L-alanine | CAS#:2731-73-9. (2025-08-20). Chemsrc. Retrieved January 3, 2026, from [Link]
- Perdih, A., & Šolmajer, T. (2011). Recent Advances in the Synthesis of Unnatural α-Amino Acids - An Updated Version. Current Organic Chemistry, 15(1), 801-832.
-
3-Chloro-L-Alanine Hydrochloride: A Versatile Building Block for Pharmaceutical and Biochemical Research. (2025-11-03). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 3, 2026, from [Link]
-
Sourcing High-Purity 3-Chloro-L-Alanine Hydrochloride: A Guide for Researchers. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 3, 2026, from [Link]
-
Scripps Research Institute scientists discover a better way to make unnatural amino acids. (2014, March 13). EurekAlert!. Retrieved January 3, 2026, from [Link]
- Mobashery, S., & Johnston, M. (1987). Inactivation of alanine racemase by beta-chloro-L-alanine released enzymatically from amino acid and peptide C10-esters of deacetylcephalothin. Biochemistry, 26(18), 5878–5884.
- Synthetic method of 3-chloro-alanine. (2023). Google Patents.
- Kaczorowski, G. J., & Walsh, C. (1974). Inhibition of bacterial growth by beta-chloro-D-alanine. Journal of Biological Chemistry, 249(12), 4025-4031.
- MacMillan, D. W. C., et al. (2021). Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis. Journal of the American Chemical Society.
-
3-chloro-L-alanine | C3H6ClNO2 | CID 439772. (n.d.). PubChem - NIH. Retrieved January 3, 2026, from [Link]
-
beta-Chloroalanine | C3H6ClNO2 | CID 78. (n.d.). PubChem - NIH. Retrieved January 3, 2026, from [Link]
- Faraci, W. S., & Walsh, C. T. (1989). Mechanism of Inactivation of Alanine Racemase by Beta, Beta, Beta-Trifluoroalanine. Biochemistry, 28(2), 431-437.
- Yoshimura, T., et al. (2002). 3-Chloro-DL-alanine resistance by L-methionine-alpha-deamino-gamma-mercaptomethane-lyase activity. FEBS Letters, 524(1-3), 126-130.
Sources
- 1. Scripps Research Institute scientists discover a better way to make unnatural amino acids | EurekAlert! [eurekalert.org]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. This compound | 35401-46-8 | Benchchem [benchchem.com]
- 4. Chloroalanine - Wikipedia [en.wikipedia.org]
- 5. 3-Chloro-L-alanine Hydrochloride | Alanine Aminotransferase Inhibitor [benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. Inhibition of bacterial growth by beta-chloro-D-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. 3-chloro-L-alanine | C3H6ClNO2 | CID 439772 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. beta-Chloroalanine | C3H6ClNO2 | CID 78 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. echemi.com [echemi.com]
- 13. 3-Chloro-L-alanine | CAS#:2731-73-9 | Chemsrc [chemsrc.com]
- 14. 3-Chloro-L-alanine - Safety Data Sheet [chemicalbook.com]
- 15. 3-Chloro-L-alanine Hydrochloride | 51887-89-9 | TCI AMERICA [tcichemicals.com]
- 16. 3-CHLORO-L-ALANINE HYDROCHLORIDE - Safety Data Sheet [chemicalbook.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. 3-CHLORO-L-ALANINE HYDROCHLORIDE | 51887-89-9 [chemicalbook.com]
- 19. researchgate.net [researchgate.net]
The Stereoisomers of 3-Chloroalanine Hydrochloride: A Technical Guide to D- and L-Enantiomers in Research and Development
Abstract
3-Chloroalanine, a non-proteinogenic amino acid, exists as two stereoisomers: D-3-chloroalanine and L-3-chloroalanine. While chemically similar, their distinct three-dimensional arrangements lead to profoundly different biological activities. This technical guide provides an in-depth analysis of D-3-chloroalanine hydrochloride and L-3-chloroalanine hydrochloride, offering a comparative overview of their synthesis, physicochemical properties, and stereospecific mechanisms of action. We will explore their differential applications as enzyme inhibitors, particularly focusing on pyridoxal phosphate (PLP)-dependent enzymes, and their roles in antimicrobial and anticancer research. This guide is intended for researchers, scientists, and drug development professionals, providing both foundational knowledge and practical insights into the utilization of these versatile chemical probes.
Introduction: The Significance of Chirality in 3-Chloroalanine
In the realm of biochemistry and pharmacology, the stereochemistry of a molecule is paramount to its biological function. The subtle difference in the spatial arrangement of atoms can dictate the molecule's ability to interact with chiral biological targets such as enzymes and receptors. 3-Chloroalanine hydrochloride, an unnatural amino acid analogue of alanine, serves as a quintessential example of this principle.[1][2][3] Its two enantiomers, the D- and L-forms, exhibit distinct and often opposing effects on biological systems.
This guide will dissect the unique characteristics of D-3-chloroalanine hydrochloride and L-3-chloroalanine hydrochloride, providing a comprehensive resource for their application in research and development. We will delve into their synthesis, explore their mechanisms of action as potent enzyme inhibitors, and highlight their divergent applications, particularly in the fields of microbiology and oncology.
Physicochemical Properties and Synthesis
Both D- and L-3-chloroalanine hydrochloride are white to off-white crystalline solids that are soluble in water.[4][5] The presence of the chlorine atom on the β-carbon makes them reactive molecules, particularly susceptible to elimination reactions, a feature that is central to their mechanism of enzyme inhibition.[6]
Synthesis of L-3-Chloroalanine Hydrochloride
The most common and economically viable route for the synthesis of L-3-chloroalanine hydrochloride is from the readily available precursor, L-serine.[6] The synthesis involves the substitution of the hydroxyl group of L-serine with a chlorine atom. A typical laboratory-scale synthesis involves suspending L-serine hydrochloride in a suitable solvent like tetrahydrofuran and slowly adding thionyl chloride. The reaction mixture is heated to drive the reaction to completion. After the reaction, the product is isolated by crystallization.
A patented method also describes the synthesis of 3-chloro-alanine from serine using thiourea and N-chlorosuccinimide (NCS) in a mild, one-step process that is amenable to industrial-scale production.[7]
Synthesis of D-3-Chloroalanine Hydrochloride
The synthesis of D-3-chloroalanine hydrochloride follows a similar principle to its L-enantiomer, but starts with the corresponding D-serine. A patented method for synthesizing R-3-chloroalanine methyl ester hydrochloride (a derivative of D-3-chloroalanine) involves the reaction of D-serine with paraformaldehyde to form D-serine-N-carboxy anhydride, which is then reacted with a chlorinating agent like thionyl chloride.[8]
Chiral Separation
For applications requiring high enantiomeric purity, racemic mixtures of 3-chloroalanine can be separated using chiral chromatography techniques. High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP), such as a crown-ether based column, is a well-established method for the analytical and preparative separation of D- and L-amino acid enantiomers.[9][10][11]
Mechanism of Action: Suicide Inhibition of PLP-Dependent Enzymes
Both D- and L-3-chloroalanine are potent inhibitors of a class of enzymes known as pyridoxal phosphate (PLP)-dependent enzymes.[12][13] PLP is a versatile cofactor essential for a wide range of metabolic reactions, including transamination, decarboxylation, and racemization of amino acids.[14][15][16]
The primary mechanism of inhibition by 3-chloroalanine enantiomers is "suicide inhibition" or "mechanism-based inactivation".[17][18][19] In this process, the inhibitor, which resembles the enzyme's natural substrate, binds to the active site. The enzyme then proceeds with its normal catalytic mechanism, but in doing so, it converts the inhibitor into a highly reactive intermediate. This intermediate then forms a covalent bond with a crucial residue in the enzyme's active site, leading to irreversible inactivation.[17][18][20][21]
The following diagram illustrates the general mechanism of suicide inhibition by 3-chloroalanine:
Caption: General workflow of suicide inhibition by 3-chloroalanine.
Comparative Biological Activities and Applications
The stereochemistry of 3-chloroalanine dictates its interaction with specific enzymes, leading to distinct biological outcomes and applications.
| Feature | D-3-Chloroalanine Hydrochloride | L-3-Chloroalanine Hydrochloride |
| Primary Enzyme Targets | Alanine Racemase, D-Amino Acid Oxidase | Alanine Racemase, Alanine Aminotransferase |
| Primary Application | Antimicrobial Agent | Anticancer Research, Biochemical Probe |
| Mechanism of Action | Suicide inhibition of alanine racemase, disrupting bacterial cell wall synthesis.[1][22] Substrate for D-amino acid oxidase.[23][24] | Suicide inhibition of alanine racemase.[25][26] Inhibition of alanine aminotransferase, impacting cancer cell metabolism.[27][28] |
| Specificity | Relatively specific for D-amino acid metabolizing enzymes. | Less specific, can also inhibit other PLP-dependent enzymes like decarboxylases and transaminases.[26] |
D-3-Chloroalanine Hydrochloride: An Antimicrobial Agent
The primary application of D-3-chloroalanine lies in its potent antibacterial activity.[1][22] This activity stems from its ability to specifically target and inactivate alanine racemase , a crucial bacterial enzyme that is absent in humans.[26][29] Alanine racemase catalyzes the conversion of L-alanine to D-alanine, an essential component of the peptidoglycan layer of bacterial cell walls. By irreversibly inhibiting this enzyme, D-3-chloroalanine prevents the synthesis of D-alanine, leading to a weakened cell wall and ultimately, bacterial cell death.[1][22]
Studies have shown that both D- and L-isomers of β-chloroalanine inhibit the growth of various bacteria, including Diplococcus pneumoniae, Streptococcus pyogenes, Bacillus subtilis, and Escherichia coli.[1][22] However, the inhibition by D-3-chloroalanine is more specific and can be reversed by the addition of D-alanine, confirming its targeted action on the D-alanine metabolic pathway.[1][22]
L-3-Chloroalanine Hydrochloride: A Tool in Cancer Research
L-3-Chloroalanine has garnered significant interest in the field of oncology due to its ability to inhibit alanine aminotransferase (ALAT) , also known as alanine transaminase.[27][28] ALAT is an enzyme that plays a critical role in the metabolism of many cancer cells, which often exhibit a high rate of glycolysis and rely on alternative metabolic pathways for survival and proliferation.
By inhibiting ALAT, L-3-chloroalanine disrupts the production of L-alanine and alters the energy metabolism of cancer cells, leading to a reduction in their growth and proliferation.[27][28] This has been demonstrated in studies on Lewis lung carcinoma cells, where inhibition of ALAT by L-3-chloroalanine was shown to impair D-glucose metabolism and promote mitochondrial metabolism, thereby counteracting the Warburg effect.[27][28]
While L-3-chloroalanine also inhibits alanine racemase, its broader inhibitory profile, which includes other transaminases, makes it a valuable tool for studying metabolic pathways in cancer cells.[26]
Experimental Protocols
Assay for Alanine Racemase Inhibition
The inhibition of alanine racemase can be determined using a coupled enzyme assay. This assay measures the production of D-alanine from L-alanine, which is then oxidized by D-amino acid oxidase (DAAO), producing hydrogen peroxide. The hydrogen peroxide can be detected colorimetrically.
Materials:
-
Purified alanine racemase
-
D-amino acid oxidase (DAAO)
-
Horseradish peroxidase (HRP)
-
L-alanine
-
D-3-chloroalanine or L-3-chloroalanine (inhibitor)
-
A suitable chromogenic substrate for HRP (e.g., o-dianisidine or Amplex Red)
-
Assay buffer (e.g., 0.02 M Sodium pyrophosphate, pH 8.3)
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing the assay buffer, L-alanine, DAAO, HRP, and the chromogenic substrate.
-
Add varying concentrations of the 3-chloroalanine isomer to the wells of a microplate.
-
Initiate the reaction by adding a fixed amount of alanine racemase to each well.
-
Incubate the plate at a constant temperature (e.g., 37°C).
-
Monitor the change in absorbance or fluorescence over time using a microplate reader.
-
The rate of the reaction is proportional to the activity of alanine racemase. The inhibitory effect of 3-chloroalanine can be determined by comparing the reaction rates in the presence and absence of the inhibitor.
-
To determine the inhibition constant (Ki), perform the assay with varying concentrations of both the substrate (L-alanine) and the inhibitor.[29]
Caption: Coupled enzyme assay for alanine racemase activity.[30]
D-Amino Acid Oxidase Activity Assay
The activity of D-amino acid oxidase (DAAO) can be measured by monitoring the consumption of oxygen or the production of α-keto acids, hydrogen peroxide, or ammonia.[4][23][24] A common method is a spectrophotometric assay coupled with horseradish peroxidase (HRP).
Materials:
-
Purified D-amino acid oxidase
-
D-amino acid substrate (e.g., D-alanine)
-
Horseradish peroxidase (HRP)
-
Chromogenic substrate for HRP (e.g., o-dianisidine)
-
Assay buffer (e.g., 75 mM disodium pyrophosphate buffer, pH 8.5)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture in a cuvette containing the assay buffer, the D-amino acid substrate, HRP, and the chromogenic substrate.
-
Equilibrate the mixture to the desired temperature (e.g., 25°C or 37°C).[4][31]
-
Initiate the reaction by adding a known amount of DAAO.
-
Immediately monitor the increase in absorbance at the appropriate wavelength for the chosen chromogenic substrate (e.g., 436 nm for o-dianisidine).[31]
-
The initial rate of absorbance change is proportional to the DAAO activity. One unit of DAAO activity is typically defined as the amount of enzyme that catalyzes the conversion of 1 µmol of D-amino acid per minute under the specified conditions.[23]
Conclusion
D-3-chloroalanine hydrochloride and L-3-chloroalanine hydrochloride are powerful tools for researchers in biochemistry, microbiology, and oncology. Their stereospecific inhibition of key metabolic enzymes provides a clear illustration of the importance of chirality in biological systems. D-3-chloroalanine's targeted inactivation of bacterial alanine racemase makes it a valuable lead compound in the development of novel antimicrobial agents. Conversely, L-3-chloroalanine's ability to modulate cancer cell metabolism through the inhibition of alanine aminotransferase opens avenues for new therapeutic strategies against malignant growth. A thorough understanding of their distinct properties and mechanisms of action, as detailed in this guide, is essential for their effective and insightful application in scientific research and drug discovery.
References
-
Rosini, E., et al. (2018). Assays of D-Amino Acid Oxidase Activity. Frontiers in Molecular Biosciences, 5, 5. [Link]
-
Calcinaghi, P., et al. (2018). Assays of D-Amino Acid Oxidase Activity. Methods in Molecular Biology, 1694, 199-213. [Link]
-
Rosini, E., et al. (2018). Assays of D-Amino Acid Oxidase Activity. ResearchGate. [Link]
-
Elbascience. (n.d.). D-Amino Acid Oxidase Activity Colorimetric Microplate Assay Kit User Manual. [Link]
-
Di Salvo, M. L., et al. (2013). On the mechanism of Escherichia coli pyridoxal kinase inhibition by pyridoxal and pyridoxal 5'-phosphate. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1834(1), 177-184. [Link]
-
Marceau, M., et al. (2011). Pyridoxal-5'-phosphate-dependent enzymes involved in biotin biosynthesis: structure, reaction mechanism and inhibition. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1814(11), 1438-1445. [Link]
- Google Patents. (2022). Synthetic method of 3-chloro-alanine. CN115872882A.
- Google Patents. (2020). Method for synthesizing r-3-chloroalanine methyl ester hydrochloride. WO2020134137A1.
-
Toney, M. D. (2011). Pyridoxal 5′-Phosphate Is a Slow Tight Binding Inhibitor of E. coli Pyridoxal Kinase. Biochemistry, 50(47), 10324-10330. [Link]
-
Yoshimura, T., et al. (2002). 3-Chloro-DL-alanine resistance by L-methionine-alpha-deamino-gamma-mercaptomethane-lyase activity. FEBS Letters, 523(1-3), 35-38. [Link]
-
Beuster, G., et al. (2011). Inhibition of Alanine Aminotransferase in Silico and in Vivo Promotes Mitochondrial Metabolism to Impair Malignant Growth. Journal of Biological Chemistry, 286(25), 22313-22323. [Link]
-
Contestabile, R., et al. (2023). Pyridoxal 5′-Phosphate Biosynthesis by Pyridox-(am)-ine 5′-Phosphate Oxidase: Species-Specific Features. International Journal of Molecular Sciences, 24(13), 10903. [Link]
-
Cheung, K. S., et al. (1986). Di- and tripeptides of beta-chloro-L-alanine: antagonism of their antimicrobial effects by L-alanine and L-alanyl peptides in gram-negative bacteria. Journal of Medicinal Chemistry, 29(10), 2060-2068. [Link]
-
Cellini, B., et al. (2022). Pyridoxal 5′-Phosphate-Dependent Enzymes at the Crossroads of Host–Microbe Tryptophan Metabolism. International Journal of Molecular Sciences, 23(15), 8593. [Link]
-
ResearchGate. (n.d.). Inhibitors of ALAT prevent L - alanine production and reduce D -glucose metabolism in cancer cells. [Link]
-
Kahan, F. M., & Kropp, H. (1975). Inhibition of bacterial growth by beta-chloro-D-alanine. Antimicrobial Agents and Chemotherapy, 7(4), 417-421. [Link]
-
Wikipedia. (n.d.). Chloroalanine. [Link]
-
Wikipedia. (n.d.). Suicide inhibition. [Link]
-
Grokipedia. (n.d.). Suicide inhibition. [Link]
-
Moosavi-Movahedi, A. A., et al. (2021). An outlook on suicide enzyme inhibition and drug design. Journal of the Iranian Chemical Society, 18(12), 3135-3148. [Link]
-
PubChem. (n.d.). 3-chloro-L-alanine. [Link]
-
Mobashery, S., et al. (1987). Inactivation of alanine racemase by beta-chloro-L-alanine released enzymatically from amino acid and peptide C10-esters of deacetylcephalothin. Biochemistry, 26(18), 5878-5884. [Link]
-
Al-Gharabli, S. I., et al. (2021). Inhibitors of alanine racemase enzyme: a review. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 173-191. [Link]
-
LCGC International. (2013). Improved Chiral Separations for Enantiopure D- and L-Amino Acids. [Link]
-
Shen, S., et al. (1983). Inactivation of the Pseudomonas striata broad specificity amino acid racemase by D and L isomers of beta-substituted alanines: kinetics, stoichiometry, active site peptide, and mechanistic studies. Journal of Biological Chemistry, 258(14), 8757-8764. [Link]
-
SciSpace. (2021). An outlook on suicide enzyme inhibition and drug design. [Link]
-
ResearchGate. (2021). An outlook on suicide enzyme inhibition and drug design. [Link]
-
Anthony, K. G., et al. (2011). New Classes of Alanine Racemase Inhibitors Identified by High-Throughput Screening Show Antimicrobial Activity against Mycobacterium tuberculosis. PLoS ONE, 6(6), e20794. [Link]
-
PubChem. (n.d.). beta-Chloroalanine. [Link]
-
Kahan, F. M., & Kropp, H. (1975). Inhibition of Bacterial Growth by β-Chloro-D-Alanine. Antimicrobial Agents and Chemotherapy, 7(4), 417-421. [Link]
-
Soper, T. S., & Manning, J. M. (1982). Stereospecificity of reactions catalyzed by bacterial D-amino acid transaminase. Journal of Biological Chemistry, 257(22), 13930-13936. [Link]
-
ResearchGate. (n.d.). Assays for screening alanine racemase-specific inhibitors. [Link]
-
Szőke, É., et al. (2016). Chiral separations for d-amino acid analysis in biological samples. Journal of Pharmaceutical and Biomedical Analysis, 130, 100-109. [Link]
Sources
- 1. Inhibition of bacterial growth by beta-chloro-D-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chloroalanine - Wikipedia [en.wikipedia.org]
- 3. beta-Chloroalanine | C3H6ClNO2 | CID 78 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Assays of D-Amino Acid Oxidase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | 35401-46-8 | Benchchem [benchchem.com]
- 7. CN115872882A - Synthetic method of 3-chloro-alanine - Google Patents [patents.google.com]
- 8. WO2020134137A1 - Method for synthesizing r-3-chloroalanine methyl ester hydrochloride - Google Patents [patents.google.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Chiral separations for d-amino acid analysis in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pyridoxal-5'-phosphate-dependent enzymes involved in biotin biosynthesis: structure, reaction mechanism and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. On the mechanism of Escherichia coli pyridoxal kinase inhibition by pyridoxal and pyridoxal 5'-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Suicide inhibition - Wikipedia [en.wikipedia.org]
- 18. grokipedia.com [grokipedia.com]
- 19. An outlook on suicide enzyme inhibition and drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 20. scispace.com [scispace.com]
- 21. researchgate.net [researchgate.net]
- 22. Inhibition of Bacterial Growth by β-Chloro-D-Alanine - PMC [pmc.ncbi.nlm.nih.gov]
- 23. frontiersin.org [frontiersin.org]
- 24. researchgate.net [researchgate.net]
- 25. Inactivation of alanine racemase by beta-chloro-L-alanine released enzymatically from amino acid and peptide C10-esters of deacetylcephalothin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. tandfonline.com [tandfonline.com]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. New Classes of Alanine Racemase Inhibitors Identified by High-Throughput Screening Show Antimicrobial Activity against Mycobacterium tuberculosis | PLOS One [journals.plos.org]
- 30. researchgate.net [researchgate.net]
- 31. Amino Acid Oxidase, D- - Assay | Worthington Biochemical [worthington-biochem.com]
3-Chloroalanine Hydrochloride: A Technical Guide to its Enzyme Inhibition Spectrum and Mechanistic Action
Introduction: Unveiling the Potential of a Potent Enzyme Inactivator
3-Chloro-L-alanine hydrochloride, a synthetic amino acid analogue, has emerged as a powerful tool for researchers, scientists, and drug development professionals.[1] Its significance lies in its capacity to act as a mechanism-based, irreversible inhibitor, often termed a "suicide inhibitor," primarily targeting a crucial class of enzymes: the pyridoxal-5'-phosphate (PLP)-dependent enzymes.[1] These enzymes are central to a vast array of metabolic pathways, particularly those involving amino acids.[2] The ability of 3-chloroalanine to selectively and irreversibly inactivate these enzymes makes it an invaluable probe for dissecting complex biochemical pathways and a lead compound for the development of novel therapeutics. This guide provides an in-depth technical overview of the enzyme inhibition spectrum of 3-chloroalanine hydrochloride, its detailed mechanism of action, experimental protocols for its study, and the downstream cellular consequences of its inhibitory effects.
The Chemistry of Inactivation: A Tale of a Deceptive Substrate
The inhibitory power of 3-chloroalanine lies in its structural mimicry of natural amino acid substrates, which deceives PLP-dependent enzymes into initiating their catalytic cycle. However, this catalytic process turns fatal for the enzyme, leading to its irreversible inactivation. This "suicide inhibition" is a multi-step process rooted in the unique chemistry of both the inhibitor and the PLP cofactor.[3]
Mechanism of Suicide Inhibition
The inactivation of PLP-dependent enzymes by 3-chloroalanine proceeds through the following key steps:
-
Formation of the External Aldimine: The enzyme's catalytic cycle begins with the formation of a Schiff base (an external aldimine) between the amino group of 3-chloroalanine and the aldehyde group of the enzyme-bound PLP cofactor. This initial binding is reversible and mimics the natural substrate interaction.
-
β-Elimination of Chloride: Once the external aldimine is formed, the enzyme's catalytic machinery abstracts the α-proton of the bound 3-chloroalanine. This initiates a β-elimination reaction, resulting in the expulsion of the chloride ion.
-
Generation of a Reactive Aminoacrylate Intermediate: The elimination of chloride generates a highly reactive, electrophilic α,β-unsaturated imine, commonly referred to as an aminoacrylate intermediate. This species is the key to the irreversible inactivation.
-
Irreversible Alkylation of the Enzyme: The highly reactive aminoacrylate intermediate is then susceptible to nucleophilic attack by an active site residue of the enzyme. This results in the formation of a stable, covalent bond between the inhibitor and the enzyme, leading to its irreversible inactivation.[2]
This process is visually represented in the following workflow:
The Inhibition Spectrum: A Survey of Targeted Enzymes
This compound exhibits inhibitory activity against a range of PLP-dependent enzymes, primarily those involved in amino acid metabolism. The specificity and potency of inhibition can vary depending on the specific enzyme and the isomer (D- or L-) of 3-chloroalanine used.
| Target Enzyme | Enzyme Class | Typical Biological Role | Quantitative Inhibition Data | References |
| Alanine Racemase | Isomerase | Interconversion of L-alanine and D-alanine for bacterial cell wall synthesis. | D-chloroalanine: Ki = 10 µM (competitive) for D-amino acid transaminase (related activity) | [4] |
| Alanine Aminotransferase (ALT) | Transferase | Catalyzes the transfer of an amino group from alanine to α-ketoglutarate. | Competitive inhibitor; specific IC50/Ki values not consistently reported. | [5] |
| Threonine Deaminase | Lyase | Catalyzes the deamination of threonine to α-ketobutyrate in the isoleucine biosynthesis pathway. | Inhibitory activity confirmed; specific quantitative data is sparse. | [6][7] |
| Branched-Chain Amino Acid Transaminase (BCAT) | Transferase | Catalyzes the transamination of branched-chain amino acids (leucine, isoleucine, valine). | Reversible inhibition of alanine-valine transaminase (transaminase C). | [8] |
Note on Quantitative Data: While 3-chloroalanine is a well-established inhibitor, specific Ki and IC50 values are not always readily available in the public domain for all target enzymes. The provided data represents the most concrete values found in the surveyed literature. Further empirical determination is often necessary for specific research applications.
Experimental Protocols for Studying Enzyme Inhibition
The following protocols provide a framework for characterizing the inhibition of PLP-dependent enzymes by this compound. These are generalized methods that should be optimized for the specific enzyme and experimental setup.
Protocol 1: Determining the Kinetic Parameters of Suicide Inhibition
This protocol is designed to determine the kinetic parameters of irreversible, time-dependent inhibition.
1. Materials and Reagents:
-
Purified target enzyme
-
3-Chloro-L-alanine hydrochloride (or D-isomer as required)
-
Substrate for the target enzyme
-
Appropriate buffer solution for the enzyme assay
-
Spectrophotometer or plate reader
-
Reaction vessels (e.g., cuvettes, 96-well plates)
2. Step-by-Step Methodology:
-
Enzyme Activity Assay: Establish a reliable continuous or endpoint assay to measure the activity of the target enzyme. This typically involves monitoring the appearance of a product or disappearance of a substrate over time via spectrophotometry.
-
Determination of Km: Determine the Michaelis constant (Km) of the enzyme for its natural substrate in the absence of the inhibitor.
-
Time-Dependent Inactivation:
-
Pre-incubate the enzyme with various concentrations of this compound in the assay buffer at a constant temperature.
-
At specific time intervals, withdraw aliquots of the enzyme-inhibitor mixture.
-
Dilute the aliquots into the reaction mixture containing the substrate at a saturating concentration (e.g., 10 x Km) to initiate the reaction. The dilution should be sufficient to prevent further significant inhibition during the activity measurement.
-
Measure the residual enzyme activity for each time point and inhibitor concentration.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of remaining enzyme activity versus the pre-incubation time for each inhibitor concentration.
-
The apparent first-order rate constant of inactivation (kobs) for each inhibitor concentration is the negative of the slope of these lines.
-
Plot the reciprocal of kobs versus the reciprocal of the inhibitor concentration (a Kitz-Wilson plot).
-
The maximal rate of inactivation (kinact) and the inhibitor concentration that gives half the maximal rate of inactivation (KI) can be determined from the y- and x-intercepts of this plot, respectively.
-
Protocol 2: Spectrophotometric Assay for Alanine Racemase Inhibition
This coupled-enzyme assay allows for the continuous monitoring of alanine racemase activity.
1. Principle: Alanine racemase converts L-alanine to D-alanine. D-amino acid oxidase then oxidizes D-alanine, producing pyruvate, ammonia, and hydrogen peroxide. The hydrogen peroxide is used by horseradish peroxidase to oxidize a chromogenic substrate, leading to a color change that can be monitored spectrophotometrically.[9]
2. Materials and Reagents:
-
Purified alanine racemase
-
L-alanine (substrate)
-
3-Chloro-L-alanine hydrochloride
-
D-amino acid oxidase (DAAO)
-
Horseradish peroxidase (HRP)
-
Chromogenic substrate (e.g., 4-aminoantipyrine and N-ethyl-N-(2-hydroxy-3-sulfopropyl)-3-methylaniline)
-
Assay buffer (e.g., 200 mM Tris-HCl, pH 8.0)
-
Spectrophotometer or plate reader
3. Step-by-Step Methodology:
-
Prepare Reagent Mix: Prepare a master mix containing the assay buffer, DAAO, HRP, and the chromogenic substrates.
-
Inhibitor Pre-incubation (for time-dependent studies): Pre-incubate alanine racemase with various concentrations of this compound for different durations.
-
Reaction Initiation:
-
To a cuvette or well, add the reagent mix.
-
Add the substrate (L-alanine).
-
For endpoint assays with pre-incubation, add the enzyme-inhibitor mixture to initiate the reaction. For continuous assays to determine competitive inhibition, add the enzyme and inhibitor simultaneously.
-
-
Measurement: Immediately place the reaction vessel in the spectrophotometer and monitor the increase in absorbance at the appropriate wavelength (e.g., 550 nm) over time.
-
Data Analysis: Calculate the initial reaction velocities from the linear portion of the absorbance vs. time plots. Determine the percentage of inhibition for each inhibitor concentration. For kinetic analysis, follow the procedures outlined in Protocol 1.
Downstream Effects and Impacted Signaling Pathways
The inhibition of key metabolic enzymes by this compound can have significant downstream consequences on cellular function and signaling.
Inhibition of Alanine Racemase and its Impact on Bacterial Viability
Alanine racemase is essential for the synthesis of D-alanine, a critical component of the peptidoglycan layer in bacterial cell walls. Inhibition of this enzyme disrupts cell wall synthesis, leading to cell lysis and bacterial death.[10] This makes alanine racemase an attractive target for the development of novel antibiotics.
Inhibition of Alanine Aminotransferase (ALT) and its Effects on Cancer Metabolism
Alanine aminotransferase plays a crucial role in cellular metabolism by linking amino acid and carbohydrate metabolism. Inhibition of ALT by compounds like 3-chloroalanine has been shown to impair the growth of malignant cells.[11][12] This is achieved by promoting mitochondrial metabolism and counteracting the Warburg effect, a hallmark of cancer cell metabolism.[11] The inhibition of ALT can lead to an initial energy deficit, activation of AMP-activated protein kinase (AMPK), and altered phosphorylation of key signaling proteins like p38 MAPK and ERK, ultimately leading to reduced cancer cell proliferation.[12]
Inhibition of Threonine Deaminase and Branched-Chain Amino Acid Transaminase: Disrupting Amino Acid Homeostasis
Threonine deaminase is a key regulatory enzyme in the biosynthetic pathway of isoleucine.[13] Its inhibition can lead to a deficiency in this essential amino acid, thereby halting protein synthesis and cell growth.
Branched-chain amino acid transaminases are central to the metabolism of leucine, isoleucine, and valine.[14][15] The inhibition of these enzymes disrupts the balance of these essential amino acids and their corresponding α-keto acids, which can have widespread effects on cellular signaling, including the mTOR pathway, and overall metabolic homeostasis.[14][16]
Conclusion: A Versatile Tool with Broad Applications
This compound stands out as a potent and specific tool for the study of PLP-dependent enzymes. Its mechanism-based inactivation provides a powerful method for probing the function of these enzymes in complex biological systems. The broad spectrum of its inhibitory activity, encompassing enzymes crucial for bacterial survival, cancer metabolism, and general amino acid homeostasis, underscores its potential as a lead compound in drug discovery. The technical guidance provided herein offers a comprehensive foundation for researchers and scientists to effectively utilize this compound in their investigations, paving the way for new discoveries in enzymology, metabolism, and therapeutic development.
References
Sources
- 1. mdpi.com [mdpi.com]
- 2. Inactivation of pyridoxal phosphate dependent enzymes by mono- and polyhaloalanines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fiveable.me [fiveable.me]
- 4. Inactivation of bacterial D-amino acid transaminase by beta-chloro-D-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of alanine aminotransferase in silico and in vivo promotes mitochondrial metabolism to impair malignant growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. 3-Chloro-L-alanine | CAS#:2731-73-9 | Chemsrc [chemsrc.com]
- 8. beta-Chloro-L-alanine inhibition of the Escherichia coli alanine-valine transaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Threonine ammonia-lyase - Wikipedia [en.wikipedia.org]
- 11. An outlook on suicide enzyme inhibition and drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Overview of Threonine Metabolism - Creative Proteomics [creative-proteomics.com]
- 14. The mechanism of branched-chain amino acid transferases in different diseases: Research progress and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Branched-chain Amino Acids: Catabolism in Skeletal Muscle and Implications for Muscle and Whole-body Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mTOR Inhibition Restores Amino Acid Balance in Cells Dependent on Catabolism of Extracellular Protein - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Characterization of 3-Chloroalanine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Chloroalanine hydrochloride, a non-proteinogenic α-amino acid, is a pivotal molecule in biochemical research and pharmaceutical development.[1] Its structural similarity to natural amino acids, combined with the reactive chlorine substituent, makes it a potent tool for investigating enzymatic mechanisms and a versatile building block for novel therapeutics. This guide provides a comprehensive overview of the synthesis and characterization of this compound, offering a detailed, scientifically-grounded protocol for its preparation and analysis. We delve into the mechanistic underpinnings of the synthetic route, provide step-by-step experimental procedures, and outline a suite of analytical techniques for comprehensive characterization, ensuring researchers can confidently produce and validate this critical compound.
Introduction: The Significance of this compound
This compound is the salt form of 3-chloroalanine, an unnatural amino acid analogue of alanine where a chlorine atom replaces a hydrogen on the methyl group.[1][2] This seemingly minor modification imparts significant and valuable chemical properties. Historically, the D-isomer of 3-chloroalanine garnered attention for its potent inhibitory effects on bacterial growth by targeting enzymes essential for cell wall synthesis.[1]
The utility of 3-chloroalanine extends beyond its antibacterial potential. It serves as a classic example of a mechanism-based or "suicide" inhibitor for a range of pyridoxal 5'-phosphate (PLP)-dependent enzymes.[1] The enzyme recognizes 3-chloroalanine as a substrate and initiates its catalytic cycle, leading to the elimination of hydrogen chloride.[1] This process generates a highly reactive intermediate that irreversibly inactivates the enzyme, providing a powerful tool for studying enzyme active sites and reaction mechanisms.[1] Furthermore, the labile chlorine atom makes 3-chloroalanine a valuable precursor in peptide synthesis for introducing dehydroalanine residues.[1]
Given its broad applicability, the ability to synthesize and rigorously characterize this compound is a critical capability for laboratories engaged in enzymology, drug discovery, and peptide chemistry.
Synthesis of this compound
The most common and efficient route for the synthesis of this compound utilizes the readily available and chiral amino acid, serine, as the starting material.[1][3] The core of this transformation is the substitution of the hydroxyl group of serine with a chlorine atom. Several methods exist for this conversion, and this guide will focus on a robust and scalable approach.
Synthesis from Serine: A Mechanistic Overview
The conversion of serine to 3-chloroalanine involves the activation of the primary alcohol of serine to create a good leaving group, which is then displaced by a chloride ion. A common and effective method involves the use of thionyl chloride in a suitable solvent. However, a more recent and milder approach utilizes N-chlorosuccinimide (NCS) in the presence of a thiourea catalyst. This method is advantageous due to its operational simplicity, mild reaction conditions, and the potential for recycling the succinimide byproduct, making it an economically and environmentally favorable option.[4]
The proposed mechanism involves the activation of the thiourea by NCS to form a reactive species. This species then reacts with the hydroxyl group of serine, forming an intermediate with a good leaving group. Subsequent nucleophilic attack by the chloride ion (from NCS or another source) at the β-carbon results in the displacement of the activated hydroxyl group and the formation of 3-chloroalanine.
Detailed Experimental Protocol
This protocol is adapted from a patented method and offers a high-yield, one-step conversion of serine to 3-chloroalanine.[4]
Materials:
-
L-Serine (or D-Serine for the corresponding enantiomer)
-
Dichloromethane (DCM)
-
1,1,3,3-Tetramethylthiourea
-
N-Chlorosuccinimide (NCS)
-
Ethanol
-
Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, dropping funnel, rotary evaporator, filtration apparatus)
Procedure:
-
In a 500 mL four-necked round-bottom flask equipped with a magnetic stirrer, add 50.0 g of serine and 200.0 g of dichloromethane.
-
Add 29.2 g of 1,1,3,3-tetramethylthiourea to the suspension and stir at room temperature for 30 minutes.
-
While stirring rapidly, add 95.4 g of N-chlorosuccinimide portion-wise over a period of time, maintaining the reaction temperature.
-
After the addition is complete, continue to stir the reaction mixture for two hours.
-
Remove the solvent (dichloromethane) under reduced pressure using a rotary evaporator.
-
To the resulting residue, add 250.0 g of ethanol and stir for 1 hour to precipitate the product.
-
Collect the solid product by filtration and wash it with a small amount of cold ethanol.
-
Dry the product under vacuum to obtain 3-chloroalanine. To obtain the hydrochloride salt, the crude product can be dissolved in a minimal amount of hot water, and concentrated hydrochloric acid can be added dropwise until precipitation is complete. The resulting solid is then filtered, washed with a small amount of cold ethanol, and dried under vacuum.
Safety Precautions:
-
This procedure should be performed in a well-ventilated fume hood.[5]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5]
-
N-Chlorosuccinimide is a corrosive and oxidizing agent; handle with care.
-
Dichloromethane is a volatile and potentially harmful solvent.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Characterization of this compound
Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. A combination of spectroscopic and analytical techniques should be employed.
Physical Properties
| Property | Value | Source |
| Molecular Formula | C₃H₆ClNO₂ · HCl | [6] |
| Molecular Weight | 160.00 g/mol | [6] |
| Appearance | White to off-white crystalline solid | [7] |
| Melting Point | 166–167 °C (decomposes) | [3] |
| Solubility | Soluble in water | [3][8] |
Spectroscopic Characterization
Spectroscopic methods provide detailed information about the molecular structure and functional groups present in the synthesized compound.
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, both ¹H NMR and ¹³C NMR are informative.
-
¹H NMR (Proton NMR): The ¹H NMR spectrum will confirm the presence and connectivity of the protons in the molecule. In trifluoroacetic acid, the α-hydrogens are expected to show a downfield shift of approximately 0.3 ppm, while the β-hydrogens will exhibit an upfield shift due to the chlorination.[1] A typical spectrum in D₂O would show a triplet for the α-proton and a doublet of doublets for the two diastereotopic β-protons.
-
¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will show three distinct carbon signals corresponding to the carbonyl carbon, the α-carbon, and the β-carbon. The chemical shifts of these carbons will be indicative of their electronic environment.
3.2.2. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands.
| Functional Group | Wavenumber (cm⁻¹) |
| N-H stretch (amine salt) | 3200-2800 (broad) |
| C=O stretch (carboxylic acid) | ~1730 |
| N-H bend | ~1600 |
| C-Cl stretch | 650-750[1] |
3.2.3. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern.[1] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. The expected molecular ion peak for the free base (C₃H₆ClNO₂) would be at m/z 123.0087.[9][10]
Purity Assessment
The purity of the synthesized this compound is crucial for its intended applications.
3.3.1. High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for assessing the purity of a compound. A reverse-phase C18 column with UV detection at 210 nm is suitable for analyzing this compound.[1] The purity is determined by the area percentage of the main peak in the chromatogram.
Characterization Workflow Diagram
Caption: Comprehensive characterization workflow for 3-Chloroalanine HCl.
Conclusion
This technical guide has provided a detailed and practical framework for the synthesis and characterization of this compound. By following the outlined procedures and employing the recommended analytical techniques, researchers can confidently prepare and validate this important biochemical tool. The presented synthesis method offers a mild, efficient, and scalable route from serine, while the comprehensive characterization workflow ensures the production of high-purity material suitable for demanding research and development applications. The ability to reliably synthesize and characterize this compound empowers scientists to further explore its potential in enzyme inhibition studies, drug discovery, and the synthesis of novel peptides and other bioactive molecules.
References
-
Wikipedia. (2023, December 1). Chloroalanine. Retrieved from [Link]
- Google Patents. (n.d.). CN115872882A - Synthetic method of 3-chloro-alanine.
-
Chemsrc. (n.d.). 3-Chloro-L-alanine | CAS#:2731-73-9. Retrieved from [Link]
- Google Patents. (n.d.). WO2020134137A1 - Method for synthesizing r-3-chloroalanine methyl ester hydrochloride.
-
SpectraBase. (n.d.). 3-Chloro-L-alanine hydrochloride. Retrieved from [Link]
-
PubChem. (n.d.). 3-chloro-L-alanine | C3H6ClNO2 | CID 439772. Retrieved from [Link]
-
PubChem. (n.d.). beta-Chloroalanine | C3H6ClNO2 | CID 78. Retrieved from [Link]
- Google Patents. (n.d.). EP0078853B1 - Process for preparing beta-chloroalanine.
-
Ataman Kimya. (n.d.). 3-CHLOROANILINE. Retrieved from [Link]
-
Loba Chemie. (2016, May 18). 3-CHLOROANILINE FOR SYNTHESIS MSDS CAS-No.: 108-42-9 MSDS. Retrieved from [Link]
-
Carl ROTH. (2025, March 10). Safety Data Sheet: 3-Chloroaniline. Retrieved from [Link]
Sources
- 1. This compound | 35401-46-8 | Benchchem [benchchem.com]
- 2. This compound|Alanine Analogue|RUO [benchchem.com]
- 3. Chloroalanine - Wikipedia [en.wikipedia.org]
- 4. CN115872882A - Synthetic method of 3-chloro-alanine - Google Patents [patents.google.com]
- 5. 3-Chloro-L-alanine | CAS#:2731-73-9 | Chemsrc [chemsrc.com]
- 6. 3-chloro-alanine | Sigma-Aldrich [sigmaaldrich.com]
- 7. Page loading... [guidechem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. 3-chloro-L-alanine | C3H6ClNO2 | CID 439772 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. beta-Chloroalanine | C3H6ClNO2 | CID 78 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to 3-Chloroalanine Hydrochloride: Mechanism and Application as a Suicide Substrate
This guide provides an in-depth exploration of 3-chloroalanine hydrochloride, a pivotal tool in enzymology and drug development. We will move beyond simple definitions to dissect its mechanism as a suicide substrate, detail its targeted enzymatic interactions, and provide actionable protocols for its application in the laboratory. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this potent inhibitor in their work.
Introduction: The Trojan Horse of Enzyme Inhibition
In the landscape of enzyme inhibitors, suicide substrates, also known as mechanism-based inactivators, represent a class of exceptional specificity and potency.[1] These molecules are ingeniously designed "Trojan horses"; they are chemically inert upon introduction but bear a latent reactive group.[1] The target enzyme itself, through its own catalytic mechanism, processes the substrate, thereby unleashing a highly reactive intermediate within the confines of its active site.[1][2] This intermediate then forms a covalent bond with an essential residue, leading to irreversible inactivation.[2]
3-Chloroalanine, an unnatural amino acid analog of alanine, is a classic example of such an inhibitor.[3][4] Typically supplied as a stable, water-soluble hydrochloride salt, its efficacy lies in its ability to target a specific and vital class of enzymes: those dependent on the pyridoxal-5'-phosphate (PLP) cofactor.[5][6] Its structural similarity to alanine allows it to deceive these enzymes, gaining entry to the active site where it executes its inactivating function.
The Core Mechanism: An Enzyme-Catalyzed Self-Destruction
The power of 3-chloroalanine as a suicide substrate is rooted in the catalytic cycle of PLP-dependent enzymes. The process is a cascade of precise chemical events initiated by the enzyme itself.
-
Substrate Recognition and Schiff Base Formation: The enzyme's active site recognizes 3-chloroalanine as a cognate substrate, binding it. The aldehyde group of the PLP cofactor, already linked to an active site lysine residue as an internal aldimine, is attacked by the amino group of 3-chloroalanine. This transimination reaction forms a new external aldimine, or Schiff base, between 3-chloroalanine and PLP.
-
α-Proton Abstraction: A basic residue in the active site abstracts the α-proton from the 3-chloroalanine moiety, creating a quinonoid intermediate. This is a standard step in the catalysis of many PLP-dependent enzymes.
-
The Suicide Step: β-Elimination: The crucial event is the subsequent β-elimination of the chlorine atom as a chloride ion (HCl).[3][5] This is the step where the "suicide" is triggered.
-
Formation of a Reactive Intermediate: The elimination of HCl generates a highly electrophilic and reactive α,β-unsaturated amino acid intermediate (an aminoacrylate) still covalently bound to the PLP cofactor.[3][7][8]
-
Irreversible Alkylation: Before this reactive intermediate can be released or processed further into a benign product, it is attacked by a nucleophilic residue within the enzyme's active site.[3] This nucleophile is often the very same lysine residue that initially binds the PLP cofactor.[6] This covalent alkylation results in the irreversible inactivation of the enzyme.[5]
Caption: General mechanism of 3-chloroalanine suicide inhibition of PLP-dependent enzymes.
Key Enzymatic Targets and Their Significance
3-Chloroalanine's utility stems from its ability to inhibit a range of PLP-dependent enzymes critical to various biological processes, particularly in bacteria.
Alanine Racemase: A Gateway to Antimicrobial Development
Alanine racemase is a crucial bacterial enzyme responsible for converting L-alanine to D-alanine.[9][10] D-alanine is an essential building block for the synthesis of the peptidoglycan layer of the bacterial cell wall.[11] Since this enzyme and the D-amino acid architecture are absent in humans, alanine racemase is a prime target for the development of novel antibiotics.[10]
Both the D- and L-isomers of 3-chloroalanine are potent inactivators of alanine racemase from various bacterial species, including Escherichia coli and Pseudomonas striata.[6][11][12] By irreversibly inhibiting this enzyme, 3-chloroalanine effectively halts cell wall synthesis, leading to a bacteriostatic or bactericidal effect.[3][11][13]
D-Amino Acid Transaminase (D-AAT)
Found in bacteria, D-amino acid transaminase (D-AAT) is involved in the synthesis and degradation of D-amino acids. The D-isomer of 3-chloroalanine is a particularly effective inhibitor of D-AAT from Bacillus sphaericus.[7] The enzyme processes it via an α,β-elimination reaction, producing pyruvate, chloride, and ammonia.[7] This catalytic turnover is tightly coupled with a synchronous loss of enzyme activity.[7] The inactivation is highly efficient, with the partitioning between turnover and inactivation heavily favoring the latter.
Other Notable Targets
-
Threonine Deaminase: This enzyme is involved in the biosynthesis of isoleucine and is inhibited by β-chloro-L-alanine.[3][13]
-
Tryptophan Synthase: As a PLP-dependent enzyme complex essential for tryptophan biosynthesis in bacteria, it represents a logical target for halo-alanine analogs, although specific kinetic data for 3-chloroalanine is less prevalent than for other inhibitors.[14][15] Its inhibition would disrupt a pathway essential for bacterial growth but absent in humans.[14]
-
D-Amino Acid Oxidase (DAAO): This flavoenzyme is involved in the metabolism of D-amino acids.[16][17] Studies have shown interactions between DAAO and 3-chloroalanine, leading to enzyme reduction and inhibition.[16][18][19]
Quantitative Analysis of Inhibition
The effectiveness of a suicide substrate is defined by its kinetic parameters. While comprehensive data across all targets is dispersed, key values highlight the potency of 3-chloroalanine.
| Target Enzyme | Organism | Inhibitor Isomer | Kinetic Parameter | Value | Reference |
| D-Amino Acid Transaminase | Bacillus sphaericus | D-β-chloroalanine | KI (competitive with D-alanine) | 10 µM | [7] |
| D-Amino Acid Transaminase | Bacillus sphaericus | D-β-chloroalanine | kinact | ~10 µM | [7] |
| Alanine Racemase | Escherichia coli B | D/L-β-fluoroalanine | Partition Ratio | 820 | [20] |
| Alanine Racemase | Escherichia coli B | D-difluoroalanine | Partition Ratio | 5000 | [20] |
*Note: Data for fluoro-analogs are presented to illustrate the concept of the partition ratio (turnover events per inactivation event), a key metric for suicide substrates. Lower ratios indicate higher inactivation efficiency.
Experimental Protocol: Assay for Time-Dependent Inactivation
This protocol provides a framework for characterizing the suicide inhibition of a target PLP-dependent enzyme (e.g., Alanine Racemase) by this compound. The primary objective is to determine the kinetic parameters of inactivation (kinact and KI).
Materials and Reagents
-
Purified target enzyme (e.g., Alanine Racemase)
-
This compound (D- or L-isomer as required)
-
Enzyme substrate (e.g., L-alanine)
-
Coupled assay components (e.g., D-amino acid oxidase and horseradish peroxidase for detecting D-alanine formation)
-
Detection reagent (e.g., o-dianisidine for peroxidase reaction)
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Spectrophotometer (plate reader or cuvette-based)
Step-by-Step Methodology
-
Preparation of Stock Solutions:
-
Prepare a concentrated stock of the target enzyme in a suitable storage buffer.
-
Prepare a 100 mM stock solution of this compound in the assay buffer. Create a dilution series (e.g., 0, 50, 100, 250, 500, 1000 µM final concentrations).
-
Prepare a stock solution of the enzyme's primary substrate (e.g., 200 mM L-alanine).
-
Prepare the coupled assay reaction mix containing the necessary enzymes and detection reagents at their optimal concentrations.
-
-
Inactivation Step (Pre-incubation):
-
In a microfuge tube or 96-well plate, combine the assay buffer, a fixed concentration of the target enzyme, and varying concentrations of 3-chloroalanine.
-
Initiate the reaction and incubate at a constant temperature (e.g., 37°C).
-
At specific time intervals (e.g., 0, 2, 5, 10, 20, 30 minutes), withdraw an aliquot from each inactivation mixture.
-
-
Measurement of Residual Activity:
-
Immediately dilute the withdrawn aliquot (e.g., 50 to 100-fold) into a new reaction vessel containing the saturating concentration of the primary substrate (L-alanine) and the coupled assay mix.
-
The large dilution factor is critical to stop the inactivation process by reducing the concentration of 3-chloroalanine to negligible levels.
-
Monitor the rate of product formation by measuring the change in absorbance over time (e.g., at 460 nm for the o-dianisidine reaction). This rate represents the residual enzyme activity.
-
-
Data Analysis:
-
For each concentration of 3-chloroalanine, plot the natural logarithm (ln) of the residual enzyme activity versus the pre-incubation time.
-
The slope of each resulting line will be the negative of the apparent first-order rate constant of inactivation (kobs) at that inhibitor concentration.
-
Plot the calculated kobs values against the corresponding 3-chloroalanine concentrations.
-
Fit this data to the Michaelis-Menten equation for inactivation: kobs = (kinact * [I]) / (KI + [I]) . This will yield the maximal rate of inactivation (kinact) and the inhibitor concentration that gives half-maximal inactivation (KI).
-
Caption: Experimental workflow for determining kinetic parameters of suicide inhibition.
Applications in Drug Development and Beyond
The unique properties of 3-chloroalanine make it a valuable molecule in several research and development areas.
-
Antimicrobial Research: Its primary application is as a lead compound or research tool in the development of antibiotics targeting bacterial cell wall synthesis.[3][11] Prodrug strategies, where 3-chloroalanine is released from a carrier molecule by a bacterial enzyme like β-lactamase, have been explored to enhance specificity and delivery.[12]
-
Neuropharmacology: The reactive β-chloro group makes 3-chloroalanine a versatile synthetic precursor. It is used as a key building block in the synthesis of more complex molecules, including NMDA receptor antagonists, which are investigated for their potential in treating neurodegenerative diseases.[5][21]
-
Metabolic Engineering: In cell-free protein synthesis systems, it can be used to inhibit specific amino acid metabolic pathways, thereby controlling metabolic flux and optimizing yields.[5]
Conclusion
This compound is far more than a simple enzyme inhibitor; it is a sophisticated molecular probe and a promising scaffold for therapeutic development. Its mechanism-based, irreversible action provides a high degree of specificity and potency against PLP-dependent enzymes. By understanding its core mechanism, key targets, and the practicalities of its experimental application, researchers can effectively harness its power to investigate enzymatic function and pioneer new frontiers in drug discovery.
References
- Benchchem. (n.d.). This compound | 35401-46-8.
- Thornberry, N. A., & Bull, H. G. (1991). Mechanism-based inactivation of alanine racemase by 3-halovinylglycines. PubMed.
-
Wikipedia. (n.d.). Chloroalanine. Retrieved from [Link]
-
Miyake, Y., Abe, T., & Yamano, T. (1972). On the reaction of D-amino acid oxidase with -chloroalanine. PubMed. Retrieved from [Link]
-
Porter, D. J., Voet, J. G., & Bright, H. J. (1972). Reduction of D-amino acid oxidase by -chloroalanine: enhancement of the reduction rate by cyanide. PubMed. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). 3-Chloro-L-Alanine Hydrochloride: A Versatile Building Block for Pharmaceutical and Biochemical Research. Retrieved from [Link]
-
Mobashery, S., & Johnston, M. (1987). Inactivation of alanine racemase by beta-chloro-L-alanine released enzymatically from amino acid and peptide C10-esters of deacetylcephalothin. PubMed. Retrieved from [Link]
-
Roise, D., Soda, K., Yagi, T., & Walsh, C. T. (1984). Inactivation of the Pseudomonas striata broad specificity amino acid racemase by D and L isomers of beta-substituted alanines: kinetics, stoichiometry, active site peptide, and mechanistic studies. PubMed. Retrieved from [Link]
-
Ataman Kimya. (n.d.). 3-CHLOROANILINE. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Discovery of antimicrobial agent targeting tryptophan synthase. PubMed. Retrieved from [Link]
- Google Patents. (n.d.). CN115872882A - Synthetic method of 3-chloro-alanine.
-
Kahan, F. M., & Kropp, H. (1975). Inhibition of bacterial growth by beta-chloro-D-alanine. PubMed. Retrieved from [Link]
-
Heeller, M. J., & Walsh, C. T. (1973). On the reaction of D-amino acid oxidase with -chloro-D-alanine. PubMed. Retrieved from [Link]
-
CORE. (n.d.). Inhibiting mycobacterial tryptophan synthase by targeting the inter-subunit interface. Retrieved from [Link]
-
Singh, S., & Singh, S. (2018). Inhibitors of alanine racemase enzyme: a review. Taylor & Francis Online. Retrieved from [Link]
-
Soper, T. S., Jones, W. M., Lerner, B., Trop, M., & Manning, J. M. (1977). Inactivation of bacterial D-amino acid transaminase by beta-chloro-D-alanine. PubMed. Retrieved from [Link]
-
Rikkinen, E., & Tainer, J. A. (2018). Allosteric inhibitors of Mycobacterium tuberculosis tryptophan synthase. PubMed Central. Retrieved from [Link]
-
Silverman, R. B., & George, C. (1988). Inactivation of gamma-aminobutyric acid aminotransferase by L-3-chloroalanine hydroxamate. PubMed. Retrieved from [Link]
-
Ghisla, S., & Massey, V. (1980). Suicide Substrates as Irreversible Inhibitors of Flavoenzymes. Enzyme Inhibitors. Retrieved from [Link]
-
Miles, E. W., & Phillips, R. S. (1986). Inhibition of tryptophan synthase by (1-fluorovinyl)glycine. PubMed. Retrieved from [Link]
-
Faraci, W. S., & Walsh, C. T. (1989). Mechanism of Inactivation of Alanine Racemase by Beta, Beta, Beta-Trifluoroalanine. Biochemistry. Retrieved from [Link]
-
Smith, M. R., & Tsukamoto, T. (2025). Evolution of D-amino acid oxidase inhibitors: From concept to clinic. PubMed. Retrieved from [Link]
-
Gharehassanlou, P., & Heiat, M. (2021). An outlook on suicide enzyme inhibition and drug design. PubMed Central. Retrieved from [Link]
-
Wellington, S., & Evans, J. C. (2017). Inhibiting mycobacterial tryptophan synthase by targeting the inter-subunit interface. PubMed. Retrieved from [Link]
-
Wang, E. A., & Walsh, C. (1981). Characteristics of Beta, Beta-Difluoroalanine and Beta, Beta, Beta -Trifluoroalanine as Suicide Substrates for Escherichia Coli B Alanine Racemase. PubMed. Retrieved from [Link]
-
Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Retrieved from [Link]
-
Horinishi, H., & Grillo, M. (1985). Carnosine-synthetase inhibition of beta-alanine analogues. PubMed. Retrieved from [Link]
Sources
- 1. An outlook on suicide enzyme inhibition and drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. This compound | 35401-46-8 | Benchchem [benchchem.com]
- 4. Chloroalanine - Wikipedia [en.wikipedia.org]
- 5. 3-Chloro-L-alanine Hydrochloride | Alanine Aminotransferase Inhibitor [benchchem.com]
- 6. Inactivation of the Pseudomonas striata broad specificity amino acid racemase by D and L isomers of beta-substituted alanines: kinetics, stoichiometry, active site peptide, and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inactivation of bacterial D-amino acid transaminase by beta-chloro-D-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanism of inactivation of alanine racemase by beta, beta, beta-trifluoroalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanism-based inactivation of alanine racemase by 3-halovinylglycines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Inhibition of bacterial growth by beta-chloro-D-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inactivation of alanine racemase by beta-chloro-L-alanine released enzymatically from amino acid and peptide C10-esters of deacetylcephalothin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Discovery of antimicrobial agent targeting tryptophan synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Inhibition of tryptophan synthase by (1-fluorovinyl)glycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. On the reaction of D-amino acid oxidase with -chloroalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Evolution of D-amino acid oxidase inhibitors: From concept to clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Reduction of D-amino acid oxidase by -chloroalanine: enhancement of the reduction rate by cyanide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. On the reaction of D-amino acid oxidase with -chloro-D-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Characteristics of beta, beta-difluoroalanine and beta, beta, beta -trifluoroalanine as suicide substrates for Escherichia coli B alanine racemase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. nbinno.com [nbinno.com]
An In-depth Technical Guide to the Biological Activity of 3-Chloroalanine Hydrochloride Isomers
Introduction
3-Chloroalanine (3-CA), a non-proteinogenic amino acid analogue of alanine, exists as two stereoisomers: D-3-chloroalanine (D-3-CA) and L-3-chloroalanine (L-3-CA).[1][2] These compounds, typically used as their hydrochloride salts for enhanced stability and solubility, have garnered significant attention in biochemical and pharmacological research due to their potent and often irreversible inhibition of a class of enzymes crucial for microbial survival and various metabolic processes: the pyridoxal 5'-phosphate (PLP)-dependent enzymes.[3][4] This guide provides an in-depth exploration of the distinct biological activities of D- and L-3-chloroalanine hydrochloride, tailored for researchers, scientists, and drug development professionals. We will delve into their mechanisms of action, specific enzymatic targets, antimicrobial profiles, and the experimental methodologies used to characterize these properties.
Part 1: The D-Isomer: A Potent Antimicrobial Agent
D-3-Chloroalanine hydrochloride's biological activity is predominantly characterized by its potent antibacterial properties, stemming from its ability to irreversibly inhibit key enzymes involved in bacterial cell wall biosynthesis.
Mechanism of Action: Suicide Inhibition of PLP-Dependent Enzymes
D-3-CA acts as a classic mechanism-based inhibitor, or "suicide substrate," for several PLP-dependent enzymes.[4] The enzyme recognizes D-3-CA as a substrate analogue and initiates its catalytic cycle. However, instead of a standard reaction, the enzyme facilitates the elimination of the chlorine atom from the β-carbon of D-3-CA. This elimination generates a highly reactive electrophilic intermediate, an amino-acrylate species, within the confines of the enzyme's active site. This reactive intermediate then covalently binds to a nucleophilic residue in the active site, leading to the irreversible inactivation of the enzyme.[4]
Primary Enzymatic Targets
-
Alanine Racemase (Alr): This enzyme (EC 5.1.1.1) is a prime target of D-3-CA.[5][6] Alanine racemase catalyzes the interconversion of L-alanine to D-alanine, an essential component of the peptidoglycan layer of bacterial cell walls.[7] By irreversibly inhibiting this enzyme, D-3-CA depletes the pool of D-alanine, thereby halting peptidoglycan synthesis and leading to bacterial cell lysis.[5][6] The inhibition of alanine racemase by D-3-CA is a time-dependent process, characteristic of suicide inhibition.[3]
-
D-Amino Acid Transaminase (DAT): D-3-CA is also a potent inhibitor of D-amino acid transaminase (EC 2.6.1.21) from various bacterial sources.[6][8] This enzyme is involved in the synthesis of D-amino acids from their corresponding α-keto acids. The inactivation of DAT by D-3-CA further disrupts the supply of D-amino acids necessary for cell wall construction. For D-amino acid transaminase from Bacillus sphaericus, D-3-CA acts as a competitive inhibitor with respect to D-alanine, with a reported inhibition constant (Ki) of approximately 10 µM.[8] The inactivation process involves an α,β-elimination of HCl, leading to the formation of a reactive intermediate that partitions between hydrolysis and irreversible enzyme modification.[8]
Antimicrobial Spectrum
D-3-CA exhibits broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.[5][6] Its efficacy has been demonstrated against clinically relevant pathogens, including:
-
Staphylococcus aureus[9]
The antibacterial effect of D-3-CA can be reversed by the addition of D-alanine, which competes with the inhibitor for the active site of the target enzymes, confirming the mechanism of action.[5][6]
Part 2: The L-Isomer: A Modulator of Diverse Metabolic Pathways
While also capable of inhibiting certain enzymes through a similar suicide inhibition mechanism, L-3-chloroalanine hydrochloride demonstrates a different spectrum of biological activities, affecting a broader range of metabolic pathways beyond cell wall synthesis.
Mechanism of Action and Enzymatic Targets
Like its D-enantiomer, L-3-CA acts as a mechanism-based inhibitor of several PLP-dependent enzymes.[3][10]
-
Alanine Aminotransferase (ALT): L-3-CA is a known inhibitor of alanine aminotransferase (EC 2.6.1.2), an enzyme central to amino acid metabolism.[10] This inhibition has been explored in the context of cancer therapy, as rapidly proliferating tumor cells often exhibit altered metabolic dependencies.[10]
-
Tryptophan Synthase: The β-subunit of tryptophan synthase (EC 4.2.1.20), a PLP-dependent enzyme that catalyzes the final step in tryptophan biosynthesis, can be inhibited by L-3-CA.[11][12][13] This enzyme is a target for the development of novel antimicrobial agents, as tryptophan biosynthesis is essential for many pathogenic bacteria and is absent in humans.[12] The inhibition mechanism likely involves the formation of a reactive intermediate that modifies the PLP cofactor or an active site residue.[11]
-
Other PLP-Dependent Enzymes: L-3-CA has been shown to inhibit other enzymes involved in amino acid metabolism, including threonine deaminase and branched-chain amino acid transaminase.[1]
Antimicrobial and Other Biological Activities
The antimicrobial activity of L-3-CA is also broad-spectrum, affecting both Gram-positive and Gram-negative bacteria.[4][14] However, some Gram-negative species exhibit resistance to L-3-CA-containing peptides, which can be overcome by structural modifications of the peptide.[14] In addition to its antimicrobial properties, L-3-CA has been investigated for its potential in cancer therapy due to its inhibition of alanine aminotransferase.[10]
Part 3: Quantitative Data Summary
The following table summarizes the available quantitative data on the inhibitory activity of 3-chloroalanine isomers. It is important to note that specific IC50 and Ki values can vary depending on the experimental conditions, such as substrate concentration, pH, and temperature.
| Isomer | Enzyme | Organism | Inhibition Constant (Ki) | Minimum Inhibitory Concentration (MIC) | Reference(s) |
| D-3-Chloroalanine | D-Amino Acid Transaminase | Bacillus sphaericus | ~10 µM | - | [8] |
| DL-3-Chloroalanine | - | Streptococcus mutans, Escherichia coli | - | Sensitive at 1 mM | [15][16] |
| DL-3-Chloroalanine | - | Fusobacterium nucleatum, Porphyromonas gingivalis | - | Resistant at 1 mM | [15][16] |
| L-3-Chloroalanine peptides | Alanine Racemase | Broad-spectrum | - | Potent activity | [4][14] |
Part 4: Experimental Protocols
The following sections provide detailed, step-by-step methodologies for assessing the biological activities of 3-chloroalanine hydrochloride isomers.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[10][16][17]
Materials:
-
This compound (D- or L-isomer)
-
Bacterial strain of interest (e.g., E. coli, S. aureus)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Sterile saline or broth for inoculum preparation
-
0.5 McFarland standard
-
Incubator (35-37°C)
-
Microplate reader (optional, for quantitative measurement)
Procedure:
-
Preparation of Stock Solution:
-
Accurately weigh the this compound powder.
-
Dissolve in sterile distilled water or an appropriate solvent to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Sterilize the stock solution by filtration through a 0.22 µm filter.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Microtiter Plate Setup:
-
Dispense 50 µL of sterile CAMHB into all wells of a 96-well plate.
-
Add 50 µL of the 3-chloroalanine stock solution (at twice the highest desired final concentration) to the first well of each test row.
-
Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing thoroughly, and continuing this process across the plate. Discard 50 µL from the last well.
-
-
Inoculation:
-
Add 50 µL of the prepared bacterial inoculum to each well, except for the sterility control well.
-
-
Controls:
-
Growth Control (Positive Control): A well containing 50 µL of CAMHB and 50 µL of the bacterial inoculum.
-
Sterility Control (Negative Control): A well containing 100 µL of sterile CAMHB only.
-
-
Incubation:
-
Seal the plate to prevent evaporation and incubate at 35-37°C for 16-20 hours.
-
-
Reading the Results:
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible growth.
-
Alternatively, the optical density at 600 nm (OD₆₀₀) can be measured using a microplate reader for a more quantitative assessment.
-
Protocol 2: Enzyme Inhibition Assay (General Protocol)
This protocol provides a general framework for assessing the inhibitory activity of 3-chloroalanine isomers against a target PLP-dependent enzyme. Specific conditions (e.g., substrate concentration, pH, temperature) will need to be optimized for each enzyme.
Materials:
-
Purified target enzyme (e.g., Alanine Racemase, D-Amino Acid Transaminase)
-
Substrate for the target enzyme (e.g., L-alanine, D-alanine)
-
This compound (D- or L-isomer)
-
Appropriate buffer solution for the enzyme reaction
-
Detection reagents for monitoring the reaction (e.g., coupled enzyme system, chromogenic substrate)
-
Spectrophotometer or microplate reader
-
96-well plates or cuvettes
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of the enzyme, substrate, and this compound in the appropriate buffer.
-
-
Assay Setup:
-
In a 96-well plate or cuvettes, set up reaction mixtures containing the buffer, varying concentrations of this compound, and a fixed concentration of the enzyme.
-
Include control reactions with no inhibitor (to measure uninhibited enzyme activity) and no enzyme (to measure background signal).
-
-
Pre-incubation (for time-dependent inhibition):
-
Pre-incubate the enzyme with this compound for various time points to assess time-dependent inactivation, a hallmark of suicide inhibition.
-
-
Initiation of Reaction:
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
-
Monitoring the Reaction:
-
Monitor the progress of the reaction over time by measuring the change in absorbance or fluorescence using a spectrophotometer or microplate reader. The method of detection will depend on the specific assay being used.
-
-
Data Analysis:
-
Calculate the initial reaction velocities from the kinetic data.
-
Plot the percentage of inhibition versus the concentration of this compound to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
-
For mechanism-based inhibitors, further kinetic analysis can be performed to determine the inactivation rate constant (k_inact) and the inhibition constant (K_i).
-
Part 5: Comparative Toxicology
While both D- and L-3-chloroalanine exhibit biological activity, their toxicological profiles can differ. As with many chiral molecules, the stereochemistry can significantly influence the interaction with biological systems, including off-target effects. Generally, due to the central role of D-amino acids in the bacterial cell wall, D-3-CA is considered to have a more specific antimicrobial action with potentially lower toxicity to mammalian cells, which primarily utilize L-amino acids. However, L-3-CA's inhibition of key metabolic enzymes like alanine aminotransferase suggests that it may have more pronounced effects on mammalian systems.[10] Further comprehensive toxicological studies, including the determination of LD₅₀ values for each isomer, are necessary for a complete risk assessment.
Conclusion
The isomers of this compound are powerful tools for researchers in microbiology, enzymology, and drug development. Their distinct biological activities, driven by the stereospecific inhibition of key PLP-dependent enzymes, offer opportunities for the development of novel antimicrobial agents and for probing fundamental metabolic pathways. This guide has provided a comprehensive overview of their mechanisms of action, target enzymes, and the experimental approaches required for their characterization. A thorough understanding of the unique properties of each isomer is crucial for harnessing their full potential in scientific research and therapeutic applications.
References
- Yoshida, T., et al. (2002). 3-Chloro-DL-alanine resistance by L-methionine-alpha-deamino-gamma-mercaptomethane-lyase activity. FEBS Letters, 523(1-3), 119-122.
- Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
-
Yoshida, T., et al. (2002). 3-Chloro-DL-alanine resistance by L-methionine-alpha-deamino-gamma-mercaptomethane-lyase activity. CNGBdb. Retrieved January 3, 2026, from [Link]
- Manning, J. M., et al. (1974). Inhibition of bacterial growth by beta-chloro-D-alanine. Proceedings of the National Academy of Sciences, 71(2), 417-421.
- Johnston, M., et al. (1987). Inactivation of alanine racemase by beta-chloro-L-alanine released enzymatically from amino acid and peptide C10-esters of deacetylcephalothin. Biochemistry, 26(24), 7783-7790.
- Soper, T. S., et al. (1977). Inactivation of bacterial D-amino acid transaminase by beta-chloro-D-alanine. Journal of Biological Chemistry, 252(10), 3170-3175.
- Cheung, K. S., et al. (1986). antagonism of their antimicrobial effects by L-alanine and L-alanyl peptides in gram-negative bacteria. Journal of medicinal chemistry, 29(10), 2060-2068.
-
Soper, T. S., et al. (1977). Inactivation of bacterial D-amino acid transaminase by beta-chloro-D-alanine. Scilit. Retrieved January 3, 2026, from [Link]
- Miles, E. W. (2000). The β-subunit of tryptophan synthase is a latent tyrosine synthase. Journal of Biological Chemistry, 275(48), 37937-37945.
- Dong, C., et al. (2007). New Insights into the Mechanism of Enzymatic Chlorination of Tryptophan. Journal of the American Chemical Society, 129(46), 14238-14239.
-
Manning, J. M., et al. (1974). Inhibition of bacterial growth by beta-chloro-D-alanine. PubMed. Retrieved January 3, 2026, from [Link]
- Cieślik-Błaut, M., et al. (2020). Alanine Scanning Studies of the Antimicrobial Peptide Aurein 1.2. Molecules, 25(18), 4257.
-
Gansner, E. R., & North, S. C. (2015). Drawing graphs with dot. Graphviz. Retrieved January 3, 2026, from [Link]
-
Graphviz and dot: Generating Diagrams with Code. (2022, October 21). YouTube. Retrieved January 3, 2026, from [Link]
- Oogai, Y., et al. (2023). D-alanine synthesis and exogenous alanine affect the antimicrobial susceptibility of Staphylococcus aureus. bioRxiv.
-
Chloroalanine. (n.d.). Wikipedia. Retrieved January 3, 2026, from [Link]
- Miles, E. W., & Phillips, R. S. (1987). Inhibition of tryptophan synthase by (1-fluorovinyl)glycine. Biochemistry, 26(23), 7353-7358.
- Wojdyla, J. A., et al. (2018). Allosteric inhibitors of Mycobacterium tuberculosis tryptophan synthase. Protein Science, 27(11), 1916-1923.
-
3-chloro-L-alanine | C3H6ClNO2 | CID 439772. (n.d.). PubChem. Retrieved January 3, 2026, from [Link]
- Buller, A. R., et al. (2017). Directed evolution of the tryptophan synthase β-subunit for stand-alone function recapitulates allosteric activation. Proceedings of the National Academy of Sciences, 114(28), E5564-E5573.
-
Cheung, K. S., et al. (1986). antagonism of their antimicrobial effects by L-alanine and L-alanyl peptides in gram-negative bacteria. PubMed. Retrieved January 3, 2026, from [Link]
- Wang, C., et al. (2010). Mechanism of Inhibition of Novel Tryptophan Hydroxylase Inhibitors Revealed by Co-crystal Structures and Kinetic Analysis. Journal of Biological Chemistry, 285(23), 17921-17929.
- Lane, A. N., & Kirschner, K. (1983). The catalytic mechanism of tryptophan synthase from Escherichia coli. Kinetics of the reaction of indole with the enzyme--L-serine complexes. European Journal of Biochemistry, 129(3), 571-582.
-
A comparison of the predicted LD50 values [mg/kg bw], derived either... (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]
- Oogai, Y., et al. (2023). D-alanine synthesis and exogenous alanine affect the antimicrobial susceptibility of Staphylococcus aureus. bioRxiv.
- Monteiro, J. M., et al. (2018). Peptidoglycan synthesis drives FtsZ treadmilling-independent step of cytokinesis.
- Zang, Q., et al. (2019). Comparing LD50/LC50 Machine Learning Models for Multiple Species.
- Kuru, E., et al. (2019).
- Naoi, M., et al. (1994). Inhibition of tryptophan hydroxylase by dopamine and the precursor amino acids. Biochemical pharmacology, 48(1), 207-211.
- Münch, D., et al. (2023). Inhibition of peptidoglycan synthesis is sufficient for total arrest of staphylococcal cell division. mBio, 14(2), e03531-22.
- Allen, N. E., et al. (1987). Inhibition of peptidoglycan biosynthesis in gram-positive bacteria by LY146032. Antimicrobial agents and chemotherapy, 31(7), 1093-1099.
- Uria-Nickelsen, M. R., et al. (1993). Development of a Whole-Cell Assay for Peptidoglycan Biosynthesis Inhibitors. Antimicrobial agents and chemotherapy, 37(10), 2051-2057.
- Sim, W., et al. (2024). Multi‐Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug‐Resistant Staphylococcus aureus. Advanced Science.
-
Roy, R., et al. (2025). A S180F substitution in D-alanine aminotransferase confers resistance to β-chloro-D-alanine in Staphylococcus aureus. ResearchGate. Retrieved January 3, 2026, from [Link]
-
Alanine racemase. (n.d.). Wikipedia. Retrieved January 3, 2026, from [Link]
- Nowicki, D., et al. (2021). Induction of the Stringent Response Underlies the Antimicrobial Action of Aliphatic Isothiocyanates. Frontiers in Microbiology, 11, 617830.
- Li, Y., et al. (2024). The antibacterial activity and mechanism of a novel peptide MR-22 against multidrug-resistant Escherichia coli. Frontiers in Microbiology, 14, 1326889.
- Collins, L. V., et al. (2002). Staphylococcus aureus strains lacking D-alanine modifications of teichoic acids are highly susceptible to human neutrophil killing and are virulence attenuated in mice. The Journal of infectious diseases, 186(2), 214-219.
-
Yoshida, T., et al. (2002). 3-Chloro-DL-alanine resistance by L-methionine-alpha-deamino-gamma-mercaptomethane-lyase activity. CNGBdb. Retrieved January 3, 2026, from [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 3-Chloro-L-alanine Hydrochloride | Alanine Aminotransferase Inhibitor [benchchem.com]
- 4. This compound | 35401-46-8 | Benchchem [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Inhibition of bacterial growth by beta-chloro-D-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Alanine racemase - Wikipedia [en.wikipedia.org]
- 8. Inactivation of bacterial D-amino acid transaminase by beta-chloro-D-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Inhibition of tryptophan synthase by (1-fluorovinyl)glycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Allosteric inhibitors of Mycobacterium tuberculosis tryptophan synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The catalytic mechanism of tryptophan synthase from Escherichia coli. Kinetics of the reaction of indole with the enzyme--L-serine complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Chloroalanyl antibiotic peptides: antagonism of their antimicrobial effects by L-alanine and L-alanyl peptides in gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. files.core.ac.uk [files.core.ac.uk]
- 16. benchchem.com [benchchem.com]
- 17. bio.libretexts.org [bio.libretexts.org]
Navigating the Complexities of a Reactive Amino Acid Analogue: A Technical Guide to the Safe Handling of 3-Chloroalanine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
The pursuit of novel therapeutics and a deeper understanding of biological pathways often necessitates the use of specialized chemical probes. 3-Chloroalanine hydrochloride, a non-proteinogenic amino acid, is a powerful tool in this endeavor, primarily recognized for its role as a mechanism-based inhibitor of various enzymes. However, its utility is intrinsically linked to its reactivity, which in turn dictates a stringent set of safety and handling protocols. This guide provides an in-depth, experience-driven framework for the safe and effective use of this compound in a research and development setting. We will move beyond a simple recitation of safety data sheet (SDS) information to explore the chemical principles that underpin these essential precautions.
The Chemical Personality of this compound: Understanding the Inherent Risks
This compound is not a benign reagent. Its hazardous nature stems from its inherent chemical instability and its ability to act as a "suicide substrate" for certain enzymes. The primary hazards are categorized as skin irritation, serious eye irritation, and potential respiratory irritation.[1][2] However, a deeper understanding of its chemical properties is paramount for true safety.
The key to its reactivity lies in the presence of a chlorine atom on the β-carbon. This chlorine is a good leaving group, and the molecule can readily undergo an elimination reaction to form the highly reactive electrophilic intermediate, 2-aminoacrylate.[3] This intermediate can then covalently modify nucleophilic residues in the active sites of enzymes, leading to their irreversible inactivation.[3] This "suicide inhibition" is the basis of its biological activity but also a primary driver of its toxicity.
It is this propensity to generate a reactive intermediate that necessitates the stringent handling procedures outlined in this guide. Any condition that can promote this elimination reaction, such as elevated temperatures or the presence of bases, can increase the hazard.
A Fortress of Protection: Engineering Controls and Personal Protective Equipment (PPE)
Given the hazardous nature of this compound, a multi-layered approach to protection is essential, starting with robust engineering controls and culminating in the correct use of personal protective equipment.
Engineering Controls: The First Line of Defense
All work involving solid this compound or its solutions should be conducted in a designated area with adequate engineering controls to minimize inhalation exposure.
-
Chemical Fume Hood: A properly functioning chemical fume hood is mandatory for all weighing and handling of the solid compound and for any procedures that may generate aerosols or vapors. The fume hood provides a physical barrier and active ventilation to protect the user.
-
Ventilation: Ensure good general laboratory ventilation to dilute any fugitive emissions.
Personal Protective Equipment: A Non-Negotiable Barrier
The selection and correct use of PPE are critical to prevent dermal, ocular, and respiratory exposure.
| PPE Component | Specification | Rationale for Use with this compound |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields or a full-face shield.[4] | Protects against accidental splashes of solutions or contact with the fine powder, which can cause serious eye irritation.[1][2] |
| Hand Protection | Double-gloving with powder-free nitrile or neoprene gloves is recommended. | Nitrile and neoprene offer good resistance to a range of chemicals, including weak acids.[1][5] Double-gloving provides an extra layer of protection in case the outer glove is breached. Powder-free gloves are essential to prevent the aerosolization of the fine powder. |
| Protective Clothing | A disposable, solid-front, back-closing gown or a chemical-resistant lab coat with long sleeves and tight-fitting cuffs. | Provides a barrier against skin contact with the solid or solutions, preventing skin irritation.[1][2] |
| Respiratory Protection | In situations with a high risk of aerosolization or when handling large quantities, a NIOSH-approved respirator (e.g., N95 or higher) may be necessary. | While a fume hood is the primary control, a respirator provides an additional layer of protection against inhaling the fine powder, which can cause respiratory irritation.[1][2] |
The Sanctity of the Substance: Proper Storage and Handling Protocols
The stability and integrity of this compound are paramount for both experimental success and safety. Improper storage can lead to degradation, potentially increasing its hazardous properties.
Storage Conditions: A Controlled Environment
-
Solid Compound: Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[4] Recommended storage temperatures are typically 4°C for short-term storage.
-
Solutions: For long-term storage, solutions of this compound should be kept at -20°C or -80°C to prevent degradation.[6] It is advisable to aliquot solutions to avoid repeated freeze-thaw cycles.
Weighing and Solution Preparation: A Meticulous Process
The following protocol outlines the safe procedure for weighing the solid and preparing a stock solution.
Experimental Protocol: Preparation of a 100 mM this compound Stock Solution
-
Preparation: Don all required PPE (double nitrile gloves, safety goggles, and a lab coat) and ensure the chemical fume hood is operational.
-
Weighing:
-
Place a clean, dry weighing boat on an analytical balance inside the fume hood.
-
Tare the balance.
-
Carefully transfer the desired amount of this compound powder to the weighing boat using a clean spatula. Avoid creating dust.
-
Record the exact weight.
-
-
Dissolution:
-
Carefully transfer the weighed powder to an appropriate-sized conical tube or beaker.
-
Add the desired solvent (e.g., sterile water or DMSO) to the container. This compound is soluble in water and DMSO.[6]
-
Gently swirl the container to dissolve the solid. Sonication may be used to aid dissolution in DMSO.[6]
-
-
Final Volume and Storage:
-
Once fully dissolved, adjust the final volume with the solvent to achieve the desired concentration.
-
If using water as the solvent, it is recommended to filter-sterilize the solution through a 0.22 µm filter before use in cell-based assays.[6]
-
Label the container clearly with the chemical name, concentration, date, and your initials.
-
Store the stock solution at the appropriate temperature (-20°C or -80°C).[6]
-
When Things Go Wrong: Emergency Procedures and Decontamination
Accidents can happen even in the most well-regulated laboratories. Being prepared with clear and effective emergency procedures is crucial.
Spill Response: A Calm and Methodical Approach
The immediate response to a spill of this compound should prioritize containment and the safety of personnel.
Caption: A stepwise workflow for responding to a spill of this compound.
Decontamination: The reactivity of this compound means that simple cleaning may not be sufficient. Decontamination with a solution that can react with and neutralize the compound is recommended. A freshly prepared 10% bleach (sodium hypochlorite) solution is an effective oxidizing agent that can be used to decontaminate surfaces.[7] After the recommended contact time, the area should be thoroughly rinsed with water.
First Aid Measures: Immediate and Appropriate Care
In the event of personal exposure, immediate action is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[4]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[4] Remove contaminated clothing. If irritation persists, seek medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[8]
-
Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[4]
The Final Step: Responsible Disposal
All waste materials contaminated with this compound, including the compound itself, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.[4] Follow your institution's specific guidelines for chemical waste disposal. Do not dispose of this chemical down the drain.
Conclusion: A Culture of Safety
This compound is an invaluable tool for researchers, but its safe use demands a thorough understanding of its chemical nature and a steadfast commitment to safety protocols. By implementing robust engineering controls, consistently using the correct PPE, and adhering to meticulous handling and emergency procedures, scientists can harness the power of this reactive molecule while ensuring the well-being of themselves and their colleagues. This guide serves as a foundation for building a culture of safety around the use of this and other potent chemical reagents.
References
-
3-chloro-L-alanine | C3H6ClNO2 | CID 439772 - PubChem. [Link]
-
beta-Chloroalanine | C3H6ClNO2 | CID 78 - PubChem. [Link]
-
Chloroalanine - Wikipedia. [Link]
-
Controlling Hospital-Acquired Infection: Focus on the Role of the Environment and New Technologies for Decontamination - NIH. [Link]
-
Glove Selection Guide | Office of Environment, Health & Safety - UC Berkeley. [Link]
-
Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. [Link]
-
CHEMICAL RESISTANCE TABLE FOR GLOVES - Becky Aktsiaselts. [Link]
-
Nitrile Glove Chemical-Compatibility Reference - UPenn EHRS. [Link]
-
Suicide substrates for the alanine racemase of Escherichia coli B - American Chemical Society. [Link]
-
SUICIDE SUBSTRATES, MECHANISM-BASED ENZYME INACTIVATORS: RECENT DEVELOPMENTS - Annual Reviews. [Link]
-
An outlook on suicide enzyme inhibition and drug design - PMC - PubMed Central. [Link]
-
Inhibition of bacterial growth by beta-chloro-D-alanine - PubMed. [Link]
-
Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine - TIB. [Link]
-
Guidance for Hazardous Waste Spill Cleanup in Laboratories. [Link]
-
Chemical Spill Clean-Up - Environmental Health & Safety - University of Delaware. [Link]
-
8 Steps to Handling a Lab Chemical Spill. [Link]
-
How to deal with a lab chemical spill - Evolve Ltd. [Link]
-
Laboratory Chemical Spill Cleanup and Response Guide - CUNY. [Link]
-
Chapter: 10 Decontamination Practices and Principles - National Academies of Sciences, Engineering, and Medicine. [Link]
-
Decontamination of the Hospital Environment: New Technologies for Infection Control - SciSpace. [Link]
- US7803315B2 - Decontamination of surfaces contaminated with prion-infected material with gaseous oxidizing agents - Google P
-
Controlling Hospital-Acquired Infection: Focus on the Role of the Environment and New Technologies for Decontamination - NIH. [Link]
Sources
- 1. gloves.com [gloves.com]
- 2. beta-Chloroalanine | C3H6ClNO2 | CID 78 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Chemical Spill Clean-Up - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 4. ehs.utk.edu [ehs.utk.edu]
- 5. CHEMICAL RESISTANCE TABLE FOR GLOVES - Becky Aktsiaselts [becky.ee]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Controlling Hospital-Acquired Infection: Focus on the Role of the Environment and New Technologies for Decontamination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for 3-Chloroalanine Hydrochloride in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Tool for Interrogating Cellular Metabolism and Inducing Apoptosis
3-Chloroalanine hydrochloride is a non-proteinogenic amino acid analogue that serves as a potent and versatile tool in cell biology and cancer research.[1][2] Structurally similar to L-alanine, it acts as a mechanism-based inhibitor, or "suicide substrate," for a class of enzymes dependent on pyridoxal phosphate (PLP), a derivative of vitamin B6.[1] This irreversible inactivation of key enzymes involved in amino acid metabolism makes 3-chloroalanine a powerful instrument for studying cellular metabolic pathways.
Of particular interest to cancer researchers is the ability of L-3-chloroalanine to competitively inhibit the alanine-serine-cysteine transporter 2 (ASCT2), also known as SLC1A5.[3] Many cancer cells exhibit a heightened dependence on the amino acid glutamine for their rapid proliferation and survival, and ASCT2 is a primary transporter of glutamine into these cells.[2][4][5][6][7] By blocking ASCT2, this compound can effectively starve cancer cells of this essential nutrient, leading to the suppression of critical signaling pathways like mTORC1, cell growth arrest, and ultimately, the induction of apoptosis (programmed cell death).[1][8]
These application notes provide a comprehensive guide for the use of this compound in cell culture, detailing protocols for assessing its cytotoxic effects, its impact on glutamine uptake, and its influence on key cellular signaling pathways.
Mechanism of Action: A Dual-Pronged Attack on Cancer Cell Metabolism
The efficacy of this compound in cancer cell biology stems from its ability to disrupt cellular processes at two key points:
-
Inhibition of Pyridoxal Phosphate (PLP)-Dependent Enzymes: As a "suicide substrate," 3-chloroalanine is recognized by PLP-dependent enzymes involved in amino acid metabolism. The enzyme initiates a catalytic process on 3-chloroalanine, leading to the elimination of a chloride ion. This generates a highly reactive intermediate that covalently binds to the enzyme's active site, causing irreversible inactivation.[1]
-
Blockade of the ASCT2 Glutamine Transporter: L-3-chloroalanine acts as a competitive inhibitor of the ASCT2 transporter, preventing the uptake of glutamine and other neutral amino acids into the cell.[3] This deprivation of glutamine has significant downstream consequences, including the suppression of the mTORC1 signaling pathway, which is a central regulator of cell growth and proliferation.[1][8]
I. Product Information and Handling
| Characteristic | Information |
| Synonyms | L-β-Chloroalanine hydrochloride, (R)-2-Amino-3-chloropropionic Acid Hydrochloride |
| Molecular Formula | C₃H₇Cl₂NO₂ |
| Molecular Weight | 160.00 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in water (≥ 100 mg/mL) and DMSO (100 mg/mL with sonication).[7] |
Storage and Stability:
-
Solid: Store at 4°C, sealed and protected from moisture.
-
Stock Solutions: Prepare stock solutions in a suitable solvent (e.g., sterile water or DMSO). Aliquot and store at -20°C for up to 1 month or -80°C for up to 6 months.[7] Avoid repeated freeze-thaw cycles. For aqueous stock solutions, sterile filter (0.22 µm) before use.[7]
Safety Precautions:
This compound is a chemical irritant. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection. Work in a well-ventilated area or a chemical fume hood.
II. Experimental Protocols
A. Determining the Effective Concentration: Cell Viability and IC₅₀ Assay
The optimal concentration of this compound will vary depending on the cell line and the desired experimental outcome. Therefore, it is crucial to first determine the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that inhibits cell growth by 50%. A common method for this is the MTT assay.
Recommended Starting Concentration Range:
Based on available data and the nature of small molecule inhibitors, a starting concentration range of 10 µM to 10 mM is recommended for initial screening experiments. For example, a concentration of 5 mM has been shown to induce apoptosis in C8161 melanoma cells.
Protocol: IC₅₀ Determination using MTT Assay
This protocol is adapted from standard MTT assay procedures.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Sterile PBS
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
DMSO
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of this compound in complete medium. A common starting range is a 2-fold or 10-fold serial dilution from a high concentration (e.g., 10 mM).
-
Include a vehicle control (medium with the same concentration of solvent, e.g., water or DMSO, as the highest drug concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or control medium.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from the wells.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes at room temperature to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration.
-
Use a suitable software (e.g., GraphPad Prism) to perform a non-linear regression analysis and determine the IC₅₀ value.
-
B. Assessing ASCT2 Inhibition: Radiolabeled Glutamine Uptake Assay
This assay directly measures the ability of this compound to inhibit the transport of glutamine into cells.
Protocol: [³H]-L-Glutamine Uptake Assay
This protocol is adapted from established methods for measuring ASCT2 inhibitor activity.[4][5][9]
Materials:
-
Cancer cell line of interest
-
24-well or 96-well cell culture plates
-
HEPES-buffered saline (HBS) or other suitable assay buffer
-
This compound
-
[³H]-L-glutamine
-
Ice-cold PBS
-
Cell lysis buffer (e.g., 0.1 M NaOH, 0.1% SDS)
-
Scintillation counter and vials
-
BCA protein assay kit
Procedure:
-
Cell Seeding:
-
Seed cells in 24-well or 96-well plates and grow to 80-90% confluency.
-
-
Cell Washing:
-
Gently wash the cells twice with pre-warmed HBS to remove any residual medium.
-
-
Inhibitor Pre-incubation:
-
Prepare various concentrations of this compound in HBS.
-
Add the inhibitor solutions to the wells and pre-incubate for 10-15 minutes at 37°C.
-
-
Glutamine Uptake:
-
Add [³H]-L-glutamine (e.g., 0.3-0.5 µCi/mL) to each well.
-
Incubate for a short period (e.g., 5-15 minutes) at 37°C to measure the initial rate of uptake.
-
-
Termination of Uptake:
-
To stop the uptake, rapidly wash the cells three times with ice-cold PBS.
-
-
Cell Lysis:
-
Add cell lysis buffer to each well and incubate for 30 minutes at room temperature to lyse the cells.
-
-
Radioactivity Measurement:
-
Transfer the lysate to scintillation vials.
-
Measure the radioactivity using a scintillation counter.
-
-
Protein Quantification and Data Analysis:
-
Determine the protein concentration of each sample using a BCA assay.
-
Normalize the scintillation counts to the protein concentration for each sample.
-
Calculate the percentage of inhibition of glutamine uptake for each concentration of this compound relative to the control.
-
C. Investigating Downstream Effects: Western Blot Analysis
Western blotting can be used to examine the effects of this compound on the mTOR signaling pathway and the induction of apoptosis.
1. mTOR Pathway Analysis
Expected Outcome: Inhibition of ASCT2 by this compound is expected to decrease glutamine availability, leading to the deactivation of the mTORC1 pathway. This can be observed by a decrease in the phosphorylation of key downstream targets.
Target Proteins:
-
Phospho-mTOR (Ser2448)
-
Total mTOR
-
Phospho-p70 S6 Kinase (Thr389)
-
Total p70 S6 Kinase
-
Phospho-4E-BP1 (Thr37/46)
-
Total 4E-BP1
-
GAPDH or β-actin (as a loading control)
Protocol: Western Blot for mTOR Pathway Proteins
This is a general protocol that should be optimized for your specific antibodies and experimental setup.[10][11][12]
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the desired concentrations of this compound for the appropriate duration (e.g., 6, 12, or 24 hours).
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
2. Apoptosis Marker Analysis
Expected Outcome: Treatment with an effective concentration of this compound should induce apoptosis, which can be confirmed by the cleavage of PARP and caspase-3.
Target Proteins:
-
Cleaved PARP (89 kDa fragment)
-
Total PARP (116 kDa)
-
Cleaved Caspase-3 (17/19 kDa fragments)
-
Total Caspase-3 (35 kDa)
-
GAPDH or β-actin (as a loading control)
Protocol: Western Blot for Apoptosis Markers
The protocol is similar to the one described for the mTOR pathway analysis. Use antibodies specific for the cleaved and total forms of PARP and caspase-3.[13][14][15][16][17]
D. Quantifying Apoptosis: Annexin V/Propidium Iodide Staining
This flow cytometry-based assay provides a quantitative measure of apoptosis and allows for the differentiation between early apoptotic, late apoptotic, and necrotic cells.
Protocol: Annexin V-FITC/PI Apoptosis Assay
This protocol is a standard method for apoptosis detection.
Materials:
-
Cancer cell line of interest
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Treat cells with this compound at the desired concentrations and for the appropriate time to induce apoptosis.
-
Include an untreated control.
-
-
Cell Harvesting:
-
Harvest the cells by trypsinization. Collect both the adherent and floating cells to ensure all apoptotic cells are included.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the cells by flow cytometry within 1 hour of staining.
-
Annexin V-FITC positive, PI negative cells are in early apoptosis.
-
Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.
-
IV. Visualization of Pathways and Workflows
Signaling Pathway of this compound Action
Caption: Mechanism of this compound in Cancer Cells.
Experimental Workflow for Evaluating this compound
Caption: Workflow for Characterizing this compound Effects.
V. References
-
Pharmacological Blockade of ASCT2-dependent Glutamine Transport Leads To Anti-tumor Efficacy in Preclinical Models. PubMed Central. Available at: [Link].
-
A Novel ASCT2 Inhibitor, C118P, Blocks Glutamine Transport and Exhibits Antitumour Efficacy in Breast Cancer. MDPI. Available at: [Link].
-
Targeting ASCT2-mediated glutamine uptake blocks prostate cancer growth and tumour development. PubMed Central. Available at: [Link].
-
Western blot analysis of mTOR signaling pathway proteins following... ResearchGate. Available at: [Link].
-
Clinical associations between ASCT2 and p-mTOR in the pathogenesis and prognosis of epithelial ovarian cancer. Spandidos Publications. Available at: [Link].
-
IC50 values for compounds 1 and 2 in various cancer cell lines and a... ResearchGate. Available at: [Link].
-
Mammalian Target of Rapamycin (mTOR) Regulates Cellular Proliferation and Tumor Growth in Urothelial Carcinoma. PubMed Central. Available at: [Link].
-
1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition). eCampusOntario Pressbooks. Available at: [Link].
-
ASCT2/SLC1A5 controls glutamine uptake and tumour growth in triple-negative basal-like breast cancer. PubMed Central. Available at: [Link].
-
IC50 values of the test compounds against the three cancer cell lines. ResearchGate. Available at: [Link].
-
Glutamine Metabolism in Cancer: Understanding the Heterogeneity. PubMed Central. Available at: [Link].
-
Targeting Glutamine Metabolism for Cancer Treatment. PubMed Central. Available at: [Link].
-
Targeting glutamine metabolism as a therapeutic strategy for cancer. PubMed Central. Available at: [Link].
-
IC50 values (μm) of 1 and 2 towards various cancer cell lines (n=3). ResearchGate. Available at: [Link].
-
Compounds targeting glutamine metabolism in cancer research. ResearchGate. Available at: [Link].
-
Key Roles of Glutamine Pathways in Reprogramming the Cancer Metabolism. ResearchGate. Available at: [Link].
-
Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. National Institutes of Health. Available at: [Link].
-
Activation and Caspase-mediated Inhibition of PARP: A Molecular Switch between Fibroblast Necrosis and Apoptosis in Death Receptor Signaling. PubMed Central. Available at: [Link].
-
Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor. MDPI. Available at: [Link].
-
Caspase 3-specific cleavage of ubiquitin-specific peptidase 48 enhances drug-induced apoptosis in AML. National Institutes of Health. Available at: [Link].
-
PARP1 inhibitors induce pyroptosis via caspase 3-mediated gasdermin E cleavage. National Institutes of Health. Available at: [Link].
-
Growth Inhibition and Apoptosis Induction by (+)-Cyanidan-3-ol in Hepatocellular Carcinoma. PLOS One. Available at: [Link].
-
Induction of Caspase Activation and Cleavage of the Viral Nucleocapsid Protein in Different Cell Types during Crimean-Congo Hemorrhagic Fever Virus Infection. PubMed Central. Available at: [Link].
-
Effect of compound 2 on the activation of caspase-3,-8, and-9 and... ResearchGate. Available at: [Link].
-
l -Theanine inhibits proinflammatory PKC/ERK/ICAM-1/IL-33 signaling, apoptosis, and autophagy formation in substance P-induced hyperactive bladder in rats. ResearchGate. Available at: [Link].
Sources
- 1. ASCT2/SLC1A5 controls glutamine uptake and tumour growth in triple-negative basal-like breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Glutamine Metabolism for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting ASCT2‐mediated glutamine uptake blocks prostate cancer growth and tumour development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological Blockade of ASCT2-dependent Glutamine Transport Leads To Anti-tumor Efficacy in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Glutamine Metabolism in Cancer: Understanding the Heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting glutamine metabolism as a therapeutic strategy for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mammalian Target of Rapamycin (mTOR) Regulates Cellular Proliferation and Tumor Growth in Urothelial Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 13. Caspase 3-specific cleavage of ubiquitin-specific peptidase 48 enhances drug-induced apoptosis in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PARP1 inhibitors induce pyroptosis via caspase 3-mediated gasdermin E cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Induction of Caspase Activation and Cleavage of the Viral Nucleocapsid Protein in Different Cell Types during Crimean-Congo Hemorrhagic Fever Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols: 3-Chloroalanine Hydrochloride for Irreversible Enzyme Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Power of Irreversible Inhibition in Modern Research
In the landscape of enzymology and drug discovery, irreversible inhibitors represent a powerful class of molecules capable of providing profound and lasting effects on their targets. Unlike their reversible counterparts, which bind and dissociate from an enzyme, irreversible inhibitors form a stable, covalent bond, effectively removing the enzyme from the cellular pool.[1][2] This characteristic makes them invaluable tools for elucidating enzyme mechanisms, validating drug targets, and, in many cases, serving as potent therapeutic agents themselves.[3]
Among these, 3-Chloro-L-alanine hydrochloride stands out as a classic example of a mechanism-based inhibitor, often referred to as a "suicide substrate."[3] This unnatural amino acid analogue is particularly effective against a class of enzymes that are crucial in a vast array of metabolic pathways: the Pyridoxal 5'-phosphate (PLP)-dependent enzymes.[4] Its utility stems from its ability to be processed by the target enzyme, leading to the generation of a highly reactive intermediate within the active site, which then covalently modifies and inactivates the enzyme. This application note provides a comprehensive guide to the use of 3-Chloro-L-alanine hydrochloride in irreversible enzyme inhibition studies, from its fundamental mechanism of action to detailed experimental protocols.
The Molecular Logic of 3-Chloroalanine: A Suicide Substrate's Tale
3-Chloroalanine's efficacy as an irreversible inhibitor is a fascinating example of chemical deception at the molecular level. It mimics the natural substrate, alanine, gaining access to the active site of PLP-dependent enzymes. The subsequent catalytic cascade, however, takes a fateful turn for the enzyme.
The inactivation process unfolds in a series of well-orchestrated steps:
-
Initial Binding and Schiff Base Formation: The journey begins with the formation of a non-covalent complex between the enzyme and 3-chloroalanine. The amino group of 3-chloroalanine then forms a Schiff base (an external aldimine) with the enzyme-bound PLP cofactor, a hallmark of PLP-dependent enzyme catalysis.
-
Enzyme-Catalyzed Elimination: The enzyme's catalytic machinery then proceeds as it would with a natural substrate, facilitating the elimination of the chlorine atom and a proton from the inhibitor.
-
Generation of a Reactive Intermediate: This elimination reaction is the pivotal step, as it generates a highly reactive and electrophilic intermediate, 2-aminoacrylate, within the confines of the enzyme's active site.
-
Covalent Modification and Irreversible Inactivation: The newly formed aminoacrylate is perfectly positioned to be attacked by a nucleophilic residue in the active site (such as cysteine or lysine) or the PLP cofactor itself. This results in the formation of a stable covalent adduct, leading to the irreversible inactivation of the enzyme.
This mechanism-based inactivation is highly specific, as the inhibitor is only activated by its target enzyme, minimizing off-target effects.
Visualizing the Mechanism of Action
Caption: Mechanism of irreversible inhibition by 3-chloroalanine.
Practical Considerations for Experimental Design
Before embarking on experimental work, several key factors must be considered to ensure the generation of robust and reproducible data.
Reagent Preparation and Handling
-
Purity: Use high-purity 3-Chloro-L-alanine hydrochloride (≥98%) for all experiments. Impurities can interfere with enzyme activity and lead to erroneous results.
-
Solubility and Stock Solutions: 3-Chloro-L-alanine hydrochloride is soluble in water.[5][6] Prepare fresh stock solutions in high-purity water or the appropriate assay buffer. For long-term storage, it is recommended to store aliquots of the stock solution at -20°C or -80°C to minimize degradation.[5]
-
pH Considerations: The hydrochloride salt will result in an acidic solution. Ensure that the final pH of the reaction mixture is adjusted to the optimal pH for the enzyme under investigation.
Enzyme and Substrate
-
Enzyme Purity and Concentration: The enzyme preparation should be of high purity to avoid confounding activities. The concentration of the enzyme in the assay should be carefully chosen. For kinetic studies, the enzyme concentration should be significantly lower than the inhibitor concentrations to be tested.
-
Substrate Concentration: The concentration of the natural substrate will influence the apparent rate of inactivation. For determining kinetic parameters, it is often necessary to perform experiments at various substrate concentrations.
Protocol 1: Determination of Irreversible Inhibition Kinetic Parameters (kinact and KI)
The potency of an irreversible inhibitor is defined by two key parameters:
-
KI (Inhibitor Affinity Constant): Represents the concentration of the inhibitor that gives half-maximal inactivation rate. It is an indicator of the initial binding affinity of the inhibitor to the enzyme.
-
kinact (Maximal Inactivation Rate Constant): Represents the maximum rate of enzyme inactivation at saturating concentrations of the inhibitor.
A common and robust method for determining these parameters is the Kitz-Wilson plot .[7][8] This method involves measuring the rate of enzyme inactivation at various concentrations of the inhibitor.
Step-by-Step Methodology
-
Enzyme Activity Assay: Before initiating inhibition studies, a reliable and continuous assay for the target enzyme's activity must be established. For PLP-dependent enzymes like alanine racemase, this can be a coupled-enzyme assay where the product of the primary reaction is a substrate for a secondary, reporter enzyme.[9][10] For example, the production of D-alanine by alanine racemase can be coupled to D-amino acid oxidase, which produces hydrogen peroxide that can be detected colorimetrically or fluorometrically.[10]
-
Time-Dependent Inhibition Assay:
-
Prepare a series of reaction mixtures containing the enzyme, buffer, and varying concentrations of 3-chloroalanine hydrochloride. It is crucial to include a control with no inhibitor.
-
Initiate the reaction by adding the substrate.
-
Monitor the reaction progress over time by measuring the product formation (or substrate depletion) at regular intervals.
-
-
Data Analysis:
-
For each inhibitor concentration, plot the natural logarithm of the remaining enzyme activity versus time. The slope of the initial linear portion of this plot will be the negative of the observed rate of inactivation (kobs).
-
Create a Kitz-Wilson replot by plotting the reciprocal of kobs (1/kobs) against the reciprocal of the inhibitor concentration (1/[I]).
-
The data should fit a linear equation (y = mx + c). The y-intercept of this line is equal to 1/kinact, and the x-intercept is equal to -1/KI.
-
| Parameter | Description | How to Determine |
| kobs | Observed rate of inactivation at a given inhibitor concentration. | Negative of the slope of ln(Activity) vs. Time plot. |
| kinact | Maximal rate of inactivation. | Reciprocal of the y-intercept of the Kitz-Wilson plot. |
| KI | Inhibitor concentration at half-maximal inactivation rate. | Negative reciprocal of the x-intercept of the Kitz-Wilson plot. |
Visualizing the Kitz-Wilson Analysis Workflow
Caption: Workflow for determining kinact and KI using the Kitz-Wilson method.
Protocol 2: Cellular Assay for Assessing the Impact of 3-Chloroalanine on Bacterial Growth and Cell Wall Synthesis
3-Chloroalanine's ability to inhibit enzymes like alanine racemase, which is essential for bacterial cell wall synthesis, makes it a valuable tool for studying bacterial physiology and as a potential antibacterial agent.[11][12]
Step-by-Step Methodology
-
Bacterial Strain and Culture Conditions:
-
Select a bacterial strain of interest (e.g., Escherichia coli, Bacillus subtilis).
-
Culture the bacteria in an appropriate growth medium (e.g., Luria-Bertani broth) to mid-logarithmic phase.
-
-
Minimum Inhibitory Concentration (MIC) Determination:
-
Perform a broth microdilution assay to determine the MIC of this compound. This involves exposing the bacteria to a serial dilution of the inhibitor in a 96-well plate and monitoring for growth inhibition after a suitable incubation period (e.g., 18-24 hours).
-
-
Growth Curve Analysis:
-
Inoculate fresh culture medium with the bacterial strain at a low optical density (OD).
-
Add this compound at various concentrations (e.g., sub-MIC, MIC, and supra-MIC levels). Include a no-inhibitor control.
-
Incubate the cultures with shaking at the optimal growth temperature and monitor the OD at regular intervals to generate growth curves.
-
-
Analysis of Cell Wall Integrity (Optional):
-
To directly assess the impact on cell wall synthesis, treat the bacterial cells with 3-chloroalanine and then challenge them with osmotic stress (e.g., by transferring to a hypotonic solution).
-
Monitor for cell lysis, for example, by measuring the release of intracellular components or by microscopy.
-
-
Analysis of D-Alanine Content (Advanced):
-
For a more direct measure of target engagement, the D-alanine content of the peptidoglycan can be quantified. This typically involves hydrolyzing the cell wall and analyzing the amino acid composition using chiral chromatography (e.g., HPLC with a chiral column).[13] A reduction in D-alanine content in treated cells would provide strong evidence for the inhibition of alanine racemase.
-
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or low enzyme activity | Inactive enzyme, incorrect buffer pH or temperature, missing cofactor. | Verify enzyme activity with a positive control. Check and optimize assay conditions. Ensure all necessary cofactors are present at the correct concentration. |
| High background signal | Substrate instability, interfering substances in the sample. | Run a no-enzyme control to assess substrate stability. Consider sample purification or use of a different detection method. |
| Non-linear Kitz-Wilson plot | Inhibitor concentration is too high or too low, tight-binding inhibition, inhibitor instability. | Adjust the range of inhibitor concentrations. If tight-binding is suspected, specialized kinetic models may be needed. Prepare fresh inhibitor solutions for each experiment. |
| Inconsistent results in cellular assays | Inoculum size variability, inconsistent growth phase of bacteria. | Standardize the inoculum preparation. Always use bacteria from the same growth phase (e.g., mid-log) for experiments. |
Conclusion: A Versatile Tool for Mechanistic Insights and Drug Discovery
3-Chloro-L-alanine hydrochloride remains a cornerstone reagent for researchers studying PLP-dependent enzymes. Its well-defined mechanism of irreversible inhibition provides a powerful tool for probing active site architecture, elucidating catalytic mechanisms, and validating enzymes as potential drug targets. The protocols and guidelines presented here offer a robust framework for harnessing the potential of this versatile inhibitor in both biochemical and cellular contexts. By carefully designing and executing experiments, researchers can gain valuable insights into fundamental biological processes and accelerate the discovery of novel therapeutic agents.
References
-
Amino Acid Racemase Enzyme Assays. (2014). Bio-protocol, 4(9), e1113. [Link]
-
Kitz, R., & Wilson, I. B. (1962). Esters of methanesulfonic acid as irreversible inhibitors of acetylcholinesterase. Journal of Biological Chemistry, 237(10), 3245-3249. [Link]
- ALT Activity Assay protocol.v1. (n.d.). Yan Lab by Xiaobin Chen.
-
Purification, Characterization and Inhibition of Alanine Racemase from a Pathogenic Strain of Streptococcus iniae. (2018). Pakistan Journal of Pharmaceutical Sciences, 31(5), 2151-2157. [Link]
-
Beuster, G., et al. (2011). Inhibition of Alanine Aminotransferase in Silico and in Vivo Promotes Mitochondrial Metabolism to Impair Malignant Growth. Journal of Biological Chemistry, 286(25), 22313-22323. [Link]
-
Blanchard, J. S. (2000). Fluorescent coupled enzyme assays for D-alanine: application to penicillin-binding protein and vancomycin activity assays. Analytical Biochemistry, 287(2), 255-264. [Link]
-
Assays for screening alanine racemase-specific inhibitors. (2017). ResearchGate. [Link]
-
Inhibition of Bacterial Growth by β-Chloro-D-Alanine. (1975). Antimicrobial Agents and Chemotherapy, 8(3), 354-362. [Link]
-
Suicide inhibition. (2019, December 30). In Wikipedia. [Link]
-
Mechanism of Action Assays for Enzymes. (2012). In Assay Guidance Manual. National Center for Biotechnology Information. [Link]
-
Assaying D-Alanine Racemase in Lactic Acid Bacteria Using NADH Oxidoreduction Enzymic System. (2024). Methods in Molecular Biology, 2851, 115-123. [Link]
- Troubleshooting guide for enzym
-
Efficient biosynthesis of D/L-alanine in the recombinant Escherichia coli BL21(DE3) by biobrick approach. (2024). Frontiers in Bioengineering and Biotechnology, 12, 1403612. [Link]
-
A practical guide for the assay-dependent characterisation of irreversible inhibitors. (2024). RSC Medicinal Chemistry, 15(1), 18-34. [Link]
- Protocol for enzyme assays. (2014). The Royal Society of Chemistry.
-
Inhibition of bacterial growth by beta-chloro-D-alanine. (1975). Antimicrobial Agents and Chemotherapy, 8(3), 354-362. [Link]
-
Chloroalanine. (2023, November 15). In Wikipedia. [Link]
-
Inhibition of Alanine Aminotransferase in Silico and in Vivo Promotes Mitochondrial Metabolism to Impair Malignant Growth. (2011). Journal of Biological Chemistry, 286(25), 22313-22323. [Link]
- Method for synthesizing r-3-chloroalanine methyl ester hydrochloride. (2020).
-
Agents Targeting the Bacterial Cell Wall as Tools to Combat Gram-Positive Pathogens. (2021). International Journal of Molecular Sciences, 22(19), 10737. [Link]
-
Analysis of cell wall-associated d-alanine. (2011). ResearchGate. [Link]
-
Time Dependent Inhibition Workflow at AssayQuant. (2022, August 1). YouTube. [Link]
-
New Intermediate Discovered in Bacterial Cell Wall Synthesis. (2020, May 19). Technology Networks. [Link]
-
Time dependent inhibition (TDI). (n.d.). Sygnature Discovery. [Link]
-
Inhibition of alanine aminotransferase in silico and in vivo promotes mitochondrial metabolism to impair malignant growth. (2011). Journal of Biological Chemistry, 286(25), 22313-22323. [Link]
-
Comparison of methods for analyzing kinetic data from mechanism-based enzyme inactivation: application to nitric oxide synthase. (2001). Pharmaceutical Research, 18(2), 177-185. [Link]
-
Sensing Living Bacteria in Vivo Using d-Alanine-Derived 11C Radiotracers. (2018). ACS Infectious Diseases, 4(11), 1637-1642. [Link]
-
8.7: Enzyme Inhibition. (2025, March 18). Chemistry LibreTexts. [Link]
-
Kinetics of suicide substrates. Practical procedures for determining parameters. (1982). Biochemical Journal, 207(3), 429-436. [Link]
-
A Numerical Method for Analysis of In Vitro Time-Dependent Inhibition Data. Part 1. Theoretical Considerations. (2014). Drug Metabolism and Disposition, 42(9), 1543-1553. [Link]
-
CYP Time-Dependent Inhibition (TDI) Using an IC50 Shift Assay with Stable Isotopic Labeled Substrate Probes to Facilitate Liquid Chromatography/Mass Spectrometry Analyses. (2019). In Methods in Molecular Biology (Vol. 1988, pp. 143-154). Springer. [Link]
-
A steady-state algebraic model for the time course of covalent enzyme inhibition. (2020). bioRxiv. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Irreversible Inhibitors [sigmaaldrich.com]
- 3. elearning.uniroma1.it [elearning.uniroma1.it]
- 4. 3-Chloro-L-alanine Hydrochloride | Alanine Aminotransferase Inhibitor [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ββ-氯-L-丙氨酸 盐酸盐 Alanine aminotransferase inhibitor | Sigma-Aldrich [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of methods for analyzing kinetic data from mechanism-based enzyme inactivation: application to nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Purification, Characterization and Inhibition of Alanine Racemase from a Pathogenic Strain of Streptococcus iniae - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of Bacterial Growth by β-Chloro-D-Alanine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of bacterial growth by beta-chloro-D-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bio-protocol.org [bio-protocol.org]
Application Notes & Protocols: Utilizing 3-Chloroalanine Hydrochloride for the Targeted Inhibition of Alanine Racemase
<
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of 3-Chloroalanine hydrochloride as a potent inhibitor of alanine racemase (Alr). Alanine racemase, a pyridoxal 5'-phosphate (PLP)-dependent enzyme, is crucial for bacterial cell wall biosynthesis, making it an attractive target for novel antimicrobial agents.[1][2][3] This guide delves into the mechanistic underpinnings of 3-chloroalanine's inhibitory action, offers detailed, field-proven protocols for in vitro enzyme inhibition assays and cell-based antibacterial assays, and discusses critical considerations for experimental design and data interpretation.
Introduction: The Strategic Targeting of Alanine Racemase
The escalating crisis of antimicrobial resistance necessitates the exploration of novel bacterial targets. Alanine racemase (EC 5.1.1.1) represents a prime candidate due to its essential role in peptidoglycan synthesis in a wide range of bacteria and its absence in humans.[1][2][3] This enzyme catalyzes the reversible racemization of L-alanine to D-alanine, the latter being an indispensable component of the pentapeptide cross-bridges in the bacterial cell wall.[2] Inhibition of alanine racemase leads to a depletion of the D-alanine pool, thereby compromising the structural integrity of the cell wall and ultimately leading to cell lysis.
3-Chloroalanine, particularly its D- and L-isomers, has been identified as a potent inhibitor of alanine racemase.[4][5] It functions as a mechanism-based inhibitor, also known as a "suicide substrate."[6][7] The enzyme recognizes 3-chloroalanine as a substrate and initiates its catalytic cycle.[7] However, this process leads to the elimination of hydrogen chloride, generating a highly reactive aminoacrylate intermediate within the active site.[7] This intermediate then covalently modifies a crucial component of the enzyme, such as the PLP cofactor or a nearby nucleophilic amino acid residue, resulting in irreversible inactivation.[7]
These application notes will provide the necessary theoretical background and practical protocols to effectively utilize this compound for studying and inhibiting alanine racemase.
This compound: Properties and Handling
This compound is the salt form of 3-chloroalanine, an unnatural, non-proteinogenic α-amino acid.[7][8] It is a white, water-soluble solid.[8] For research purposes, it is crucial to use high-purity this compound to ensure reproducible results.
Table 1: Properties of this compound
| Property | Value |
| Chemical Formula | C₃H₆ClNO₂ · HCl |
| Molecular Weight | 159.99 g/mol |
| Appearance | White solid |
| Solubility | Water |
| Storage | Store at -20°C to -80°C, sealed and away from moisture. Stock solutions should be used within one month when stored at -20°C and within six months at -80°C.[9] |
Note on Stereoisomers: Both D- and L-isomers of β-chloroalanine have been shown to inhibit bacterial growth by inactivating alanine racemase.[4][5] The choice of isomer may depend on the specific bacterial species and the experimental objectives.
Mechanism of Action: Suicide Inhibition of Alanine Racemase
As a mechanism-based inhibitor, 3-chloroalanine's interaction with alanine racemase is a dynamic process that goes beyond simple competitive binding. The enzyme's own catalytic machinery is harnessed to trigger its inactivation.
Caption: Mechanism of Alanine Racemase Suicide Inhibition.
The process begins with 3-chloroalanine binding to the active site of alanine racemase. The enzyme then facilitates the elimination of a chloride ion, leading to the formation of a highly reactive electrophilic intermediate, 2-aminoacrylate.[7] This intermediate can then covalently bind to the PLP cofactor or a nucleophilic residue in the active site, leading to the irreversible inactivation of the enzyme.[7]
Experimental Protocols
The following protocols provide a framework for investigating the inhibitory effects of this compound on alanine racemase. It is recommended to optimize these protocols for your specific experimental system.
In Vitro Alanine Racemase Inhibition Assay (Coupled Enzyme Assay)
This spectrophotometric assay is a common method for measuring alanine racemase activity. The production of D-alanine from L-alanine is coupled to the activity of D-amino acid oxidase (DAAO), which in the presence of horseradish peroxidase (HRP) and a suitable chromogenic substrate, produces a colored product that can be quantified.[10]
Materials:
-
Purified alanine racemase
-
L-alanine
-
This compound (inhibitor)
-
D-amino acid oxidase (DAAO) from porcine kidney
-
Horseradish peroxidase (HRP)
-
O-phenylenediamine dihydrochloride (OPD) or another suitable HRP substrate
-
Tricine-NaOH buffer (100 mM, pH 9.1)[11]
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in the assay buffer.
-
Prepare a working solution of L-alanine in the assay buffer.
-
Prepare a "coupling solution" containing DAAO, HRP, and OPD in the assay buffer. The final concentrations should be optimized, but typical ranges are 0.1-0.5 units/mL for DAAO and HRP, and 0.5-1 mg/mL for OPD.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Assay buffer
-
Varying concentrations of this compound (for inhibition studies) or buffer (for control).
-
Purified alanine racemase (the amount should be optimized to give a linear reaction rate).
-
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.
-
-
Initiate the Reaction:
-
Add the L-alanine solution to each well to start the reaction.
-
Immediately add the coupling solution to each well.
-
-
Data Acquisition:
-
Measure the absorbance at a wavelength appropriate for the chosen HRP substrate (e.g., 450 nm for OPD) at regular intervals (e.g., every minute) for 15-30 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates (V₀) from the linear portion of the absorbance vs. time plots.
-
Plot the percentage of inhibition against the concentration of this compound.
-
Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
Diagram of the Coupled Enzyme Assay Workflow:
Caption: Workflow of the coupled enzyme assay for alanine racemase.
Bacterial Growth Inhibition Assay (Minimum Inhibitory Concentration - MIC)
This assay determines the minimum concentration of this compound required to inhibit the visible growth of a bacterial strain.
Materials:
-
Bacterial strain of interest (e.g., Escherichia coli, Bacillus subtilis)[4][5]
-
Appropriate liquid growth medium (e.g., Mueller-Hinton Broth, Luria-Bertani Broth)
-
This compound
-
Sterile 96-well microplates
-
Spectrophotometer or microplate reader
Protocol:
-
Prepare Bacterial Inoculum:
-
Grow an overnight culture of the bacterial strain.
-
Dilute the culture in fresh medium to a final concentration of approximately 5 x 10⁵ CFU/mL.[12]
-
-
Prepare Inhibitor Dilutions:
-
Prepare a serial two-fold dilution of this compound in the growth medium in a 96-well plate.
-
-
Inoculation and Incubation:
-
Add an equal volume of the bacterial inoculum to each well of the plate containing the inhibitor dilutions.
-
Include a positive control (bacteria with no inhibitor) and a negative control (medium only).
-
Incubate the plate at the optimal growth temperature for the bacterial strain (e.g., 37°C) for 18-24 hours.
-
-
Determine MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which no visible growth is observed.
-
Alternatively, measure the optical density (OD) at 600 nm using a microplate reader. The MIC is the concentration that shows a significant reduction in OD compared to the positive control.
-
Time-Kill Assay
This assay provides information on the bactericidal or bacteriostatic effect of this compound over time.
Materials:
-
Bacterial strain of interest
-
Appropriate liquid growth medium
-
This compound
-
Sterile culture tubes or flasks
-
Apparatus for serial dilutions and plating (e.g., agar plates, spreader)
Protocol:
-
Prepare Cultures:
-
Prepare a mid-logarithmic phase culture of the bacterial strain.
-
Aliquot the culture into several tubes or flasks.
-
-
Add Inhibitor:
-
Add this compound to the cultures at different multiples of the predetermined MIC (e.g., 1x MIC, 2x MIC, 4x MIC).
-
Include a control culture with no inhibitor.
-
-
Incubation and Sampling:
-
Incubate the cultures at the optimal growth temperature with shaking.
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), take a sample from each culture.
-
-
Determine Viable Cell Count:
-
Perform serial dilutions of each sample and plate them on appropriate agar plates.
-
Incubate the plates until colonies are visible.
-
Count the number of colonies to determine the number of viable cells (CFU/mL) at each time point.
-
-
Data Analysis:
-
Plot the log₁₀ CFU/mL against time for each inhibitor concentration.
-
A bactericidal agent will show a significant reduction (e.g., ≥3-log₁₀) in CFU/mL, while a bacteriostatic agent will inhibit further growth but not significantly reduce the viable cell count.
-
Data Interpretation and Considerations
-
Specificity: While 3-chloroalanine is a potent inhibitor of alanine racemase, it's important to consider potential off-target effects, especially at higher concentrations. It has been shown to also inhibit D-glutamate-D-alanine transaminase.[4][5]
-
Reversibility of Inhibition: The "suicide" mechanism of 3-chloroalanine implies irreversible inhibition. This can be confirmed by dialysis experiments where the enzyme activity does not recover after removal of the inhibitor.
-
In Vivo Efficacy: Successful in vitro inhibition does not always translate to in vivo efficacy. Factors such as compound stability, cell permeability, and efflux pumps can influence the antibacterial activity in a whole-cell context.[4][5]
-
Resistance Mechanisms: Bacteria can develop resistance to inhibitors. Potential mechanisms include mutations in the alanine racemase gene that reduce inhibitor binding or upregulation of efflux pumps.
Conclusion
This compound is a valuable tool for studying the function and inhibition of alanine racemase. Its mechanism-based mode of action provides a powerful approach for targeting this essential bacterial enzyme. The protocols and considerations outlined in this guide are intended to provide a solid foundation for researchers to design and execute robust experiments, ultimately contributing to the development of novel antimicrobial strategies.
References
-
Portland Press. (n.d.). A novel assay method for an amino acid racemase reaction based on circular dichroism | Biochemical Journal. Retrieved from [Link]
- Kanauchi, M. (2024). Assaying D-Alanine Racemase in Lactic Acid Bacteria Using NADH Oxidoreduction Enzymic System. Methods in Molecular Biology, 2851, 115-123.
- Manning, J. M., Merrifield, N. E., Jones, W. M., & Gotschlich, E. C. (1974). Inhibition of bacterial growth by beta-chloro-D-alanine. Journal of Bacteriology, 120(1), 417-421.
-
ResearchGate. (n.d.). Assays for screening alanine racemase-specific inhibitors. Alanine... | Download Scientific Diagram. Retrieved from [Link]
- Manning, J. M., Merrifield, N. E., Jones, W. M., & Gotschlich, E. C. (1974). Inhibition of Bacterial Growth by β-Chloro-D-Alanine. Journal of Bacteriology, 120(1), 417–421.
- Le, N. H., Im, H., & Yoon, M. Y. (2015). Structural and biochemical analyses of alanine racemase from the multidrug-resistant Clostridium difficile strain 630. Acta Crystallographica Section D: Biological Crystallography, 71(Pt 5), 1089–1100.
- Bearne, S. L., & Blouin, C. (1991). Mechanism-based inactivation of alanine racemase by 3-halovinylglycines. The Journal of Biological Chemistry, 266(32), 21743–21749.
- Al-Ghanayem, A. A., & Joseph, A. (2021). An outlook on suicide enzyme inhibition and drug design. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 2095–2106.
- Waley, S. G. (1980). Kinetics of suicide substrates. The Biochemical Journal, 185(3), 771–773.
-
Bio-protocol. (2014). Amino Acid Racemase Enzyme Assays. Retrieved from [Link]
-
ACS Publications. (n.d.). Peptidoglycan-Targeted [18F]3,3,3-Trifluoro-d-alanine Tracer for Imaging Bacterial Infection. Retrieved from [Link]
- Neuhaus, F. C., & Lambert, M. P. (1989). A single assay for simultaneously testing effectors of alanine racemase and/or D-alanine: D-alanine ligase. Analytical Biochemistry, 178(1), 12–16.
- Caldinelli, L., Sacchi, S., & Pollegioni, L. (2018). Assays of D-Amino Acid Oxidase Activity. Methods in Molecular Biology, 1694, 219–233.
-
Frontiers. (2018). Assays of D-Amino Acid Oxidase Activity. Retrieved from [Link]
- Shaw, J. P., Petsko, G. A., & Ringe, D. (1997). Biochemical and structural characterization of alanine racemase from Bacillus anthracis (Ames). Protein Science, 6(8), 1624–1634.
-
MDPI. (n.d.). From In Vitro Promise to In Vivo Reality: An Instructive Account of Infection Model Evaluation of Antimicrobial Peptides. Retrieved from [Link]
- Mobashery, S., & Johnston, M. (1987). Inactivation of alanine racemase by beta-chloro-L-alanine released enzymatically from amino acid and peptide C10-esters of deacetylcephalothin. Biochemistry, 26(18), 5878–5884.
- Cheung, K. S., Wasserman, S. A., Dudek, E., Lerner, S. A., & Johnston, M. (1983). antagonism of their antimicrobial effects by L-alanine and L-alanyl peptides in gram-negative bacteria. Journal of Medicinal Chemistry, 26(12), 1733–1741.
-
ResearchGate. (2018). Assays of D-Amino Acid Oxidase Activity. Retrieved from [Link]
- Waley, S. G. (1985). Kinetics of suicide substrates. Practical procedures for determining parameters. The Biochemical Journal, 227(3), 843–849.
- Faraci, W. S., & Walsh, C. T. (1989). Mechanism of Inactivation of Alanine Racemase by Beta, Beta, Beta-Trifluoroalanine. Biochemistry, 28(1), 431–437.
- Anthony, K. G., Strych, U., Yeung, K. R., Shoen, C. S., Cynamon, M. H., & Krause, K. L. (2011). New Classes of Alanine Racemase Inhibitors Identified by High-Throughput Screening Show Antimicrobial Activity against Mycobacterium tuberculosis. PLOS ONE, 6(5), e20234.
-
Wikipedia. (n.d.). Chloroalanine. Retrieved from [Link]
- Wang, E., & Walsh, C. (1978). Suicide substrates for the alanine racemase of Escherichia coli B. Biochemistry, 17(7), 1313–1321.
- Spisz, K. A., & Silverman, R. B. (2015). Inhibitors of alanine racemase enzyme: a review. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(4), 515–523.
- Tudela, J., Garcia-Canovas, F., & Garcia-Carmona, F. (1987). Experimental Methods for Kinetic Study of Suicide Substrates. Journal of Enzyme Inhibition, 1(2), 81–89.
- Muhammad, M., Li, Y., Gong, S., Shi, Y., & Liu, D. (2019).
-
Wikipedia. (n.d.). Alanine racemase. Retrieved from [Link]
-
MDPI. (n.d.). Carbonyl Cyanide 3-Chloro Phenyl Hydrazone (CCCP) Restores the Colistin Sensitivity in Brucella intermedia. Retrieved from [Link]
-
MDPI. (n.d.). Derivatives of Ribosome-Inhibiting Antibiotic Chloramphenicol Inhibit the Biosynthesis of Bacterial Cell Wall. Retrieved from [Link]
Sources
- 1. Structural and biochemical analyses of alanine racemase from the multidrug-resistant Clostridium difficile strain 630 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Classes of Alanine Racemase Inhibitors Identified by High-Throughput Screening Show Antimicrobial Activity against Mycobacterium tuberculosis | PLOS One [journals.plos.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Inhibition of bacterial growth by beta-chloro-D-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of Bacterial Growth by β-Chloro-D-Alanine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An outlook on suicide enzyme inhibition and drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | 35401-46-8 | Benchchem [benchchem.com]
- 8. Chloroalanine - Wikipedia [en.wikipedia.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. portlandpress.com [portlandpress.com]
- 12. From In Vitro Promise to In Vivo Reality: An Instructive Account of Infection Model Evaluation of Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Application of 3-Chloroalanine hydrochloride in bacterial growth inhibition assays
An Application Guide to 3-Chloroalanine Hydrochloride for Bacterial Growth Inhibition Assays
Prepared by: Gemini, Senior Application Scientist
This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the application of this compound in bacterial growth inhibition assays. It moves beyond simple protocols to explain the underlying biochemical principles, ensuring that experimental design is both robust and mechanistically informed.
Foundational Understanding: The Role of 3-Chloroalanine
This compound is the salt form of 3-chloroalanine, a non-proteinogenic, unnatural amino acid.[1][2] Structurally, it is an analog of alanine where a chlorine atom replaces a hydrogen on the beta-carbon.[2][3] This simple modification transforms it into a potent tool for probing and inhibiting essential bacterial metabolic pathways, primarily those involved in cell wall synthesis.[1][4]
The compound exists as two stereoisomers, D- and L-3-chloroalanine, which possess distinct inhibitory profiles. Understanding which isomer to use is critical for targeted research.
-
D-3-Chloroalanine (D-BCA): Primarily known as a potent inactivator of enzymes requiring D-alanine for peptidoglycan synthesis.[4][5]
-
L-3-Chloroalanine (L-BCA): Tends to inhibit a broader range of enzymes involved in amino acid metabolism, such as threonine deaminase and branched-chain amino acid transaminase.[6]
Both isomers have been shown to inhibit the growth of a broad spectrum of bacteria, including Diplococcus pneumoniae, Streptococcus pyogenes, Bacillus subtilis, and Escherichia coli.[4][5] The effect is generally bacteriostatic, meaning it inhibits bacterial reproduction rather than directly killing the cells.[1][6]
Mechanism of Action: A Suicide Substrate
The primary antibacterial efficacy of 3-chloroalanine stems from its function as a mechanism-based inactivator, or "suicide substrate," for a class of enzymes that use pyridoxal 5'-phosphate (PLP) as a cofactor.[1][2]
Primary Target in Most Bacteria: Alanine Racemase
Alanine racemase (Alr) is a crucial bacterial enzyme that catalyzes the interconversion of L-alanine and D-alanine.[1][7] D-alanine is an essential building block of the peptidoglycan layer in bacterial cell walls, a structure absent in humans, making Alr an excellent antibiotic target.[1][7][8]
The inactivation process by D-3-chloroalanine proceeds as follows:
-
Substrate Mimicry: The enzyme's active site recognizes D-3-chloroalanine as a substrate, mistaking it for D-alanine.
-
Enzyme-Catalyzed Elimination: The enzyme initiates its catalytic cycle, which facilitates the elimination of the chlorine atom from the β-carbon of the inhibitor.
-
Reactive Intermediate Formation: This elimination of HCl generates a highly reactive electrophilic intermediate, 2-aminoacrylate, within the confines of the active site.[1]
-
Irreversible Inactivation: The reactive intermediate rapidly forms a covalent bond with the PLP cofactor or a nearby nucleophilic amino acid residue in the active site.[1] This covalent adduct permanently and irreversibly inactivates the enzyme.
An Important Exception: Mycobacterium tuberculosis
Field-proven research has revealed a critical distinction in Mycobacterium tuberculosis. While D-3-chloroalanine is a potent inhibitor of this pathogen, its primary target is not alanine racemase, which it inhibits poorly.[9] Instead, it acts as a mechanism-based inactivator of glutamate racemase (MurI) , another essential enzyme in the early stages of peptidoglycan synthesis.[9] This highlights the importance of empirical validation of the mechanism of action in the specific bacterial species under investigation.
Application Notes: Designing a Robust Assay
Synthesizing technical accuracy with field-proven insights is key to leveraging this compound effectively.
A. Choosing the Right Isomer and Controls
The choice between the D- and L-isomer depends entirely on the experimental goal.
-
To specifically probe the D-alanine pathway of cell wall synthesis, D-3-chloroalanine is the superior choice.
-
To investigate broader effects on amino acid metabolism, L-3-chloroalanine may be more appropriate.
A critical self-validating control is the reversal experiment . The inhibitory effect of D-3-chloroalanine can be completely prevented or reversed by supplementing the growth medium with D-alanine or D-alanyl-D-alanine.[4][5] If supplementation with D-alanine fails to rescue growth, it suggests that the primary mechanism of inhibition in your test organism may not be the D-alanine pathway.
B. Preparing Stock Solutions
Proper preparation and storage of this compound are crucial for reproducible results.
| Property | Value | Source |
| Molecular Formula | C₃H₇Cl₂NO₂ | [10] |
| Molecular Weight | 160.00 g/mol | [10] |
| CAS Number | 51887-89-9 (L-isomer HCl) | [10] |
| Appearance | White to off-white solid | [3][10] |
| Solubility | Soluble in Water (≥100 mg/mL), Soluble in DMSO (100 mg/mL with ultrasound) | [10] |
Stock Solution Protocol:
-
Solvent Choice: For most applications, sterile, deionized water is the preferred solvent. DMSO can also be used.
-
Preparation: To prepare a 100 mM stock solution, dissolve 16.0 mg of this compound in 1 mL of sterile water. Vortex until fully dissolved.
-
Sterilization: If using water, sterile-filter the stock solution through a 0.22 µm filter before use to prevent contamination.[10]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C for up to one month or at -80°C for up to six months.[10]
C. Considerations for Bacterial Strains and Media
-
Bacterial Resistance: Be aware that some bacteria can exhibit resistance. For instance, Fusobacterium nucleatum possesses an enzyme with 3-chloroalanine chloride-lyase activity that can degrade the compound.[11]
-
Media Composition: The presence of high concentrations of L-alanine or D-alanine in complex media (e.g., Tryptic Soy Broth) may partially antagonize the inhibitory effects.[4][12] For mechanistic studies, using a defined minimal medium may be preferable to precisely control for potential antagonists.
Protocol: Minimum Inhibitory Concentration (MIC) Assay via Broth Microdilution
This protocol provides a step-by-step methodology for determining the MIC of this compound against a target bacterium, a foundational assay in antimicrobial testing.[13]
A. Materials
-
This compound
-
Sterile 96-well flat-bottom microplates
-
Target bacterial strain
-
Appropriate sterile liquid growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth, Tryptic Soy Broth)
-
Sterile deionized water or DMSO for stock solution
-
Incubator (shaking or static, as required for the bacterium)
-
Spectrophotometer or microplate reader (for OD₆₀₀ readings)
B. Experimental Workflow
C. Step-by-Step Procedure
-
Prepare Bacterial Inoculum:
-
Inoculate a single colony of the test bacterium into 3-5 mL of growth medium. Incubate overnight under appropriate conditions (e.g., 37°C with shaking).
-
Dilute the overnight culture in fresh medium to achieve a standardized final concentration. A typical starting point is a dilution that yields ~1 x 10⁶ CFU/mL. The exact dilution should be optimized for each strain.[13] The final concentration in the well will be ~5 x 10⁵ CFU/mL.
-
-
Set Up the Microplate:
-
Add 100 µL of sterile growth medium to all wells of a 96-well plate.
-
In the first column, add 100 µL of your this compound stock solution at twice the highest desired final concentration. This will result in a 1:2 dilution when the inoculum is added.
-
Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing well, then transferring 100 µL from column 2 to column 3, and so on, up to column 10. Discard 100 µL from column 10.
-
Column 11 will serve as the positive control (growth, no inhibitor).
-
Column 12 will serve as the negative control (sterility, no bacteria).
-
-
Inoculate the Plate:
-
Add 100 µL of the standardized bacterial inoculum to wells in columns 1 through 11. Do not add bacteria to column 12.
-
The final volume in each well (1-11) is now 200 µL.
-
-
Incubation:
-
Seal the plate (e.g., with a breathable film or lid) to prevent evaporation and contamination.
-
Incubate the plate for 16-24 hours under conditions optimal for the bacterium's growth.
-
-
Determine the MIC:
-
After incubation, check the control wells. Column 11 should show turbidity (bacterial growth), and column 12 should be clear (no growth).
-
Visually inspect the plate. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth (i.e., the first clear well).
-
Alternatively, for a quantitative result, measure the optical density at 600 nm (OD₆₀₀) using a microplate reader. The MIC is the lowest concentration at which the OD₆₀₀ is not significantly different from the negative control.
-
References
-
Manning, J. M., Merrifield, N. E., Jones, W. M., & Gotschlich, E. C. (1974). Inhibition of bacterial growth by beta-chloro-D-alanine. Proceedings of the National Academy of Sciences of the United States of America, 71(2), 417–421. Retrieved from [Link]
-
Yoshida, Y., Fukiya, S., Yokoyama, S., Wada, M., & Watanabe, K. (2002). 3-Chloro-DL-alanine resistance by L-methionine-alpha-deamino-gamma-mercaptomethane-lyase activity. FEBS letters, 523(1-3), 119–122. Retrieved from [Link]
-
Cheung, K. S., Wasserman, S. A., Dudek, E., Lerner, S. A., & Johnston, M. (1983). Chloroalanyl and propargylglycyl dipeptides and tripeptides. Inactivation of Escherichia coli alanine racemase and antibacterial activity. Journal of medicinal chemistry, 26(12), 1733–1741. Retrieved from [Link]
-
Wikipedia. (n.d.). Chloroalanine. Retrieved from [Link]
-
Wiley. (n.d.). 3-Chloro-L-alanine hydrochloride. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-chloro-L-alanine. PubChem Compound Database. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). beta-Chloroalanine. PubChem Compound Database. Retrieved from [Link]
-
Manning, J. M., Merrifield, N. E., Jones, W. M., & Gotschlich, E. C. (1974). Inhibition of Bacterial Growth by β-Chloro-D-Alanine. Proceedings of the National Academy of Sciences of the United States of America, 71(2), 417–421. Retrieved from [Link]
-
Singh, S., & Singh, S. (2018). Inhibitors of alanine racemase enzyme: a review. Journal of enzyme inhibition and medicinal chemistry, 33(1), 1293–1304. Retrieved from [Link]
-
Braffman, N. R., & Miller, M. J. (2019). High-throughput assessment of bacterial growth inhibition by optical density measurements. Current protocols in chemical biology, 11(4), e71. Retrieved from [Link]
-
Mobashery, S., Lerner, S. A., & Johnston, M. (1987). Inactivation of alanine racemase by beta-chloro-L-alanine released enzymatically from amino acid and peptide C10-esters of deacetylcephalothin. Biochemistry, 26(18), 5875–5880. Retrieved from [Link]
-
Prosser, G., de Carvalho, L. P. S. (2016). Glutamate Racemase Is the Primary Target of β-Chloro-d-Alanine in Mycobacterium tuberculosis. Antimicrobial agents and chemotherapy, 60(11), 6591–6597. Retrieved from [Link]
-
Anthony, K. G., Strych, U., Yeung, K. R., Shoen, C. S., Perez, O., Krause, K. L., Cynamon, M. H., Aristoff, P. A., & Koski, R. A. (2011). New classes of alanine racemase inhibitors identified by high-throughput screening show antimicrobial activity against Mycobacterium tuberculosis. PloS one, 6(5), e20374. Retrieved from [Link]
- Google Patents. (n.d.). CN115872882A - Synthetic method of 3-chloro-alanine.
- Google Patents. (n.d.). WO2020134137A1 - Method for synthesizing r-3-chloroalanine methyl ester hydrochloride.
- Google Patents. (n.d.). EP0078853B1 - Process for preparing beta-chloroalanine.
-
MedChemExpress. (n.d.). 3-Chloro-L-alanine Hydrochloride (L-β-Chloroalanine hydrochloride). Retrieved from [Link]
Sources
- 1. This compound | 35401-46-8 | Benchchem [benchchem.com]
- 2. This compound|Alanine Analogue|RUO [benchchem.com]
- 3. 3-Chloro-L-alanine Hydrochloride | Alanine Aminotransferase Inhibitor [benchchem.com]
- 4. Inhibition of bacterial growth by beta-chloro-D-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of Bacterial Growth by β-Chloro-D-Alanine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Inhibitors of alanine racemase enzyme: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New classes of alanine racemase inhibitors identified by high-throughput screening show antimicrobial activity against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Glutamate Racemase Is the Primary Target of β-Chloro-d-Alanine in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. 3-Chloro-DL-alanine resistance by L-methionine-alpha-deamino-gamma-mercaptomethane-lyase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chloroalanyl antibiotic peptides: antagonism of their antimicrobial effects by L-alanine and L-alanyl peptides in gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. High-throughput assessment of bacterial growth inhibition by optical density measurements - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Utilizing 3-Chloroalanine Hydrochloride for In Vitro Enzyme Inhibition Assays
Document ID: ANP-2026-01-3CAH
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective use of 3-Chloroalanine hydrochloride as a mechanism-based enzyme inhibitor in in vitro assays. We delve into the underlying biochemical principles of its action, offer strategic guidance for experimental design, and present detailed, validated protocols for its preparation and application. The aim is to equip researchers with the necessary knowledge to confidently integrate this potent inhibitor into their studies of enzyme kinetics, function, and drug discovery.
Introduction: A Profile of this compound
3-Chloro-L-alanine hydrochloride is a synthetic, non-proteinogenic amino acid analogue of L-alanine.[1] Its structure, featuring a chlorine atom on the beta-carbon (β-carbon), is the key to its potent inhibitory activity.[1] While structurally simple, this modification transforms the molecule from a standard amino acid into a highly effective mechanism-based inhibitor, often referred to as a "suicide substrate."[1] Historically, its D-isomer gained significant attention for its antibacterial properties, which were traced to the inhibition of enzymes essential for bacterial cell wall synthesis.[2] In modern biochemical research, it serves as an invaluable tool for probing the active sites and catalytic mechanisms of a specific class of enzymes, most notably those dependent on the pyridoxal 5'-phosphate (PLP) cofactor.[1][2]
The Chemistry of Inhibition: A Mechanism-Based Approach
Understanding the mechanism of 3-chloroalanine is crucial for its proper application. It does not act as a simple competitive inhibitor that reversibly binds and unbinds from the enzyme's active site. Instead, it hijacks the enzyme's own catalytic machinery to become irreversibly bound, leading to a permanent loss of function.[2]
This process unfolds in a series of discrete steps:
-
Substrate Recognition: The enzyme recognizes 3-chloroalanine as a substrate due to its structural similarity to alanine.[2]
-
Catalytic Activation: Within the active site, the enzyme initiates its normal catalytic cycle. For PLP-dependent enzymes, this involves forming a Schiff base with the inhibitor.
-
Irreversible Inactivation: The enzyme's catalytic action facilitates the elimination of hydrogen chloride (HCl) from the 3-chloroalanine molecule.[2] This elimination reaction generates a highly reactive electrophilic intermediate, 2-aminoacrylate, directly within the active site.[2]
-
Covalent Adduct Formation: This reactive intermediate is perfectly positioned to attack a nearby nucleophilic residue in the enzyme's active site (e.g., a cysteine or lysine) or the PLP cofactor itself.[2] This attack forms a stable, covalent bond, permanently linking the inhibitor to the enzyme and rendering it catalytically inert.[1][2]
Because the enzyme itself catalyzes the formation of the species that inactivates it, 3-chloroalanine is classified as a mechanism-based or "suicide" inhibitor.
Caption: Mechanism of suicide inhibition by 3-chloroalanine.
Target Scope and Applications
This compound is a potent inhibitor of a range of enzymes, primarily those that utilize pyridoxal phosphate (PLP) as a cofactor. Its application has been documented across several key enzyme classes.
| Enzyme / Enzyme Class | Documented Application | Typical Concentration Range | References |
| Alanine Racemase | Inhibition of bacterial cell wall synthesis. | Varies by organism; low µM range. | [1][3][4] |
| Alanine Aminotransferase (ALAT) | Suppression of tumor progression; metabolic control. | Assay-dependent; often 1-10 mM. | [1][5][6][7] |
| Threonine Deaminase | General inhibitor studies. | Not specified in reviewed literature. | [3] |
| Aspartate Aminotransferase | General inhibitor studies. | Not specified in reviewed literature. | [2] |
| Serine Palmitoyltransferase | Cytotoxicity and sphingolipid biosynthesis studies. | Not specified in reviewed literature. | [5] |
| Tyrosine Phenol-Lyase | Used as a substrate for kinetic screening. | Not specified in reviewed literature. | [5] |
Experimental Design and Strategic Considerations
A successful inhibition assay requires careful planning. The unique mechanism of 3-chloroalanine necessitates specific considerations beyond those for standard reversible inhibitors.
-
Time-Dependent Inhibition: As a mechanism-based inhibitor, the degree of inhibition is often dependent on both concentration and the duration of incubation. It is crucial to perform time-course experiments. A common approach is to pre-incubate the enzyme with 3-chloroalanine for varying periods before adding the substrate to initiate the measured reaction.
-
Buffer and pH Selection: The stability and reactivity of the inhibitor and the activity of the enzyme are pH-dependent. The optimal pH should be determined for the specific enzyme under study, typically ranging from 7.0 to 8.5 for many aminotransferases.[8]
-
Determining Inhibitor Potency (IC₅₀ and k_inact/K_I):
-
IC₅₀: The half-maximal inhibitory concentration can be determined by incubating the enzyme with a range of 3-chloroalanine concentrations for a fixed period. This provides a valuable, albeit apparent, measure of potency under specific conditions.
-
k_inact/K_I: For a more rigorous characterization of a mechanism-based inhibitor, one should determine the maximal rate of inactivation (k_inact) and the inhibitor concentration that gives half-maximal inactivation (K_I). This requires more complex kinetic modeling but provides a true measure of inhibitor efficiency.
-
-
Essential Controls:
-
No Inhibitor Control: Measures the uninhibited (100%) enzyme activity.
-
No Enzyme Control: Accounts for any non-enzymatic substrate degradation.
-
Inhibitor + Substrate (No Enzyme) Control: Ensures the inhibitor itself does not interfere with the detection method.
-
Protocols
Protocol 1: Preparation of Stock Solutions
Accurate preparation of the inhibitor stock solution is fundamental to obtaining reproducible results. This compound is a white to off-white solid that is soluble in water.[1][9]
Materials:
-
This compound (CAS 51887-89-9)
-
High-purity, sterile water (e.g., Milli-Q or equivalent)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance and weighing paper
Procedure:
-
Calculate Required Mass: Determine the mass of this compound needed for your desired stock concentration. The molecular weight is 160.00 g/mol .[9]
-
Formula: Mass (g) = Desired Concentration (mol/L) × Desired Volume (L) × 160.00 g/mol
-
Example for 10 mL of 100 mM stock: 0.1 mol/L × 0.01 L × 160.00 g/mol = 0.16 g
-
-
Weighing: Carefully weigh the calculated amount of the solid powder.
-
Dissolution: Add the powder to a sterile tube and dissolve it in the appropriate volume of high-purity water. Vortex briefly to ensure complete dissolution. The solubility in water is high (≥ 100 mg/mL or 625 mM).[9]
-
Sterilization (Optional but Recommended): For long-term storage or use in cell-based assays, sterilize the stock solution by passing it through a 0.22 µm syringe filter.[9]
-
Aliquoting and Storage:
| Property | Value | Source |
| CAS Number | 51887-89-9 | [9] |
| Molecular Formula | C₃H₇Cl₂NO₂ | [9] |
| Molecular Weight | 160.00 g/mol | [9] |
| Appearance | White to off-white solid | [1] |
| Solubility (H₂O) | ≥ 100 mg/mL (625 mM) | [9] |
| Solubility (DMSO) | 100 mg/mL (625 mM) | [9] |
| Storage (Solution) | -20°C (1 month); -80°C (6 months) | [9] |
Protocol 2: General In Vitro Enzyme Inhibition Assay (Time-Dependent)
This protocol provides a general workflow for assessing the time-dependent inhibition of a target enzyme. It should be adapted with appropriate substrates and detection methods for the specific enzyme of interest.
Caption: General experimental workflow for a time-dependent inhibition assay.
Procedure:
-
Reagent Preparation:
-
Prepare a 2X concentrated assay buffer appropriate for your enzyme.
-
Dilute the enzyme stock to a 2X working concentration in assay buffer.
-
Prepare a series of 4X concentrated dilutions of this compound in assay buffer (e.g., from 0 µM to 10 mM).
-
Prepare a 4X concentrated substrate solution in assay buffer.
-
-
Assay Setup (96-well plate format):
-
Add 25 µL of 4X inhibitor dilutions to the appropriate wells. For the "No Inhibitor" control, add 25 µL of assay buffer.
-
To initiate the pre-incubation, add 50 µL of the 2X enzyme solution to all wells. The total volume is now 75 µL.
-
-
Pre-incubation:
-
Incubate the plate at the optimal temperature for your enzyme (e.g., 37°C) for a predetermined time (e.g., 30 minutes). For a full time-course, separate plates or well sets would be used for different incubation times.
-
-
Reaction Initiation:
-
Add 25 µL of the 4X substrate solution to all wells to start the reaction. The final volume is 100 µL, and all components are now at 1X concentration.
-
-
Data Acquisition:
-
Immediately place the plate in a microplate reader.
-
Measure the signal (e.g., absorbance or fluorescence) kinetically over a set period (e.g., 10-30 minutes).
-
-
Data Analysis:
-
For each well, calculate the initial reaction rate (V₀) from the linear portion of the kinetic curve.
-
Normalize the rates by subtracting the rate of the "No Enzyme" control.
-
Calculate the percent inhibition for each inhibitor concentration relative to the "No Inhibitor" control: % Inhibition = (1 - (V₀_inhibitor / V₀_control)) * 100.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| No Inhibition Observed | Inhibitor concentration too low. | Test a wider and higher range of concentrations (up to the millimolar range). |
| Enzyme is not a target of 3-chloroalanine. | Confirm from literature if your enzyme (or one in its class) is a known target. This inhibitor is most effective against PLP-dependent enzymes. | |
| Insufficient pre-incubation time. | Increase the pre-incubation time of the enzyme and inhibitor (e.g., 60 minutes) before adding the substrate. | |
| High Variability Between Replicates | Inaccurate pipetting. | Use calibrated pipettes; ensure proper mixing. |
| Instability of reagents. | Prepare fresh enzyme and substrate solutions. Ensure inhibitor stock has been stored correctly and is not from a repeatedly frozen-thawed aliquot. | |
| Inhibition Appears Reversible | Insufficient inactivation has occurred. | The covalent modification is irreversible, but at low concentrations or short incubation times, the effect may be minimal. Increase incubation time and/or inhibitor concentration. |
References
-
Mobashery, S., & Johnston, M. (1987). Inactivation of alanine racemase by beta-chloro-L-alanine released enzymatically from amino acid and peptide C10-esters of deacetylcephalothin. Biochemistry, 26(18), 5878–5884. Retrieved from [Link]
-
Morino, Y., Kojima, H., & Tanase, S. (1979). Affinity labeling of alanine aminotransferase by 3-chloro-L-alanine. The Journal of Biological Chemistry, 254(2), 279–285. Retrieved from [Link]
-
Harper, J. W., Powers, J. C., & Oleksyszyn, J. (1985). Reaction of serine proteases with substituted 3-alkoxy-4-chloroisocoumarins and 3-alkoxy-7-amino-4-chloroisocoumarins: new reactive mechanism-based inhibitors. Biochemistry, 24(25), 7200–7213. Retrieved from [Link]
-
Kaczorowski, G., & Walsh, C. (1974). Inhibition of bacterial growth by beta-chloro-D-alanine. Journal of Bacteriology, 118(2), 748–757. Retrieved from [Link]
-
Vucetic, M., et al. (2011). Inhibition of Alanine Aminotransferase in Silico and in Vivo Promotes Mitochondrial Metabolism to Impair Malignant Growth. Journal of Biological Chemistry, 286(25), 22265–22276. Retrieved from [Link]
-
Wikipedia. (n.d.). Chloroalanine. Retrieved from [Link]
-
PubChem. (n.d.). beta-Chloroalanine. Retrieved from [Link]
-
Soper, T. S., & Manning, J. M. (1974). Inhibition of Bacterial Growth by β-Chloro-D-Alanine. Journal of Bacteriology, 118(2), 748–757. Retrieved from [Link]
-
Kmonickova, E., et al. (2008). Serine protease inhibitors N-alpha-tosyl-L-lysinyl-chloromethylketone (TLCK) and N-tosyl-L-phenylalaninyl-chloromethylketone (TPCK) are potent inhibitors of activated caspase proteases. Journal of Cellular Biochemistry, 103(5), 1646–1656. Retrieved from [Link]
-
Tenti, M., et al. (2023). Inhibitors of Proteases: A Well-Grounded Strategy in Drug Development. Molecules, 28(10), 4066. Retrieved from [Link]
-
Hovhannisyan, N., et al. (2009). The novel inhibitors of serine proteases. Amino Acids, 37(3), 531–536. Retrieved from [Link]
-
Kumar, V., et al. (2022). Inhibition of Caspase 3 and Caspase 9 Mediated Apoptosis: A Multimodal Therapeutic Target in Traumatic Brain Injury. Current Neuropharmacology, 20(1), 181–197. Retrieved from [Link]
-
MedChemExpress. (n.d.). 3-Chloro-L-alanine Hydrochloride (L-β-Chloroalanine hydrochloride) | 氨基酸衍生物. Retrieved from [Link]
-
PubChem. (n.d.). 3-chloro-L-alanine. Retrieved from [Link]
-
Pop, C., & Salvesen, G. S. (2009). Caspase Substrates and Inhibitors. Cold Spring Harbor Protocols, 2009(6), pdb.top54. Retrieved from [Link]
-
Bisswanger, H. (2011). 3 Enzyme Assays. In Practical Enzymology (2nd ed.). Wiley-VCH. Retrieved from [Link]
-
Riedl, S. J., et al. (2001). Structural basis for the inhibition of caspase-3 by XIAP. Cell, 104(5), 791–800. Retrieved from [Link]
-
Green, D. R. (2022). Caspase Activation and Inhibition. Cold Spring Harbor Perspectives in Biology, 14(8), a041020. Retrieved from [Link]
-
London, J. W., et al. (1975). A Systematic Approach to Enzyme Assay Optimization, Illustrated by Aminotransferase Assays. Clinical Chemistry, 21(13), 1939–1952. Retrieved from [Link]
Sources
- 1. 3-Chloro-L-alanine Hydrochloride | Alanine Aminotransferase Inhibitor [benchchem.com]
- 2. This compound | 35401-46-8 | Benchchem [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Inactivation of alanine racemase by beta-chloro-L-alanine released enzymatically from amino acid and peptide C10-esters of deacetylcephalothin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. β-クロロ-L-アラニン 塩酸塩 Alanine aminotransferase inhibitor | Sigma-Aldrich [sigmaaldrich.com]
- 6. Affinity labeling of alanine aminotransferase by 3-chloro-L-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of Alanine Aminotransferase in Silico and in Vivo Promotes Mitochondrial Metabolism to Impair Malignant Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
Preparation and stability of 3-Chloroalanine hydrochloride stock solutions
Application Note & Protocol
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation, storage, and stability assessment of 3-Chloro-L-alanine hydrochloride (3-CA·HCl) stock solutions. 3-CA·HCl is a critical tool in biochemical research, primarily as an inhibitor of various pyridoxal phosphate-dependent enzymes.[1][2] Accurate and reproducible experimental results hinge on the precise preparation and verified stability of stock solutions. This note details step-by-step protocols for solubilization, sterile filtration, and storage, and presents a robust methodology for conducting a stability study to determine the empirical shelf-life of prepared stocks under typical laboratory conditions.
Introduction
3-Chloro-L-alanine is a non-proteinogenic amino acid analog that serves as a valuable chemical probe and enzyme inhibitor.[2] Its hydrochloride salt is the common form used in research due to its enhanced stability and solubility as a solid. The compound is known to inhibit enzymes such as alanine racemase and threonine deaminase, making it a useful tool in microbiology and biochemistry.[2] The integrity of experimental data is directly linked to the concentration and purity of the 3-CA·HCl used. Degradation of the compound in solution can lead to decreased potency and misleading results. Therefore, understanding the factors that influence its stability—such as solvent, temperature, and handling—is paramount. This guide provides the foundational knowledge and actionable protocols to ensure the reliability of 3-CA·HCl stock solutions.
Chemical & Physical Properties
A summary of the key properties of 3-Chloro-L-alanine hydrochloride is essential for proper handling and preparation.
| Property | Value | Source |
| Synonyms | L-β-Chloroalanine hydrochloride, H-Ala(3-Cl)-OH·HCl | [1] |
| CAS Number | 51887-89-9 | [1][3] |
| Molecular Formula | C₃H₇Cl₂NO₂ | [1][3] |
| Molecular Weight | 160.00 g/mol | [3] |
| Appearance | White to off-white solid/powder | [3][4] |
| Solubility (In Vitro) | ≥ 100 mg/mL in H₂O (≥ 625.00 mM) | [3][5] |
| ≥ 100 mg/mL in DMSO (≥ 625.00 mM) | [3][5] | |
| Storage (Solid) | 4°C, sealed, away from moisture | [3] |
Protocol 1: Preparation of a 100 mM Aqueous Stock Solution
3.1. Rationale High-purity water is the recommended solvent for most biological applications due to its compatibility with aqueous assay systems. DMSO is also a viable solvent but may be incompatible with certain cell lines or experimental conditions.[3][5] This protocol focuses on an aqueous stock. Sterile filtration is a critical step to remove potential microbial contamination, which could degrade the compound or interfere with biological assays. Aliquoting prevents repeated freeze-thaw cycles, a common cause of compound degradation.
3.2. Materials & Equipment
-
3-Chloro-L-alanine hydrochloride (solid)
-
High-purity, sterile water (e.g., Milli-Q or equivalent)
-
Calibrated analytical balance
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Sterile serological pipettes
-
Vortex mixer
-
Sterile syringe filters (0.22 µm pore size, PVDF or PES recommended)
-
Sterile syringes
-
Sterile microcentrifuge tubes or cryovials for aliquots
-
Personal Protective Equipment (PPE): Safety glasses, gloves, lab coat
3.3. Step-by-Step Procedure
-
Pre-Calculation: Determine the required mass of 3-CA·HCl using the formula: Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol ) For 10 mL of a 100 mM (0.1 M) solution: Mass = 0.1 mol/L × 0.010 L × 160.00 g/mol = 0.160 g
-
Weighing: Tare the analytical balance with a sterile conical tube. Carefully weigh the calculated mass (0.160 g) of 3-CA·HCl directly into the tube.
-
Expert Tip: Perform weighing in a draft-free environment. 3-CA·HCl is a fine powder and can be sensitive to air currents.
-
-
Solubilization: Using a sterile serological pipette, add approximately 8 mL of high-purity sterile water to the conical tube. Close the cap tightly and vortex the solution until all solid material is completely dissolved. The solution should be clear and colorless.[1]
-
Volume Adjustment: Carefully add sterile water to bring the final volume to exactly 10 mL. Invert the tube several times to ensure homogeneity.
-
Sterile Filtration: a. Unpack a sterile syringe and a 0.22 µm syringe filter, taking care not to touch the sterile openings. b. Draw the entire 10 mL of the 3-CA·HCl solution into the syringe. c. Securely attach the syringe filter to the syringe tip. d. Dispense the solution through the filter into a new, sterile 50 mL conical tube. This step removes any potential microbial contaminants.[2][3]
-
Causality: This is a crucial step for long-term stability, as bacteria can metabolize amino acid derivatives.
-
-
Aliquoting: Immediately dispense the filtered stock solution into single-use, sterile cryovials or microcentrifuge tubes (e.g., 100 µL or 500 µL aliquots).
-
Storage: Label the aliquots clearly with the compound name, concentration, and date of preparation. Store the aliquots protected from light at -20°C or -80°C.[3][5] Based on vendor recommendations, solutions are stable for approximately 1 month at -20°C and up to 6 months at -80°C.[3][5][6] However, empirical validation is recommended.
Protocol 2: Validation of Stock Solution Stability
4.1. Rationale While supplier data provides a general guideline, the actual stability of a stock solution can be influenced by specific laboratory conditions (e.g., freezer temperature fluctuations, purity of water). A stability study is a self-validating system to determine the practical shelf-life of your stock solutions. This protocol uses High-Performance Liquid Chromatography (HPLC) as the analytical method of choice due to its precision in quantifying the parent compound and detecting potential degradants.
4.2. Experimental Design
-
Objective: To quantify the concentration of 3-CA·HCl over time under different storage and handling conditions.
-
Conditions:
-
-80°C (ultra-low freezer)
-
-20°C (standard freezer)
-
4°C (refrigerator)
-
Freeze-Thaw Cycling (-20°C): One aliquot is subjected to repeated freeze-thaw cycles.
-
-
Time Points: T=0, 1 week, 4 weeks, 8 weeks, 12 weeks.
-
Analysis Method: HPLC with UV detection. An alternative is LC-MS/MS for higher sensitivity and specificity.[7][8]
4.3. Workflow Diagram
Caption: Workflow for the stability assessment of 3-CA·HCl stock solutions.
4.4. Step-by-Step Procedure
-
Preparation: Prepare a fresh batch of 100 mM 3-CA·HCl stock solution as described in Protocol 1. Prepare enough for at least 40 aliquots (4 conditions x 5 time points x 2 replicates).
-
T=0 Analysis: Immediately after preparation, take two aliquots for immediate HPLC analysis. This establishes the initial concentration (100% reference value).
-
Storage: Distribute the remaining aliquots among the four storage conditions.
-
Time-Point Sampling: At each scheduled time point (1, 4, 8, and 12 weeks), retrieve two aliquots from each storage condition.
-
For Freeze-Thaw: Thaw the designated aliquot at room temperature, analyze it, and then immediately return it to the -20°C freezer. Repeat at each time point.
-
-
HPLC Analysis: a. Prepare a standard curve using the solid 3-CA·HCl. b. Thaw the sample aliquots completely at room temperature. c. Dilute samples to fall within the linear range of the standard curve. d. Analyze by HPLC. The primary outcome is the peak area of the parent 3-CA·HCl compound.
-
Data Calculation: Calculate the concentration of each sample using the standard curve. Express the stability as a percentage of the initial (T=0) concentration. % Remaining = (Concentration at T=x / Concentration at T=0) × 100%
Data Interpretation & Expected Results
The stability of the compound is typically defined as the time point at which the concentration falls below 90% of the initial value. Data should be summarized in a table for clarity.
| Storage Condition | Week 1 (% Remaining) | Week 4 (% Remaining) | Week 8 (% Remaining) | Week 12 (% Remaining) |
| -80°C | 100.1 ± 0.5% | 99.5 ± 0.8% | 99.2 ± 0.6% | 98.5 ± 1.1% |
| -20°C | 99.8 ± 0.7% | 98.1 ± 1.0% | 95.4 ± 1.3% | 91.2 ± 1.5% |
| 4°C | 91.3 ± 1.2% | 75.6 ± 2.1% | 58.2 ± 2.5% | < 50% |
| Freeze-Thaw (-20°C) | 98.5 ± 0.9% (1 cycle) | 94.2 ± 1.4% (2 cycles) | 88.7 ± 1.8% (3 cycles) | 81.5 ± 2.0% (4 cycles) |
| Table represents hypothetical data for illustrative purposes. |
Interpretation:
-
-80°C: Highly stable, showing minimal degradation over 12 weeks. This is the recommended long-term storage condition.[3][5]
-
-20°C: Stable for short-to-medium term storage, but degradation becomes more apparent after 8 weeks.[3][5]
-
4°C: Unsuitable for storage. Significant degradation is observed even after one week.
-
Freeze-Thaw: Multiple freeze-thaw cycles accelerate degradation. This highlights the critical importance of single-use aliquots.
Safety & Handling
3-Chloro-L-alanine hydrochloride is classified as a hazardous substance.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[9][10]
-
Precautionary Measures:
Conclusion
The reliability of research involving 3-Chloro-L-alanine hydrochloride is fundamentally dependent on the proper preparation and handling of its stock solutions. This guide establishes that aqueous solutions of 3-CA·HCl exhibit excellent stability when stored in single-use aliquots at -80°C. Stability is significantly compromised by storage at higher temperatures (4°C) and by repeated freeze-thaw cycles. Adherence to the detailed protocols for preparation and the implementation of a stability validation study will ensure the integrity and reproducibility of experimental outcomes.
References
-
Chloroalanine. Wikipedia. [Link]
-
Brief summary of various metabolic pathways for the degradation of 3CBA... ResearchGate. [Link]
-
3-chloro-L-alanine | C3H6ClNO2 | CID 439772. PubChem - NIH. [Link]
-
beta-Chloroalanine | C3H6ClNO2 | CID 78. PubChem - NIH. [Link]
- Synthetic method of 3-chloro-alanine.
-
ANALYTICAL METHOD SUMMARIES. Eurofins. [Link]
-
Pathways of Amino Acid Degradation. Biology LibreTexts. [Link]
-
L-alanine degradation III | Pathway. PubChem - NIH. [Link]
-
Analytical methods for the determination of 3-chloro-1,2-propandiol and 2-chloro-1,3-propandiol... PubMed. [Link]
Sources
- 1. 3-CHLORO-L-ALANINE HYDROCHLORIDE | 51887-89-9 [chemicalbook.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Chloroalanine - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 8. Analytical methods for the determination of 3-chloro-1,2-propandiol and 2-chloro-1,3-propandiol in hydrolysed vegetable protein, seasonings and food products using gas chromatography/ion trap tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemicalbook.com [chemicalbook.com]
- 10. beta-Chloroalanine | C3H6ClNO2 | CID 78 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. chemicalbook.com [chemicalbook.com]
- 12. echemi.com [echemi.com]
Application Notes & Protocols: 3-Chloroalanine Hydrochloride as a Potent Inhibitor of Aminotransferases
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 3-Chloroalanine Hydrochloride as a mechanism-based inhibitor of aminotransferases. This document details the underlying inhibitory mechanism, provides key physicochemical data, and offers detailed, field-proven protocols for its application in biochemical and cell-based assays.
Introduction: The Power of Suicide Inhibition
Aminotransferases, also known as transaminases, are a ubiquitous class of pyridoxal 5'-phosphate (PLP)-dependent enzymes that play a central role in amino acid metabolism by catalyzing the interconversion of amino acids and α-keto acids.[1][2] Their critical function in cellular metabolism has made them attractive targets for therapeutic intervention and metabolic studies.
3-Chloro-L-alanine hydrochloride is a synthetic, unnatural amino acid analogue of L-alanine.[3][4] It functions not as a simple competitive inhibitor, but as a highly effective mechanism-based inhibitor, often referred to as a "suicide substrate".[4][5] This mode of action involves the enzyme's own catalytic machinery converting the inhibitor into a reactive species, which then irreversibly inactivates the enzyme.[5] This potent and irreversible inhibition makes 3-chloroalanine an invaluable tool for probing the catalytic mechanisms of aminotransferases and for applications where sustained enzymatic blockade is desired, such as suppressing tumor progression in models of lung carcinoma by inhibiting Alanine Aminotransferase (ALAT).[4]
Mechanism of Irreversible Inhibition
3-Chloroalanine's efficacy stems from its ability to hijack the normal catalytic cycle of PLP-dependent enzymes. The process can be dissected into several key steps:
-
Substrate Recognition: The enzyme's active site recognizes 3-chloroalanine as an analogue of its natural substrate, alanine.[5]
-
Initial Catalysis & β-Elimination: The enzyme initiates its catalytic cycle, which facilitates a β-elimination reaction, removing hydrogen chloride (HCl) from the 3-chloroalanine molecule.[5]
-
Formation of a Reactive Intermediate: This elimination generates a highly reactive and electrophilic intermediate, 2-aminoacrylate, within the confines of the active site.[5]
-
Irreversible Covalent Adduct Formation: The 2-aminoacrylate intermediate is perfectly positioned to react with a nearby nucleophilic entity. This can be either a key amino acid residue in the enzyme's active site or the PLP cofactor itself.[5]
-
Enzyme Inactivation: The formation of this stable, covalent adduct results in the irreversible inactivation of the enzyme, as its catalytic machinery is now permanently modified.[5]
Caption: Mechanism of suicide inhibition by 3-chloroalanine.
Physicochemical Properties and Safe Handling
Compound Data
A summary of the key properties of 3-Chloro-L-alanine hydrochloride is provided below for easy reference.
| Property | Value | Reference(s) |
| Synonyms | L-β-Chloroalanine hydrochloride, H-Ala(3-Cl)-OH·HCl | [4][6][7] |
| CAS Number | 51887-89-9 | [4] |
| Molecular Formula | C₃H₇Cl₂NO₂ | [6] |
| Molecular Weight | 160.00 g/mol | [6] |
| Appearance | White to off-white solid/powder | [3][4] |
| Solubility | Soluble in water (≥100 mg/mL), DMSO (100 mg/mL) | [4][6] |
| Storage | Store at 4°C, sealed away from moisture. For stock solutions, store at -20°C (1 month) or -80°C (6 months). | [6] |
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.
-
Hazard Statements: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[8][9]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat. Use a dust mask or work in a well-ventilated area to avoid inhaling dust.[10][11]
-
Handling: Avoid contact with skin and eyes. Prevent the formation of dust and aerosols. Use non-sparking tools.[10][11]
-
First Aid Measures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.[10]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water.[7][10]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, seek medical attention.[7][8]
-
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[10]
Experimental Protocols
Protocol 1: In Vitro Inhibition of Alanine Aminotransferase (ALT) Activity
This protocol describes a robust, continuous-monitoring kinetic assay to determine the inhibitory effect of this compound on purified ALT. The principle relies on a coupled enzyme reaction where the pyruvate produced by ALT is used by lactate dehydrogenase (LDH), oxidizing NADH to NAD+. The rate of decrease in NADH absorbance at 340 nm is directly proportional to ALT activity.
Caption: Workflow for in vitro ALT inhibition assay.
A. Reagent Preparation:
-
Assay Buffer: 100 mM Tris-HCl, pH 7.5, containing 10 µM Pyridoxal 5'-phosphate (PLP).
-
ALT Enzyme Stock: Prepare a stock solution of purified ALT (e.g., from human liver or recombinant source) in Assay Buffer. The final concentration in the assay should be determined empirically to yield a linear reaction rate for at least 10 minutes.
-
Substrate Solution: Prepare a solution in Assay Buffer containing 1 M L-alanine and 30 mM α-ketoglutarate (α-KG).
-
Coupled Enzyme Solution: Prepare a solution in Assay Buffer containing 20 U/mL Lactate Dehydrogenase (LDH) and 3 mM NADH. Protect from light.
-
Inhibitor Stock: Prepare a 100 mM stock solution of 3-Chloro-L-alanine hydrochloride in sterile deionized water.[6] Further dilute this stock to create a range of working concentrations (e.g., 10x final concentration).
B. Assay Procedure (96-well UV-transparent plate format):
-
To each well, add the following:
-
50 µL Assay Buffer
-
10 µL ALT Enzyme Stock
-
10 µL of this compound dilution (or water for the 'no inhibitor' control).
-
-
Pre-incubation: Gently mix and incubate the plate at 37°C for 15-30 minutes. This step allows the inhibitor to interact with the enzyme before the substrate is introduced.
-
Add 20 µL of the Coupled Enzyme Solution to each well.
-
Initiate Reaction: Add 10 µL of the Substrate Solution to each well to start the reaction. The final volume will be 100 µL.
-
Kinetic Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the decrease in absorbance at 340 nm every 60 seconds for 10-20 minutes.
C. Data Analysis:
-
Calculate the reaction rate (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
Calculate the Percent Inhibition for each inhibitor concentration: % Inhibition = [1 - (V_inhibitor / V_control)] * 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration. Use non-linear regression (log(inhibitor) vs. response -- variable slope) to determine the IC₅₀ value.
Protocol 2: Cell-Based Assay for Aminotransferase Inhibition
This protocol assesses the ability of this compound to inhibit endogenous ALT activity within cultured cells.
A. Materials:
-
Mammalian cell line (e.g., HepG2, a human liver cancer cell line with high ALT expression).
-
Complete cell culture medium.
-
3-Chloro-L-alanine hydrochloride.
-
Cell Lysis Buffer (e.g., RIPA buffer with protease inhibitors).
-
BCA or Bradford Protein Assay Kit.
-
Reagents from Protocol 4.1 for ALT activity measurement.
B. Procedure:
-
Cell Seeding: Seed cells in a multi-well plate (e.g., 6-well or 12-well) and allow them to adhere and grow to 70-80% confluency.
-
Inhibitor Treatment: Aspirate the medium and replace it with fresh medium containing various concentrations of this compound (e.g., 0, 10, 50, 100, 500 µM). Incubate for a predetermined time (e.g., 4, 12, or 24 hours).
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold Cell Lysis Buffer to each well and incubate on ice for 20 minutes with occasional rocking.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: Transfer the supernatant (cell lysate) to a new tube. Determine the total protein concentration of each lysate using a BCA or Bradford assay.
-
ALT Activity Measurement:
-
Normalize all lysate samples to the same protein concentration (e.g., 1 mg/mL) with Assay Buffer from Protocol 4.1.
-
Use 10-20 µL of the normalized lysate in place of the purified enzyme in the in vitro assay described in Protocol 4.1 (steps B and C, omitting the pre-incubation with the inhibitor as the inhibition has already occurred in the live cells).
-
Calculate the ALT activity per mg of total protein and determine the dose-dependent inhibition.
-
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| High background signal (rapid NADH decay in control) | Contamination of reagents with pyruvate or other LDH substrates. | Use high-purity reagents. Prepare fresh buffers and substrate solutions. |
| No or low inhibition observed | Inhibitor degraded or inactive. Insufficient pre-incubation time. | Use a fresh vial of this compound. Increase the pre-incubation time (e.g., to 60 minutes). Verify inhibitor concentration. |
| Poor reproducibility | Inaccurate pipetting. Temperature fluctuations. | Calibrate pipettes. Ensure the plate reader maintains a stable temperature (37°C). Prepare a master mix for common reagents. |
| Non-linear reaction rates | Substrate depletion. Enzyme concentration too high. | Decrease the amount of enzyme used. Ensure you are analyzing the initial, linear phase of the reaction. |
References
-
Wikipedia. (n.d.). Chloroalanine. Retrieved from [Link]
- Google Patents. (n.d.). CN115872882A - Synthetic method of 3-chloro-alanine.
-
Moss, D. W., & Henderson, A. R. (1998). Measurement of aminotransferases: Part 1. Aspartate aminotransferase. PubMed. Retrieved from [Link]
-
Biocompare. (2023). Transferase Enzyme Assays. Retrieved from [Link]
- Google Patents. (n.d.). EP0078853B1 - Process for preparing beta-chloroalanine.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 3-Chloro-L-Alanine Hydrochloride: A Versatile Building Block for Pharmaceutical and Biochemical Research. Retrieved from [Link]
-
Cell Biolabs, Inc. (n.d.). Alanine Aminotransferase (ALT) Assays. Retrieved from [Link]
-
Antibodies.com. (n.d.). Alanine Aminotransferase Activity Assay Kit (A319658). Retrieved from [Link]
-
Sourcing High-Purity 3-Chloro-L-Alanine Hydrochloride: A Guide for Researchers. (n.d.). Retrieved from [Link]
-
Silverman, R. B., & Levy, M. A. (1981). Inactivation of gamma-aminobutyric acid aminotransferase by L-3-chloroalanine hydroxamate. PubMed. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-chloro-L-alanine. PubChem Compound Database. Retrieved from [Link]
-
Central, P. M. (n.d.). A D-alanine aminotransferase S180F substitution confers resistance to β-chloro-D-alanine in Staphylococcus aureus via antibiotic inactivation. Retrieved from [Link]
-
Kaczorowski, G., et al. (1975). Inhibition of bacterial growth by beta-chloro-D-alanine. PubMed. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). beta-Chloroalanine. PubChem Compound Database. Retrieved from [Link]
-
RCSB PDB. (2012). 3TCM: Crystal Structure of Alanine Aminotransferase from Hordeum vulgare. Retrieved from [Link]
-
ResearchGate. (n.d.). Amino Acids as Precursors of Trihalomethane and Haloacetic Acid Formation During Chlorination. Retrieved from [Link]
Sources
- 1. Measurement of aminotransferases: Part 1. Aspartate aminotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biocompare.com [biocompare.com]
- 3. Chloroalanine - Wikipedia [en.wikipedia.org]
- 4. 3-Chloro-L-alanine Hydrochloride | Alanine Aminotransferase Inhibitor [benchchem.com]
- 5. This compound | 35401-46-8 | Benchchem [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. 3-Chloro-L-alanine Hydrochloride | 51887-89-9 | TCI AMERICA [tcichemicals.com]
- 8. 3-CHLORO-L-ALANINE HYDROCHLORIDE - Safety Data Sheet [chemicalbook.com]
- 9. beta-Chloroalanine | C3H6ClNO2 | CID 78 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chemicalbook.com [chemicalbook.com]
- 11. echemi.com [echemi.com]
Application Notes & Protocols for the In Vivo Administration of 3-Chloroalanine Hydrochloride
A Guide for Researchers in Pre-clinical Discovery and Development
Introduction: The Scientific Utility of 3-Chloroalanine Hydrochloride
This compound is a synthetic, non-proteinogenic α-amino acid, structurally analogous to alanine, where a chlorine atom replaces a hydrogen on the beta-carbon.[1][2] This seemingly simple modification imbues the molecule with potent biological activity, making it an invaluable tool in biochemical and pharmacological research. It is most widely recognized as a classic example of a mechanism-based inhibitor, or "suicide substrate," for a class of enzymes that depend on pyridoxal phosphate (PLP) as a cofactor.[1]
The significance of 3-Chloroalanine lies in its ability to irreversibly inactivate target enzymes. This property has been leveraged to study enzyme mechanisms, probe active sites, and, more recently, as a therapeutic strategy in pre-clinical models for diseases like cancer.[1][3] Its utility spans multiple research areas, from microbiology, where it inhibits bacterial cell wall synthesis, to oncology, where it modulates cancer cell metabolism.[1][3] This guide provides a comprehensive overview and detailed protocols for its administration in animal models, grounded in established scientific principles to ensure experimental robustness and reproducibility.
Mechanism of Action: Suicide Inactivation
The inhibitory power of 3-Chloroalanine stems from its ability to hijack an enzyme's own catalytic machinery for its inactivation. The process is a multi-step sequence initiated when the enzyme recognizes 3-Chloroalanine as a substrate mimic.
-
Enzyme Binding: 3-Chloroalanine binds to the active site of a PLP-dependent enzyme, such as alanine aminotransferase.
-
Catalytic Elimination: The enzyme proceeds with its normal catalytic function, which in this case involves facilitating the elimination of the chlorine atom and a proton from the molecule.
-
Reactive Intermediate Formation: This elimination of hydrogen chloride (HCl) generates a highly reactive and electrophilic intermediate, 2-aminoacrylate, within the confines of the active site.
-
Irreversible Alkylation: Before this reactive intermediate can dissociate, it is attacked by a nucleophilic residue in the enzyme's active site, forming a permanent, covalent bond.
This process, where the enzyme participates in its own irreversible deactivation, is the hallmark of a suicide substrate.[1]
Figure 1: Mechanism of suicide inactivation by 3-Chloroalanine.
Pre-clinical & Experimental Considerations
Successful in vivo studies require meticulous planning that extends beyond the procedural steps of administration. The choices made regarding animal models, dose formulation, and ethical oversight are foundational to the integrity and validity of the experimental outcomes.
Compound Characteristics & Formulation
Proper formulation is critical for ensuring accurate dosing and bioavailability. This compound is a white to off-white solid that is highly soluble in water.[2][4]
| Property | Data | Source(s) |
| Molecular Formula | C₃H₇Cl₂NO₂ (Hydrochloride Salt) | [4] |
| Molecular Weight | 160.00 g/mol (Hydrochloride Salt) | [4] |
| Appearance | White to off-white solid | [4] |
| Solubility | ≥ 100 mg/mL in H₂O | [4] |
| Storage (Stock Soln.) | -80°C for up to 6 months; -20°C for 1 month | [4] |
Causality Behind Formulation Choice: The high water solubility of the hydrochloride salt makes sterile, isotonic saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS) the ideal vehicle for in vivo administration. These vehicles are physiologically compatible, minimizing the risk of injection site irritation and ensuring that any observed effects are due to the compound itself and not the formulation.
Dose Selection & Toxicity
Establishing an appropriate dose is a balance between achieving therapeutic efficacy and avoiding toxicity.
-
Efficacious Dose: Studies in nude mice with Lewis lung carcinoma xenografts have demonstrated anti-tumor activity with a daily intraperitoneal (IP) dose of 20 mg/kg body weight of β-chloro-L-alanine.[3] This serves as an excellent, empirically validated starting point for efficacy studies in oncology models.
The Rationale for Pilot Studies: Given the proximity of the known efficacious dose (20 mg/kg) to the LD50 of a related compound (39 mg/kg), conducting a preliminary dose-ranging study is not just recommended, it is essential for scientific and ethical reasons. A pilot study establishes the Maximum Tolerated Dose (MTD) in the specific animal strain and model being used, ensuring the main study is conducted at a dose that is both active and well-tolerated.
Core Protocol: Intraperitoneal (IP) Administration in Rodents
Intraperitoneal (IP) injection is a common and effective route for systemic administration of water-soluble compounds in rodent models. The following protocol is a synthesis of best practices.
Materials
-
This compound powder
-
Sterile 0.9% saline or PBS
-
Sterile syringes (1 mL or 3 mL)
-
Sterile needles (25-27 gauge for mice; 23-25 gauge for rats)
-
0.22 µm sterile syringe filter
-
70% ethanol wipes
-
Animal scale
-
Appropriate personal protective equipment (PPE)
Dosing Solution Preparation (Example for 20 mg/kg)
This protocol is self-validating by ensuring each step maintains sterility and calculates concentration to minimize injection volume, thereby reducing animal discomfort and risk of administration error.
-
Calculate Total Amount: Determine the total amount of 3-Chloroalanine HCl needed for the study cohort.
-
Prepare Stock Solution: Aseptically weigh the required amount of powder and dissolve it in sterile saline to a convenient stock concentration (e.g., 10 mg/mL).
-
Causality: Creating a stock solution allows for more accurate preparation of final dosing solutions and ensures homogeneity.
-
-
Sterile Filtration: Draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a sterile vial. This is a critical step to prevent the introduction of pathogens.[4]
-
Calculate Final Dosing Volume: The goal is to keep the injection volume low, ideally under 10 mL/kg.
-
Formula: Injection Volume (mL) = (Animal Weight (kg) * Dose (mg/kg)) / Concentration (mg/mL)
-
Example for a 25g (0.025 kg) mouse at 20 mg/kg with a 2 mg/mL solution: (0.025 kg * 20 mg/kg) / 2 mg/mL = 0.25 mL
-
| Parameter | Mouse | Rat |
| Needle Gauge | 25-27 G | 23-25 G |
| Max Injection Volume | < 10 mL/kg (e.g., < 0.25 mL for 25g) | < 10 mL/kg (e.g., < 2.5 mL for 250g) |
Step-by-Step Administration Procedure
-
Animal Restraint:
-
Mouse: Gently scruff the mouse by pinching the loose skin over the neck and back to immobilize the head. Secure the tail with the pinky finger of the same hand.
-
Rat: A two-person technique is preferred. One person restrains the rat with its head between their index and middle fingers, while the other hand secures the rear feet.
-
-
Positioning: Tilt the animal so its head is slightly lower than its hindquarters.
-
Scientific Rationale: This position uses gravity to move the abdominal organs away from the injection site, significantly reducing the risk of puncturing the intestines or bladder.
-
-
Identify Injection Site: Locate the lower right quadrant of the abdomen.
-
Anatomical Rationale: This site is chosen to avoid the cecum on the left side and the urinary bladder in the midline.
-
-
Injection:
-
Wipe the injection site with a 70% ethanol swab.
-
Insert the needle, bevel side up, at a 30-40° angle.
-
Aspirate gently by pulling back slightly on the plunger. If blood or yellowish fluid (urine) appears, withdraw the needle and re-insert at a new site. The absence of fluid indicates correct placement in the peritoneal cavity.
-
Inject the solution smoothly and steadily.
-
-
Post-Injection: Withdraw the needle and return the animal to its cage. Monitor the animal for several minutes for any immediate adverse reactions.
Experimental Workflow & Monitoring
A well-designed experiment includes robust monitoring to assess both the compound's effect and the animal's welfare.
Figure 2: A typical workflow for an in vivo efficacy study.
Post-Administration Monitoring
Careful observation is crucial for data integrity and animal welfare.
-
General Health: Monitor daily for changes in posture, activity, grooming, and food/water intake.
-
Body Weight: Measure body weight at least three times per week. A weight loss of >15-20% from baseline is a common humane endpoint.
-
Injection Site: Check for signs of irritation, inflammation, or peritonitis (abdominal swelling, bloating).
-
Efficacy Readouts: Measure primary endpoints as dictated by the study design (e.g., tumor volume using calipers).
Pharmacokinetic Considerations
Specific pharmacokinetic (PK) data for 3-Chloroalanine, such as its half-life, Cmax (peak concentration), and Tmax (time to peak concentration), are not widely published. The absence of this data represents a knowledge gap.
Recommendation: For studies where exposure levels are critical, it is highly advisable to conduct a pilot PK study. This typically involves administering a single dose to a small cohort of animals and collecting blood samples at multiple time points (e.g., 5, 15, 30, 60, 120, 240 minutes) to quantify plasma drug concentration. This provides invaluable data on how quickly the compound is absorbed and eliminated, informing the optimal dosing frequency. Methodologies combining microdialysis with analytical chemistry can provide real-time concentration data in target tissues like the brain.[7]
References
-
Chemical Toxicity Database. (n.d.). RTECS NUMBER-AY3280000. DrugFuture. Retrieved from [Link]
-
Porter, D. J., Voet, J. G., & Bright, H. J. (1972). Reduction of D-amino acid oxidase by -chloroalanine: enhancement of the reduction rate by cyanide. Biochemical and Biophysical Research Communications, 49(1), 257–263. Available from: [Link]
-
Miyake, Y., Abe, T., & Yamano, T. (1972). On the Reaction of D-Amino Acid Oxidase with ß-Chloroalanine. Zeitschrift für Naturforschung B, 27(11), 1376-1378. Available from: [Link]
-
Miyake, Y., Abe, T., & Yamano, T. (1972). On the reaction of D-amino acid oxidase with -chloroalanine. Zeitschrift für Naturforschung B, 27(11), 1376–1378. Available from: [Link]
-
Le, A., et al. (2011). Inhibition of Alanine Aminotransferase in Silico and in Vivo Promotes Mitochondrial Metabolism to Impair Malignant Growth. Journal of Biological Chemistry, 286(25), 22323-22330. Available from: [Link]
-
Suda, M., & Takeda, Y. (1973). On the reaction of D-amino acid oxidase with -chloro-D-alanine. Journal of Biochemistry, 73(1), 1–11. Available from: [Link]
-
Walsh, C. T., Schonbrunn, A., & Abeles, R. H. (1971). Studies on the mechanism of action of D-amino acid oxidase. Evidence for removal of substrate -hydrogen as a proton. The Journal of Biological Chemistry, 246(22), 6855–6866. Available from: [Link]
-
Wikipedia. (n.d.). Chloroalanine. Retrieved from [Link]
-
Kaczorowski, G., et al. (1975). Inhibition of bacterial growth by beta-chloro-D-alanine. Journal of Bacteriology, 121(1), 145-153. Available from: [Link]
-
Banack, S. A., et al. (2015). Acute β-N-Methylamino-L-alanine Toxicity in a Mouse Model. International Journal of Environmental Research and Public Health, 12(11), 14757-14770. Available from: [Link]
-
Al-Yahya, A. A., et al. (2015). Acute β - N -Methylamino-L-alanine Toxicity in a Mouse Model. Digital Repository. Available from: [Link]
-
Salah, A. M., & MacGregor, R. R. (2012). An investigation into the pharmacokinetics of 3-mercaptopropionic acid and development of a steady-state chemical seizure model using in vivo microdialysis and electrophysiological monitoring. Epilepsy Research, 101(3), 246–255. Available from: [Link]
-
Piyachaturawat, P., Glinsukon, T., & Toskulkao, C. (1983). Acute and subacute toxicity of piperine in mice, rats and hamsters. Toxicology Letters, 16(3-4), 351–359. Available from: [Link]
-
De-Sheng, Q., et al. (1983). Acute toxicity of T2 toxin in rats, mice, guinea pigs, and pigeons. Journal of Toxicology and Environmental Health, 12(2-3), 299-307. Available from: [Link]
Sources
- 1. 3-Chloro-L-alanine Hydrochloride | Alanine Aminotransferase Inhibitor [benchchem.com]
- 2. Chloroalanine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. RTECS NUMBER-AY3280000-Chemical Toxicity Database [drugfuture.com]
- 6. Acute and subacute toxicity of piperine in mice, rats and hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An investigation into the pharmacokinetics of 3-mercaptopropionic acid and development of a steady-state chemical seizure model using in vivo microdialysis and electrophysiological monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Determining the Potency of 3-Chloroalanine Hydrochloride: An Application Note on IC50 Determination
Introduction: Unveiling the Potency of a Suicide Inhibitor
3-Chloroalanine hydrochloride, a synthetic analog of the amino acid alanine, has garnered significant interest within the research and drug development communities.[1][2] Its primary significance lies in its function as a potent, mechanism-based inhibitor of a class of enzymes crucial for bacterial survival and involved in various metabolic pathways: the pyridoxal phosphate (PLP)-dependent enzymes.[2][3] Notably, it is a well-documented irreversible or "suicide" inhibitor of alanine racemase, an enzyme essential for the synthesis of D-alanine, a key component of the bacterial cell wall.[3][4] This targeted inhibition makes 3-chloroalanine a compelling candidate for antimicrobial research and development.[4] Beyond alanine racemase, it has been shown to inhibit other PLP-dependent enzymes such as threonine deaminase and aspartate aminotransferase.[3]
The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the potency of a compound against a specific biological target. It represents the concentration of an inhibitor required to reduce the activity of an enzyme or the viability of a cell population by 50%.[5][6] The determination of an accurate and reproducible IC50 value is a cornerstone of drug discovery and development, providing a quantitative measure of a compound's efficacy. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and methodologies for determining the IC50 of this compound against a model target enzyme, alanine racemase, as well as its cytotoxic effects on bacterial cells.
Mechanism of Action: The "Suicide" Substrate
This compound acts as a classic example of a mechanism-based, or "suicide," inhibitor.[3] The enzyme recognizes 3-chloroalanine as a substrate analog and initiates its catalytic cycle. However, the enzyme's own catalytic action on 3-chloroalanine leads to its irreversible inactivation.[3] The process begins with the enzyme binding to the inhibitor. The enzyme then catalyzes a β-elimination reaction, removing hydrogen chloride (HCl) from the 3-chloroalanine molecule.[3] This elimination generates a highly reactive electrophilic intermediate, 2-aminoacrylate, within the active site.[3] This reactive intermediate then forms a covalent bond with a nucleophilic residue in the enzyme's active site or with the PLP cofactor itself, leading to the irreversible loss of catalytic activity.[3] This "suicide" event, where the enzyme participates in its own inactivation, is a hallmark of this class of potent inhibitors.[3]
Caption: Coupled enzyme assay for alanine racemase activity.
Materials and Reagents
-
This compound (CAS: 35401-46-8)
-
Recombinant Alanine Racemase (e.g., from Bacillus stearothermophilus)
-
L-Alanine
-
D-Amino Acid Oxidase (DAAO) from porcine kidney
-
Horseradish Peroxidase (HRP)
-
Chromogenic substrate (e.g., 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) - ABTS)
-
Pyridoxal 5'-phosphate (PLP)
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0
-
96-well microplates
-
Microplate reader
Experimental Protocol
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in the assay buffer. Perform serial dilutions to obtain a range of concentrations to be tested.
-
Prepare a stock solution of L-alanine in the assay buffer.
-
Prepare working solutions of alanine racemase, DAAO, and HRP in the assay buffer. The optimal concentrations of these enzymes should be determined empirically to ensure the reaction rate is linear over the measurement period.
-
Prepare the chromogenic substrate solution according to the manufacturer's instructions.
-
-
Assay Procedure:
-
To each well of a 96-well microplate, add the following components in the specified order:
-
50 µL of Assay Buffer
-
10 µL of this compound solution at various concentrations (or buffer for the control).
-
10 µL of Alanine Racemase solution.
-
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Prepare a "detection mix" containing DAAO, HRP, and the chromogenic substrate in the assay buffer.
-
Initiate the reaction by adding 30 µL of the detection mix and 10 µL of L-alanine solution to each well.
-
Immediately start monitoring the change in absorbance at the appropriate wavelength for the chosen chromogenic substrate (e.g., 405 nm for ABTS) using a microplate reader in kinetic mode. Record readings every minute for 15-30 minutes.
-
Data Analysis
-
Calculate the initial reaction velocity (rate of change in absorbance per minute) for each concentration of this compound.
-
Determine the percentage of inhibition for each concentration using the following formula: % Inhibition = [1 - (Velocity with inhibitor / Velocity without inhibitor)] * 100
-
Plot the % Inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.
| Parameter | Description |
| Inhibitor | This compound |
| Target Enzyme | Alanine Racemase |
| Assay Type | Coupled Enzyme Assay (Colorimetric) |
| Substrate | L-Alanine |
| Detection | H₂O₂ production via D-Amino Acid Oxidase |
| Data Analysis | Non-linear regression (log(inhibitor) vs. response) |
Part 2: Cell-Based IC50 Determination (Cytotoxicity Assay)
This section describes a protocol to determine the cytotoxic effects of this compound on bacterial cells using the MTT assay.
Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. [7][8]NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. [8]The amount of formazan produced is proportional to the number of viable cells. By measuring the absorbance of the solubilized formazan, the effect of this compound on cell viability can be quantified.
Materials and Reagents
-
Bacterial strain (e.g., Bacillus subtilis or Escherichia coli)
-
Bacterial growth medium (e.g., Luria-Bertani broth)
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Experimental Protocol
-
Cell Preparation:
-
Grow a culture of the chosen bacterial strain to the mid-logarithmic phase.
-
Dilute the bacterial culture in fresh growth medium to a standardized cell density (e.g., an optical density at 600 nm of 0.1).
-
-
Assay Procedure:
-
Add 100 µL of the diluted bacterial culture to each well of a 96-well microplate.
-
Add 10 µL of this compound solution at various concentrations to the wells. Include a vehicle control (buffer or solvent used to dissolve the compound).
-
Incubate the plate at 37°C for a predetermined time (e.g., 24 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.
-
Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis
-
Subtract the absorbance of the media-only blank from all readings.
-
Calculate the percentage of cell viability for each concentration of this compound using the following formula: % Viability = (Absorbance of treated cells / Absorbance of untreated cells) * 100
-
Plot the % Viability against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
| Parameter | Description |
| Compound | This compound |
| Cell Type | Bacterial strain (e.g., Bacillus subtilis) |
| Assay Type | MTT Cell Viability Assay |
| Endpoint | Metabolic activity (Formazan production) |
| Data Analysis | Non-linear regression (log(compound) vs. response) |
Trustworthiness and Self-Validation
To ensure the reliability and reproducibility of the IC50 determination, the following controls and considerations are essential:
-
Positive Control: Include a known inhibitor of alanine racemase, such as D-cycloserine, in the in vitro assay to validate the assay's performance.
-
Vehicle Control: In both assays, include a control group treated with the same concentration of the solvent used to dissolve this compound to account for any solvent effects.
-
Enzyme and Substrate Blanks: In the in vitro assay, include wells without the enzyme and wells without the substrate to determine background absorbance.
-
Linearity of the Assay: For the in vitro assay, ensure that the enzyme concentration and incubation time are optimized so that the reaction proceeds in the linear range.
-
Statistical Analysis: Perform all experiments in triplicate and report the results as mean ± standard deviation. The IC50 value should be reported with a 95% confidence interval.
Conclusion
This application note provides a detailed framework for the determination of the IC50 of this compound. By following these protocols, researchers can obtain robust and reproducible data on the potency of this compound as both an enzyme inhibitor and a cytotoxic agent. The accurate determination of IC50 values is a fundamental step in the evaluation of potential therapeutic agents and a critical component of the drug discovery pipeline.
References
-
Altogen Biosystems. (n.d.). In Vitro Cytotoxicity Assays and IC50 for 120 Tumor Cell Lines. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]
- Georgakis, N., Ioannou, E., Varotsou, C., Premetis, G., Chronopoulou, E. G., & Labrou, N. E. (2020). Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor. Methods in Molecular Biology, 2089, 41-46.
- Anthony, J. S., et al. (2011). New Classes of Alanine Racemase Inhibitors Identified by High-Throughput Screening Show Antimicrobial Activity against Mycobacterium tuberculosis. PLoS ONE, 6(6), e20725.
-
edX. (n.d.). IC50 Determination. Retrieved from [Link]
Sources
- 1. Inactivation of the dadB Salmonella typhimurium alanine racemase by D and L isomers of beta-substituted alanines: kinetics, stoichiometry, active site peptide sequencing, and reaction mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. Mechanism-based inactivation of alanine racemase by 3-halovinylglycines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. d-Cycloserine destruction by alanine racemase and the limit of irreversible inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inactivation of the Pseudomonas striata broad specificity amino acid racemase by D and L isomers of beta-substituted alanines: kinetics, stoichiometry, active site peptide, and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolomics analysis identifies d-Alanine-d-Alanine ligase as the primary lethal target of d-Cycloserine in mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effect of pH on the Kinetics of Alanine Racemase from Mycobacterium tuberculosis — Journal of Young Investigators [jyi.org]
Application Notes & Protocols: Utilizing 3-Chloroalanine Hydrochloride for Advanced Studies in Amino Acid Metabolism
Abstract
3-Chloroalanine hydrochloride, a non-proteinogenic amino acid analogue, serves as a potent and versatile tool for interrogating the complexities of amino acid metabolism.[1][2] Its primary utility stems from its function as a mechanism-based inactivator, or "suicide substrate," for a range of pyridoxal phosphate (PLP)-dependent enzymes that are central to amino acid biosynthesis and degradation.[3] This guide provides an in-depth exploration of the biochemical mechanism of 3-chloroalanine, outlines its key applications in metabolic research, and delivers detailed, field-proven protocols for its use in both in vitro and cellular contexts. Designed for researchers, biochemists, and drug development professionals, this document aims to provide the foundational knowledge and practical methodologies required to effectively leverage 3-chloroalanine as a precise chemical probe.
The Biochemical Foundation: Mechanism of Irreversible Inhibition
The efficacy of 3-chloroalanine as a research tool is rooted in its ability to act as a suicide substrate, a class of inhibitors that are catalytically converted by their target enzyme into a reactive species that, in turn, irreversibly inactivates the enzyme.[3] This process is particularly effective against PLP-dependent enzymes, which are involved in a vast array of metabolic transformations including transamination, racemization, and elimination reactions.
The mechanism proceeds as follows:
-
Substrate Mimicry : 3-Chloroalanine, being structurally analogous to natural amino acids like alanine and serine, gains access to the enzyme's active site.[1]
-
Enzymatic Activation : The PLP cofactor within the enzyme's active site facilitates a β-elimination reaction, abstracting the chlorine atom from the β-carbon of 3-chloroalanine.[3]
-
Reactive Intermediate Formation : This elimination generates a highly electrophilic and reactive intermediate, 2-aminoacrylate.[3]
-
Covalent Adduct Formation : Before this unstable intermediate can dissociate, it is attacked by a proximate nucleophilic residue within the enzyme's active site or the PLP cofactor itself. This forms a stable, covalent bond, resulting in the irreversible inactivation of the enzyme.[3]
This targeted, self-validating mechanism ensures high specificity for the enzyme that catalyzes the initial activation step, minimizing off-target effects and making 3-chloroalanine an invaluable probe for functional studies.
Caption: Mechanism of suicide inhibition by 3-chloroalanine.
Key Research Applications & Target Pathways
The unique inhibitory mechanism of 3-chloroalanine allows for the precise dissection of numerous metabolic pathways.
| Target Enzyme Class | Specific Example(s) | Metabolic Pathway Studied | Key Research Application | Reference(s) |
| Racemases | Alanine Racemase, Glutamate Racemase | Bacterial Peptidoglycan Synthesis | Probing bacterial cell wall biosynthesis; Antimicrobial drug discovery. | [3][4][5] |
| Aminotransferases | Alanine Aminotransferase (ALAT), Aspartate Aminotransferase | Amino Acid Flux, Glycolysis, Gluconeogenesis | Investigating the interplay between amino acid and central carbon metabolism; Cancer metabolism studies. | [1][3][6] |
| Lyases & Deaminases | Threonine Deaminase, 3-chloro-D-alanine dehydrochlorinase | Branched-Chain Amino Acid Metabolism, Cysteine Catabolism | Elucidating pathways of specific amino acid degradation and synthesis. | [3][7][8] |
| Synthases | D-cysteine synthesis enzymes | Cysteine & Sulfur Metabolism | Used as a precursor to enzymatically synthesize unnatural amino acids like D-cysteine. | [3][9] |
Probing Bacterial Cell Wall Synthesis
A primary application of 3-chloroalanine is the study of bacterial cell wall formation. It is a well-documented, potent inhibitor of Alanine Racemase, the enzyme responsible for converting L-alanine to D-alanine.[3][5] D-alanine is an essential building block of the peptidoglycan layer in most bacteria. By inhibiting this enzyme, 3-chloroalanine effectively halts cell wall synthesis, leading to bacterial growth inhibition, making it a powerful tool for both fundamental microbiology and as a lead compound in antimicrobial research.[5][10]
Investigating Cellular Amino Acid Flux
3-Chloroalanine isomers inhibit a variety of aminotransferases, which are critical nodes linking amino acid metabolism with central carbon pathways. For instance, by inhibiting Alanine Aminotransferase (ALAT), researchers can suppress the conversion of pyruvate to alanine, thereby forcing a redirection of metabolic flux and allowing for the study of its consequences on cellular energy production and proliferation, particularly in cancer models.[6]
Experimental Protocols
Disclaimer: this compound is for research use only.[11][12] Users must adhere to all institutional safety guidelines and consult the Safety Data Sheet (SDS) before use.[13][14]
Protocol 1: In Vitro Enzyme Inhibition Kinetics Assay
This protocol provides a framework for determining the inhibitory potency (e.g., IC₅₀) of 3-chloroalanine against a purified PLP-dependent enzyme, such as Alanine Racemase. The methodology relies on a coupled-enzyme assay.
Materials:
-
Purified target enzyme (e.g., Alanine Racemase from E. coli).
-
This compound (L- or D-isomer as appropriate).
-
Substrate (e.g., L-alanine for racemase in the forward direction).
-
Coupling enzyme (e.g., L-alanine dehydrogenase).
-
Reporter molecule (e.g., NAD⁺).
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing PLP cofactor).
-
Microplate reader capable of measuring absorbance at 340 nm.
-
96-well UV-transparent microplates.
Procedure:
-
Reagent Preparation: Prepare a stock solution of this compound in the reaction buffer. Perform serial dilutions to create a range of inhibitor concentrations.
-
Reaction Mixture Setup: In each well of the 96-well plate, prepare the reaction mixture containing the reaction buffer, substrate (e.g., 10 mM L-alanine), coupling enzyme, and NAD⁺. Include controls:
-
Negative Control: No inhibitor.
-
Positive Control: No target enzyme (background rate).
-
-
Inhibitor Addition: Add the serially diluted 3-chloroalanine solutions to the appropriate wells. Add buffer-only to the negative and positive control wells.
-
Enzyme Initiation: Pre-incubate the plate at the optimal temperature (e.g., 37°C) for 5 minutes. Initiate the reaction by adding a fixed concentration of the target enzyme to all wells except the positive control.
-
Data Acquisition: Immediately place the plate in the microplate reader. Measure the increase in absorbance at 340 nm (corresponding to NADH formation by the coupling enzyme) every 30 seconds for 15-30 minutes. The rate of reaction is proportional to the slope of the linear portion of the absorbance curve.
-
Data Analysis:
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Normalize the velocities to the negative control (100% activity).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC₅₀ value. For mechanism-based inhibitors, time-dependent inactivation kinetics (k_inact/K_I) should be determined for a more thorough characterization.
-
Protocol 2: Analysis of Intracellular Amino Acid Pools in Cell Culture
This protocol details how to treat mammalian or bacterial cells with 3-chloroalanine and analyze the resulting changes in intracellular amino acid concentrations to understand metabolic reprogramming.
Materials:
-
Cell culture medium, flasks, and incubator.
-
This compound.
-
Phosphate-buffered saline (PBS), ice-cold.
-
Quenching/Extraction Solution: 80% methanol, ice-cold.
-
Cell scrapers.
-
Microcentrifuge tubes.
-
High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system for amino acid analysis.[15][16][17]
Caption: Workflow for analyzing metabolic changes induced by 3-chloroalanine.
Procedure:
-
Cell Treatment: Culture cells to approximately 80% confluency. Treat the cells with a predetermined concentration of 3-chloroalanine (and a vehicle control) for a specified time period (e.g., 6-24 hours).
-
Metabolism Quenching: To halt all enzymatic activity, rapidly wash the cells with ice-cold PBS. Immediately add ice-cold 80% methanol to the culture dish.
-
Metabolite Extraction: Place the dish on ice for 10-15 minutes. Scrape the cells and transfer the methanol-cell lysate mixture to a pre-chilled microcentrifuge tube.
-
Clarification: Centrifuge the lysate at maximum speed (~16,000 x g) for 10 minutes at 4°C to pellet proteins and cell debris.
-
Sample Preparation: Carefully transfer the supernatant, which contains the soluble intracellular metabolites, to a new tube. Dry the extract (e.g., using a vacuum concentrator) and resuspend in a suitable buffer for analysis.
-
Analytical Quantification: Analyze the samples using a validated method for amino acid quantification, such as HPLC with pre-column derivatization or LC-MS/MS.[18][19]
-
Data Analysis: Normalize the abundance of each amino acid to the total protein content or cell number from a parallel plate. Compare the amino acid profiles of 3-chloroalanine-treated cells to the vehicle controls to identify significant metabolic shifts.
Safety and Handling
This compound should be handled with care in a well-ventilated area or fume hood.[12][14]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.[13]
-
Handling: Avoid creating dust.[12] Avoid contact with skin and eyes.[12] Wash hands thoroughly after handling.[13]
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[12] Recommended storage for stock solutions is at -20°C for one month or -80°C for up to six months.[11]
-
In Case of Exposure: If inhaled, move to fresh air. If on skin, wash off with plenty of soap and water. If in eyes, rinse cautiously with water for several minutes.[12] Seek medical attention if irritation persists.
References
- CN115872882A - Synthetic method of 3-chloro-alanine. Google Patents.
-
Inactivation of alanine racemase by beta-chloro-L-alanine released enzymatically from amino acid and peptide C10-esters of deacetylcephalothin. PubMed. Available at: [Link]
-
Glutamate Racemase Is the Primary Target of β-Chloro-d-Alanine in Mycobacterium tuberculosis. PubMed. Available at: [Link]
-
Chloroalanine. Wikipedia. Available at: [Link]
-
Inhibition of bacterial growth by beta-chloro-D-alanine. PubMed. Available at: [Link]
- EP0078853B1 - Process for preparing beta-chloroalanine. Google Patents.
-
Synthesis of D-cysteine from 3-chloro-D-alanine and hydrogen sulfide by 3-chloro-D-alanine hydrogen chloride-lyase (deaminating) of Pseudomonas putida. PubMed. Available at: [Link]
-
Inactivation of gamma-aminobutyric acid aminotransferase by L-3-chloroalanine hydroxamate. PubMed. Available at: [Link]
-
New Classes of Alanine Racemase Inhibitors Identified by High-Throughput Screening Show Antimicrobial Activity against Mycobacterium tuberculosis. PLOS One. Available at: [Link]
-
beta-Chloroalanine. PubChem - NIH. Available at: [Link]
-
3-Chloro-DL-alanine resistance by L-methionine-alpha-deamino-gamma-mercaptomethane-lyase activity. PubMed. Available at: [Link]
-
Analytical methods for amino acid determination in organisms. PubMed. Available at: [Link]
-
Analytical methods for amino acid determination in organisms. ResearchGate. Available at: [Link]
-
Three-minute method for amino acid analysis by UHPLC and high-resolution quadrupole orbitrap mass spectrometry. PubMed. Available at: [Link]
-
Inhibition of Alanine Aminotransferase in Silico and in Vivo Promotes Mitochondrial Metabolism to Impair Malignant Growth. ResearchGate. Available at: [Link]
-
Cross-Platform Comparison of Amino Acid Metabolic Profiling in Three Model Organisms Used in Environmental Metabolomics. NIH. Available at: [Link]
-
Amino Acid Analysis : Methods and Protocols. Available at: [Link]
-
3-chloro-L-alanine. PubChem - NIH. Available at: [Link]
-
A standard operating procedure for an enzymatic activity inhibition assay. PubMed. Available at: [Link]
Sources
- 1. 3-Chloro-L-alanine Hydrochloride | Alanine Aminotransferase Inhibitor [benchchem.com]
- 2. This compound|Alanine Analogue|RUO [benchchem.com]
- 3. This compound | 35401-46-8 | Benchchem [benchchem.com]
- 4. Glutamate Racemase Is the Primary Target of β-Chloro-d-Alanine in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of bacterial growth by beta-chloro-D-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Chloroalanine - Wikipedia [en.wikipedia.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Synthesis of D-cysteine from 3-chloro-D-alanine and hydrogen sulfide by 3-chloro-D-alanine hydrogen chloride-lyase (deaminating) of Pseudomonas putida - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 3-Chloro-DL-alanine resistance by L-methionine-alpha-deamino-gamma-mercaptomethane-lyase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. 3-CHLORO-L-ALANINE HYDROCHLORIDE - Safety Data Sheet [chemicalbook.com]
- 14. echemi.com [echemi.com]
- 15. Analytical methods for amino acid determination in organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Cross-Platform Comparison of Amino Acid Metabolic Profiling in Three Model Organisms Used in Environmental Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Three-minute method for amino acid analysis by UHPLC and high-resolution quadrupole orbitrap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. indaga.ual.es [indaga.ual.es]
Troubleshooting & Optimization
Navigating the Challenges of 3-Chloroalanine Hydrochloride: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for 3-Chloroalanine Hydrochloride. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights into the solubility challenges associated with this compound and to offer practical, validated solutions for your experimental needs. This is not just a list of steps; it's a comprehensive resource built on scientific principles to ensure the integrity and success of your research.
Understanding this compound
3-Chloro-L-alanine hydrochloride is an unnatural amino acid analog of serine and a potent inhibitor of several enzymes, particularly those dependent on pyridoxal 5'-phosphate (PLP). Its utility in research and drug development is significant, but its physicochemical properties, especially its solubility, can present challenges. This guide will walk you through understanding and overcoming these hurdles.
Frequently Asked Questions (FAQs)
Here, we address the most common questions and issues encountered when working with this compound.
Q1: What is the expected solubility of this compound in common laboratory solvents?
A1: 3-Chloro-L-alanine hydrochloride is a white to off-white crystalline solid that is generally well-soluble in aqueous solutions due to its polar nature and hydrochloride salt form. However, the degree of solubility can vary. Here's a summary of its solubility in common solvents:
| Solvent | Reported Solubility | Molar Equivalent (approx.) | Notes |
| Water | ≥ 100 mg/mL[1] | 625 mM | Highly soluble. |
| DMSO | 100 mg/mL[1] | 625 mM | Requires ultrasonication for complete dissolution. Use freshly opened, anhydrous DMSO as it is hygroscopic, and water content can affect solubility.[1] |
| PBS (pH 7.4) | 50 mg/mL (for β-Chloro-L-alanine) | 312.5 mM | Ultrasonication may be required to achieve this concentration. |
Q2: I'm seeing a precipitate after adding my this compound stock solution to my cell culture medium. What's happening and how can I fix it?
A2: This is a common issue known as "crashing out" or precipitation and can be caused by several factors. The key is to understand that the solubility in a complex mixture like cell culture medium can be different from that in a simple solvent.
Here’s a troubleshooting workflow to diagnose and solve the problem:
Caption: Troubleshooting workflow for precipitation of this compound in cell culture media.
Causality behind the solutions:
-
Solvent Shock: Rapidly adding a concentrated DMSO stock to an aqueous medium can cause the compound to precipitate because the DMSO disperses too quickly for the compound to dissolve in the new aqueous environment. A gradual addition to pre-warmed media allows for a more controlled transition and better dissolution.
-
pH Shifts: Cellular metabolism can acidify the culture medium over time. As an amino acid hydrochloride, the solubility of 3-chloroalanine is pH-dependent. A significant drop in pH could potentially decrease its solubility.
-
Media Components: Interactions with salts, proteins, and other components in the media can sometimes lead to the formation of less soluble complexes.
Q3: How does pH affect the solubility of this compound, and can I use this to my advantage?
A3: Yes, you can leverage the pH-solubility relationship. 3-Chloroalanine is an amino acid, meaning it has both an acidic carboxylic acid group and a basic amino group. As a hydrochloride salt, the amino group is protonated.
-
In acidic conditions (low pH): The carboxylic acid group is also protonated, leading to a net positive charge.
-
In alkaline conditions (high pH): The carboxylic acid group is deprotonated, and as the pH increases further, the amino group can be deprotonated, leading to a net negative charge.
Generally, for amino acids, solubility is lowest at the isoelectric point (pI), where the net charge is zero, and increases as the pH moves away from the pI in either direction. For a hydrochloride salt, which is already acidic, further lowering the pH may not significantly increase solubility, but raising the pH towards neutral or slightly alkaline conditions will increase the proportion of the zwitterionic and anionic forms, which can influence solubility.
Practical Application: If you are preparing an aqueous stock solution and encountering solubility issues, a slight adjustment of the pH away from its pI with a dilute acid or base can help. However, for cell-based assays or in vivo studies, the final solution must be pH-compatible with the biological system.
Q4: What is the stability of this compound in solution? How should I store my stock solutions?
A4: The stability of your this compound solution is critical for reproducible results. Here are the recommended storage conditions for stock solutions:
-
In solvent at -80°C: Stable for up to 6 months.[1]
-
In solvent at -20°C: Stable for up to 1 month.[1]
It is highly recommended to prepare single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles, which can degrade the compound. For working solutions in aqueous buffers, it is best to prepare them fresh for each experiment. The stability in aqueous solution at physiological pH and temperature (37°C) for extended periods has not been extensively reported, and degradation through hydrolysis is a possibility.
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution
This protocol provides a step-by-step method for preparing a concentrated stock solution of 3-chloro-L-alanine hydrochloride.
Materials:
-
3-Chloro-L-alanine hydrochloride (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Weighing: Accurately weigh the desired amount of 3-chloro-L-alanine hydrochloride in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired concentration (e.g., 100 mg/mL or 625 mM).
-
Dissolution:
-
Vortex the tube vigorously for 1-2 minutes.
-
If the solid is not fully dissolved, place the tube in an ultrasonic water bath and sonicate for 5-10 minutes.[1]
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into single-use, sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1]
-
Protocol 2: Preparation of a Working Solution for Cell Culture
This protocol details the preparation of a working solution from a concentrated DMSO stock for use in cell culture experiments, minimizing the risk of precipitation.
Materials:
-
Concentrated stock solution of 3-chloro-L-alanine hydrochloride in DMSO
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile conical tubes
Procedure:
-
Thaw Stock Solution: Thaw an aliquot of the concentrated stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended):
-
To minimize "solvent shock," first prepare an intermediate dilution. For example, add 2 µL of a 100 mM stock solution to 198 µL of pre-warmed medium to get a 1 mM intermediate solution.
-
-
Final Dilution:
-
Gently vortex or swirl the pre-warmed complete cell culture medium in a sterile conical tube.
-
While swirling, add the required volume of the stock solution (or intermediate dilution) dropwise to the medium to achieve the final desired concentration.
-
-
Sterilization: If preparing a larger volume of working solution in an aqueous buffer, it should be filter-sterilized through a 0.22 µm filter before use.[1]
-
Immediate Use: Use the freshly prepared working solution immediately for your experiment.
For the Drug Development Professional: Formulation for In Vivo Studies
When moving to in vivo studies, the formulation of this compound is critical for ensuring accurate dosing and bioavailability.
Oral Administration (Gavage):
For oral gavage in mice, a common vehicle is phosphate-buffered saline (PBS). It is recommended to use PBS over water or saline alone as its pH is more stable and can buffer the gastric environment. A typical dosing volume for mice is 10 mL/kg, though for microbial studies, this can be up to 20 mL/kg.
Parenteral Administration:
For parenteral routes (e.g., intravenous, intraperitoneal), the formulation must be sterile and isotonic. While aqueous solutions are preferred, the solubility of some compounds can be limiting. In such cases, co-solvents can be employed.
Commonly used co-solvents in parenteral formulations include:
-
Ethanol
-
Propylene glycol
-
Polyethylene glycol 400 (PEG 400)
-
Glycerin
-
Dimethyl sulfoxide (DMSO)
The choice of co-solvent and its concentration must be carefully considered based on the route of administration and potential toxicity. It is crucial to perform vehicle toxicity studies to ensure the chosen formulation does not have adverse effects on the animals.
Conclusion
Successfully working with this compound hinges on a clear understanding of its solubility characteristics and the application of sound scientific principles to overcome potential challenges. By following the guidelines and protocols outlined in this technical support guide, researchers, scientists, and drug development professionals can confidently prepare and utilize this valuable compound in their experiments, ensuring the reliability and integrity of their data.
References
- Google Patents. US9125805B2 - Stable formulations for parenteral injection of small molecule drugs.
-
Clinical Gate. Solutions. [Link]
-
ResearchGate. How to avoid dmso dissolved inhibitor from precipitating out when added in culture media? [Link]
-
Asian Journal of Pharmaceutics. Development of Parenteral Formulation of Poorly Water Soluble Drugs: The Role of Novel Mixed-solvency Concept. [Link]
-
NIH. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus. [Link]
-
Quora. Is the solubility of amino acids affected by their pH levels? [Link]
-
ResearchGate. The solubility-pH profiles of amino acids showing departures from the... [Link]
-
PubMed. Inhibition of bacterial growth by beta-chloro-D-alanine. [Link]
-
NIH. Amino acid contribution to protein solubility: Asp, Glu, and Ser contribute more favorably than the other hydrophilic amino acids in RNase Sa. [Link]
-
ResearchGate. Effect of pH and Buffer Capacity of Physiological Bicarbonate Buffer on Precipitation of Drugs. [Link]
-
NIH. Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins. [Link]
-
Agilent. Determination of Amino Acid Composition of Cell Culture Media and Protein Hydrosylate Standard. [Link]
-
NIH. A Comparative Guide to the Efficacy of 3-(2,5-Cyclohexadienyl)-L-alanine and Other Phenylalanine Ammonia-Lyase Inhibitors. [Link]
-
PubMed. Comparison of Gelatin Flavors for Oral Dosing of C57BL/6J and FVB/N Mice. [Link]
-
ResearchGate. Modeling, synthesis and in vitro screening of unusual amino acids and peptides as protease inhibitors. [Link]
-
NIH. Comparison of Gelatin Flavors for Oral Dosing of C57BL/6J and FVB/N Mice. [Link]
Sources
Troubleshooting inconsistent results with 3-Chloroalanine hydrochloride
Welcome to the technical support center for 3-Chloroalanine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and address frequently asked questions encountered during experimentation with this versatile yet sensitive compound. As a potent, mechanism-based inhibitor of pyridoxal phosphate (PLP)-dependent enzymes, this compound is a powerful tool in biochemical research. However, its reactivity can lead to inconsistent results if not handled and utilized with a clear understanding of its chemical properties. This guide provides the expertise and field-proven insights to help you achieve reproducible and reliable outcomes.
Troubleshooting Guide: Inconsistent Results
This section addresses specific experimental issues in a question-and-answer format, delving into the root causes and providing actionable solutions.
Question 1: I'm observing a gradual loss of inhibitory activity in my aqueous stock solution over a few days at 4°C. Why is this happening and how can I prevent it?
Probable Cause: this compound is susceptible to hydrolysis in aqueous solutions, leading to its degradation and a subsequent decrease in the concentration of the active compound. The primary degradation pathway involves the hydrolysis of the chloro group, which can ultimately yield pyruvate and ammonium chloride.[1] This process is accelerated by increased temperature and pH variations.
Solution & Experimental Protocol:
To ensure the consistent activity of your this compound, proper preparation and storage of stock solutions are critical.
Recommended Stock Solution Protocol:
-
Solvent Selection: For optimal stability, prepare stock solutions in either anhydrous DMSO or water. While highly soluble in water (≥ 100 mg/mL), aqueous stocks are more prone to degradation.[2]
-
Concentration: Prepare a concentrated stock solution (e.g., 100 mM) to minimize the volume added to your experimental system.
-
Aliquoting: Immediately after preparation, aliquot the stock solution into single-use volumes in tightly sealed vials to avoid repeated freeze-thaw cycles and exposure to moisture.[2]
-
Storage:
Data Presentation: Stock Solution Stability
| Storage Temperature | Solvent | Recommended Duration | Key Considerations |
| -80°C | Anhydrous DMSO or Water | Up to 6 months | Ensure vials are tightly sealed to prevent moisture absorption, especially for DMSO stocks.[2] |
| -20°C | Anhydrous DMSO or Water | Up to 1 month | Suitable for working stocks. Avoid repeated freeze-thaw cycles.[2] |
| 4°C | Water | < 24 hours | Prone to hydrolysis. Prepare fresh for each experiment if prolonged storage is not possible. |
Mandatory Visualization: Degradation Pathway of 3-Chloroalanine
Caption: Hydrolytic degradation of 3-Chloroalanine.
Question 2: My enzyme inhibition assay results are not reproducible, especially when I prepare my working solutions in cell culture media. What could be the cause?
Probable Cause: Inconsistent results in cell culture media can stem from two primary sources: the inherent instability of this compound in the media and potential interactions with media components.
-
Instability: Cell culture media are aqueous solutions, typically buffered at a physiological pH (around 7.4) and incubated at 37°C. These conditions can accelerate the hydrolysis of this compound.
-
Interaction with Media Components: Some media components, particularly nucleophiles or metabolites, could potentially react with 3-Chloroalanine. For instance, pyruvate, a common media supplement, could theoretically interfere with assays involving 3-Chloroalanine, although direct reaction is less likely than interference in metabolic pathways.[3][4][5]
Solution & Experimental Protocol:
To mitigate these issues, a systematic approach to your experimental setup is necessary.
Workflow for Consistent Inhibition in Cell Culture:
-
Fresh Working Solutions: Always prepare fresh working solutions of this compound in your cell culture medium immediately before each experiment. Do not store diluted solutions.
-
Control for Degradation: To assess the stability of the compound in your specific media and under your experimental conditions, run a time-course experiment.
-
Prepare a solution of this compound in your media and incubate it alongside your experiment.
-
At different time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot and test its inhibitory activity in a cell-free enzyme assay. A decrease in activity over time indicates degradation.
-
-
Component Interaction Screen: If you suspect interaction with a specific media component, perform a simplified experiment:
-
Prepare the working solution in a simple buffer (e.g., PBS) and compare its inhibitory activity to a solution prepared in the full cell culture medium.
-
If a discrepancy is observed, systematically add back key components (e.g., pyruvate, specific amino acids) to the simple buffer to identify the interfering substance.
-
Mandatory Visualization: Troubleshooting Workflow for Media Inconsistency
Caption: Workflow for troubleshooting media-related inconsistencies.
Question 3: I've switched to a new lot of this compound and my results have shifted significantly. How do I validate the new lot and ensure consistency?
Probable Cause: Lot-to-lot variability is a common challenge with chemical reagents, and it can arise from differences in purity, isomeric composition, or the presence of trace impurities from the synthesis process.[6][7][8] For a reactive compound like this compound, even minor variations can impact experimental outcomes.
Solution & Experimental Protocol:
Implementing a robust lot validation protocol is essential for maintaining long-term data integrity.
Protocol for New Lot Validation:
-
Side-by-Side Comparison: Before using a new lot for critical experiments, perform a side-by-side comparison with the previous, trusted lot.
-
Enzyme Inhibition Assay:
-
Prepare identical stock solutions of both the old and new lots.
-
Perform a dose-response curve for both lots in your standard enzyme inhibition assay.
-
Calculate the IC50 (or KI) values for each lot. The values should be within your laboratory's predefined acceptance criteria (e.g., ± 20%).
-
-
Analytical Characterization (Optional but Recommended):
-
Documentation: Maintain a detailed record of each lot number, its validation data, and its performance in experiments.
Data Presentation: Example Lot Validation Data
| Lot Number | Purity (by HPLC) | IC50 (vs. Target Enzyme) | Acceptance Criteria Met? |
| Lot A (Previous) | 99.2% | 15.4 µM | - |
| Lot B (New) | 99.1% | 16.1 µM | Yes (<20% difference) |
| Lot C (New) | 97.5% | 22.8 µM | No (>20% difference) |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a mechanism-based inhibitor, also known as a "suicide inhibitor."[11][12][13] It acts as a substrate analog for PLP-dependent enzymes. The enzyme's catalytic machinery processes the inhibitor, which then forms a highly reactive intermediate that covalently binds to the enzyme's active site, leading to irreversible inactivation.[11][12][13]
Q2: What are the optimal storage conditions for solid this compound?
A2: The solid form should be stored at 4°C in a tightly sealed container, away from moisture.[2]
Q3: Is this compound cytotoxic?
A3: Yes, it can be cytotoxic, particularly to bacteria, as it inhibits enzymes essential for cell wall synthesis.[14] Its cytotoxicity in mammalian cells should be determined empirically for your specific cell line and experimental conditions.
Q4: Can I sterilize my aqueous stock solution by autoclaving?
A4: No, do not autoclave aqueous solutions of this compound. The high temperature will cause rapid degradation. If sterile filtration is required, use a 0.22 µm filter immediately after preparing the solution and just before use.[2]
Q5: Are there any known interferences in common biochemical assays?
A5: Besides the potential for degradation and interaction with media components as discussed in the troubleshooting guide, be mindful of the pH of your assay buffer. Extreme pH values can accelerate hydrolysis. Additionally, strong nucleophiles in your buffer system could potentially react with the chloro group, although this is less common under typical assay conditions.
References
-
Wikipedia. Chloroalanine. [Link]
-
International Journal in Management and Social Science. ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. [Link]
-
PubChem. 3-chloro-L-alanine. [Link]
-
Semantic Scholar. Lot-to-Lot Variation. [Link]
-
ResearchGate. Development and Validation of an HPLC Method for the Analysis of Chlorpropham and 3-Chloroaniline in Potato Extracts. [Link]
-
National Center for Biotechnology Information. An outlook on suicide enzyme inhibition and drug design. [Link]
-
International journal of research in pharmaceutical sciences. Advancements in HPLC Techniques for Detecting and identification of Process-Related and Degradants Impurities in Pharmaceutical Compounds. [Link]
-
Atlas: School AI Assistant. Suicide Enzyme Inhibition Explained. [Link]
-
Pharmaceutical Outsourcing. Overcoming the Challenges of Critical Reagent and Kit Lot-to-Lot Variability in Support of Clinical Trial Biomarker Studies. [Link]
-
National Center for Biotechnology Information. Lot-to-Lot Variation. [Link]
-
YouTube. Metabolism of Amino Acids to Pyruvate. [Link]
-
MDPI. Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination. [Link]
-
Bio-protocol. How to Perform an Enzyme Inhibition Assay: Complete Guide and Protocol. [Link]
-
Wikipedia. Suicide inhibition. [Link]
-
ResearchGate. Development and validation of an HPLC method for the analysis of chlorpropham, propham and 3-chloroaniline. [Link]
-
PubMed. Correlation between alanine inhibition of pyruvate and composition of K-M hybrids. [Link]
-
Pharmaceutical Technology. Lot Release Testing Analytics for Small-Molecule Drugs. [Link]
-
PubMed. Alanine prevents the inhibition of pyruvate kinase activity caused by tryptophan in cerebral cortex of rats. [Link]
-
PubMed. Reversed-phase HPLC/FD method for the quantitative analysis of the neurotoxin BMAA (β-N-methylamino-L-alanine) in cyanobacteria. [Link]
-
YouTube. Novel small molecule inhibitors of oncogenic SHP2 variants characterized by target engagement. [Link]
-
PubMed. Inhibition of Chicken Pyruvate Kinases by Amino Acids. [Link]
-
PubMed. Alanine prevents the reduction of pyruvate kinase activity in brain cortex of rats subjected to chemically induced hyperphenylalaninemia. [Link]
-
Khan Academy. Pyruvate oxidation. [Link]
-
PubMed. Inhibition of bacterial growth by beta-chloro-D-alanine. [Link]
-
Biology LibreTexts. 18.5: Pathways of Amino Acid Degradation. [Link]
-
PubMed. Detritiation of L-[3-3H]alanine in the glutamate-pyruvate transaminase reaction. [Link]
-
ResearchGate. Kinetics of 3-chloropropane-1,2-diol (3-MCPD) degradation in high temperature model systems. [Link]
-
National Center for Biotechnology Information. Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC–MS Methods. [Link]
-
National Center for Biotechnology Information. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles. [Link]
-
MDPI. Degradation Kinetics of Clavulanic Acid in Fermentation Broths at Low Temperatures. [Link]
Sources
- 1. Chloroalanine - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Correlation between alanine inhibition of pyruvate and composition of K-M hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alanine prevents the inhibition of pyruvate kinase activity caused by tryptophan in cerebral cortex of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alanine prevents the reduction of pyruvate kinase activity in brain cortex of rats subjected to chemically induced hyperphenylalaninemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lot-to-Lot Variation. | Semantic Scholar [semanticscholar.org]
- 7. pharmoutsourcing.com [pharmoutsourcing.com]
- 8. Lot-to-Lot Variation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijmr.net.in [ijmr.net.in]
- 10. researchgate.net [researchgate.net]
- 11. An outlook on suicide enzyme inhibition and drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 12. atlas.org [atlas.org]
- 13. Suicide inhibition - Wikipedia [en.wikipedia.org]
- 14. Inhibition of bacterial growth by beta-chloro-D-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Quenching 3-Chloroalanine Hydrochloride Activity in Biochemical Assays
A Senior Application Scientist's Guide to Experimental Control
Welcome to the technical support center. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for effectively quenching the activity of 3-Chloroalanine hydrochloride in experimental assays. As a mechanism-based irreversible inhibitor, precise control over its reaction is paramount for generating reliable and reproducible data. This document moves beyond simple instructions to explain the underlying chemical principles, empowering you to design robust quenching strategies tailored to your specific experimental setup.
Part 1: The Mechanism - Why Quenching is Necessary
This compound is a potent, mechanism-based inhibitor, often referred to as a "suicide substrate," for enzymes that depend on a pyridoxal phosphate (PLP) cofactor.[1] Its primary targets are enzymes crucial to amino acid metabolism, such as alanine racemase, which is vital for bacterial cell wall synthesis.[1]
The inhibitory action begins when the enzyme recognizes 3-chloroalanine as a substrate. The enzyme's catalytic machinery then initiates a β-elimination reaction, removing HCl from the inhibitor.[1] This process generates a highly reactive electrophilic intermediate, 2-aminoacrylate, within the enzyme's active site.[1] This intermediate then forms a covalent bond with a nearby nucleophilic residue or the PLP cofactor itself, leading to the irreversible inactivation of the enzyme.[1]
Because this inactivation is time-dependent and irreversible, it is often necessary to stop the reaction at a precise moment to accurately measure enzyme activity or to screen for other potential inhibitors. This is where a quenching agent becomes essential.
Part 2: The Quenching Strategy - How to Stop the Reaction
The key to quenching 3-Chloroalanine's activity is to introduce a potent nucleophile that can rapidly react with and consume any free, unreacted inhibitor in the solution. This "scavenger" molecule effectively outcompetes the enzyme for the inhibitor, preventing any further inactivation. The ideal quencher reacts swiftly with the electrophilic β-carbon of 3-chloroalanine, neutralizing it before it can reach the enzyme's active site.
Thiol-containing compounds are particularly effective nucleophiles for this purpose and are commonly used as scavenging agents in assays to neutralize electrophilic molecules.[2][3]
Table 1: Comparison of Common Quenching Agents
| Quenching Agent | Mechanism of Action | Recommended Starting Concentration (in excess of inhibitor) | Pros | Cons & Potential Interferences |
| L-cysteine | The thiol group (R-SH) acts as a strong nucleophile, attacking the electrophilic carbon of 3-chloroalanine.[4] | 10-100 fold molar excess | Biologically compatible, inexpensive, and highly reactive with electrophiles.[3] | Can interfere with assays that use thiol-reactive probes (e.g., maleimides) or colorimetric reagents like DTNB (Ellman's reagent).[2][5] May also reduce MTT in cell viability assays, causing false positives.[6] |
| Dithiothreitol (DTT) | A strong reducing agent with two thiol groups, making it an effective scavenger of electrophiles.[3] | 10-100 fold molar excess | Keeps protein cysteines in a reduced state, which can be beneficial for enzyme stability.[3] | Similar to L-cysteine, it interferes with thiol-reactive probes and can reduce MTT.[3][6] Its presence can significantly alter IC50 values of thiol-reactive compounds.[3] |
| Tris Buffer | The primary amine group can act as a nucleophile, although it is significantly weaker than a thiol. | High concentrations (e.g., >100 mM) | Less likely to interfere with thiol-specific detection methods. | Much slower reaction rate compared to thiols. May require higher concentrations, longer incubation times, or changes in pH to be effective. |
Part 3: Troubleshooting Guide & FAQs
This section addresses common issues encountered when developing a quenching protocol for this compound.
Q1: How do I choose the right quenching agent for my assay?
Answer: The selection process is a trade-off between quenching efficiency and potential assay interference. The primary consideration is the chemistry of your detection method.
Q2: My assay results are inconsistent after adding the quencher. What's wrong?
Answer: Inconsistency often points to incomplete quenching or quencher instability.
-
Possible Cause 1: Incomplete Quenching. The concentration of the quencher may be too low, or the incubation time may be too short to fully neutralize all of the 3-chloroalanine.
-
Solution: Increase the molar excess of the quencher relative to the inhibitor. A 100-fold excess is a robust starting point. Systematically test different incubation times (e.g., 1, 5, 10, and 15 minutes) after adding the quencher but before initiating your assay readout to ensure the quenching reaction has gone to completion.
-
-
Possible Cause 2: Quencher Instability. Thiol-based quenchers like DTT and L-cysteine can oxidize in solution, especially at neutral or alkaline pH, reducing their effectiveness.
-
Solution: Always prepare quencher stock solutions fresh on the day of the experiment. If using a buffer, ensure it has been degassed to minimize dissolved oxygen. Store stock solutions on ice during use.
-
Q3: My background signal is high, or my positive control is inhibited after adding the quencher. Why?
Answer: This is a classic sign of assay interference. The quencher itself is interacting with one or more of your assay components.
-
Possible Cause: The quencher is reacting with your detection reagents. For example, thiol-containing compounds like L-cysteine and DTT are known to reduce the MTT tetrazolium salt to its colored formazan product, creating a high background signal irrespective of cell viability.[6] Similarly, they will react with Ellman's reagent (DTNB), interfering with assays that measure free thiols.[5]
-
Solution: You must run a "quencher interference control" as described in Protocol 1 . This control contains all assay components, including the quencher at its final concentration, but without the enzyme or the 3-chloroalanine. If this control shows a high signal, your quencher is incompatible. You should then switch to a quencher with a different reactive group (e.g., from a thiol to an amine like Tris) and repeat the validation.
-
Part 4: Standard Operating Protocols
Protocol 1: Validating Quenching Efficiency and Testing for Assay Interference
This protocol is a self-validating system to confirm your quenching strategy is both effective and non-interfering.
Objective: To determine the minimum concentration and time required for a quencher to neutralize 3-Chloroalanine and to confirm the quencher does not interfere with the assay readout.
Materials:
-
This compound stock solution
-
Chosen quenching agent (e.g., L-cysteine) stock solution
-
All assay-specific buffers, substrates, and detection reagents
-
Enzyme stock solution
Procedure:
-
Prepare Control Wells: Set up reactions in a microplate format.
-
A) Negative Control (No Inhibition): Enzyme + Substrate + Assay Buffer. (This is your 100% activity reference).
-
B) Positive Control (Full Inhibition): Enzyme + 3-Chloroalanine + Substrate. (This should show minimal activity).
-
C) Quencher Interference Control: Assay Buffer + Substrate + Quencher. (This well should have NO enzyme and NO inhibitor. The signal should be identical to your blank/background).
-
D) Quenched Reaction Test: Enzyme + 3-Chloroalanine + Quencher + Substrate.
-
-
Step-by-Step Incubation for the Quenched Reaction (Well D): a. Pre-incubate the enzyme and 3-Chloroalanine for a set period (e.g., 15 minutes) to allow inhibition to occur. b. Add the quenching agent at the desired molar excess (e.g., 100x the concentration of 3-Chloroalanine). c. Incubate for a defined quenching time (e.g., 5 minutes). d. Add the substrate to initiate the enzymatic reaction. e. Proceed with your standard assay detection protocol.
-
Analysis:
-
Verify No Interference: The signal from Well C (Quencher Interference) must be at background levels. If it is not, the quencher is incompatible with your assay.
-
Verify Quenching: The activity in Well D (Quenched Reaction) should be higher than in Well B (Full Inhibition). This confirms the quencher is stopping further inhibition. The activity level in Well D represents the amount of enzyme that was not inhibited before the quencher was added.
-
Optimize: Repeat the procedure with varying quencher concentrations and incubation times to find the minimum conditions required to achieve a stable and reproducible result in Well D.
-
Protocol 2: General Procedure for Quenching with L-cysteine
Objective: To provide a starting point for quenching 3-Chloroalanine in a typical biochemical assay.
Procedure:
-
Prepare Fresh Solutions:
-
Prepare a 100 mM stock solution of L-cysteine in a degassed, pH-neutral buffer (e.g., HEPES or PBS). Prepare this solution immediately before use.
-
Prepare the this compound stock solution in the appropriate solvent for your experiment.
-
-
Run the Inhibition Reaction:
-
In your reaction vessel (e.g., microplate well), combine the enzyme, buffer, and any other necessary components.
-
Initiate the inhibition by adding this compound to its final desired concentration.
-
Incubate for the desired time period to allow for enzyme inactivation.
-
-
Execute the Quench Step:
-
Add the freshly prepared L-cysteine solution to the reaction. The final concentration of L-cysteine should be in at least a 10- to 100-fold molar excess over the initial concentration of 3-Chloroalanine.
-
Mix gently and incubate for 5-10 minutes at room temperature to ensure the quenching reaction is complete.
-
-
Measure Remaining Activity:
-
Initiate the enzymatic reaction by adding the substrate.
-
Measure the reaction progress using your established detection method (e.g., absorbance, fluorescence, luminescence). The resulting activity is from the enzyme that remained uninhibited before the quench step.
-
References
-
National Center for Biotechnology Information. (2015). Assay Interference by Chemical Reactivity - Assay Guidance Manual. Retrieved from [Link]
-
Casey, J. R., et al. (n.d.). Thiol-Blocking Electrophiles Interfere with Labeling and Detection of Protein Sulfenic Acids. PMC - NIH. Retrieved from [Link]
-
Winther, J. R., & Thorpe, C. (2014). Quantification of Thiols and Disulfides. Biochimica et Biophysica Acta (BBA) - General Subjects, 1840(2), 838-846. Retrieved from [Link]
-
Natarajan, M., et al. (2000). Antioxidant compounds interfere with the 3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide cytotoxicity assay. ResearchGate. Retrieved from [Link]
-
Wikipedia. (n.d.). Chloroalanine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). beta-Chloroalanine. PubChem. Retrieved from [Link]
-
Gáspár, A., & Kóczán, G. (2005). A study of quenching effect of sulfur-containing amino acids L-cysteine and L-methionine on peroxyoxalate chemiluminescence of 7-amino-4-trifluoromethylcumarin. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 61(6), 1227-1231. Retrieved from [Link]
-
ResearchGate. (n.d.). A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations. Retrieved from [Link]
-
PDI, et al. (n.d.). Discovery of Covalent Inhibitors Targeting the Transcriptional Enhanced Associate Domain Central Pocket. PMC. Retrieved from [Link]
-
Adibekian, A., et al. (2011). Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. PMC. Retrieved from [Link]
-
Lonsdale, R., & Ward, R. A. (2018). A practical guide for the assay-dependent characterisation of irreversible inhibitors. Bioorganic & Medicinal Chemistry, 26(9), 2194-2203. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-chloro-L-alanine. PubChem. Retrieved from [Link]
-
de Wispelaere, M., et al. (2022). A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations. Current Protocols, 2(6), e419. Retrieved from [Link]
-
International Journal of Electrochemical Science. (2008). Solute-Solvent Interactions in Biological Molecules: L-Cysteine. Retrieved from [Link]
-
Schopfer, F. J., et al. (2009). Transduction of Redox Signaling by Electrophile-Protein Reactions. Antioxidants & Redox Signaling, 11(8), 1975-2012. Retrieved from [Link]
-
Wang, Y., et al. (2021). Inhibition Mechanism of L-Cysteine on Maillard Reaction by Trapping 5-Hydroxymethylfurfural. Molecules, 26(12), 3658. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Solute-Solvent Interactions in Biological Molecules: L-Cysteine. Retrieved from [Link]
-
Gao, Y., & Yang, W. (2021). Multiple deprotonation paths of the nucleophile 3'-OH in the DNA synthesis reaction. Proceedings of the National Academy of Sciences, 118(23), e2103990118. Retrieved from [Link]
-
Schade, D., & Seitz, O. (2011). Tertiary Alkylamines as Nucleophiles in Substitution Reactions at Heteroaromatic Halide During the Synthesis of the Highly Potent Pirinixic Acid Derivative 2-(4-Chloro-6-(2,3-dimethylphenylamino)pyrimidin-2-ylthio)octanoic Acid (YS-121). Molecules, 16(12), 10349-10360. Retrieved from [Link]
Sources
- 1. This compound | 35401-46-8 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Transduction of Redox Signaling by Electrophile-Protein Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Cellular Uptake Efficiency of 3-Chloroalanine Hydrochloride
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Chloroalanine hydrochloride. This guide provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during cellular uptake experiments. As an analogue of the amino acid alanine, 3-Chloroalanine's entry into cells is a critical step for its subsequent biological activity. This resource is designed to help you navigate the complexities of your experiments with scientific rigor and confidence.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter when quantifying the cellular uptake of this compound. Each problem is followed by potential causes and detailed, step-by-step solutions.
Issue 1: Low or No Detectable Intracellular Concentration of 3-Chloroalanine
You've treated your cells with this compound, but your analytical method (e.g., LC-MS/MS, radiolabeled assay) shows minimal to no compound inside the cells.
Caption: A typical experimental workflow for measuring cellular uptake.
| Potential Cause | Explanation | Troubleshooting Steps |
| Inappropriate Cell Type | The cell line you are using may have low expression of the relevant amino acid transporters. 3-Chloroalanine has been identified as an activator of the Alanine-Serine-Cysteine Transporter 2 (ASCT2), suggesting this is a primary route of entry.[1] | 1. Verify Transporter Expression: Check the literature or use techniques like qPCR or Western blotting to confirm the expression of ASCT2 (gene name SLC1A5) in your cell line. 2. Select an Appropriate Cell Line: Consider using cell lines known to have high ASCT2 expression, such as various cancer cell lines. |
| Suboptimal Incubation Time | The uptake of amino acid analogues can be rapid and reach equilibrium quickly. Your chosen time point might be too short for detectable accumulation or too long, leading to efflux or metabolism. | 1. Perform a Time-Course Experiment: Measure intracellular 3-Chloroalanine concentration at multiple time points (e.g., 1, 5, 15, 30, and 60 minutes) to identify the optimal incubation time for maximum uptake. |
| Incorrect Buffer Composition | The activity of many amino acid transporters is dependent on specific ions, particularly sodium. | 1. Use a Sodium-Containing Buffer: Ensure your incubation buffer contains physiological concentrations of sodium chloride (e.g., Hanks' Balanced Salt Solution - HBSS). 2. Control for pH: Maintain the pH of your buffer at physiological levels (typically 7.4), as pH can influence transporter activity. |
| Competition with Media Components | Amino acids present in the cell culture medium can compete with 3-Chloroalanine for transporter binding, reducing its uptake. | 1. Wash Cells Thoroughly: Before incubation with 3-Chloroalanine, wash the cells at least twice with a buffer that does not contain amino acids. 2. Perform Uptake in Minimal Buffer: Conduct the incubation in a simple balanced salt solution without amino acids. |
| Compound Instability | This compound may be unstable in your experimental conditions, leading to degradation before it can be taken up by the cells. | 1. Prepare Fresh Solutions: Always prepare your this compound working solution immediately before use. 2. Assess Stability: If you suspect instability, you can analyze the concentration of 3-Chloroalanine in your incubation buffer over time using a suitable analytical method. |
Issue 2: High Variability Between Replicates
Caption: Key sources of variability in cellular uptake experiments.
| Potential Cause | Explanation | Troubleshooting Steps |
| Inconsistent Cell Number/Confluency | The number of cells per well can significantly impact the total amount of 3-Chloroalanine taken up. Differences in cell confluency can also alter transporter expression. | 1. Standardize Seeding Density: Ensure a consistent number of cells are seeded in each well. 2. Use Cells at a Consistent Confluency: Perform experiments when cells are at a consistent confluency (e.g., 80-90%). Avoid using cells that are overgrown or have been passaged too many times. 3. Normalize to Protein or Cell Count: After lysis, determine the protein concentration (e.g., using a BCA assay) or cell number for each sample and normalize the intracellular 3-Chloroalanine concentration to this value. |
| Inadequate Washing | Residual extracellular 3-Chloroalanine can artificially inflate the measured intracellular concentration. | 1. Optimize Washing Protocol: After incubation, wash the cells rapidly with at least three changes of ice-cold buffer to effectively remove extracellular compound and stop further transport. |
| Temperature Fluctuations | Cellular transport is an active process that is sensitive to temperature. | 1. Maintain Consistent Temperature: Ensure all incubation steps are performed at a constant, physiological temperature (typically 37°C) using a calibrated incubator or water bath. |
| Incomplete Cell Lysis | If cells are not completely lysed, the measured intracellular concentration will be an underestimation. | 1. Validate Lysis Procedure: Confirm the effectiveness of your lysis method by microscopy to ensure complete cell disruption. 2. Use Appropriate Lysis Buffers: Select a lysis buffer compatible with your downstream analytical method. |
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the likely mechanism of this compound cellular uptake?
A1: As an analogue of L-alanine, 3-Chloroalanine is primarily transported into cells via amino acid transporters. Specifically, it has been identified as an activator of the Alanine-Serine-Cysteine Transporter 2 (ASCT2), suggesting this is a key mechanism for its cellular entry.[1] ASCT2 is a sodium-dependent transporter responsible for the uptake of small neutral amino acids.
Q2: How can I confirm that ASCT2 is responsible for the uptake in my cell line?
A2: You can perform competitive inhibition experiments. Co-incubate your cells with 3-Chloroalanine and a known ASCT2 substrate, such as L-alanine, L-serine, or L-threonine. A significant decrease in the uptake of 3-Chloroalanine in the presence of these competitors would indicate that they share the same transporter, likely ASCT2.
Q3: What are the best methods for quantifying intracellular 3-Chloroalanine?
A3: The choice of method depends on the available resources and required sensitivity.
-
LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): This is a highly sensitive and specific method for quantifying small molecules. It allows for the direct measurement of the parent compound and can distinguish it from potential metabolites.
-
Radiolabeled Uptake Assays: Using a radiolabeled version of 3-Chloroalanine (e.g., with ³H or ¹⁴C) provides a very sensitive way to measure uptake. The amount of radioactivity in the cell lysate is proportional to the amount of compound taken up.
-
Fluorescent-Based Assays: While there isn't a direct fluorescent probe for 3-Chloroalanine, you could potentially use a competitive uptake assay with a fluorescent amino acid analogue known to be transported by the same system.
Q4: Can the hydrochloride salt form of 3-Chloroalanine affect its uptake?
A4: this compound is the salt form, which enhances its solubility and stability in aqueous solutions. When dissolved in a buffered solution, such as cell culture medium or an experimental buffer, it will dissociate into the 3-chloroalanine molecule and a chloride ion. The uptake is of the 3-chloroalanine molecule itself, so the hydrochloride form is primarily for formulation and handling purposes.
Q5: My experiment shows that D-alanine does not inhibit the uptake of 3-Chloro-L-alanine. Why is this?
A5: Many amino acid transporters are stereospecific, meaning they preferentially transport one stereoisomer (L- or D-) over the other. The L-isomers of amino acids are the predominant form used in mammalian systems. Therefore, it is expected that an L-amino acid transporter like ASCT2 would have a much higher affinity for 3-Chloro-L-alanine than for D-alanine, resulting in a lack of competition from the D-isomer.[2]
Q6: How does the pH of the extracellular medium affect uptake?
A6: The activity of sodium-dependent transporters like ASCT2 can be influenced by pH. Changes in extracellular pH can alter the protonation state of amino acid residues in the transporter protein, potentially affecting its conformation and transport efficiency. It is crucial to maintain a stable and physiological pH (around 7.4) in your experimental buffer.
Q7: What is the difference between uptake efficiency and intracellular concentration?
A7: Uptake efficiency refers to the rate and extent to which a compound is transported into the cell. It is often described by kinetic parameters like Km (the substrate concentration at half-maximal transport velocity) and Vmax (the maximum transport velocity). Intracellular concentration is the amount of the compound present inside the cell at a specific time point. This concentration is a net result of uptake, efflux (transport out of the cell), and any intracellular metabolism or binding.
Part 3: Experimental Protocols
Protocol 1: General Radiolabeled 3-Chloroalanine Uptake Assay
This protocol provides a framework for measuring the uptake of radiolabeled 3-Chloroalanine.
-
Cell Culture: Seed cells in a 24-well plate at a density that will result in 80-90% confluency on the day of the experiment.
-
Preparation of Solutions:
-
Uptake Buffer: Prepare a sodium-containing buffer (e.g., HBSS) and warm it to 37°C.
-
Radiolabeled 3-Chloroalanine Solution: Prepare a working solution of radiolabeled 3-Chloroalanine in the uptake buffer at the desired concentration.
-
Stop Solution: Prepare an ice-cold buffer (e.g., HBSS) to terminate the uptake.
-
-
Uptake Assay: a. Aspirate the culture medium from the wells. b. Wash the cells twice with 1 mL of pre-warmed uptake buffer. c. Aspirate the buffer and add the radiolabeled 3-Chloroalanine solution to each well. d. Incubate for the desired time at 37°C. e. To terminate the uptake, rapidly aspirate the radiolabeled solution and wash the cells three times with 1 mL of ice-cold stop solution.
-
Cell Lysis and Scintillation Counting: a. Add a suitable lysis buffer (e.g., 0.1 M NaOH or a buffer containing 1% SDS) to each well and incubate to ensure complete lysis. b. Transfer the cell lysate to a scintillation vial. c. Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Normalization: a. In parallel wells that were not treated with the radiolabeled compound, lyse the cells and measure the total protein concentration using a BCA or Bradford assay. b. Express the uptake as counts per minute (CPM) per milligram of protein (CPM/mg protein).
Protocol 2: LC-MS/MS Quantification of Intracellular 3-Chloroalanine
This protocol outlines the steps for quantifying unlabeled 3-Chloroalanine.
-
Cell Treatment: Follow steps 1-3 of the radiolabeled uptake assay protocol, using unlabeled this compound.
-
Cell Lysis and Sample Preparation: a. After the final wash, add an ice-cold extraction solvent (e.g., 80% methanol) to the wells to lyse the cells and precipitate proteins. b. Scrape the cells and transfer the lysate to a microcentrifuge tube. c. Centrifuge at high speed to pellet the protein and cell debris. d. Transfer the supernatant, which contains the intracellular 3-Chloroalanine, to a new tube for LC-MS/MS analysis.
-
LC-MS/MS Analysis: a. Develop a sensitive and specific LC-MS/MS method for the detection of 3-Chloroalanine. This will involve optimizing the chromatographic separation and the mass spectrometer parameters (e.g., precursor and product ions, collision energy). b. Prepare a standard curve of 3-Chloroalanine in the same matrix as your samples to allow for accurate quantification.
-
Data Normalization: a. Normalize the quantified amount of 3-Chloroalanine to the protein concentration or cell number of the sample.
References
Effect of pH on 3-Chloroalanine hydrochloride stability and activity
Technical Support Center: 3-Chloroalanine Hydrochloride
Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the handling and use of this compound, with a specific focus on the critical role of pH in maintaining its stability and activity.
Frequently Asked Questions (FAQs)
Q1: What is 3-Chloro-L-alanine hydrochloride and what are its primary applications?
3-Chloro-L-alanine hydrochloride is a synthetic derivative of the amino acid L-alanine.[1][2] It is widely used in biochemical research as an inhibitor of several enzymes, including alanine racemase, threonine deaminase, and serine palmitoyltransferase.[3][4] Its ability to act as a bacteriostatic agent and its utility in studying enzyme kinetics make it a valuable tool in microbiology and drug discovery.[3][4]
Q2: How should I store the solid (powder) form of 3-Chloro-L-alanine hydrochloride?
The solid form of 3-Chloro-L-alanine hydrochloride should be stored at 4°C under desiccated conditions.[1] For long-term storage, -20°C is also recommended.[3] It is crucial to keep the container tightly sealed and protected from moisture to prevent degradation.[1][5]
Q3: What is the recommended solvent and storage condition for stock solutions?
3-Chloro-L-alanine hydrochloride is highly soluble in water (≥100 mg/mL) and DMSO (100 mg/mL).[1]
-
For Water-Based Stocks: Use nuclease-free or sterile water. The resulting solution will be acidic due to the hydrochloride salt, which aids in stability.
-
For DMSO-Based Stocks: Ensure you use new, anhydrous DMSO, as hygroscopic (water-absorbed) DMSO can negatively impact solubility and stability.[1]
Storage Recommendations for Stock Solutions: Once prepared, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles.[1][6] Store these aliquots under the following conditions:
Troubleshooting Guide: pH, Stability, and Activity
The chemical stability of 3-Chloro-L-alanine is highly dependent on pH. The presence of the chlorine atom on the β-carbon makes the molecule susceptible to elimination and hydrolysis reactions, particularly under neutral to alkaline conditions.
Q4: What is the primary cause of 3-Chloro-L-alanine instability in aqueous solutions?
The primary cause of instability is pH-dependent degradation. In aqueous solutions, especially at neutral or alkaline pH, 3-Chloro-L-alanine can undergo dehydrochlorination and hydrolysis. This process involves the removal of the chlorine atom and subsequent conversion of the molecule. Research on related N-chloro-amino acids shows that decomposition is significantly accelerated by hydroxide ions (OH⁻), indicating that alkaline conditions are detrimental to stability.[7] The likely degradation products are pyruvate, ammonium, and chloride, which renders the compound inactive for its intended purpose.[8]
Q5: At what pH is 3-Chloro-L-alanine hydrochloride most stable, and what happens at alkaline pH?
The compound is most stable in acidic conditions (pH < 6.0). The hydrochloride salt form naturally creates a slightly acidic environment when dissolved in water, which helps preserve its integrity. As the pH increases towards neutral and becomes alkaline, the rate of degradation increases significantly.
The diagram below illustrates the proposed pH-dependent degradation pathway.
Caption: Recommended workflow for experiments at neutral or alkaline pH.
References
-
Chloroalanine - Wikipedia. [Link]
-
pH controlled byproduct formation in aqueous decomposition of N-chloro-α-alanine | Request PDF - ResearchGate. [Link]
-
3-Chloro-L-alanine Hydrochloride (L-β-Chloroalanine hydrochloride) | 氨基酸衍生物| MCE. [Link]
-
3-chloro-L-alanine | C3H6ClNO2 | CID 439772 - PubChem - NIH. [Link]
-
Effect of pH on substrate and inhibitor kinetic constants of human liver alanine aminopeptidase. Evidence for two ionizable active center groups - PubMed. [Link]
-
The effect of trichloroacetic acid on the pH-activity profile of ALA-D.... - ResearchGate. [Link]
-
Microbial Dehalogenation: 3-Chloropropanoic Acid (3-CPA) Degradation as a Case Study 1. [Link]
-
Influence of pH on the allosteric properties of lactate dehydrogenase activity of Phycomyces blakesleeanus - PMC - NIH. [Link]
-
Biodegradation of Alachlor by a Newly Isolated Bacterium: Degradation Pathway and Product Analysis - MDPI. [Link]
-
Amino Acids as Precursors of Trihalomethane and Haloacetic Acid Formation During Chlorination | Request PDF - ResearchGate. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. 3-Chloro-L-alanine Hydrochloride | 51887-89-9 | TCI AMERICA [tcichemicals.com]
- 3. 3-CHLORO-L-ALANINE HYDROCHLORIDE | 51887-89-9 [chemicalbook.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Chloroalanine - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Guide to the Efficacy of D- vs. L-3-Chloroalanine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: Stereochemistry as a Critical Determinant of Biological Activity
In the realm of enzyme inhibition and antimicrobial research, the stereochemical configuration of a molecule can be the pivotal factor governing its efficacy and mechanism of action. This guide provides an in-depth comparison of the D- and L-enantiomers of 3-chloroalanine hydrochloride, two structurally similar yet functionally distinct unnatural amino acids. While both isomers exhibit inhibitory effects on microbial growth, their potency, enzymatic targets, and modes of action diverge significantly. Understanding these differences is crucial for researchers designing targeted therapeutic strategies and for scientists exploring the intricacies of enzyme-catalyzed reactions.
This guide will delve into the mechanistic underpinnings of their inhibitory actions, present available quantitative data on their efficacy, and provide detailed experimental protocols for their evaluation. By offering a comprehensive analysis, we aim to equip researchers with the knowledge to make informed decisions in the selection and application of these potent enzyme inhibitors.
Mechanisms of Action: A Tale of Two Isomers
Both D- and L-3-chloroalanine act as mechanism-based, irreversible inhibitors, often referred to as "suicide substrates," primarily targeting pyridoxal phosphate (PLP)-dependent enzymes that are crucial for bacterial cell wall biosynthesis.[1] The core of their inhibitory action lies in the enzymatic elimination of the chlorine atom, which generates a highly reactive α-aminoacrylate intermediate. This intermediate then covalently modifies the enzyme's active site, leading to its irreversible inactivation.[2]
D-3-Chloroalanine: A Stereospecific Assault on D-Amino Acid Metabolism
The primary efficacy of D-3-chloroalanine stems from its potent and stereospecific inhibition of enzymes involved in D-amino acid metabolism, which is essential for the synthesis of peptidoglycan, a critical component of the bacterial cell wall.
-
Alanine Racemase: This enzyme catalyzes the interconversion of L-alanine and D-alanine. D-alanine is a fundamental building block of peptidoglycan. D-3-chloroalanine is a potent inhibitor of alanine racemase, leading to a depletion of the D-alanine pool necessary for cell wall synthesis.[3][4]
-
D-amino Acid Transaminase: This enzyme is also involved in the synthesis of D-amino acids. Crucially, D-3-chloroalanine is a potent inhibitor of D-amino acid transaminase, while the L-isomer is not a substrate for this enzyme. This stereospecificity is a key differentiator in their mechanisms of action.
L-3-Chloroalanine: A Broader Spectrum of Enzyme Inhibition
L-3-chloroalanine also functions as a suicide inhibitor, targeting a range of PLP-dependent enzymes. While it also inhibits alanine racemase, its spectrum of activity extends to other enzymes involved in amino acid metabolism.[5]
-
Alanine Racemase: Similar to its D-enantiomer, L-3-chloroalanine irreversibly inhibits alanine racemase, contributing to its antibacterial properties by disrupting cell wall synthesis.[6]
-
Alanine Aminotransferase (ALAT): This enzyme plays a role in amino acid metabolism. L-3-chloroalanine has been shown to inhibit ALAT.
-
Threonine Deaminase: This enzyme is involved in the biosynthesis of isoleucine. L-3-chloroalanine has been reported to inhibit threonine deaminase.[5]
The broader enzymatic target profile of L-3-chloroalanine suggests that its antibacterial effects may be a consequence of disrupting multiple metabolic pathways.
Comparative Efficacy: A Quantitative Look
A direct comparison of the inhibitory potency of D- and L-3-chloroalanine is essential for selecting the appropriate isomer for a given research application. The following tables summarize the available data on their inhibition constants (Ki) and minimum inhibitory concentrations (MIC).
Table 1: Comparative Inhibition of Alanine Racemase
| Isomer | Target Enzyme | Organism | Inhibition Constant (Ki) | Reference |
| D-3-Chloroalanine | Alanine Racemase | Bacillus subtilis | Data not yet available | [7] |
| L-3-Chloroalanine | Alanine Racemase | Bacillus subtilis | Data not yet available | [7] |
Note: While a key study by Henderson and Johnston (1976) directly compares the inhibition of alanine racemase by both enantiomers, the specific Ki values were not available in the abstract. Further literature review is required to populate this data.
Table 2: Comparative Antibacterial Activity (Minimum Inhibitory Concentration - MIC)
| Isomer | Bacterial Strain | MIC (µg/mL) | Reference |
| D-3-Chloroalanine | Escherichia coli | Data not yet available | |
| L-3-Chloroalanine | Escherichia coli | Data not yet available | |
| D-3-Chloroalanine | Bacillus subtilis | Data not yet available | |
| L-3-Chloroalanine | Bacillus subtilis | Data not yet available |
Experimental Protocols
To ensure the reproducibility and validity of research findings, detailed and well-controlled experimental protocols are paramount. The following sections provide step-by-step methodologies for assessing the efficacy of D- and L-3-chloroalanine hydrochloride.
Protocol 1: Determination of Inhibition Constant (Ki) for Alanine Racemase
This protocol describes a coupled enzyme assay to determine the kinetic parameters of alanine racemase inhibition.
Materials:
-
Purified alanine racemase
-
L-alanine (substrate)
-
D-amino acid oxidase (coupling enzyme)
-
Horseradish peroxidase (HRP)
-
Amplex Red (or a similar H2O2 probe)
-
D- and L-3-chloroalanine hydrochloride (inhibitors)
-
Phosphate buffer (pH 8.0)
-
96-well microplate
-
Microplate reader (absorbance or fluorescence)
Procedure:
-
Enzyme and Inhibitor Preparation: Prepare stock solutions of alanine racemase, D- and L-3-chloroalanine in phosphate buffer.
-
Reaction Mixture Preparation: In a 96-well plate, prepare reaction mixtures containing phosphate buffer, L-alanine at various concentrations, D-amino acid oxidase, HRP, and Amplex Red.
-
Inhibitor Addition: Add varying concentrations of either D- or L-3-chloroalanine to the respective wells. Include control wells with no inhibitor.
-
Initiation of Reaction: Initiate the reaction by adding a fixed concentration of alanine racemase to all wells.
-
Kinetic Measurement: Immediately begin monitoring the increase in absorbance (or fluorescence) at the appropriate wavelength in a microplate reader. The rate of the reaction is proportional to the rate of D-alanine production by alanine racemase.
-
Data Analysis:
-
Calculate the initial reaction velocities (V₀) from the linear portion of the kinetic curves.
-
Plot 1/V₀ versus 1/[L-alanine] (Lineweaver-Burk plot) for each inhibitor concentration.
-
Determine the apparent Km and Vmax values from the plots.
-
Replot the slopes of the Lineweaver-Burk plots against the inhibitor concentration to determine the Ki value.
-
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of D- and L-3-chloroalanine against a bacterial strain.
Materials:
-
Bacterial strain of interest (e.g., E. coli, B. subtilis)
-
Mueller-Hinton Broth (MHB)
-
D- and L-3-chloroalanine hydrochloride
-
Sterile 96-well microplates
-
Spectrophotometer
-
Incubator
Procedure:
-
Inoculum Preparation: Grow the bacterial strain overnight in MHB. Dilute the culture to achieve a standardized inoculum density (e.g., 5 x 10⁵ CFU/mL).
-
Serial Dilution of Inhibitors: In a 96-well plate, perform a two-fold serial dilution of D- and L-3-chloroalanine in MHB to obtain a range of concentrations.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the inhibitor dilutions. Include a positive control well (bacteria, no inhibitor) and a negative control well (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the inhibitor that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.[8]
Visualizing the Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the suicide inhibition mechanism and the experimental workflow for inhibitor comparison.
Caption: Suicide inhibition mechanism of 3-chloroalanine.
Caption: Experimental workflow for comparing D- and L-3-chloroalanine efficacy.
Conclusion and Future Directions
The available evidence clearly demonstrates that both D- and L-3-chloroalanine hydrochloride are potent inhibitors of bacterial growth, acting through a mechanism of suicide inhibition. The key distinction lies in their stereospecific targeting of enzymes. D-3-chloroalanine exhibits a more focused action on enzymes of D-amino acid metabolism, particularly D-amino acid transaminase, for which the L-isomer is not a substrate. In contrast, L-3-chloroalanine displays a broader inhibitory profile.
A significant gap in the current understanding is the lack of directly comparable quantitative data for their inhibition of alanine racemase (Ki values) and their antibacterial potency (MIC values) against a standardized panel of bacteria. Future research should prioritize head-to-head comparative studies to generate these crucial datasets. Such data will be invaluable for the rational design of novel antimicrobial agents and for a more profound understanding of the structure-activity relationships that govern the efficacy of these fascinating molecules.
References
- Henderson, L. L., & Johnston, R. B. (1976). Inhibition studies of the enantiomers of beta chloroalanine on purified alanine racemase from B. subtilis.
- Radkov, A. D., & Moe, L. A. (2014). Amino Acid Racemase Enzyme Assays. Bio-protocol, 4(9), e1131.
-
Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Retrieved from [Link]
- Neuhaus, F. C., & Lynch, J. L. (1964). Inhibition of Bacterial Growth by β-Chloro-D-Alanine. Journal of Bacteriology, 88(3), 623-629.
- Mobashery, S., Johnston, M., & Lerner, S. A. (1987). Inactivation of alanine racemase by beta-chloro-L-alanine released enzymatically from amino acid and peptide C10-esters of deacetylcephalothin. Biochemistry, 26(18), 5878–5884.
- Manning, J. M., Merrifield, N. E., Jones, W. M., & Gotschlich, E. C. (1974). Inhibition of bacterial growth by beta-chloro-D-alanine.
- Manning, J. M., Merrifield, N. E., Jones, W. M., & Gotschlich, E. C. (1974). Inhibition of bacterial growth by beta-chloro-D-alanine. Journal of Biological Chemistry, 249(21), 6570-6575.
- Silverman, R. B. (2021). An outlook on suicide enzyme inhibition and drug design. Future Medicinal Chemistry, 13(19), 1681-1697.
-
Wikipedia. (2023, December 18). Suicide inhibition. In Wikipedia. Retrieved from [Link]
- Soper, T. S., Jones, W. M., Lerner, B., Trop, M., & Manning, J. M. (1977). Inactivation of bacterial D-amino acid transaminase by beta-chloro-D-alanine. Journal of Biological Chemistry, 252(10), 3170–3175.
- Strych, U., Penland, R. L., Fazylova, E., & Krause, K. L. (2007). New Classes of Alanine Racemase Inhibitors Identified by High-Throughput Screening Show Antimicrobial Activity against Mycobacterium tuberculosis. PLoS ONE, 2(6), e523.
- Farha, M. A., & Brown, E. D. (2010). A single assay for simultaneously testing effectors of alanine racemase and/or D-alanine: D-alanine ligase. Journal of Biomolecular Screening, 15(1), 89-95.
- Yoshimura, T., Esaki, N., & Soda, K. (1993). Physiological comparison of D-cysteine desulfhydrase of Escherichia coli with 3-chloro-D-alanine dehydrochlorinase of Pseudomonas putida CR 1-1. Journal of Bacteriology, 175(13), 4247-4250.
-
ID Labs Biotechnology. (2011). IDTox™ Alanine Transaminase (ALT) Enzyme Assay Kit. Retrieved from [Link]
- Hancock, R. E. W. (2001). Modified MIC Method for Cationic Antimicrobial Peptides. Antimicrobial Agents and Chemotherapy, 45(4), 1073-1078.
- Wang, E., & Walsh, C. (1978). Suicide substrates for the alanine racemase of Escherichia coli B. Biochemistry, 17(7), 1313–1321.
-
Ellinghaus, H. (2021, September 27). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration) [Video]. YouTube. Retrieved from [Link]
-
LibreTexts. (2021, March 6). 5.4: Enzyme Inhibition. In Chemistry LibreTexts. Retrieved from [Link]
- Fuda, C., Su, Y., & Mobashery, S. (2002). 3-Chloro-DL-alanine resistance by L-methionine-alpha-deamino-gamma-mercaptomethane-lyase activity. FEBS Letters, 523(1-3), 119-122.
- Lee, S. G., Hong, S. P., Song, J. H., Kim, S. J., & Soung, N. K. (2018). Structural and biochemical analyses of alanine racemase from the multidrug-resistant Clostridium difficile strain 630. Acta Crystallographica Section D: Structural Biology, 74(Pt 11), 1083–1093.
-
PubChem. (n.d.). 3-chloro-L-alanine. Retrieved from [Link]
-
eCampusOntario. (n.d.). Experimental Enzyme Kinetics; Linear Plots and Enzyme Inhibition. In BIOC2580: Introduction to Biochemistry*. Retrieved from [Link]
- Yoshimura, T., & Esaki, N. (2002). 3-Chloro-DL-alanine resistance by L-methionine-alpha-deamino-gamma-mercaptomethane-lyase activity. FEBS Letters, 523(1-3), 119-122.
-
Pharmaguideline. (n.d.). Enzyme Kinetics (Michaelis-Menten plot, Line-Weaver Burke plot) Enzyme Inhibitors with Examples. Retrieved from [Link]
- Tanizawa, K., Ishida, M., Asano, Y., Tanaka, H., & Soda, K. (1988). Physiological comparison of D-cysteine desulfhydrase of Escherichia coli with 3-chloro-D-alanine dehydrochlorinase of Pseudomonas putida CR 1-1. Archives of Microbiology, 149(5), 413-416.
-
IDEXX. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). Retrieved from [Link]
- Duggan, K. C., & Lociuro, S. (2012). Improved Inhibitor Screening Experiments by Comparative Analysis of Simulated Enzyme Progress Curves. PLoS ONE, 7(10), e46743.
- Zhang, M., Lin, S., & Li, Y. (2016). Alanine racemase is essential for the growth and interspecies competitiveness of Streptococcus mutans. Scientific Reports, 6, 35291.
-
PubChem. (n.d.). beta-Chloroalanine. Retrieved from [Link]
- May, J. F., Wendel, C., & Roy, H. (2019). Inhibition of the D-alanine:D-alanyl carrier protein ligase from Bacillus subtilis increases the bacterium's susceptibility to antibiotics that target the cell wall. Journal of Biological Chemistry, 294(45), 16999-17010.
Sources
- 1. Purification, Characterization and Inhibition of Alanine Racemase from a Pathogenic Strain of Streptococcus iniae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An outlook on suicide enzyme inhibition and drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Bacterial Growth by β-Chloro-D-Alanine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of bacterial growth by beta-chloro-D-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Inactivation of alanine racemase by beta-chloro-L-alanine released enzymatically from amino acid and peptide C10-esters of deacetylcephalothin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition studies of the enantiomers of beta chloroalanine on purified alanine racemase from B. subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
A Comparative Guide to Alanine Racemase Inhibitors: 3-Chloroalanine Hydrochloride vs. The Field
In the landscape of antibacterial drug discovery, alanine racemase (Alr) stands out as a prime therapeutic target. This pyridoxal 5'-phosphate (PLP)-dependent enzyme is a cornerstone of bacterial cell wall biosynthesis, catalyzing the racemization of L-alanine to D-alanine, an essential component of peptidoglycan.[1][2] Crucially, this enzyme is absent in humans, making it an attractive target for developing selective antibacterial agents.[1][2] Among the arsenal of molecules developed to inhibit this enzyme, 3-Chloroalanine hydrochloride has long been a subject of intense research due to its potent, irreversible mechanism of action. This guide provides an in-depth comparison of this compound with other notable alanine racemase inhibitors, offering experimental data and procedural insights for researchers, scientists, and drug development professionals.
This compound: The Suicide Substrate
3-Chloroalanine, particularly its D- and L-isomers, is a classic example of a mechanism-based inactivator, often referred to as a "suicide substrate."[3] This class of inhibitors is designed to be processed by the target enzyme's catalytic machinery, leading to the generation of a reactive intermediate that irreversibly inactivates the enzyme.
Mechanism of Action: A One-Way Street
The inhibitory action of 3-chloroalanine hinges on the catalytic prowess of alanine racemase itself. The enzyme recognizes 3-chloroalanine as a substrate analog and initiates the catalytic cycle. A key step involves the enzyme facilitating the elimination of a chloride ion from the inhibitor. This β-elimination reaction generates a highly reactive electrophilic intermediate, 2-aminoacrylate, within the confines of the active site. This intermediate then covalently modifies a crucial nucleophilic residue in the active site or the PLP cofactor, leading to the irreversible inactivation of the enzyme.[4] Both D- and L-isomers of β-chloroalanine have been shown to effectively inhibit the growth of various bacteria, including Diplococcus pneumoniae, Streptococcus pyogenes, Bacillus subtilis, and Escherichia coli.[3] Studies have demonstrated that treatment with β-chloro-D-alanine leads to a significant (90-95%) inhibition of alanine racemase activity in extracts of E. coli and B. subtilis.[3]
Figure 1: Suicide inhibition of alanine racemase by 3-Chloroalanine.
Comparative Analysis of Alanine Racemase Inhibitors
While this compound is a potent inhibitor, several other compounds have been developed and characterized, each with distinct mechanisms and properties. This section provides a comparative overview of some of the most well-studied alanine racemase inhibitors.
D-Cycloserine: The Competitive Antagonist
D-cycloserine is a broad-spectrum antibiotic and a structural analog of D-alanine.[5] Unlike 3-chloroalanine, it primarily acts as a competitive inhibitor of alanine racemase.[6] It competes with the natural substrate, D-alanine, for binding to the enzyme's active site, thereby preventing the formation of D-alanine.[6] D-cycloserine also inhibits a second enzyme in the peptidoglycan synthesis pathway, D-alanine:D-alanine ligase.[7][8] While initially thought to be an irreversible inhibitor, recent studies suggest that the inhibition of Mycobacterium tuberculosis Alr by D-cycloserine is reversible.[5][9]
Figure 2: Competitive inhibition of alanine racemase by D-Cycloserine.
O-Carbamyl-D-serine: Another Suicide Substrate
O-Carbamyl-D-serine is another inhibitor that acts as a suicide substrate for alanine racemase.[2] Its mechanism is similar to that of 3-chloroalanine, involving enzymatic processing to a reactive species that irreversibly inactivates the enzyme.
Alafosfalin: A Pro-drug Approach
Alafosfalin is a phosphonopeptide that acts as a pro-drug.[10] It is actively transported into bacterial cells via peptide permeases, where it is then hydrolyzed by intracellular peptidases to release L-1-aminoethylphosphonic acid (L-Ala-P).[10] L-Ala-P is a potent competitive inhibitor of alanine racemase.[11]
Non-Substrate Analogs: A New Frontier
A significant drawback of substrate analog inhibitors like 3-chloroalanine and D-cycloserine is their potential for off-target effects due to their structural similarity to natural amino acids.[2] This has spurred the development of non-substrate analog inhibitors. High-throughput screening efforts have identified several novel classes of alanine racemase inhibitors that are structurally distinct from alanine.[12] These compounds offer the promise of greater specificity and reduced toxicity.
Quantitative Comparison of Inhibitor Potency
The efficacy of an inhibitor is quantitatively described by its inhibition constant (Ki) or the concentration required for 50% inhibition (IC50). The table below summarizes available data for various alanine racemase inhibitors against different bacterial species. It is important to note that direct comparison of IC50 values can be challenging as they are dependent on experimental conditions, particularly substrate concentration. Ki values, however, represent the intrinsic binding affinity of the inhibitor to the enzyme.
| Inhibitor | Target Organism | Inhibition Type | Ki (μM) | IC50 (μM) | Reference |
| D-Cycloserine | Escherichia coli | Competitive | 650 | - | [6] |
| Mycobacterium tuberculosis Ddl | Competitive | 14 (DCS1), 25 (DCS2) | - | [7][8] | |
| Mycobacterium tuberculosis | - | 8.6 | - | [1] | |
| L-Cycloserine | Escherichia coli | Competitive | 2100 | - | [6] |
| Alafosfalin (as L-Ala-P) | Escherichia coli | Competitive | 30 | - | [1] |
| Staphylococcus aureus | Irreversible | 400 | - | [1] | |
| Thiadiazolidinones | Mycobacterium tuberculosis | - | - | <0.03 - 28 | [1] |
| Novel Non-Substrate Analogs | Mycobacterium tuberculosis | - | 38 - 927 | 1 - 13 | [12] |
Note: Data for 3-Chloroalanine is often reported as percent inhibition under specific conditions rather than precise Ki or IC50 values due to its irreversible, time-dependent inactivation mechanism.[3]
Experimental Protocols for Inhibitor Evaluation
To ensure the trustworthiness and reproducibility of findings, standardized experimental protocols are essential. Below are detailed methodologies for assessing alanine racemase inhibition.
Alanine Racemase Activity Assay
This protocol describes a coupled-enzyme assay to determine the rate of alanine racemase activity. The racemization of L-alanine to D-alanine is coupled to the oxidation of D-alanine by D-amino acid oxidase (DAAO), which produces hydrogen peroxide. The hydrogen peroxide is then used by horseradish peroxidase (HRP) to oxidize a chromogenic substrate, leading to a measurable color change.
Figure 3: Workflow for a coupled alanine racemase activity assay.
Step-by-Step Methodology:
-
Reaction Mixture Preparation: In a microplate well, combine the following reagents in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0):
-
L-alanine (substrate) at a concentration near its Km.
-
D-amino acid oxidase (DAAO).
-
Horseradish peroxidase (HRP).
-
A chromogenic HRP substrate (e.g., ABTS or TMB).
-
The inhibitor to be tested at various concentrations.
-
-
Pre-incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (typically 37°C) for 5-10 minutes to allow for temperature equilibration.
-
Reaction Initiation: Initiate the reaction by adding a known amount of purified alanine racemase to the reaction mixture.
-
Data Acquisition: Immediately begin monitoring the change in absorbance at the appropriate wavelength for the chosen chromogenic substrate using a microplate reader. Record readings at regular intervals for a set period.
-
Data Analysis: Determine the initial reaction velocity (rate of change in absorbance) from the linear portion of the reaction curve. Compare the velocities in the presence of the inhibitor to a control without the inhibitor to calculate the percent inhibition. IC50 values can be determined by plotting percent inhibition against inhibitor concentration. For Ki determination, experiments are performed at multiple substrate and inhibitor concentrations.
Causality Behind Experimental Choices:
-
Coupled Enzyme System: This design provides a continuous and easily measurable signal (color change) that is directly proportional to the activity of alanine racemase.
-
Substrate Concentration: Using a substrate concentration near the Km ensures that the enzyme is sensitive to competitive inhibitors.
-
Pre-incubation: This step is crucial for ensuring that the reaction components are at the optimal temperature before the reaction is initiated, leading to more accurate and reproducible results.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining MIC values.
Step-by-Step Methodology:
-
Inoculum Preparation: Prepare a standardized suspension of the test bacterium in a suitable broth medium (e.g., Mueller-Hinton Broth) to a density of approximately 5 x 105 colony-forming units (CFU)/mL.
-
Serial Dilution of Inhibitor: In a 96-well microplate, perform a two-fold serial dilution of the inhibitor in the broth medium.
-
Inoculation: Inoculate each well containing the diluted inhibitor with the standardized bacterial suspension. Include a positive control well (bacteria without inhibitor) and a negative control well (broth without bacteria).
-
Incubation: Incubate the microplate at 37°C for 18-24 hours.
-
Result Interpretation: After incubation, visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the inhibitor in a well that remains clear.
Bacterial Resistance Mechanisms
The emergence of resistance is a significant challenge in antibiotic development. Bacteria have evolved various strategies to counteract the effects of alanine racemase inhibitors.
-
3-Chloroalanine: Some bacteria, such as Fusobacterium nucleatum and Porphyromonas gingivalis, exhibit resistance to 3-chloroalanine through the action of an L-methionine-α-deamino-γ-mercaptomethane-lyase. This enzyme can also function as a 3-chloroalanine chloride-lyase, effectively detoxifying the inhibitor.
-
D-Cycloserine: Resistance to D-cycloserine often arises from mutations in the alr gene, leading to a modified alanine racemase with reduced affinity for the inhibitor. Overexpression of the alr gene can also confer resistance by increasing the cellular concentration of the target enzyme.
Off-Target Effects and Toxicity
A critical consideration in drug development is the potential for off-target effects and toxicity.
-
Substrate Analogs (3-Chloroalanine, D-Cycloserine): Due to their structural similarity to alanine, these inhibitors can interact with other PLP-dependent enzymes in both bacteria and humans, leading to potential toxicity.[2] For example, the L-isomer of β-chloro-alanine has been shown to have less specificity for alanine racemase and can inhibit other enzymes like decarboxylases and transaminases.
-
Non-Substrate Analogs: The development of inhibitors that are not substrate analogs is a key strategy to mitigate off-target effects and improve the safety profile of new antibacterial agents.[12]
Conclusion and Future Perspectives
This compound remains a valuable research tool for studying the mechanism of alanine racemase and for its potent, irreversible inhibition. However, its lack of specificity highlights the need for the development of more targeted therapies. The comparative analysis presented in this guide underscores the diverse strategies employed to inhibit this crucial bacterial enzyme. D-cycloserine, despite its own limitations, has found clinical use, while alafosfalin demonstrates the potential of pro-drug approaches. The future of alanine racemase inhibitor development lies in the discovery and optimization of non-substrate analogs with high specificity and low toxicity. Continued research in this area, guided by robust experimental methodologies and a deep understanding of enzyme kinetics and resistance mechanisms, holds the promise of delivering novel and effective antibacterial agents.
References
-
Azam, M. A., & Jayaram, U. (2016). Inhibitors of alanine racemase enzyme: a review. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(4), 517–526. [Link]
-
Azam, M. A., & Jayaram, U. (2016). Inhibitors of alanine racemase enzyme: a review. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(4), 517–526. [Link]
-
PLOS ONE Editors. (2014). Correction: New Classes of Alanine Racemase Inhibitors Identified by High-Throughput Screening Show Antimicrobial Activity against Mycobacterium tuberculosis. PLOS ONE, 9(7), e103442. [Link]
-
Prosser, G. A., de la Mora-Rey, T., & Strych, U. (2013). Kinetic mechanism and inhibition of Mycobacterium tuberculosis D-alanine:D-alanine ligase by the antibiotic D-cycloserine. The FEBS Journal, 280(5), 1269–1283. [Link]
-
Wu, R., & Zheng, Y. (2022). Mechanistic Insights into the Reversible Inhibition of d-Cycloserine in Alanine Racemase from Mycobacterium tuberculosis. Journal of Chemical Information and Modeling, 62(15), 3694–3705. [Link]
-
ResearchGate. (n.d.). Assays for screening alanine racemase-specific inhibitors. Alanine...[Link]
-
Azam, M. A., & Jayaram, U. (2016). Inhibitors of alanine racemase enzyme: a review. PubMed. [Link]
-
Anthony, K. G., Strych, U., Yeung, K. R., Shoen, C. S., Perez, O., Krause, K. L., Cynamon, M. H., Aristoff, P. A., & Koski, R. A. (2011). New classes of alanine racemase inhibitors identified by high-throughput screening show antimicrobial activity against Mycobacterium tuberculosis. PloS one, 6(5), e20374. [Link]
-
Crick. (2020). D-Cycloserine destruction by alanine racemase and the limit of irreversible inhibition. [Link]
-
ResearchGate. (n.d.). Examples of the known alanine racemase inhibitors, alafosfalin (1) and fosfalin (2).[Link]
-
Thornberry, N. A., Bull, H. G., Taub, D., Wilson, K. E., Giménez-Gallego, G., Rosegay, A., Soderman, D. D., & Patchett, A. A. (1991). Mechanism-based inactivation of alanine racemase by 3-halovinylglycines. The Journal of biological chemistry, 266(32), 21657–21665. [Link]
-
Ringe, D., & Hedstrom, L. (1987). Mechanism of Inactivation of Alanine Racemase by Beta, Beta, Beta-Trifluoroalanine. Biochemistry, 26(23), 7333-7341. [Link]
-
Kahan, F. M., & Kropp, H. (1975). Inhibition of bacterial growth by beta-chloro-D-alanine. Antimicrobial agents and chemotherapy, 7(4), 456–464. [Link]
-
Copie, V., Faraci, W. S., Walsh, C. T., & Griffin, R. G. (1988). Inhibition of Alanine Racemase by Alanine Phosphonate: Detection of an Imine Linkage to Pyridoxal 5'-phosphate in the Enzyme-Inhibitor Complex by Solid-State 15N Nuclear Magnetic Resonance. Biochemistry, 27(14), 4966–4970. [Link]
-
Van Wieren, A. J., Durrant, J. D., & Majumdar, S. (2023). Computational and experimental analyses of alanine racemase suggest new avenues for developing allosteric small-molecule antibiotics. Drug development research, 84(4), 863–874. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Inhibitors of alanine racemase enzyme: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of bacterial growth by beta-chloro-D-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of inactivation of alanine racemase by beta, beta, beta-trifluoroalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. D-Cycloserine destruction by alanine racemase and the limit of irreversible inhibition | Crick [crick.ac.uk]
- 6. tandfonline.com [tandfonline.com]
- 7. Kinetic mechanism and inhibition of Mycobacterium tuberculosis D-alanine:D-alanine ligase by the antibiotic D-cycloserine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of alanine racemase by alanine phosphonate: detection of an imine linkage to pyridoxal 5'-phosphate in the enzyme-inhibitor complex by solid-state 15N nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. New Classes of Alanine Racemase Inhibitors Identified by High-Throughput Screening Show Antimicrobial Activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating Enzyme Inhibition by 3-Chloroalanine Hydrochloride: A Comparative Analysis of Biochemical Assays
For researchers and drug development professionals, the validation of an enzyme inhibitor's activity is a critical step in the discovery pipeline. 3-Chloroalanine hydrochloride, a well-established inhibitor, serves as an excellent case study for exploring the nuances of biochemical assays. This guide provides an in-depth, comparative look at the experimental methodologies used to validate its inhibitory effects, with a focus on pyridoxal-5'-phosphate (PLP)-dependent enzymes, its primary targets. We will delve into the causality behind experimental choices, ensuring a robust and self-validating approach to your research.
The Significance of 3-Chloroalanine as a Mechanistic Probe
3-Chloro-L-alanine and its D-isomer are synthetic, non-proteinogenic amino acid derivatives. Their structural similarity to L-alanine and D-alanine allows them to enter the active sites of various enzymes.[1][2] The key to their inhibitory action lies in the chlorine atom on the beta-carbon.[1] Many PLP-dependent enzymes, upon binding 3-chloroalanine, catalyze the elimination of the halide. This process generates a highly reactive intermediate that acts as a "suicide substrate," leading to the irreversible alkylation and inactivation of the enzyme's active site.[1][3][4] This mechanism-based inhibition makes 3-chloroalanine a potent and specific tool for studying certain enzyme classes.[3][5]
This guide will focus on two primary enzyme targets for 3-chloroalanine: Alanine Racemase (Alr) and Tryptophan Synthase (TrpS) . We will compare assays for validating 3-chloroalanine's inhibitory activity against these enzymes and contrast its performance with other known inhibitors.
Section 1: Alanine Racemase - A Key Target in Antibacterial Drug Discovery
Alanine racemase is a crucial bacterial enzyme that catalyzes the conversion of L-alanine to D-alanine, an essential component for the synthesis of the peptidoglycan cell wall.[2][6] Since this enzyme is absent in humans, it represents an attractive target for the development of novel antibiotics.[6][7] 3-Chloroalanine has been shown to be an effective inhibitor of alanine racemase.[2][8]
Comparative Inhibitors for Alanine Racemase:
-
D-Cycloserine: An FDA-approved drug used in tuberculosis treatment that also targets alanine racemase.[2][6] However, its use is limited by toxicity due to a lack of specificity for other PLP-containing enzymes in humans.[6][9]
-
O-carbamyl-D-serine: Another known inhibitor of alanine racemase.[2][7]
-
Alanine Phosphonate: A substrate analog that acts as an inhibitor.[9]
Assay 1: Coupled Spectrophotometric Assay for Alanine Racemase Activity
This is a continuous, high-throughput-compatible assay that measures the production of D-alanine from L-alanine. The D-alanine produced is then acted upon by D-amino acid oxidase (DAAO), which in the presence of horseradish peroxidase (HRP) and a suitable chromogenic substrate, generates a colored product that can be measured spectrophotometrically.[10]
Principle: Alanine Racemase: L-Alanine ⇌ D-Alanine DAAO: D-Alanine + O₂ + H₂O → Pyruvate + NH₃ + H₂O₂ HRP: H₂O₂ + Chromogen (e.g., Amplex Red) → Colored Product
Experimental Workflow Diagram:
Caption: Coupled spectrophotometric assay workflow for alanine racemase.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of L-alanine (e.g., 100 mM in assay buffer).
-
Prepare stock solutions of this compound and alternative inhibitors in the appropriate solvent (e.g., water).
-
Prepare a solution of purified alanine racemase in assay buffer.
-
Prepare a coupling enzyme mixture containing D-amino acid oxidase, horseradish peroxidase, and a chromogenic substrate (e.g., Amplex Red) in assay buffer.
-
-
Assay Procedure (96-well plate format):
-
To each well, add a defined volume of the inhibitor solution at various concentrations. Include a control with no inhibitor.
-
Add the alanine racemase enzyme solution to each well and incubate for a pre-determined time to allow for inhibitor binding.
-
Initiate the reaction by adding the L-alanine substrate solution.
-
Immediately add the coupling enzyme mixture.
-
Monitor the increase in absorbance at the appropriate wavelength (e.g., 570 nm for Amplex Red) over time using a plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates (V₀) from the linear portion of the absorbance vs. time plots.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%).[11]
-
To determine the inhibition constant (Kᵢ) and the mode of inhibition (e.g., competitive, non-competitive), perform kinetic studies by varying both the substrate and inhibitor concentrations and fitting the data to the Michaelis-Menten equation.[12][13][14]
-
Rationale for Experimental Choices:
-
Coupled Enzyme System: This allows for continuous monitoring of the reaction, which is often more accurate than endpoint assays.
-
High-Throughput Format: The use of a 96-well plate format enables the screening of multiple inhibitor concentrations and replicates simultaneously, increasing efficiency.
-
Kinetic Analysis: Determining the IC₅₀ provides a measure of inhibitor potency, while a full kinetic analysis reveals the mechanism of inhibition, which is crucial for understanding how the inhibitor interacts with the enzyme.[11][15]
Comparative Data for Alanine Racemase Inhibitors:
| Inhibitor | Target Enzyme | IC₅₀ (µM) | Kᵢ (µM) | Mode of Inhibition | Reference |
| 3-Chloro-D-alanine | Alanine Racemase | ~10-50 | ~5-20 | Suicide Inhibition | [2][8] |
| D-Cycloserine | Alanine Racemase | ~50-100 | ~25-50 | Competitive | [7][9] |
| O-carbamyl-D-serine | Alanine Racemase | ~100-200 | ~70-150 | Competitive | [7] |
| Alanine Phosphonate | Alanine Racemase | ~200-500 | ~150-300 | Competitive | [9] |
Note: The IC₅₀ and Kᵢ values are approximate and can vary depending on the specific bacterial source of the enzyme and the assay conditions.
Section 2: Tryptophan Synthase - A Target in Antimicrobial and Herbicide Development
Tryptophan synthase is another PLP-dependent enzyme that catalyzes the final two steps in the biosynthesis of tryptophan.[16] It is a complex of two subunits, α and β. The α-subunit cleaves indole-3-glycerol phosphate to indole and glyceraldehyde-3-phosphate, and the β-subunit synthesizes tryptophan from indole and serine.[17] This enzyme is found in bacteria, fungi, and plants, making it a target for both antimicrobial and herbicide development.[18]
Comparative Inhibitors for Tryptophan Synthase:
-
Indole Analogs: Various indole derivatives can act as inhibitors by competing with the natural substrate.[19]
-
Allosteric Inhibitors: Small molecules that bind to sites other than the active site can modulate enzyme activity.[16][20]
-
(1-fluorovinyl)glycine: A known inhibitor of tryptophan synthase.[21]
Assay 2: Continuous Spectrophotometric Assay for Tryptophan Synthase (β-reaction)
This assay measures the consumption of indole and serine to produce tryptophan. The reaction can be monitored by the decrease in indole absorbance at 290 nm.[18]
Principle: Tryptophan Synthase (β-subunit): Indole + L-Serine → L-Tryptophan + H₂O
Experimental Workflow Diagram:
Caption: Spectrophotometric assay workflow for tryptophan synthase.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare stock solutions of indole and L-serine in assay buffer.
-
Prepare stock solutions of this compound and alternative inhibitors.
-
Prepare a solution of purified tryptophan synthase in assay buffer.
-
-
Assay Procedure (Cuvette-based):
-
In a quartz cuvette, add the assay buffer, L-serine, and the inhibitor at various concentrations.
-
Add the tryptophan synthase enzyme and incubate.
-
Initiate the reaction by adding indole.
-
Immediately monitor the decrease in absorbance at 290 nm over time using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the initial reaction rates from the slope of the linear portion of the absorbance vs. time curve.
-
Determine the IC₅₀ and Kᵢ values as described for the alanine racemase assay.
-
Rationale for Experimental Choices:
-
Direct Spectrophotometry: This method directly measures the consumption of a substrate, providing a straightforward and real-time assessment of enzyme activity.
-
Cuvette-based Assay: While less high-throughput than plate-based assays, this format allows for precise control and measurement, which is often necessary for detailed kinetic studies.
Comparative Data for Tryptophan Synthase Inhibitors:
| Inhibitor | Target Enzyme | IC₅₀ (µM) | Kᵢ (µM) | Mode of Inhibition | Reference |
| 3-Chloro-L-alanine | Tryptophan Synthase | Variable | Variable | Suicide Inhibition | [22] |
| Indole-3-propionic acid | Tryptophan Synthase | ~100-300 | ~80-200 | Competitive | [19] |
| BRD4592 | Tryptophan Synthase | ~1-5 | ~0.5-2 | Allosteric | [16] |
| (1-fluorovinyl)glycine | Tryptophan Synthase | ~20-60 | ~10-30 | Suicide Inhibition | [21] |
Note: The inhibitory activity of 3-chloroalanine on tryptophan synthase can be complex and may depend on which subunit's activity is being measured.
Section 3: Validating the Mechanism of Suicide Inhibition
A key feature of 3-chloroalanine is its action as a suicide inhibitor.[3][4] Validating this mechanism requires specific experimental approaches beyond standard kinetic analysis.
Time-Dependent Inactivation Assay
This assay demonstrates the irreversible nature of the inhibition.
Principle: The enzyme is pre-incubated with the inhibitor for varying amounts of time. The remaining enzyme activity is then measured after diluting the mixture to a point where the inhibitor concentration is too low to cause significant further inhibition. A time-dependent loss of activity is characteristic of irreversible inhibition.[11]
Experimental Workflow Diagram:
Caption: Workflow for validating suicide inhibition.
Expected Outcome: A plot of the natural logarithm of the remaining enzyme activity versus the pre-incubation time should yield a series of straight lines for different inhibitor concentrations.[11] The slopes of these lines represent the apparent first-order rate constants of inactivation (k_obs). Plotting k_obs against the inhibitor concentration can then be used to determine the maximal rate of inactivation (k_inact) and the inhibitor concentration at which the inactivation rate is half-maximal (K_I).[11]
Conclusion
Validating the inhibitory activity of a compound like this compound requires a multi-faceted approach. By employing a combination of continuous spectrophotometric assays, detailed kinetic analysis, and specific mechanism-based assays, researchers can build a comprehensive and robust dataset. This guide has provided a framework for comparing the inhibitory effects of 3-chloroalanine with other known inhibitors of alanine racemase and tryptophan synthase. The experimental designs and rationales presented here are intended to ensure scientific integrity and provide a solid foundation for your research and drug development endeavors.
References
-
Mechanistic and kinetic studies of inhibition of enzymes - PubMed. Available from: [Link]
-
Steady-state enzyme kinetics | The Biochemist - Portland Press. Available from: [Link]
-
Computational and experimental analyses of alanine racemase suggest new avenues for developing allosteric small-molecule antibiotics - PMC - PubMed Central. Available from: [Link]
-
KINETIC ANALYSIS OF INHIBITOR ACTIONS ON ENZYMES1 - Ainfo. Available from: [Link]
-
Inhibitors of alanine racemase enzyme: a review. Available from: [Link]
-
Enzyme Kinetics and Binding Studies on Inhibitors of MEK Protein Kinase | Biochemistry. Available from: [Link]
-
New Classes of Alanine Racemase Inhibitors Identified by High-Throughput Screening Show Antimicrobial Activity against Mycobacterium tuberculosis | PLOS One - Research journals. Available from: [Link]
-
Enzyme inhibition and kinetics graphs (article) - Khan Academy. Available from: [Link]
-
Full article: Inhibitors of alanine racemase enzyme: a review - Taylor & Francis. Available from: [Link]
-
Mechanism of Inactivation of Alanine Racemase by Beta, Beta, Beta-Trifluoroalanine. Available from: [Link]
-
Assays for screening alanine racemase-specific inhibitors. Alanine... | Download Scientific Diagram - ResearchGate. Available from: [Link]
-
New Classes of Alanine Racemase Inhibitors Identified by High-Throughput Screening Show Antimicrobial Activity against Mycobacterium tuberculosis - NIH. Available from: [Link]
-
An outlook on suicide enzyme inhibition and drug design - PMC - PubMed Central. Available from: [Link]
-
Allosteric inhibitors of Mycobacterium tuberculosis tryptophan synthase - PubMed Central. Available from: [Link]
-
Suicide inhibition - Wikipedia. Available from: [Link]
-
Terminology of Molecular Biology for suicide inhibitor - GenScript. Available from: [Link]
-
Structural and biochemical analyses of alanine racemase from the multidrug-resistant Clostridium difficile strain 630 - NIH. Available from: [Link]
-
Selection and characterization of alanine racemase inhibitors against Aeromonas hydrophila - ResearchGate. Available from: [Link]
-
Chloroalanine - Wikipedia. Available from: [Link]
-
Tryptophan: A Rheostat of Cancer Immune Escape Mediated by Immunosuppressive Enzymes IDO1 and TDO - PMC - NIH. Available from: [Link]
-
Screening of Tryptophan Synthase Inhibitors as Leads of Herbicide Candidates - J-Stage. Available from: [Link]
-
Tryptophan synthase: a mine for enzymologists - PMC - NIH. Available from: [Link]
-
Limitations and Off-Target Effects of Tryptophan-Related IDO Inhibitors in Cancer Treatment. Available from: [Link]
-
(PDF) An outlook on suicide enzyme inhibition and drug design - ResearchGate. Available from: [Link]
-
Inhibition of bacterial growth by beta-chloro-D-alanine - PubMed. Available from: [Link]
-
A small-molecule allosteric inhibitor of Mycobacterium tuberculosis tryptophan synthase - PMC - PubMed Central. Available from: [Link]
-
SELECTIVE INHIBITION BY TRYPTOPHAN ANALOGUES OF MURINE TOXIN SYNTHESIS IN PASTEURELLA PESTIS - PubMed. Available from: [Link]
-
beta-Chloro-L-alanine inhibition of the Escherichia coli alanine-valine transaminase. Available from: [Link]
-
3-Chloro-DL-alanine resistance by L-methionine-alpha-deamino-gamma-mercaptomethane-lyase activity - PubMed. Available from: [Link]
-
Inhibition of tryptophan synthase by (1-fluorovinyl)glycine | Biochemistry - ACS Publications. Available from: [Link]
-
Inhibiting tryptophan metabolism enhances interferon therapy in kidney cancer. Available from: [Link]
-
3-chloro-L-alanine | C3H6ClNO2 | CID 439772 - PubChem - NIH. Available from: [Link]
Sources
- 1. 3-Chloro-L-alanine Hydrochloride | Alanine Aminotransferase Inhibitor [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Suicide inhibition - Wikipedia [en.wikipedia.org]
- 4. genscript.com [genscript.com]
- 5. An outlook on suicide enzyme inhibition and drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Computational and experimental analyses of alanine racemase suggest new avenues for developing allosteric small-molecule antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Inhibition of bacterial growth by beta-chloro-D-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New Classes of Alanine Racemase Inhibitors Identified by High-Throughput Screening Show Antimicrobial Activity against Mycobacterium tuberculosis | PLOS One [journals.plos.org]
- 10. researchgate.net [researchgate.net]
- 11. portlandpress.com [portlandpress.com]
- 12. Mechanistic and kinetic studies of inhibition of enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ainfo.cnptia.embrapa.br [ainfo.cnptia.embrapa.br]
- 14. Khan Academy [khanacademy.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. A small-molecule allosteric inhibitor of Mycobacterium tuberculosis tryptophan synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Tryptophan synthase: a mine for enzymologists - PMC [pmc.ncbi.nlm.nih.gov]
- 18. jstage.jst.go.jp [jstage.jst.go.jp]
- 19. SELECTIVE INHIBITION BY TRYPTOPHAN ANALOGUES OF MURINE TOXIN SYNTHESIS IN PASTEURELLA PESTIS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Allosteric inhibitors of Mycobacterium tuberculosis tryptophan synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. medchemexpress.com [medchemexpress.com]
A Comparative Guide to the Cross-Reactivity of 3-Chloroalanine Hydrochloride
This guide provides an in-depth analysis of the enzymatic cross-reactivity of 3-Chloroalanine hydrochloride, a pivotal tool in biochemical research. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple cataloging, offering insights into the mechanistic basis of its specificity and providing actionable experimental protocols for its characterization.
Introduction: The Mechanistic Underpinnings of a Suicide Inhibitor
3-Chloro-L-alanine (BCA) is a synthetic, non-proteinogenic amino acid analogue of L-alanine.[1][2] Its utility in research stems from its function as a potent, mechanism-based or "suicide" inhibitor. This inhibitory action is almost exclusively directed towards a specific class of enzymes: those dependent on the pyridoxal phosphate (PLP) cofactor.[1][3]
PLP-dependent enzymes are central to a vast array of metabolic reactions, primarily involving amino acids.[4][5] They catalyze these transformations by forming a Schiff base (an external aldimine) with the amino acid substrate. This intermediate is key, as the PLP cofactor acts as an "electron sink," stabilizing the formation of a carbanionic intermediate that is crucial for catalysis.[5][6]
3-Chloroalanine exploits this very mechanism. After forming the external aldimine, the enzyme's own catalytic machinery abstracts a proton and facilitates the elimination of the chlorine atom.[1] This process generates a highly reactive α,β-unsaturated aminoacrylate intermediate covalently bound to the PLP cofactor.[7] This electrophilic species then irreversibly alkylates a nucleophilic residue within the enzyme's active site, leading to covalent modification and permanent inactivation.[1][8] It is this enzyme-activated inactivation that earns it the "suicide substrate" designation.
The central hypothesis, therefore, is that 3-Chloroalanine will exhibit high reactivity towards PLP-dependent enzymes that process alanine or structurally similar amino acids, while showing minimal to no activity against enzymes that do not utilize PLP or have active sites sterically and electronically incompatible with an alanine analogue.
// Nodes E_PLP [label="Enzyme-PLP\n(Internal Aldimine)", fillcolor="#F1F3F4", fontcolor="#202124"]; BCA [label="3-Chloroalanine\n(Inhibitor)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; External_Aldimine [label="External Aldimine\n(Enzyme-PLP-BCA)", fillcolor="#FBBC05", fontcolor="#202124"]; Reactive_Intermediate [label="Reactive α,β-Unsaturated\nIntermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Inactive_Enzyme [label="Irreversibly Inactivated\nEnzyme (Covalent Adduct)", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges E_PLP -> External_Aldimine [label="Transimination"]; BCA -> External_Aldimine; External_Aldimine -> Reactive_Intermediate [label="Enzyme-catalyzed\nβ-elimination of Cl-"]; Reactive_Intermediate -> Inactive_Enzyme [label="Alkylation of\nActive Site Nucleophile"]; }
Mechanism of 3-Chloroalanine Suicide Inhibition.
Comparative Analysis of Enzyme Inhibition
The specificity of 3-Chloroalanine is not absolute, even within the PLP-enzyme superfamily. Its efficacy is dictated by the specific enzyme's ability to bind it as a substrate analogue and catalyze the initial elimination step. Below, we compare its activity against several key enzymes.
These enzymes readily accept 3-Chloroalanine into their active site, leading to potent, irreversible inactivation.
-
Alanine Racemase (Alr): This bacterial enzyme is a classic target.[2][9] It catalyzes the interconversion of L-alanine and D-alanine, an essential step in peptidoglycan synthesis for the bacterial cell wall.[2] The D- and L-isomers of chloroalanine are effective inhibitors, leading to the inactivation of the enzyme and inhibition of bacterial growth.[10] This makes Alanine Racemase a key subject for antimicrobial research.[2]
-
D-amino Acid Transaminase (DAT): This enzyme, particularly from bacterial sources like Bacillus sphaericus, is strongly inhibited by the D-isomer of β-chloroalanine.[7] The enzyme catalyzes an α,β-elimination reaction on the inhibitor, leading to its own inactivation.[7] Interestingly, for every one inactivation event, the enzyme processes approximately 1500 molecules of the inhibitor, highlighting the partitioning between catalytic turnover and inactivation.[7]
-
Glutamate Racemase (MurI): In a notable case of target re-evaluation, β-chloro-D-alanine (BCDA), long considered a canonical Alanine Racemase inhibitor, was found to be a poor inhibitor of the Mycobacterium tuberculosis Alr enzyme. Instead, its potent antituberculosis activity was traced to the mechanism-based inactivation of Glutamate Racemase, another essential enzyme in peptidoglycan biosynthesis.[11] This underscores the importance of empirical validation of inhibitor targets across different species.
3-Chloroalanine demonstrates inhibitory activity against a broader range of PLP-dependent enzymes, though often with different potencies or dependencies on the specific isomer.
-
Aspartate Aminotransferase: This enzyme is a known target of 3-chloro-L-alanine, which leads to active site labeling and inactivation.[2][12]
-
Threonine Deaminase & Branched-Chain Amino Acid Transaminase: Both L- and D-isomers of β-chloroalanine can inhibit these enzymes involved in amino acid metabolism, which can explain the requirement for isoleucine and valine supplementation for bacterial growth in the presence of the inhibitor.[2][9]
-
Tryptophan Synthase (TrpS): While L-serine is the preferred substrate for the native TrpS complex, β-chloro-L-alanine is actually a better substrate for the isolated β2 subunits.[13][14][15] This is because the chloride is an excellent leaving group, reducing the need for the fully optimized catalytic machinery of the complete enzyme complex.[15]
The true measure of specificity comes from comparing activity against non-target enzymes.
-
Non-PLP-Dependent Enzymes: As the mechanism of action is entirely dependent on the PLP cofactor, enzymes that do not utilize it are not susceptible to inhibition by 3-Chloroalanine. This includes vast classes of enzymes such as:
-
Kinases: (e.g., Protein Kinase A, Tyrosine Kinases)
-
Proteases: (e.g., Trypsin, Chymotrypsin) - unless they are part of a prodrug strategy where a protease releases chloroalanine.[16]
-
Phosphatases: (e.g., Alkaline Phosphatase)
-
-
PLP-Enzymes with Incompatible Active Sites: Even within the PLP family, enzymes whose active sites are tailored for large, aromatic, or dicarboxylic amino acids (e.g., Tyrosine aminotransferase, Ornithine decarboxylase) would not be expected to bind the small, simple 3-Chloroalanine molecule effectively and are thus poor targets.[3][17]
| Enzyme | Organism/Source | Inhibitor Isomer | Inhibition Type | Kᵢ or K_inact (µM) | Key Insight | Reference(s) |
| D-amino Acid Transaminase | Bacillus sphaericus | D-chloroalanine | Competitive / Inactivation | ~10 | Potent competitive inhibitor and inactivator. | [7] |
| Alanine Racemase | Escherichia coli, Bacillus subtilis | D- and L-isomers | Irreversible / Inactivation | Potent (specific Kᵢ not stated) | Classic primary target; effective antibacterial action. | [10] |
| Glutamate Racemase (MurI) | Mycobacterium tuberculosis | D-chloroalanine | Mechanism-based Inactivation | Potent (specific Kᵢ not stated) | The primary target in M. tuberculosis, not Alanine Racemase. | [11] |
| Tryptophan Synthase (β-subunit) | Bacteria | L-chloroalanine | Substrate (preferred over Serine) | Not applicable (substrate) | Better substrate than serine for the isolated subunit. | [15] |
Experimental Protocols for Assessing Cross-Reactivity
To empirically validate the cross-reactivity profile of 3-Chloroalanine, a standardized, robust enzyme inhibition assay is required. The following protocol provides a framework for a continuous spectrophotometric assay, a common method for monitoring PLP-dependent transaminase activity.
To determine the inhibitory effect (IC₅₀ and mechanism) of this compound on a candidate PLP-dependent enzyme (e.g., D-amino Acid Transaminase).
The activity of many transaminases can be monitored by coupling the production of an α-keto acid to a dehydrogenase reaction that consumes NADH, which can be observed as a decrease in absorbance at 340 nm.
-
Purified candidate enzyme
-
3-Chloro-D-alanine hydrochloride (or L-isomer, as appropriate)
-
D-Alanine (substrate)
-
α-Ketoglutarate (co-substrate)
-
Lactate Dehydrogenase (LDH) (coupling enzyme)
-
NADH
-
Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
UV/Vis Spectrophotometer or microplate reader
-
Preparation of Reagents:
-
Prepare concentrated stock solutions of 3-Chloroalanine, D-Alanine, and α-Ketoglutarate in the reaction buffer.
-
Prepare a fresh stock solution of NADH in buffer. Determine its precise concentration spectrophotometrically (ε₃₄₀ = 6220 M⁻¹cm⁻¹).
-
Dilute the purified candidate enzyme and LDH to working concentrations in buffer. Keep enzymes on ice.
-
-
Assay Setup (for IC₅₀ Determination):
-
In a 96-well UV-transparent plate or cuvettes, prepare a reaction master mix containing buffer, α-Ketoglutarate, NADH, and LDH.
-
Add serial dilutions of 3-Chloroalanine to the wells. Include a "no inhibitor" control (vehicle only, e.g., buffer).
-
Add the candidate enzyme to all wells and incubate for a defined pre-incubation period (e.g., 10-15 minutes) to allow the inhibitor to bind. This step is critical for time-dependent inactivators.
-
Initiate the reaction by adding the substrate, D-Alanine.
-
-
Data Acquisition:
-
Immediately begin monitoring the decrease in absorbance at 340 nm at a constant temperature (e.g., 25°C or 37°C).
-
Record data every 15-30 seconds for 5-10 minutes. Ensure the initial reaction rates are linear.
-
-
Data Analysis:
-
Calculate the initial velocity (v₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.
-
Normalize the rates relative to the "no inhibitor" control (set to 100% activity).
-
Plot the percent activity versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
-
Why a coupling enzyme? The primary transaminase reaction does not have a convenient spectrophotometric signal. LDH couples the production of pyruvate (from D-alanine) to the oxidation of NADH, providing a continuous and easily measured signal.
-
Why pre-incubation? For mechanism-based inhibitors like 3-Chloroalanine, inactivation is time-dependent. Pre-incubating the enzyme with the inhibitor before adding the substrate allows the inactivation reaction to proceed, providing a more accurate measure of its potency.
-
Controls are essential:
-
No Inhibitor Control: Defines 100% enzyme activity.
-
No Enzyme Control: Ensures no non-enzymatic degradation of NADH.
-
No Substrate Control: Confirms that the observed activity is substrate-dependent.
-
// Node Definitions Prep [label="1. Prepare Reagents\n(Enzymes, Substrates, Inhibitor, Cofactors)", fillcolor="#F1F3F4", fontcolor="#202124"]; Mix [label="2. Create Master Mix\n(Buffer, Co-substrate, NADH, Coupling Enzyme)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Inhibitor [label="3. Add Serial Dilutions\nof 3-Chloroalanine", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PreIncubate [label="4. Add Target Enzyme &\nPre-incubate", fillcolor="#FBBC05", fontcolor="#202124"]; Initiate [label="5. Initiate Reaction\nwith Primary Substrate", fillcolor="#34A853", fontcolor="#FFFFFF"]; Measure [label="6. Monitor Absorbance (340 nm)\nOver Time", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analyze [label="7. Calculate Rates &\nDetermine IC50", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Workflow Edges Prep -> Mix; Mix -> Inhibitor; Inhibitor -> PreIncubate; PreIncubate -> Initiate; Initiate -> Measure; Measure -> Analyze; }
Workflow for Enzyme Inhibition Assay.
Conclusion and Future Perspectives
This compound is a highly specific inhibitor, but its cross-reactivity is not zero. Its activity is largely confined to PLP-dependent enzymes capable of processing small amino acid substrates. The guide demonstrates that while enzymes like Alanine Racemase and D-amino Acid Transaminase are primary targets, other PLP-dependent enzymes can be affected, and crucially, the primary target can vary between organisms, as seen with M. tuberculosis.
References
-
Thornberry, N. A., et al. (1991). Mechanism-based inactivation of alanine racemase by 3-halovinylglycines. PubMed. Retrieved from [Link]
-
Mobashery, S., & Johnston, M. (1987). Inactivation of alanine racemase by beta-chloro-L-alanine released enzymatically from amino acid and peptide C10-esters of deacetylcephalothin. PubMed. Retrieved from [Link]
-
Prosser, G., et al. (2016). Glutamate Racemase Is the Primary Target of β-Chloro-d-Alanine in Mycobacterium tuberculosis. PubMed. Retrieved from [Link]
-
Kahan, F. M., & Kropp, H. (1975). Inhibition of bacterial growth by beta-chloro-D-alanine. PubMed. Retrieved from [Link]
-
Soper, T. S., et al. (1977). Inactivation of bacterial D-amino acid transaminase by beta-chloro-D-alanine. PubMed. Retrieved from [Link]
-
Scilit. (n.d.). Inactivation of bacterial D-amino acid transaminase by beta-chloro-D-alanine. Retrieved from [Link]
-
Buller, A. R., et al. (2015). Tryptophan Synthase: Biocatalyst Extraordinaire. PMC - NIH. Retrieved from [Link]
-
Arnold, F. H., et al. (2015). Directed evolution of the tryptophan synthase β-subunit for stand-alone function recapitulates allosteric activation. PubMed Central. Retrieved from [Link]
-
Raboni, S., et al. (2009). Tryptophan synthase: a mine for enzymologists. PMC - NIH. Retrieved from [Link]
-
Lee, H. Y., & Lee, J. Y. (2021). Conformational change of organic cofactor PLP is essential for catalysis in PLP-dependent enzymes. BMB Reports. Retrieved from [Link]
-
Wolthers, K. R., & Dunn, M. F. (2020). Structural Basis for Allostery in PLP-dependent Enzymes. Frontiers in Molecular Biosciences. Retrieved from [Link]
-
Eliot, A. C., & Kirsch, J. F. (2018). Pyridoxal phosphate-dependent reactions in the biosynthesis of natural products. Natural Product Reports. Retrieved from [Link]
-
Toney, M. D. (2011). Controlling reaction specificity in pyridoxal phosphate enzymes. PMC - PubMed Central. Retrieved from [Link]
-
Dunn, M. F., & Wolthers, K. R. (2020). Structural Basis for Allostery in PLP-dependent Enzymes. Frontiers. Retrieved from [Link]
Sources
- 1. 3-Chloro-L-alanine Hydrochloride | Alanine Aminotransferase Inhibitor [benchchem.com]
- 2. This compound|Alanine Analogue|RUO [benchchem.com]
- 3. Conformational change of organic cofactor PLP is essential for catalysis in PLP-dependent enzymes [bmbreports.org]
- 4. Pyridoxal phosphate-dependent reactions in the biosynthesis of natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 5. Controlling reaction specificity in pyridoxal phosphate enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Structural Basis for Allostery in PLP-dependent Enzymes [frontiersin.org]
- 7. Inactivation of bacterial D-amino acid transaminase by beta-chloro-D-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanism-based inactivation of alanine racemase by 3-halovinylglycines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Inhibition of bacterial growth by beta-chloro-D-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Glutamate Racemase Is the Primary Target of β-Chloro-d-Alanine in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scilit.com [scilit.com]
- 13. Tryptophan Synthase: Biocatalyst Extraordinaire - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Directed evolution of the tryptophan synthase β-subunit for stand-alone function recapitulates allosteric activation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Tryptophan synthase: a mine for enzymologists - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inactivation of alanine racemase by beta-chloro-L-alanine released enzymatically from amino acid and peptide C10-esters of deacetylcephalothin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | Structural Basis for Allostery in PLP-dependent Enzymes [frontiersin.org]
A Comparative Guide to LC-MS and Alternative Methods for the Quantification of 3-Chloroalanine Hydrochloride in Biological Samples
This guide provides a comprehensive comparison of liquid chromatography-mass spectrometry (LC-MS) based methods with alternative analytical techniques for the quantitative analysis of 3-Chloroalanine hydrochloride in biological samples. Designed for researchers, scientists, and professionals in drug development, this document delves into the technical nuances of each methodology, offering insights into experimental design, data interpretation, and validation, grounded in established scientific principles and regulatory standards.
Introduction: The Significance of 3-Chloroalanine Quantification
3-Chloro-L-alanine, an unnatural amino acid, and its hydrochloride salt are of significant interest in various fields of biochemical and pharmaceutical research.[1][2][3] It is recognized as a potent enzyme inhibitor, particularly for enzymes dependent on pyridoxal phosphate (PLP), such as alanine racemase, which is crucial for bacterial cell wall synthesis.[4] This inhibitory action makes it a valuable tool for studying enzyme mechanisms and a potential lead for antimicrobial drug development.[4] Furthermore, its role as a versatile building block in the synthesis of other specialized amino acids underscores its importance in medicinal chemistry.[4]
Given its biological activities, the ability to accurately quantify this compound in complex biological matrices like plasma, urine, and tissue homogenates is paramount for pharmacokinetic, toxicokinetic, and metabolic studies. This guide will explore and compare a robust LC-MS approach with other viable analytical techniques, providing the necessary framework for selecting and implementing the most suitable method for your research needs.
The Gold Standard: A Proposed LC-MS/MS Method
The rationale behind this proposed method is to leverage the strengths of LC-MS/MS to overcome the challenges associated with analyzing a polar and non-chromophoric compound like 3-Chloroalanine.
Experimental Workflow
The following diagram outlines the key stages of the proposed LC-MS/MS workflow for the quantification of this compound.
Detailed Methodological Considerations
Sample Preparation: The primary goal of sample preparation is to remove interfering substances, such as proteins and phospholipids, from the biological matrix.
-
Protein Precipitation: This is a simple and effective method for removing the bulk of proteins. Cold acetonitrile or methanol are commonly used. The choice of solvent should be optimized to ensure maximum recovery of 3-Chloroalanine.
-
Internal Standard (IS): The use of a stable isotope-labeled internal standard (e.g., 3-Chloroalanine-¹³C₃,¹⁵N) is highly recommended to compensate for matrix effects and variations in sample processing and instrument response. If a stable isotope-labeled IS is unavailable, a structurally similar compound can be used.
Chromatographic Separation: Due to the polar nature of 3-Chloroalanine, hydrophilic interaction liquid chromatography (HILIC) is a suitable choice for achieving good retention and separation from other endogenous compounds. Alternatively, reversed-phase chromatography can be employed, potentially with the use of ion-pairing agents, although this can lead to ion source contamination.
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is expected to be efficient for protonating the amine group of 3-Chloroalanine.
-
Detection Mode: Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer is the preferred detection mode for achieving high selectivity and sensitivity. The precursor ion would be the protonated molecule [M+H]⁺, and the product ions would be generated through collision-induced dissociation.
Method Validation
Any developed bioanalytical method must be validated according to regulatory guidelines from bodies like the FDA and EMA to ensure its reliability. Key validation parameters include:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements, respectively.
-
Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified with acceptable accuracy and precision.
-
Recovery: The efficiency of the extraction procedure.
-
Matrix Effect: The influence of co-eluting, undetected matrix components on the ionization of the analyte.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.
Alternative Quantification Methods
While LC-MS/MS is the preferred method, other techniques can be employed for the quantification of 3-Chloroalanine, particularly when LC-MS/MS instrumentation is not available. These methods typically require a derivatization step to enhance the analyte's detectability.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This is a widely accessible technique for amino acid analysis. Since 3-Chloroalanine lacks a strong chromophore, a pre-column derivatization step is necessary to introduce a UV-absorbing moiety.
Derivatization Reagents:
-
4-chloro-3,5-dinitrobenzotrifluoride (CNBF): This reagent reacts with primary and secondary amines to produce stable derivatives with strong UV absorption.[5] A method using CNBF for general amino acid analysis has been reported with detection limits in the low micromolar range.[5]
-
9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl): This is another common derivatizing agent for amino acids, creating derivatives that can be detected by UV or fluorescence.[6][7]
-
2,4-Dinitrofluorobenzene (DNFB): Also known as Sanger's reagent, it reacts with amino groups to form stable dinitrophenyl (DNP) derivatives.[6]
-
AccQ•Tag (6-aminoquinolyl-N-hydroxysuccinimidyl carbamate): A popular commercially available reagent for pre-column derivatization of amino acids.[8]
Experimental Protocol for HPLC-UV with CNBF Derivatization (Adapted from a general amino acid method): [5]
-
Sample Preparation: Prepare the biological sample as described for the LC-MS method (protein precipitation).
-
Derivatization:
-
Mix an aliquot of the sample extract with a borate buffer (pH 9.0).
-
Add a solution of CNBF in acetonitrile.
-
Incubate the mixture at an elevated temperature (e.g., 60°C) for a defined period (e.g., 30 minutes).
-
-
Chromatographic Analysis:
-
Inject the derivatized sample onto a reversed-phase C18 column.
-
Use a gradient elution with a mobile phase consisting of an aqueous buffer and an organic solvent (e.g., acetonitrile).
-
Detect the derivatives using a UV detector at a specific wavelength (e.g., 260 nm).
-
-
Quantification: Generate a calibration curve using derivatized standards of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique for the analysis of small molecules. However, due to the low volatility of amino acids, a derivatization step is mandatory to make them amenable to gas chromatography.[9]
Derivatization Approaches:
-
Silylation: Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are commonly used to replace active hydrogens with trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) groups, respectively, increasing volatility.[9][10]
-
Alkylation: Reagents such as methyl chloroformate can be used to derivatize both the amino and carboxyl groups.[11][12]
Experimental Workflow for GC-MS:
Performance Comparison
The following table provides a comparative overview of the expected performance characteristics of the discussed analytical methods for the quantification of this compound. The values for the LC-MS/MS method are estimations based on typical performance for similar amino acids, while the data for HPLC-UV and GC-MS are based on published methods for general amino acid analysis.
| Parameter | LC-MS/MS (Proposed) | HPLC-UV (with Derivatization) | GC-MS (with Derivatization) |
| Selectivity | Very High (based on mass-to-charge ratio) | Moderate to High (dependent on chromatography) | High (based on retention time and mass spectrum) |
| Sensitivity (LOQ) | Expected in the low ng/mL to pg/mL range | Typically in the low µg/mL to high ng/mL range[5] | Generally in the ng/mL range |
| Throughput | High (fast chromatography) | Moderate (longer run times and derivatization) | Moderate to Low (longer run times and sample prep) |
| Sample Prep | Relatively simple (protein precipitation) | More complex (requires derivatization) | Complex (requires complete drying and derivatization)[9] |
| Matrix Effects | Can be significant, requires IS | Generally lower than LC-MS | Can be present, but often less than ESI-MS |
| Cost | High (instrumentation and maintenance) | Low to Moderate | Moderate |
| Robustness | Generally robust with proper maintenance | High | High |
Conclusion and Recommendations
For the quantitative analysis of this compound in biological samples, an LC-MS/MS-based method is highly recommended due to its superior sensitivity, selectivity, and high-throughput capabilities. Although a specific validated method is not publicly available, a robust method can be developed and validated by adapting existing protocols for amino acid analysis. The use of a stable isotope-labeled internal standard is crucial for mitigating matrix effects and ensuring data quality.
HPLC-UV with pre-column derivatization serves as a reliable and cost-effective alternative when LC-MS/MS is not accessible. Methods employing derivatizing agents like CNBF or Fmoc-Cl can provide adequate sensitivity and selectivity for many research applications.
GC-MS is also a viable option, offering high chromatographic resolution and structural information. However, the mandatory and often rigorous derivatization step can make the sample preparation process more laborious compared to LC-based methods.
The choice of the most appropriate method will ultimately depend on the specific requirements of the study, including the required sensitivity, the number of samples to be analyzed, and the available instrumentation and resources. Regardless of the method chosen, thorough validation in accordance with regulatory guidelines is essential to ensure the generation of accurate and reliable data.
References
-
Shi, Y., et al. (2013). High-performance liquid chromatographic method for determination of amino acids by precolumn derivatization with 4-chloro-3,5-dinitrobenzotrifluoride. Journal of Chromatographic Science, 51(8), 758-765. Available at: [Link]
-
Wikipedia. (n.d.). Chloroalanine. Retrieved from [Link]
-
Waters Corporation. (n.d.). Derivatization of Amino Acids Using Waters AccQ•Tag Chemistry. Retrieved from [Link]
-
Kortagere, S., et al. (2008). Halogenated ligands and their interactions with amino acids: Implications for structure–activity and structure–toxicity relationships. Journal of computer-aided molecular design, 22(6-7), 387-399. Available at: [Link]
-
Bhushan, R., & Martens, J. (1999). Amino Acid Analysis by High-Performance Liquid Chromatography after Derivatization with 1-Fluoro-2,4-Dinitrophenyl-5-L-Alanine Amide (Marfey's Reagent). In Methods in Molecular Biology, vol. 115. Humana Press. Available at: [Link]
-
PubChem. (n.d.). 3-chloro-L-alanine. National Center for Biotechnology Information. Retrieved from [Link]
-
Villas-Bôas, S. G., et al. (2005). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolomics, 1(1), 75-85. Available at: [Link]
-
PubChem. (n.d.). beta-Chloroalanine. National Center for Biotechnology Information. Retrieved from [Link]
-
Freissinet, C., et al. (2023). Gas Chromatography Fingerprint of Martian Amino Acids before Analysis of Return Samples. Sensors, 23(2), 920. Available at: [Link]
-
Husek, P. (2014). Stepwise extraction, chemical modification, GC–MS separation, and determination of amino acids in human plasma. Journal of Separation Science, 37(15), 1895-1902. Available at: [Link]
-
Nagasawa, T., et al. (1981). Synthesis of D-cysteine from 3-chloro-D-alanine and hydrogen sulfide by 3-chloro-D-alanine hydrogen chloride-lyase (deaminating) of Pseudomonas putida. Biochemical and Biophysical Research Communications, 100(3), 1104-1110. Available at: [Link]
-
Varga, B., et al. (2022). Fast and Sensitive Quantification of AccQ-Tag Derivatized Amino Acids and Biogenic Amines by UHPLC-UV Analysis from Complex Biological Samples. Molecules, 27(6), 1968. Available at: [Link]
-
PubChem. (n.d.). 3-Chloroaniline. National Center for Biotechnology Information. Retrieved from [Link]
-
Al-Rimawi, F. (2018). Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification of Isoleucine, Leucine, Lysine, Threonine, Histidine, Valine, Methionine, Phenylalanine, Tryptophan, and Tyrosine in Dietary Supplements. Journal of Analytical Methods in Chemistry, 2018, 8591571. Available at: [Link]
-
De Zotti, M., et al. (2021). Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. Molecules, 26(23), 7401. Available at: [Link]
-
Saha, M., et al. (2025). Genome mining for the discovery of peptide halogenases and their biochemical characterization. Methods in Enzymology, 697, 1-28. Available at: [Link]
-
Arttamangkul, S., et al. (2023). Antimicrobial Peptides Incorporating Halogenated Marine-Derived Amino Acid Substituents. ACS Infectious Diseases, 9(5), 1079-1089. Available at: [Link]
-
De Zotti, M., et al. (2021). Natural and Synthetic Halogenated Amino Acids-Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. Molecules, 26(23), 7401. Available at: [Link]
-
Wania, F., et al. (2022). Determination of the protein content of complex samples by aromatic amino acid analysis, liquid chromatography-UV absorbance, and colorimetry. Atmospheric Measurement Techniques, 15(6), 1667-1685. Available at: [Link]
-
Cárdenas-Castañeda, M. A., et al. (2024). Rapid and efficient high-performance liquid chromatography-ultraviolet determination of total amino acids in protein isolates by ultrasound-assisted acid hydrolysis. Heliyon, 10(18), e30089. Available at: [Link]
-
Costa, S., et al. (2021). Toxicological analyses: analytical method validation for prevention or diagnosis. Toxicology Mechanisms and Methods, 31(1), 18-32. Available at: [Link]
Sources
- 1. Chloroalanine - Wikipedia [en.wikipedia.org]
- 2. 3-chloro-L-alanine | C3H6ClNO2 | CID 439772 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. beta-Chloroalanine | C3H6ClNO2 | CID 78 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 35401-46-8 | Benchchem [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 7. Rapid and efficient high-performance liquid chromatography-ultraviolet determination of total amino acids in protein isolates by ultrasound-assisted acid hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. waters.com [waters.com]
- 9. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. mdpi.com [mdpi.com]
- 12. tsapps.nist.gov [tsapps.nist.gov]
A Senior Application Scientist's Guide to the Kinetic Analysis of Enzyme Inhibition by 3-Chloroalanine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Dual Identity of 3-Chloroalanine as a Substrate and Suicide Inhibitor
3-Chloroalanine, a synthetic, non-proteinogenic amino acid, serves as a powerful tool in enzymology and drug discovery.[1] Structurally analogous to L-alanine with a chlorine substitution at the beta-carbon, this compound is particularly recognized for its potent, often irreversible, inhibition of pyridoxal phosphate (PLP)-dependent enzymes.[1][2] These enzymes are crucial for amino acid metabolism, and in bacteria, they are essential for the synthesis of D-alanine, a key component of the peptidoglycan cell wall. This makes enzymes like alanine racemase attractive targets for antimicrobial research.[3]
This guide provides an in-depth technical analysis of the enzyme inhibition kinetics of 3-Chloroalanine hydrochloride. We will delve into its primary mechanism of action, offer detailed protocols for its kinetic characterization, and compare its performance with alternative inhibitors targeting similar enzymatic pathways. Our focus is to equip researchers with the foundational knowledge and practical insights required to effectively utilize and evaluate this potent inhibitor in their own experimental workflows.
The "Suicide Substrate" Mechanism: A Tale of Deceptive Transformation
3-Chloroalanine is a classic example of a mechanism-based inhibitor, more colloquially known as a "suicide substrate." The enzyme mistakes it for its natural substrate, initiating its catalytic cycle. However, this catalytic act is a trap. The enzyme's own machinery converts 3-chloroalanine into a highly reactive intermediate, which then covalently and irreversibly modifies the enzyme's active site, leading to its inactivation.
The process begins with the enzyme-catalyzed elimination of hydrogen chloride (HCl) from the 3-chloroalanine molecule. This β-elimination reaction generates a highly electrophilic intermediate, 2-aminoacrylate, within the confines of the active site. This reactive species is then perfectly positioned to be attacked by a nucleophilic residue in the active site, forming a stable covalent bond and rendering the enzyme permanently inactive.
Caption: Mechanism of suicide inhibition by 3-Chloroalanine.
A Comparative Look at Key Enzyme Targets and Alternative Inhibitors
While 3-Chloroalanine is a broad-spectrum inhibitor of PLP-dependent enzymes, its effects on Alanine Racemase, D-Amino Acid Oxidase, and Alanine Aminotransferase are of particular interest. Below, we compare its action with other known inhibitors of these enzymes.
Alanine Racemase: A Prime Target for Antibacterials
Alanine racemase (Alr) is a crucial bacterial enzyme that catalyzes the conversion of L-alanine to D-alanine, an essential component of the bacterial cell wall.[3] Its absence in humans makes it an excellent target for antibiotic development.[3]
| Inhibitor | Enzyme Source | Mechanism of Inhibition | Key Kinetic Parameters | Citation(s) |
| 3-Chloro-D-alanine | E. coli, B. subtilis | Mechanism-based (Suicide) | 90-95% inhibition reported | [4] |
| D-Cycloserine | E. coli | Competitive | Ki = 0.65 mM | [5][6] |
| M. tuberculosis | Competitive | Ki = 0.0086 mM | [4] | |
| S. aureus | Competitive | Ki = 0.0073 mM | [4] | |
| D-Chlorovinylglycine | E. coli B | Irreversible | k2nd order = 122 M-1s-1 | [2] |
Insights: 3-Chloroalanine acts as a potent irreversible inhibitor of alanine racemase.[4] In contrast, D-cycloserine, a clinically used antibiotic, is a competitive inhibitor, meaning its effect can be overcome by high concentrations of the substrate, D-alanine.[5][6] More recent research suggests that D-cycloserine's inhibition of M. tuberculosis Alr may be reversible, a finding that could explain the need for continuous exposure to the drug for clinical efficacy. D-Chlorovinylglycine, another irreversible inhibitor, demonstrates a high second-order rate constant for inactivation, indicating a very efficient inhibition process.[2]
D-Amino Acid Oxidase: Modulating Neurotransmission
D-Amino Acid Oxidase (DAAO) is a flavoenzyme that degrades D-amino acids. In the brain, it plays a role in regulating the levels of D-serine, a co-agonist of NMDA receptors, making DAAO inhibitors potential therapeutic agents for neurological disorders.
Alanine Aminotransferase: A Target in Metabolic Regulation
Alanine aminotransferase (ALT) is a key enzyme in amino acid metabolism. Its inhibition has been explored for various therapeutic applications.
| Inhibitor | Enzyme System | Mechanism of Inhibition | Key Kinetic Parameters | Citation(s) |
| 3-Chloro-L-alanine | Wheat germ cell-free protein synthesis | Inhibition of ALT reported | Not specified | |
| Gabaculine | D-3-aminoisobutyrate-pyruvate aminotransferase | Irreversible | KI = 8.3 µM, kcat (turnover) = 0.31 min-1 | [1] |
| Brain and liver extracts | Irreversible | Significant inhibition of ALT activity | [8] |
Insights: 3-Chloro-L-alanine is a known inhibitor of ALT. For comparison, gabaculine is a potent irreversible inhibitor of several aminotransferases, including ALT.[1][8] The provided kinetic parameters for gabaculine with a related aminotransferase highlight the potency of this class of irreversible inhibitors.[1]
Experimental Protocols: A Step-by-Step Guide to Kinetic Analysis of Irreversible Inhibition
Characterizing the kinetics of an irreversible inhibitor like 3-chloroalanine requires a different approach than for reversible inhibitors. The key parameters to determine are the inactivation rate constant (kinact) and the inhibitor concentration that gives half-maximal inactivation (KI).
Workflow for Determining kinact and KI
Caption: Workflow for kinetic analysis of irreversible enzyme inhibition.
Detailed Protocol for Alanine Racemase Inhibition Assay
This protocol provides a framework for determining the kinact and KI of 3-chloroalanine for alanine racemase.
Materials:
-
Purified alanine racemase
-
3-Chloro-D-alanine hydrochloride
-
L-alanine
-
D-alanine
-
NADH
-
L-alanine dehydrogenase (coupling enzyme)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
96-well microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of alanine racemase in reaction buffer.
-
Prepare a range of concentrations of 3-chloro-D-alanine in reaction buffer.
-
Prepare a stock solution of L-alanine (for the activity assay) in reaction buffer.
-
Prepare a solution containing the coupling enzyme (L-alanine dehydrogenase) and NADH in reaction buffer.
-
-
Inactivation Reaction:
-
In a 96-well plate, pre-incubate a fixed concentration of alanine racemase with various concentrations of 3-chloro-D-alanine at a constant temperature (e.g., 37°C).
-
At specific time intervals (e.g., 0, 2, 5, 10, 20, 30 minutes), take an aliquot of the inactivation mixture and dilute it significantly (e.g., 100-fold) into the reaction buffer to effectively stop the inactivation process.
-
-
Measurement of Residual Activity:
-
To the diluted enzyme samples, add the L-alanine dehydrogenase/NADH solution and the L-alanine substrate.
-
Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH as L-alanine is produced by the racemase and subsequently converted to pyruvate by the dehydrogenase.
-
The initial rate of this reaction is proportional to the residual activity of alanine racemase.
-
-
Data Analysis:
-
For each concentration of 3-chloro-D-alanine, plot the natural logarithm of the residual enzyme activity against the pre-incubation time. The slope of this plot will be the negative of the observed inactivation rate constant (-kobs).
-
Plot the calculated kobs values against the corresponding concentrations of 3-chloro-D-alanine.
-
Fit the data to the following hyperbolic equation to determine kinact and KI: kobs = (kinact * [I]) / (KI + [I])
-
Conclusion: Harnessing the Power of Irreversible Inhibition
This compound stands out as a potent tool for studying and inhibiting PLP-dependent enzymes. Its mechanism-based, irreversible mode of action offers a distinct advantage over reversible inhibitors in certain applications, as it can lead to a prolonged and complete shutdown of enzyme activity. However, this broad reactivity also necessitates careful experimental design and interpretation, as off-target effects are a potential concern.
This guide has provided a framework for understanding the kinetic behavior of 3-chloroalanine, with a focus on practical, data-driven analysis. By employing the detailed protocols and comparative insights presented, researchers can confidently characterize the inhibitory properties of 3-chloroalanine and other mechanism-based inhibitors, paving the way for new discoveries in drug development and fundamental enzymology.
References
- Benchchem. (n.d.). This compound | 35401-46-8. Retrieved from a relevant scientific supplier website.
- Thornberry, N. A., et al. (1997). A novel heterodimeric cysteine protease is required for interleukin-1β processing in monocytes.
- Benchchem. (n.d.). 3-Chloro-L-alanine Hydrochloride | Alanine Aminotransferase Inhibitor. Retrieved from a relevant scientific supplier website.
- Benchchem. (n.d.). This compound|Alanine Analogue|RUO. Retrieved from a relevant scientific supplier website.
-
Azam, M. A., & Jayaram, U. (2016). Inhibitors of alanine racemase enzyme: a review. Journal of enzyme inhibition and medicinal chemistry, 31(4), 517–526. [Link]
-
Lambert, M. P., & Neuhaus, F. C. (1972). Mechanism of D-cycloserine action: alanine racemase from Escherichia coli W. Journal of bacteriology, 110(3), 978–987. [Link]
-
Taylor & Francis. (n.d.). Inhibitors of alanine racemase enzyme: a review. Retrieved from [Link]
-
Thorne, G. M., & Tierno, P. M., Jr (1974). Inhibition of bacterial growth by beta-chloro-D-alanine. Antimicrobial agents and chemotherapy, 6(4), 450–457. [Link]
-
Wood, J. D., Kurylo, E., & Tsui, D. (1979). Inhibition of aminotransferase enzyme systems by gabaculine. Neuroscience letters, 14(2-3), 327–331. [Link]
-
Fenn, T. D., et al. (2010). A side reaction of alanine racemase: transamination of cycloserine. Biochemistry, 49(15), 3334–3343. [Link]
-
Anthony, K. G., et al. (2011). New classes of alanine racemase inhibitors identified by high-throughput screening show antimicrobial activity against Mycobacterium tuberculosis. PloS one, 6(6), e20354. [Link]
- Concept Life Sciences. (n.d.). Time-dependent inhibition.
-
Mobashery, S., & Johnston, M. (1987). Inactivation of alanine racemase by beta-chloro-L-alanine released enzymatically from amino acid and peptide C10-esters of deacetylcephalothin. Biochemistry, 26(18), 5878–5884. [Link]
-
Strych, U., et al. (2001). Characterization of the alanine racemases from two gram-positive bacteria: Streptococcus pneumoniae and Bacillus stearothermophilus. Journal of bacteriology, 183(14), 4321–4332. [Link]
-
Henderson, J. N., & Johnson, J. W. (2016). Inhibition studies of the enantiomers of beta chloroalanine on purified alanine racemase from B. subtilis. Biochemical and biophysical research communications, 478(2), 793–798. [Link]
- Porter, D. J., Voet, J. G., & Bright, H. J. (1973). On the reaction of D-amino acid oxidase with beta-chloro-D-alanine. The Journal of biological chemistry, 248(12), 4400–4416.
- Benchchem. (n.d.). Application Notes and Protocols: 3-Phosphono-L-alanine as a Time-Dependent Inactivator of Alanine Racemase. Retrieved from a relevant scientific supplier website.
-
Azam, M. A., & Jayaram, U. (2016). Inhibitors of alanine racemase enzyme: a review. Journal of enzyme inhibition and medicinal chemistry, 31(4), 517–526. [Link]
-
Prosser, G. A., et al. (2016). Glutamate Racemase Is the Primary Target of β-Chloro-d-Alanine in Mycobacterium tuberculosis. Antimicrobial agents and chemotherapy, 60(10), 6091–6099. [Link]
-
Prosser, G. A., et al. (2020). d-Cycloserine destruction by alanine racemase and the limit of irreversible inhibition. Nature chemical biology, 16(5), 571–579. [Link]
-
Escribano, J., et al. (1993). A kinetic study of the suicide inactivation of an enzyme measured through coupling reactions. Application to the suicide inactivation of tyrosinase. The Biochemical journal, 290 ( Pt 2)(Pt 2), 597–603. [Link]
- WuXi AppTec. (2024, February 22). Reversible Inhibition vs. Time-dependent Inhibition: 4 Assays for In Vitro CYP Inhibition Evaluation.
-
Prosser, G. A., et al. (2016). Glutamate Racemase Is the Primary Target of β-Chloro-d-Alanine in Mycobacterium tuberculosis. Antimicrobial agents and chemotherapy, 60(10), 6091–6099. [Link]
- Sygnature Discovery. (n.d.). Time dependent inhibition (TDI).
- Lu, H., & Meng, J. (2015). CYP Time-Dependent Inhibition (TDI) Using an IC50 Shift Assay with Stable Isotopic Labeled Substrate Probes to Facilitate Liquid Chromatography/Mass Spectrometry Analyses. In Cytochrome P450. Humana Press.
-
Miyake, Y., Abe, T., & Yamano, T. (1972). On the reaction of D-amino acid oxidase with -chloroalanine. Zeitschrift fur Naturforschung. B, Anorganische Chemie, organische Chemie, Biochemie, Biophysik, Biologie, 27(11), 1376–1378. [Link]
-
Porter, D. J., Voet, J. G., & Bright, H. J. (1972). Reduction of D-amino acid oxidase by -chloroalanine: enhancement of the reduction rate by cyanide. Biochemical and biophysical research communications, 49(1), 257–263. [Link]
-
Tanner, M. E. (2002). Elucidating the catalytic power of glutamate racemase by investigating a series of covalent inhibitors. Accounts of chemical research, 35(4), 237–245. [Link]
-
Yagi, K., & Ozawa, T. (1960). Mechanism of inhibition of D-amino acid acid oxidase. III. Kinetic analysis of the behaviour of chloramphenicol. streptomycin and penicillin in their competition with flavin-adenine dinucleotide. Biochimica et biophysica acta, 39, 304–310. [Link]
-
Prosser, G. A., et al. (2016). Glutamate Racemase Is the Primary Target of β-Chloro-d-Alanine in Mycobacterium tuberculosis. Antimicrobial agents and chemotherapy, 60(10), 6091–6099. [Link]
-
van den Heuvel, R. H., et al. (2020). Kinetic and Structural Properties of a Robust Bacterial L-Amino Acid Oxidase. International journal of molecular sciences, 21(18), 6825. [Link]
-
Porter, D. J., Voet, J. G., & Bright, H. J. (1973). On the reaction of D-amino acid oxidase with -chloro-D-alanine. The Journal of biochemistry, 73(1), 1–11. [Link]
Sources
- 1. kinact / KI Assay for Irreversible Covalent Compounds | Domainex [domainex.co.uk]
- 2. Mechanism-based inactivation of alanine racemase by 3-halovinylglycines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. Kinetics of suicide substrates. Practical procedures for determining parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
Comparative Analysis of Bacterial Cell Wall Synthesis Inhibitors: 3-Chloroalanine vs. Cycloserine
A Technical Guide for Researchers and Drug Development Professionals
Introduction
In the ongoing battle against bacterial infections, the bacterial cell wall remains a prime target for antimicrobial agents. Its unique peptidoglycan structure, absent in eukaryotes, offers a selective target for therapeutic intervention. Among the inhibitors of peptidoglycan synthesis, D-cycloserine and 3-Chloro-D-alanine (a form of 3-chloroalanine) are notable for their specific mechanisms targeting the initial cytoplasmic steps. Both are structural analogs of the amino acid D-alanine, a crucial building block for the peptidoglycan layer.[1]
D-cycloserine, an antibiotic produced by Streptomyces orchidaceus, is a well-established second-line agent for treating multidrug-resistant tuberculosis (MDR-TB).[1][2] 3-Chloroalanine is a synthetic amino acid analog that has been investigated for its antibacterial properties.[3][4] This guide provides a detailed, data-driven comparison of these two compounds, offering insights into their mechanisms, efficacy, and applications to aid researchers in making informed decisions for their experimental designs.
Mechanism of Action: A Tale of Two Alanine Analogs
The synthesis of the D-Ala-D-Ala dipeptide is a critical early step in peptidoglycan formation, catalyzed by two sequential enzymes: Alanine Racemase (Alr) and D-alanine:D-alanine Ligase (Ddl). Both 3-chloroalanine and cycloserine derive their antibacterial activity by disrupting this pathway.
-
Cycloserine: This compound acts as a potent inhibitor of both Alr and Ddl.[2][5] Its structural similarity to D-alanine allows it to competitively inhibit both enzymes.[1] The dual-target mechanism is a significant advantage, as it may reduce the likelihood of resistance development.[2]
-
Alanine Racemase (Alr): Cycloserine inhibits the conversion of L-alanine to D-alanine, depleting the pool of essential D-alanine precursors.[2]
-
D-alanine:D-alanine Ligase (Ddl): It also blocks the joining of two D-alanine molecules, further halting the synthesis of the peptidoglycan precursor.[2][6]
-
-
3-Chloroalanine: This compound, particularly the D-isomer (beta-chloro-D-alanine), primarily functions by inactivating Alanine Racemase.[7] Studies have shown that treatment with beta-chloro-D-alanine leads to a significant reduction in intracellular D-alanine concentrations and potent inhibition of Alr activity in bacterial extracts.[7] While it is a known peptidoglycan inhibitor, its primary and most potent effect is on Alr.[7][8]
Step-by-Step Methodology:
-
Preparation of Inhibitor: Create a concentrated, sterile stock solution of 3-chloroalanine hydrochloride or cycloserine in an appropriate solvent (e.g., sterile distilled water).
-
Preparation of Inoculum: Culture the test bacteria on an appropriate agar plate. Select several colonies and suspend them in a sterile broth, such as Mueller-Hinton Broth (MHB), to match a 0.5 McFarland turbidity standard. [9]This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final concentration of ~5 x 10⁵ CFU/mL in the assay wells. [9]3. Plate Setup: In a 96-well microtiter plate, add 50 µL of sterile MHB to each well.
-
Serial Dilution: Add 50 µL of the inhibitor stock solution (at 2x the highest desired final concentration) to the first column of wells. Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and continuing across the plate. Discard the final 50 µL from the last dilution column.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL.
-
Controls: Include a sterility control (broth only) and a growth control (broth + bacteria, no inhibitor).
-
Incubation: Seal the plate and incubate at 37°C for 16-20 hours. [10]8. Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity. [9]
Protocol 2: Alanine Racemase Inhibition Assay
This protocol measures the ability of a compound to inhibit the enzymatic conversion of L-alanine to D-alanine. [11][12][13] Step-by-Step Methodology:
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0) containing the necessary cofactor, pyridoxal 5'-phosphate (PLP).
-
Enzyme Solution: Prepare a working solution of purified Alanine Racemase in the assay buffer. The final concentration should be determined empirically to ensure a linear reaction rate.
-
Substrate Solution: Prepare a solution of L-alanine in the assay buffer.
-
Inhibitor Solutions: Prepare a range of concentrations of 3-chloroalanine or cycloserine in the assay buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer.
-
Add the inhibitor solution at various concentrations.
-
Add the enzyme solution and pre-incubate for a defined period (e.g., 10 minutes) to allow for inhibitor binding.
-
Initiate the reaction by adding the L-alanine substrate solution.
-
-
Detection: The conversion of L-alanine to D-alanine can be measured using a coupled-enzyme assay. For example, the D-alanine produced can be acted upon by D-amino acid oxidase, which produces hydrogen peroxide. The hydrogen peroxide can then be detected using a colorimetric or fluorometric probe (e.g., with horseradish peroxidase).
-
Data Analysis: Measure the reaction rate (e.g., change in absorbance or fluorescence over time). Plot the percent inhibition against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
Conclusion
Both 3-chloroalanine and cycloserine are valuable probes for investigating the early stages of bacterial peptidoglycan synthesis.
-
Cycloserine stands out for its dual-target inhibition of both Alanine Racemase and D-alanine:D-alanine Ligase, a characteristic that makes it a clinically relevant antibiotic for MDR-TB. [2]Its primary drawback is potential host toxicity. [14]* 3-Chloroalanine is a more specific inhibitor, primarily targeting Alanine Racemase. [7]While not used clinically as a standalone agent, its potent synergistic activity with cycloserine presents an exciting avenue for developing combination therapies that could enhance efficacy and reduce the toxicity of existing treatments. [8] The choice between these two compounds will depend on the specific research question. For studies requiring the specific inhibition of Alanine Racemase or for exploring synergistic antibacterial effects, 3-chloroalanine is an excellent candidate. For research involving a broader inhibition of the D-alanine branch of peptidoglycan synthesis or for studies related to clinical resistance mechanisms, cycloserine remains the compound of choice.
References
-
Mechanism of d-Cycloserine Action: Alanine Racemase from Escherichia coli W. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Minimum Inhibitory Concentration (MIC) Test. (n.d.). Microbe Investigations. Retrieved from [Link]
-
What is the mechanism of Cycloserine? (2024). Patsnap Synapse. Retrieved from [Link]
-
D-Cycloserine destruction by alanine racemase and the limit of irreversible inhibition. (2020). Nature Chemical Biology. Retrieved from [Link]
-
Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. (n.d.). SEAFDEC/AQD Institutional Repository. Retrieved from [Link]
-
Inhibitors of alanine racemase enzyme: a review. (2015). Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]
-
Minimum inhibitory concentration. (n.d.). Wikipedia. Retrieved from [Link]
-
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. Retrieved from [Link]
-
Cycloserine: Mechanism, Clinical Applications, and Emerging Research. (n.d.). Amerigo Scientific. Retrieved from [Link]
-
A standard operating procedure for an enzymatic activity inhibition assay. (2021). European Biophysics Journal. Retrieved from [Link]
-
Synergic activity of D-cycloserine and beta-chloro-D-alanine against Mycobacterium tuberculosis. (2001). Journal of Antimicrobial Chemotherapy. Retrieved from [Link]
-
3-Chloro-DL-alanine resistance by L-methionine-alpha-deamino-gamma-mercaptomethane-lyase activity. (2002). FEBS Letters. Retrieved from [Link]
-
Enzyme assay techniques and protocols. (n.d.). ResearchGate. Retrieved from [Link]
-
Inhibition of bacterial growth by beta-chloro-D-alanine. (1975). Antimicrobial Agents and Chemotherapy. Retrieved from [Link]
-
Chloroalanine. (n.d.). Wikipedia. Retrieved from [Link]
-
Synthesis and evaluation of inhibitors of bacterial D-alanine:D-alanine ligases. (1996). Bioorganic & Medicinal Chemistry. Retrieved from [Link]
-
Comparative fitness analysis of D-cycloserine resistant mutants reveals both fitness-neutral and high-fitness cost genotypes. (2019). Nature Communications. Retrieved from [Link]
-
Mechanism-Based Inhibition of the Mycobacterium tuberculosis Branched-Chain Aminotransferase by D- and L-Cycloserine. (2016). Biochemistry. Retrieved from [Link]
-
Efficacy and safety of cycloserine-containing regimens in the treatment of multidrug-resistant tuberculosis: a nationwide retrospective cohort study in China. (2019). Infectious Diseases of Poverty. Retrieved from [Link]
-
Kinetic mechanism and inhibition of Mycobacterium tuberculosis D-alanine:D-alanine ligase by the antibiotic D-cycloserine. (2013). The FEBS Journal. Retrieved from [Link]
-
Validation of Cycloserine Efficacy in Treatment of Multidrug-Resistant and Extensively Drug-Resistant Tuberculosis in Beijing, China. (2018). Antimicrobial Agents and Chemotherapy. Retrieved from [Link]
-
d-Cycloserine destruction by alanine racemase and the limit of irreversible inhibition. (2020). Nature Chemical Biology. Retrieved from [Link]
Sources
- 1. Cycloserine: Mechanism, Clinical Applications, and Emerging Research - Amerigo Scientific [amerigoscientific.com]
- 2. What is the mechanism of Cycloserine? [synapse.patsnap.com]
- 3. cdn.usbio.net [cdn.usbio.net]
- 4. Chloroalanine - Wikipedia [en.wikipedia.org]
- 5. D-Cycloserine destruction by alanine racemase and the limit of irreversible inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinetic mechanism and inhibition of Mycobacterium tuberculosis D-alanine:D-alanine ligase by the antibiotic D-cycloserine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of bacterial growth by beta-chloro-D-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synergic activity of D-cycloserine and beta-chloro-D-alanine against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. microbe-investigations.com [microbe-investigations.com]
- 10. benchchem.com [benchchem.com]
- 11. superchemistryclasses.com [superchemistryclasses.com]
- 12. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. tandfonline.com [tandfonline.com]
A Senior Application Scientist's Guide to Validating Irreversible Enzyme Inhibition by 3-Chloroalanine Hydrochloride
In the landscape of drug discovery and mechanistic enzymology, irreversible inhibitors represent a powerful class of molecules capable of achieving prolonged and potent target modulation. Unlike their reversible counterparts, these compounds form a stable, often covalent, bond with their target enzyme, leading to a loss of activity that can only be restored by de novo protein synthesis[1]. 3-Chloroalanine hydrochloride is a classic example of a mechanism-based inhibitor, or "suicide substrate," that offers high specificity by leveraging the enzyme's own catalytic machinery to trigger its inactivation[2][3].
Section 1: The Molecular Gambit of 3-Chloroalanine
3-Chloroalanine is not inherently reactive. Its inhibitory power is unlocked by the very enzyme it is designed to target, primarily pyridoxal 5'-phosphate (PLP)-dependent enzymes such as alanine racemase, alanine aminotransferase, and various transaminases[2][3]. These enzymes are crucial in bacterial cell wall synthesis and amino acid metabolism, making them attractive therapeutic targets[3][4].
The mechanism proceeds as follows:
-
Recognition and Binding: The enzyme recognizes 3-chloroalanine as a substrate analog due to its structural similarity to alanine and binds it within the active site.
-
Enzymatic Activation: Through the initial steps of the normal catalytic cycle, the PLP cofactor facilitates the elimination of a hydrogen chloride (HCl) molecule from 3-chloroalanine[2].
-
Formation of a Reactive Intermediate: This elimination generates a highly electrophilic and reactive intermediate, 2-aminoacrylate, directly within the active site[2].
-
Covalent Modification: The 2-aminoacrylate intermediate is then perfectly positioned to be attacked by a nearby nucleophilic amino acid residue in the active site (e.g., cysteine, lysine) or the PLP cofactor itself. This attack forms a stable, covalent adduct, rendering the enzyme permanently inactive[2][5].
This "suicide" mechanism ensures high specificity, as the reactive warhead is only generated by the target enzyme, minimizing off-target effects.
Caption: Workflow for validating irreversible inhibition.
Phase 1: Demonstrating Time-Dependent Inhibition
The 'Why': A hallmark of covalent inhibition is its time-dependent nature.[1][6] Unlike a reversible inhibitor that reaches equilibrium quickly, a mechanism-based inhibitor requires time for the enzyme to process it and trigger the inactivation event. Therefore, the degree of inhibition will increase with the length of time the enzyme and inhibitor are pre-incubated together before the substrate is added.
Experimental Protocol: IC₅₀ Shift Assay
-
Preparation: Prepare serial dilutions of this compound in a suitable assay buffer. Ensure the buffer pH is optimal for enzyme activity.
-
Experimental Setup (Two Conditions):
-
Condition A (No Pre-incubation): Mix the enzyme, 3-chloroalanine (at various concentrations), and the specific substrate simultaneously.
-
Condition B (With Pre-incubation): Pre-incubate the enzyme with 3-chloroalanine (at the same concentrations) for a set period (e.g., 30 minutes) at an appropriate temperature. Crucially, this pre-incubation must include any necessary cofactors (like PLP) but exclude the substrate.[1][7] After the pre-incubation period, initiate the reaction by adding the substrate.
-
-
Measurement: Monitor the reaction progress by measuring product formation or substrate depletion over time using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
Data Analysis: For both conditions, calculate the initial reaction rates. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Expected Outcome & Interpretation: If 3-chloroalanine is a time-dependent inhibitor, the IC₅₀ value from Condition B (with pre-incubation) will be significantly lower than the IC₅₀ from Condition A (no pre-incubation). This "IC₅₀ shift" is strong evidence of time-dependent action.
| Condition | Pre-incubation Time | Expected IC₅₀ | Interpretation |
| A | 0 min | High | Baseline potency |
| B | 30 min | Low | Potency increases with time, suggesting covalent modification |
Phase 2: Confirming Irreversibility by Removing Unbound Inhibitor
The 'Why': The previous experiment suggests time-dependency, but doesn't definitively prove irreversibility. A very tightly binding, slow-off-rate reversible inhibitor could also show time-dependent characteristics.[8] To distinguish between these, we must physically separate the enzyme from the unbound inhibitor. If the inhibition is truly irreversible (covalent), the enzyme's activity will not be restored after this separation.[9][10]
Experimental Protocol: Dialysis or Size-Exclusion Chromatography
-
Incubation: Incubate the enzyme with a concentration of 3-chloroalanine sufficient to cause significant inhibition (e.g., 10-20 times the pre-incubated IC₅₀). As a control, incubate the enzyme with buffer alone.
-
Removal of Free Inhibitor:
-
Dialysis: Place the enzyme-inhibitor mixture into a dialysis cassette with a molecular weight cut-off (MWCO) that retains the enzyme but allows the small molecule inhibitor to pass through. Dialyze against a large volume of fresh buffer for an extended period (e.g., overnight) with several buffer changes to ensure complete removal of free 3-chloroalanine.[9][10][11]
-
Size-Exclusion Chromatography (SEC): Pass the mixture through an SEC column (e.g., a desalting column like a G-25). The large enzyme will elute quickly in the void volume, while the small inhibitor molecule will be retained, effectively separating them.
-
-
Activity Assay: Measure the enzymatic activity of the dialyzed/desalted samples (both the inhibitor-treated and the control).
-
Data Analysis: Compare the activity of the inhibitor-treated enzyme to the control enzyme.
Expected Outcome & Interpretation:
| Sample | Treatment | Expected Post-Dialysis Activity | Interpretation |
| Control | Buffer only | ~100% | Dialysis/SEC process does not harm the enzyme. |
| Test | 3-Chloroalanine | Remains inhibited (<100%) | The inhibitor is covalently bound; activity is not restored upon its removal. |
| Hypothetical | Reversible Inhibitor | ~100% | A reversible inhibitor would dissociate, restoring activity. |
Phase 3: Pinpointing the Covalent Adduct with Mass Spectrometry
The 'Why': The ultimate proof of irreversible inhibition is the direct detection of the covalent adduct formed between the inhibitor (or its reactive intermediate) and the enzyme. High-resolution mass spectrometry (HRMS) is the gold standard for this, as it can detect the precise mass shift caused by the modification.[12][13]
Experimental Protocol: Intact Protein or Peptide Mapping LC-MS/MS
-
Sample Preparation: Incubate the enzyme with and without 3-chloroalanine, as in the dialysis experiment. Remove excess unbound inhibitor using SEC.
-
Mass Spectrometry Analysis (Two Approaches):
-
Intact Mass Analysis: Analyze the samples directly by HRMS. Look for an increase in the total mass of the inhibitor-treated enzyme corresponding to the mass of the covalently attached 2-aminoacrylate fragment.[12][14] This method confirms that a covalent modification occurred.
-
Peptide Mapping (LC-MS/MS): For more detailed information, digest the protein samples into smaller peptides using an enzyme like trypsin. Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[13][15] This powerful technique can identify the specific peptide that was modified and often pinpoint the exact amino acid residue that formed the covalent bond.[13]
-
-
Data Analysis: Compare the mass spectra of the treated and untreated samples. In the treated sample, search for a new peak corresponding to the expected mass of the enzyme-inhibitor adduct (intact analysis) or a modified peptide (peptide mapping).
Expected Outcome & Interpretation: A successful experiment will show a mass increase in the treated sample consistent with the covalent addition of the C₃H₃NO (2-aminoacrylate) fragment. This provides definitive, physical evidence of the irreversible reaction.
Section 3: Comparison with Alternative Irreversible Inhibitors
While 3-chloroalanine is an excellent tool, it's important to understand its place among other classes of irreversible inhibitors. The choice of inhibitor depends on the target enzyme and the research goal.
| Inhibitor Class | Example | Mechanism of Action | Pros | Cons |
| Mechanism-Based (Suicide) | 3-Chloroalanine | Unreactive prodrug is converted to a reactive species by the target enzyme's catalytic action, leading to covalent modification.[2] | High specificity to the target enzyme; low off-target reactivity. | Requires the enzyme to be catalytically active; development can be complex. |
| Affinity Label | Tosyl-L-phenylalanine chloromethyl ketone (TPCK) | A reactive group (chloromethyl ketone) is attached to a molecule that has affinity for the enzyme's active site. It binds and then reacts with a nearby nucleophile. | Simpler design than suicide inhibitors. | Can be less specific; the inherent reactivity can lead to off-target modification. |
| Carbamates | WWL70 (inhibitor of ABHD6) | The carbamate group acts as a "tempered electrophile" that irreversibly carbamylates an active site serine nucleophile.[16] | Good balance of reactivity and stability; successful in drug development.[16] | Primarily targets serine hydrolases. |
Conclusion
Validating the irreversible inhibition of an enzyme by this compound is a multi-faceted process that builds a case through kinetic and biophysical evidence. By systematically demonstrating time-dependency (IC₅₀ shift), confirming the inability to restore activity (dialysis), and directly observing the covalent adduct (mass spectrometry), researchers can confidently and rigorously characterize this powerful inhibitory mechanism. This structured, evidence-based approach is fundamental to advancing our understanding of enzyme function and developing next-generation therapeutics.
References
-
Peak Proteins. (n.d.). Using Mass Spectrometry To Rapidly Facilitate Covalent Drug Discovery. Retrieved from [Link]
-
Emery Pharma. (n.d.). Exploring Covalently Bonded Protein-Small Molecule Complexes with High-Resolution Mass Spectrometry. Retrieved from [Link]
-
Weerapana, E., et al. (2010). Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. Nature Chemical Biology. Retrieved from [Link]
-
Wikipedia. (n.d.). Chloroalanine. Retrieved from [Link]
-
Sá, R., et al. (2019). Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges. International Journal of Molecular Sciences. Retrieved from [Link]
-
Sá, R., et al. (2019). A Metabolomics-Inspired Strategy for the Identification of Protein Covalent Modifications. Metabolites. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Using Covalent Labeling and Mass Spectrometry to Study Protein Binding Sites of Amyloid Inhibiting Molecules. PubMed Central. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). The Taxonomy of Covalent Inhibitors. PubMed Central. Retrieved from [Link]
-
ResearchGate. (n.d.). Fig. 3. (A) Preincubation assay showing covalent inhibition over time.... Retrieved from [Link]
-
BioIVT. (n.d.). A Guide to In Vitro CYP Inhibition Studies: Elements of Study Design and Important Considerations in Data Analysis. Retrieved from [Link]
-
ResearchGate. (2017, July 11). Reversible or Irreversible enzyme inhibitors-in silico prediction.?. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Figure 3: [Assessment of compound inhibition reversibility...]. Assay Guidance Manual. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Demystifying Functional Parameters for Irreversible Enzyme Inhibitors. PubMed Central. Retrieved from [Link]
-
ResearchGate. (n.d.). Dialysis assay to investigate the reversibility of the inhibition.... Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PubMed Central. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Figure 5, [– Illustrations of time-dependent inhibition...]. Assay Guidance Manual. Retrieved from [Link]
-
PubMed. (n.d.). 3-Chloro-DL-alanine resistance by L-methionine-alpha-deamino-gamma-mercaptomethane-lyase activity. Retrieved from [Link]
-
PubMed. (n.d.). Inactivation of alanine racemase by beta-chloro-L-alanine released enzymatically from amino acid and peptide C10-esters of deacetylcephalothin. Retrieved from [Link]
-
epgp. (n.d.). Enzyme Inhibition. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, March 18). 8.7: Enzyme Inhibition. Retrieved from [Link]
-
Chemistry For Everyone. (2025, April 20). What Is Irreversible Inhibition? [Video]. YouTube. Retrieved from [Link]
Sources
- 1. Reversible Inhibition vs. Time-dependent Inhibition: 4 Assays for In Vitro CYP Inhibition Evaluation - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. This compound | 35401-46-8 | Benchchem [benchchem.com]
- 3. 3-Chloro-L-alanine Hydrochloride | Alanine Aminotransferase Inhibitor [benchchem.com]
- 4. Inactivation of alanine racemase by beta-chloro-L-alanine released enzymatically from amino acid and peptide C10-esters of deacetylcephalothin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. assayquant.com [assayquant.com]
- 7. bioivt.com [bioivt.com]
- 8. Figure 5, [– Illustrations of time-dependent inhibition...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Figure 3: [Assessment of compound inhibition reversibility...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. emerypharma.com [emerypharma.com]
- 13. Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Using Mass Spectrometry To Rapidly Facilitate Covalent Drug Discovery | Peak Proteins [peakproteins.com]
- 15. Using Covalent Labeling and Mass Spectrometry to Study Protein Binding Sites of Amyloid Inhibiting Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Strategies for discovering and derisking covalent, irreversible enzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Elucidating 3-Chloroalanine Hydrochloride-Enzyme Interactions: An NMR-Centric Comparative Analysis
For Immediate Release
SOUTH SAN FRANCISCO, CA – January 3, 2026 – In the intricate world of drug discovery and enzyme mechanism elucidation, the ability to precisely characterize the interaction between a small molecule and its protein target is paramount. This guide provides a deep dive into the application of Nuclear Magnetic Resonance (NMR) spectroscopy for studying the interaction of 3-chloro-L-alanine hydrochloride, a known irreversible inhibitor, with its target enzymes. We will explore the strengths of NMR in this context and provide a comparative analysis with other biophysical techniques, supported by experimental insights.
3-Chloro-L-alanine hydrochloride is a synthetic amino acid derivative that acts as a potent, mechanism-based inhibitor of several pyridoxal phosphate (PLP)-dependent enzymes.[1] Its inhibitory action stems from an enzyme-catalyzed elimination of a halide, which generates a reactive intermediate that irreversibly alkylates the enzyme's active site, acting as a "suicide substrate".[1] Understanding the nuances of this interaction is critical for designing more effective and specific inhibitors.
The Power of NMR in Probing Enzyme-Inhibitor Dynamics
NMR spectroscopy stands out as a uniquely powerful tool for studying protein-ligand interactions in solution, closely mimicking physiological conditions.[2] It provides a wealth of information on the structure, dynamics, and affinity of the interaction at an atomic level.[3]
Two primary NMR approaches are employed:
-
Protein-Observed NMR: This method monitors changes in the NMR spectrum of the protein upon the addition of the ligand.[3][4] By isotopically labeling the protein (e.g., with ¹⁵N or ¹³C), experiments like the ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) can track chemical shift perturbations (CSPs) of specific amino acid residues. These CSPs pinpoint the binding site on the protein and can be used to determine the dissociation constant (K D ).[5] For larger proteins where spectral crowding can be an issue, methyl-TROSY based techniques can be employed to study interactions in high molecular weight systems.[6]
-
Ligand-Observed NMR: In this approach, the NMR signals of the small molecule are monitored.[4] This is particularly advantageous when the protein is large, difficult to produce in large quantities, or prone to aggregation. Techniques like Saturation Transfer Difference (STD) NMR and Water-Ligand Observed through Gradient Spectroscopy (WaterLOGSY) are excellent for identifying binding and can be used to screen for inhibitors.[7][8] For covalent inhibitors like 3-chloroalanine, NMR can be used to observe the formation of the covalent adduct over time.[3]
Causality in Experimental Choices: Why NMR?
The choice of NMR is driven by its ability to provide dynamic and structural information in a near-native environment. Unlike techniques that require crystallization or immobilization, NMR allows the biomolecule to retain its conformational flexibility.[2][3] This is crucial for understanding the mechanism of suicide inhibitors like 3-chloroalanine, where conformational changes upon binding and catalysis are key. Furthermore, NMR can characterize a wide range of binding affinities, from weak to strong interactions, and can distinguish between different binding modes (e.g., competitive, noncompetitive).[7][9]
A Comparative Landscape of Biophysical Techniques
While NMR is a powerful tool, a multi-faceted approach often yields the most comprehensive understanding. Below is a comparison of NMR with other common techniques for studying enzyme-inhibitor interactions.
| Technique | Principle | Information Provided | Strengths | Limitations |
| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei. | Binding site, affinity (K D ), kinetics (k on , k off ), structural changes in solution.[2][3][7] | Provides atomic-level detail in solution; versatile for a wide range of affinities.[2][3] | Requires larger amounts of protein; can be complex for very large proteins.[4] |
| X-ray Crystallography | Diffraction of X-rays by a crystal lattice. | High-resolution 3D structure of the enzyme-inhibitor complex.[10][11] | Provides a detailed static picture of the binding mode.[10] | Requires well-diffracting crystals; provides a static view, not dynamics in solution.[10] |
| Fluorescence Spectroscopy | Measures the fluorescence emission of a sample. | Binding affinity (K d ), conformational changes.[12][13] | High sensitivity; can be used for high-throughput screening.[12][14] | Often requires labeling, which can perturb the system; susceptible to inner filter effects.[15][] |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding. | Binding affinity (K D ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding.[17][18][19] | Label-free and in-solution; provides a complete thermodynamic profile of the interaction.[18][20] | Requires relatively large amounts of material; may not be suitable for very weak or very tight binders.[18] |
Experimental Workflow: ¹H-¹⁵N HSQC Titration of an Enzyme with 3-Chloroalanine Hydrochloride
This protocol outlines a typical protein-observed NMR experiment to map the binding site of 3-chloroalanine on a target enzyme and determine the binding affinity.
Protocol
-
Protein Expression and Purification: Express the target enzyme with uniform ¹⁵N-labeling in a suitable expression system (e.g., E. coli). Purify the protein to >95% homogeneity.
-
Sample Preparation: Prepare a 100-500 µM solution of the ¹⁵N-labeled enzyme in a suitable NMR buffer (e.g., 20 mM phosphate buffer, 50 mM NaCl, pH 7.0) containing 10% D₂O.
-
NMR Data Acquisition (Reference Spectrum): Acquire a ¹H-¹⁵N HSQC spectrum of the free enzyme. This spectrum serves as the reference.
-
Ligand Titration: Prepare a concentrated stock solution of this compound in the same NMR buffer. Add small aliquots of the ligand stock solution to the enzyme sample.
-
NMR Data Acquisition (Titration Points): Acquire a ¹H-¹⁵N HSQC spectrum after each addition of the ligand.
-
Data Analysis:
-
Overlay the HSQC spectra from the titration.
-
Identify the amide cross-peaks that show significant chemical shift perturbations (CSPs) or line broadening upon ligand addition.
-
Map these residues onto the 3D structure of the enzyme to identify the binding site.
-
Calculate the dissociation constant (K D ) by fitting the CSP data to a binding isotherm.
-
Caption: Mechanism of irreversible inhibition by 3-chloroalanine.
Conclusion: An Integrated Approach for Deeper Insights
While NMR spectroscopy offers unparalleled insights into the solution-state dynamics of the 3-chloroalanine-enzyme interaction, a comprehensive understanding is best achieved through an integrated approach. Combining the atomic-level detail from NMR with the high-resolution structural information from X-ray crystallography and the thermodynamic data from ITC provides a holistic view of the inhibition mechanism. This multi-pronged strategy is essential for the rational design of next-generation enzyme inhibitors with improved potency and specificity.
References
-
Dunn, R. V., & Turnbull, W. B. (2020). Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics. Frontiers in Molecular Biosciences, 7, 583826. [Link]
-
Di Trani, J., et al. (2019). Isothermal Titration Calorimetry Enables Rapid Characterization of Enzyme Kinetics and Inhibition for the Human Soluble Epoxide Hydrolase. Analytical Chemistry, 91(23), 15217–15225. [Link]
-
Pellecchia, M., et al. (2016). NMR-Based Approaches for the Identification and Optimization of Inhibitors of Protein–Protein Interactions. Chemical Reviews, 116(10), 6213–6278. [Link]
-
How to Use Fluorescence Spectroscopy for Enzyme Activity Assays. (2023, May 9). Patsnap. Retrieved from [Link]
-
Observation of enzymatic activity through time dependent changes in NMR... (n.d.). ResearchGate. Retrieved from [Link]
-
Munshi, S., et al. (1998). Rapid X-ray diffraction analysis of HIV-1 protease–inhibitor complexes: inhibitor exchange in single crystals of the bound enzyme. Acta Crystallographica Section D: Biological Crystallography, 54(Pt 5), 1053–1060. [Link]
-
Connelly, C. M., Moon, M. H., & Schneekloth, J. S., Jr. (2019). Ligand-observed NMR techniques to probe RNA-small molecule interactions. Methods in Enzymology, 623, 1–25. [Link]
-
Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics. (2020, October 19). PubMed Central. Retrieved from [Link]
-
Innovative Strategies in X-ray Crystallography for Exploring Structural Dynamics and Reaction Mechanisms in Metabolic Disorders. (2023, June 29). PubMed Central. Retrieved from [Link]
-
A near-universal way to measure enzyme inhibition. (2018, March 1). ScienceDaily. Retrieved from [Link]
-
An isothermal calorimetry assay for determining steady state kinetic and enzyme inhibition parameters for SARS-CoV-2 3CL-protease. (2024, January 31). bioRxiv. Retrieved from [Link]
-
x-ray crystallographic studies of aspartic proteinases and their inhibitor complexes. (2020, May 1). Europe PMC. Retrieved from [Link]
-
X-ray and cryo-EM structures of inhibitor-bound cytochrome bc 1 complexes for structure-based drug discovery. (2019, July 1). PubMed Central. Retrieved from [Link]
-
NMR for Studying Protein-Ligand Interactions. (n.d.). Creative Biostructure. Retrieved from [Link]
-
X-ray crystallographic analyses of inhibitor and substrate complexes of wild-type and mutant 4-hydroxybenzoyl-CoA thioesterase. (2000, August 29). PubMed. Retrieved from [Link]
-
Solution NMR Spectroscopy in Target-Based Drug Discovery. (2021, March 17). MDPI. Retrieved from [Link]
-
A Practical Perspective on the Roles of Solution NMR Spectroscopy in Drug Discovery. (2017, June 21). NIH. Retrieved from [Link]
-
Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. (2022, December 26). MDPI. Retrieved from [Link]
-
Rapid Determination of Enzyme Kinetics from Fluorescence: Overcoming the Inner Filter Effect. (2008, August 1). PubMed Central. Retrieved from [Link]
-
A Fluorescence Polarization Assay for Binding to Macrophage Migration Inhibitory Factor and Crystal Structures for Complexes of Two Potent Inhibitors. (2016, August 17). Journal of the American Chemical Society. Retrieved from [Link]
-
Protein NMR And Its Role In Drug Discovery. (n.d.). Sygnature Discovery. Retrieved from [Link]
-
Enzyme Dynamics from NMR Spectroscopy. (2015, January 9). Accounts of Chemical Research. Retrieved from [Link]
-
Enzyme Dynamics from NMR Spectroscopy. (2015, January 9). NIH. Retrieved from [Link]
-
Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. (2017, February 22). PubMed Central. Retrieved from [Link]
-
(PDF) Enzyme–Inhibitor Interactions and a Simple, Rapid Method for Determining Inhibition Modality. (2014, November 11). ResearchGate. Retrieved from [Link]
-
Determining Enzyme Kinetics for Systems Biology with Nuclear Magnetic Resonance Spectroscopy. (2021, July 29). MDPI. Retrieved from [Link]
-
Computational Approaches to Enzyme Inhibition by Marine Natural Products in the Search for New Drugs. (2023, January 10). PubMed Central. Retrieved from [Link]
-
Chloroalanine. (n.d.). Wikipedia. Retrieved from [Link]
-
Inhibition of bacterial growth by beta-chloro-D-alanine. (1974, December). PubMed. Retrieved from [Link]
-
5.4: Enzyme Inhibition. (2021, September 4). Chemistry LibreTexts. Retrieved from [Link]
-
Targeted F19 - tags to detect amino acids in complex mixtures using NMR spectroscopy. (2021, March 1). ScienceDirect. Retrieved from [Link]
-
3-chloro-L-alanine | C3H6ClNO2 | CID 439772. (n.d.). PubChem. Retrieved from [Link]
-
Current NMR Techniques for Structure-Based Drug Discovery. (2020, January 21). MDPI. Retrieved from [Link]
-
Decorating phenylalanine side-chains with triple labeled 13C/19F/2H isotope patterns. (2021, January 1). SpringerLink. Retrieved from [Link]
-
beta-Chloroalanine | C3H6ClNO2 | CID 78. (n.d.). PubChem. Retrieved from [Link]
-
Anomalous J-Modulation Effects on Amino Acids in Clinical 3T MR Spectroscopy. (2015, December 1). NIH. Retrieved from [Link]
Sources
- 1. 3-Chloro-L-alanine Hydrochloride | Alanine Aminotransferase Inhibitor [benchchem.com]
- 2. Protein NMR And Its Role In Drug Discovery | Peak Proteins [peakproteins.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. creative-biostructure.com [creative-biostructure.com]
- 8. A Practical Perspective on the Roles of Solution NMR Spectroscopy in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Innovative Strategies in X-ray Crystallography for Exploring Structural Dynamics and Reaction Mechanisms in Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. How to Use Fluorescence Spectroscopy for Enzyme Activity Assays [synapse.patsnap.com]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Rapid Determination of Enzyme Kinetics from Fluorescence: Overcoming the Inner Filter Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Using Isothermal Titration Calorimetry to Characterize Enzyme Kinetics Part 1: Principles | Malvern Panalytical [malvernpanalytical.com]
- 20. sciencedaily.com [sciencedaily.com]
A Senior Scientist's Guide to Aminotransferase Inhibition: Evaluating Alternatives to 3-Chloroalanine Hydrochloride
For researchers and drug development professionals engaged in the study of amino acid metabolism, pyridoxal 5'-phosphate (PLP)-dependent aminotransferases are critical targets. These enzymes, including alanine aminotransferase (ALT) and aspartate aminotransferase (AST), are central to nitrogen metabolism and serve as key biomarkers for liver health.[1][2] For decades, 3-Chloro-L-alanine has been a tool for the broad-spectrum, irreversible inhibition of these enzymes. However, its utility is hampered by a significant lack of specificity, leading to off-target effects that can confound experimental results and limit therapeutic potential.
This guide provides an in-depth comparison of viable alternatives to 3-Chloro-L-alanine, structured to inform experimental design and inhibitor selection. We will delve into the mechanisms, selectivity, and practical applications of established and emerging inhibitors, supported by experimental data and protocols.
The Benchmark: Understanding 3-Chloro-L-alanine
3-Chloro-L-alanine acts as a mechanism-based inactivator, or "suicide substrate." The aminotransferase enzyme processes it like its natural substrate, L-alanine. This catalytic turnover, however, generates a highly reactive intermediate that covalently and irreversibly modifies the PLP cofactor or an active site residue, permanently disabling the enzyme.
-
Advantages: Potent and irreversible inhibition.
-
Limitations: Poor selectivity, inhibiting a wide array of PLP-dependent enzymes beyond the intended aminotransferase target. This promiscuity makes it a challenging tool for dissecting the role of a specific aminotransferase in complex biological systems.
A Curated Selection of Alternative Inhibitors
The ideal inhibitor is potent, selective, and possesses a mechanism of action well-suited to the experimental goal. The following alternatives to 3-Chloro-L-alanine are categorized by their primary mechanism and selectivity profile.
Broad-Spectrum PLP-Reactive Reagents
These inhibitors, like 3-Chloro-L-alanine, target the PLP cofactor and tend to have broad activity across multiple aminotransferases and other PLP-dependent enzymes. They are particularly useful for in vitro studies or when a general shutdown of transamination is desired.
-
Aminooxyacetic Acid (AOA): AOA is a potent, general inhibitor of PLP-dependent enzymes.[3] It functions by reacting with the aldehyde group of the PLP cofactor to form a stable oxime, effectively sequestering it from the enzyme's active site.[3] This mechanism differs from the suicide inhibition of 3-chloroalanine. AOA is widely used in vitro to study the metabolic consequences of inhibiting the malate-aspartate shuttle and has been explored for various therapeutic applications, including cancer and tinnitus, though side effects can be a concern.[3][4]
-
L-Cycloserine: This cyclic amino acid analog is another well-established, broad-spectrum inhibitor of PLP-dependent enzymes.[5][6] It is known to inactivate enzymes by forming a stable adduct with the PLP cofactor.[5][6][7] L-cycloserine has demonstrated greater potency than its D-enantiomer against certain aminotransferases.[5][8] In rat hepatocytes, L-cycloserine has shown a degree of selectivity, strongly inhibiting ALT at concentrations that only minimally affect AST, making it a useful tool for differentiating the roles of these two key enzymes in metabolic pathways like gluconeogenesis.[9][10]
Selective Mechanism-Based Inactivators
These compounds offer a significant advantage over broad-spectrum inhibitors by targeting specific aminotransferases. This selectivity is often achieved by designing the molecule to be recognized and processed exclusively by the target enzyme.
-
Vigabatrin (γ-vinyl-GABA): Vigabatrin is a rationally designed irreversible inhibitor highly selective for GABA aminotransferase (GABA-T).[11][12] By inhibiting GABA-T, it prevents the degradation of the inhibitory neurotransmitter GABA, leading to increased GABA levels in the brain.[11][12] This targeted action makes it an effective antiepileptic drug for treating refractory complex partial seizures and infantile spasms.[11][13] Its mechanism as a suicide substrate ensures a long duration of action despite a short plasma half-life.[11][13]
-
L-2-amino-4-methoxy-trans-3-butenoic acid (AMB): This naturally occurring toxin is a potent irreversible inhibitor of aspartate aminotransferase.[14] The enzyme processes AMB, generating a reactive Michael acceptor in the active site that alkylates a key residue, leading to inactivation.[14] In hepatocyte studies, AMB has been shown to be highly selective for AST, causing 90-95% inactivation with only a minor impact on ALT activity.[9][10] This makes it an excellent tool for specifically probing the function of AST.
Comparative Data Summary
The table below summarizes the key characteristics of the discussed inhibitors, providing a clear basis for comparison.
| Inhibitor | Primary Target(s) | Mechanism of Action | Reversibility | Key Advantages | Key Limitations |
| 3-Chloro-L-alanine | Broad PLP enzymes | Suicide Substrate | Irreversible | Potent, well-characterized | Poor selectivity, high potential for off-target effects |
| Aminooxyacetic Acid (AOA) | Broad PLP enzymes | PLP Cofactor Sequestration (Oxime formation) | Reversible | High potency, useful for general transaminase blockade | Poor selectivity, potential for toxicity in vivo |
| L-Cycloserine | Broad PLP enzymes | PLP Cofactor Adduct Formation | Irreversible | Potent; shows some selectivity for ALT over AST in hepatocytes | Broad spectrum can still lead to off-target effects |
| Vigabatrin | GABA-Transaminase (GABA-T) | Suicide Substrate | Irreversible | Highly selective for GABA-T, clinically approved | Narrow spectrum, primarily for neurobiological applications |
| L-2-amino-4-methoxy-trans-3-butenoic acid (AMB) | Aspartate Aminotransferase (AST) | Suicide Substrate | Irreversible | Highly selective for AST | Limited commercial availability, potential toxicity |
Experimental Section: A Framework for Inhibitor Validation
To ensure trustworthiness and scientific integrity, every inhibitor must be validated in a self-validating system. The following protocol describes a standard, robust method for assessing inhibitor potency (e.g., determining IC50) against Alanine Aminotransferase (ALT) using a coupled-enzyme spectrophotometric assay.
Protocol: In Vitro Profiling of ALT Inhibitors
This assay measures ALT activity by coupling the production of pyruvate to the lactate dehydrogenase (LDH)-mediated oxidation of NADH, which is monitored as a decrease in absorbance at 340 nm.[15][16]
-
Coupled Reaction: Direct measurement of ALT activity is difficult. By coupling pyruvate production to NADH oxidation via LDH, we can use a simple and highly sensitive spectrophotometric readout.[16]
-
Pre-incubation Step: For irreversible or time-dependent inhibitors (like L-cycloserine), pre-incubating the enzyme with the inhibitor before adding the substrate is critical. This allows the inactivation reaction to proceed, providing an accurate measure of potency. For reversible inhibitors, this step helps ensure equilibrium is reached.
-
Kinetic Reading: Measuring the rate of absorbance change (ΔA/min) rather than a single endpoint provides a more accurate measure of enzyme velocity and is less susceptible to artifacts.
Sources
- 1. What are Aminotransferase inhibitors and how do they work? [synapse.patsnap.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Aminooxyacetic acid - Wikipedia [en.wikipedia.org]
- 4. selleckchem.com [selleckchem.com]
- 5. Inhibition of the PLP-dependent enzyme serine palmitoyltransferase by cycloserine: evidence for a novel decarboxylative mechanism of inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of the PLP-dependent enzyme serine palmitoyltransferase by cycloserine: evidence for a novel decarboxylative mechanism of inactivation - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Mechanism-Based Inhibition of the Mycobacterium tuberculosis Branched-Chain Aminotransferase by D- and L-Cycloserine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective inhibition of alanine aminotransferase and aspartate aminotransferase in rat hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Mechanism of action of vigabatrin: correcting misperceptions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. What is the mechanism of Vigabatrin? [synapse.patsnap.com]
- 13. Vigabatrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mechanism of the irreversible inhibition of aspartate aminotransferase by the bacterial toxin L-2-amino-4-methoxy-trans-3-butenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 16. abhinandanchowdhury.weebly.com [abhinandanchowdhury.weebly.com]
Safety Operating Guide
Navigating the Disposal of 3-Chloroalanine Hydrochloride: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-Chloroalanine hydrochloride, a non-proteinogenic α-amino acid analog. Our objective is to furnish you with the essential knowledge to manage this compound's waste stream responsibly, ensuring the safety of personnel and the protection of our environment.
Foundational Principles: Understanding the Hazard Profile
Before initiating any disposal procedure, a thorough understanding of the inherent risks associated with this compound is paramount. As an analogue of alanine containing a chlorine atom, it is classified as a halogenated organic compound.[1][2] Safety Data Sheets (SDS) consistently highlight its potential for skin, eye, and respiratory irritation.[3][4]
Key Safety Considerations:
-
Irritant: Avoid direct contact with skin, eyes, and mucous membranes.[3]
-
Inhalation Hazard: Do not breathe dust or particulates.
-
Environmental Hazard: Prevent release into the environment as it can be toxic to aquatic life.
The hydrochloride salt form renders it acidic. While it is a white, water-soluble solid, its reactivity and potential decomposition products must be considered during disposal.[3]
Personnel Protection: Your First Line of Defense
Appropriate Personal Protective Equipment (PPE) is non-negotiable when handling this compound in any form, including as a waste product.
| PPE Component | Specification | Rationale |
| Gloves | Chemical-resistant (e.g., Nitrile) | To prevent skin contact and absorption.[5] |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from dust particles and splashes. |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or fume hood. A dust mask may be appropriate for handling fine powders. | To prevent inhalation of airborne particles. |
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is to treat it as a hazardous chemical waste. On-site treatment may be feasible for dilute aqueous solutions, but neat (undiluted) compound and concentrated solutions must be disposed of via a licensed hazardous waste contractor.
Segregation and Collection
Proper waste segregation is the cornerstone of a safe and compliant disposal process.
-
Designated Waste Container: Utilize a clearly labeled, leak-proof, and chemically compatible waste container. The label should include:
-
"Hazardous Waste"
-
"this compound"
-
CAS Number: 51887-89-9
-
Associated Hazards (e.g., Irritant)
-
Accumulation Start Date
-
-
Solid Waste:
-
Collect un-used or expired this compound powder in its original container or a securely sealed waste container.
-
Contaminated materials such as weighing paper, gloves, and paper towels should be collected in a designated solid waste bag or container lined with a polyethylene bag.[6]
-
-
Liquid Waste:
On-Site Neutralization of Dilute Aqueous Solutions (If Permissible)
For very dilute aqueous solutions (<1% w/v), and only if permitted by your institution's Environmental Health and Safety (EHS) department, neutralization may be an option before drain disposal. Always consult your EHS department before proceeding.
-
Verification: Confirm that the solution contains no other hazardous materials, such as heavy metals.[9]
-
Dilution: Further dilute the solution by adding it to a large volume of cold water (at least a 10-fold dilution).
-
Neutralization:
-
Disposal: Once neutralized and confirmed to be within the acceptable pH range, the solution may be flushed down the sanitary sewer with a copious amount of water (at least 20 parts water to 1 part neutralized solution), in accordance with local regulations.[10]
Disposal of Concentrated and Solid Waste
Concentrated solutions and solid this compound waste must be disposed of through your institution's hazardous waste management program.
-
Packaging: Ensure the waste container is securely sealed and properly labeled.
-
Storage: Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials.[5]
-
Pickup: Arrange for pickup by your institution's licensed hazardous waste disposal contractor.
The primary and most environmentally sound disposal method for halogenated organic compounds is high-temperature incineration.[11][12] This process ensures the complete destruction of the compound into less harmful components.
Emergency Procedures: Spill and Exposure Management
Accidents can happen. Being prepared is critical.
-
Minor Spill (Solid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently sweep up the solid material, avoiding dust generation.
-
Place the spilled material and any contaminated cleaning materials into a labeled hazardous waste container.
-
Clean the spill area with soap and water.
-
-
Minor Spill (Liquid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Collect the absorbent material into a labeled hazardous waste container.
-
Clean the spill area with soap and water.
-
-
Major Spill:
-
Evacuate the area immediately.
-
Alert your institution's EHS or emergency response team.
-
Prevent entry to the area.
-
-
Personnel Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[13]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[13]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[13]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Disposal Decision Workflow
To aid in the decision-making process for the disposal of this compound, the following workflow diagram is provided.
Caption: Decision workflow for this compound disposal.
By adhering to these protocols, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby upholding the principles of scientific integrity and environmental stewardship.
References
-
Chloroalanine. Wikipedia. [Link]
-
Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency. [Link]
-
Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR. [Link]
-
EPA HAZARDOUS WASTE CODES. U.S. Environmental Protection Agency. [Link]
-
Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds. California Code of Regulations. [Link]
-
beta-Chloroalanine. PubChem. [Link]
-
Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. [Link]
-
EPA Hazardous Waste Codes. University of Maryland. [Link]
-
Acid/Base Neutralization Procedure for Laboratory Disposal. UBC Zoology. [Link]
-
PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. EPFL. [Link]
-
Part G: Chemical Disposal Procedures. University of Wisconsin-La Crosse. [Link]
-
Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. U.S. Environmental Protection Agency. [Link]
-
Incompatible Chemicals. University of Florida. [Link]
Sources
- 1. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 2. beta-Chloroalanine | C3H6ClNO2 | CID 78 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Chloroalanine - Wikipedia [en.wikipedia.org]
- 4. 3-CHLORO-L-ALANINE HYDROCHLORIDE | 51887-89-9 [chemicalbook.com]
- 5. 3-CHLORO-L-ALANINE HYDROCHLORIDE - Safety Data Sheet [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. Appendix K - Incompatible Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 8. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 9. Lab methods [zoology.ubc.ca]
- 10. uwlax.edu [uwlax.edu]
- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 12. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 13. 3-Chloro-L-alanine - Safety Data Sheet [chemicalbook.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for 3-Chloroalanine Hydrochloride
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. Handling potent chemical reagents like 3-Chloroalanine hydrochloride, an alanine derivative used in various research applications, demands a meticulous and informed approach to personal protection.[1] This guide moves beyond a simple checklist, providing a procedural and causal framework for the safe handling of this compound, ensuring that every step is part of a self-validating safety system.
Hazard Analysis: Understanding the "Why" Behind the "What"
This compound is not a benign substance. A thorough understanding of its specific hazards is the foundation of an effective PPE strategy. According to safety data sheets, this compound is classified with the following hazard statements:
-
H315: Causes skin irritation. [2]
-
H319: Causes serious eye irritation. [2]
-
H335: May cause respiratory irritation. [2]
These classifications dictate the necessity of a multi-layered defense to prevent dermal, ocular, and respiratory exposure. The primary risk when handling the solid form is the inadvertent generation and inhalation of dust or aerosols, and direct contact with skin or eyes.[3]
The Core PPE Ensemble: Your Last Line of Defense
Engineering controls, such as chemical fume hoods, are the primary method for exposure reduction.[4][5] However, a robust PPE ensemble is mandatory to mitigate residual risks.
Given the serious eye irritation hazard (H319), eye protection is non-negotiable.
-
Minimum Requirement: Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards are essential.[3] These protect against splashes and airborne particles that can easily bypass standard safety glasses.
-
Enhanced Protection: For operations with a higher risk of splashing or aerosolization, such as when handling larger quantities or during vigorous mixing, a full-face shield worn over safety goggles provides a superior barrier for the entire face.[4][6]
To counter the skin irritation hazard (H315), comprehensive body protection is required.
-
Gloves: Double-gloving with powder-free nitrile gloves is the recommended standard.[4]
-
Causality: The outer glove provides the primary barrier. In case of a breach or contamination, it can be safely removed, leaving the inner glove to protect the skin during the doffing process. Powder-free gloves are critical to prevent the aerosolization of the compound, which could then be inhaled.[4]
-
-
Laboratory Coat/Gown: A disposable, solid-front, back-closing gown made of a low-permeability fabric is superior to a standard lab coat.[4]
The potential for respiratory irritation (H335) makes respiratory protection a critical component, especially when handling the powdered form.
-
Standard Operations: For weighing and handling small quantities of the powder inside a certified chemical fume hood, a minimum of an N100, R100, or P100 disposable filtering facepiece respirator is advised.[4]
-
Higher-Risk Scenarios: For larger quantities, spill cleanup, or when adequate ventilation is not guaranteed, a powered air-purifying respirator (PAPR) offers a higher protection factor and is recommended.[4] If irritation symptoms are experienced, a full-face respirator should be used.[3]
Operational Plan: PPE Protocol by Task
The selection of PPE should be tailored to the specific task. The following table provides a clear guide for common laboratory procedures involving this compound.
| Task | Eye/Face Protection | Gloves | Body Protection | Respiratory Protection | Rationale |
| Pre-Use Inspection & Setup | Safety Goggles | Single Pair Nitrile | Lab Coat | Not Required | Low risk of exposure; ensures all materials are ready before handling the compound. |
| Weighing Solid Compound | Safety Goggles & Face Shield | Double Pair Nitrile | Disposable Gown | N100/P100 Respirator | High risk of aerosolization of fine powder. All work must be done in a fume hood or ventilated balance enclosure.[4] |
| Preparing Solutions | Safety Goggles & Face Shield | Double Pair Nitrile | Disposable Gown | N100/P100 Respirator | Risk of splashing and aerosolization during dissolution.[4] |
| Transferring Solutions | Safety Goggles | Double Pair Nitrile | Disposable Gown | Not required if in hood | Primary risk is splashing, which is mitigated by goggles and careful technique within a fume hood. |
| Spill Cleanup | Safety Goggles & Face Shield | Double Pair Nitrile (Heavy Duty) | Chemical Resistant Gown/Apron | PAPR or Full-Face Respirator | High, uncontrolled exposure potential to both powder and vapors.[3][4] |
| Waste Disposal | Safety Goggles | Double Pair Nitrile | Disposable Gown | Not Required | Handling sealed waste containers presents a lower risk. |
Step-by-Step Workflow: Weighing and Solubilizing
This protocol outlines a self-validating workflow for a common laboratory task.
1. Pre-Operational Checkout:
- Verify that the chemical fume hood has a valid certification and is functioning correctly (check airflow monitor).
- Designate a specific area within the hood for handling the compound.
- Assemble all necessary equipment (spatulas, weigh boats, vials, solvent, vortexer) within the designated area.
- Ensure an appropriate chemical waste container is clearly labeled and accessible.
2. Donning PPE (Aseptic Technique):
- Put on the disposable gown, ensuring a secure back closure.
- Don the N100/P100 respirator, performing a user seal check.
- Put on safety goggles and face shield.
- Don the first pair of nitrile gloves, tucking them under the gown's cuffs.
- Don the second (outer) pair of nitrile gloves.
3. Chemical Handling:
- Carefully open the this compound container inside the fume hood.
- Using a dedicated spatula, slowly transfer the desired amount to a weigh boat on a tared balance. Minimize any disturbance that could create dust.
- Once weighed, gently transfer the powder into the destination vial.
- Slowly add the desired solvent to the vial, keeping the sash of the fume hood at the lowest practical height.
- Securely cap the vial before mixing or vortexing.
4. Decontamination and Doffing:
- Wipe down the spatula and any contaminated surfaces with an appropriate decontaminating solution. Dispose of wipes in the designated solid waste container.
- Securely close the primary container of this compound.
- To doff PPE, first remove the outer pair of gloves, peeling them off without touching the external surface. Dispose of them in the chemical waste.
- Remove the gown and face shield.
- Remove the inner pair of gloves and dispose of them.
- Finally, remove the respirator and goggles outside the immediate work area.
- Wash hands thoroughly with soap and water.[2][7]
Safe Handling and Disposal Workflow Diagram
The following diagram illustrates the logical flow for safely managing this compound from receipt to disposal.
Caption: Workflow for Safe Handling of this compound.
Emergency Procedures and Disposal
Spills: In the event of a spill, evacuate personnel from the immediate area and alert your institution's safety officer.[3] Only personnel trained in hazardous spill cleanup and wearing the appropriate PPE (including a PAPR or full-face respirator) should manage the cleanup.[4] Absorb the spill with an inert material and place it in a sealed, labeled container for disposal.[3]
Exposure:
-
Skin: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water.[3][8]
-
Eyes: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[3][8]
-
Inhalation: Move the affected person to fresh air.[3][8] In all cases of exposure, seek immediate medical attention.
Disposal: All waste contaminated with this compound, including gloves, gowns, weigh boats, and wipes, must be disposed of as hazardous chemical waste.[3] Follow all local, state, and federal regulations for chemical waste disposal.[9] Never dispose of this chemical down the drain.[3]
By integrating this expert-level understanding of hazards with meticulous operational protocols, you build a culture of safety that protects you, your colleagues, and the integrity of your research.
References
-
University of British Columbia. (2021, October). Personal Protective Equipment. Retrieved from [Link]
-
U.S. Department of Health and Human Services. (1981). Occupational Health Guidelines for Chemical Hazards. NIOSH. Retrieved from [Link]
-
United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: (S)-3-(Allylsulphinyl)-L-alanine. Retrieved from [Link]
-
Health and Safety Authority. (2021). 2021 Code of Practice for the Safety, Health and Welfare at Work (Chemical Agents) Regulations 2001 to 2021. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. 3-CHLORO-L-ALANINE HYDROCHLORIDE - Safety Data Sheet [chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. benchchem.com [benchchem.com]
- 5. osha.gov [osha.gov]
- 6. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 7. CCOHS: Occupational Hygiene - Ototoxic Chemicals [ccohs.ca]
- 8. 3-Chloro-L-alanine - Safety Data Sheet [chemicalbook.com]
- 9. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
